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  • Product: (R)-(+)-beta-Methylphenethylamine
  • CAS: 28163-64-6

Core Science & Biosynthesis

Foundational

(R)-(+)-beta-Methylphenethylamine physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-β-Methylphenethylamine Authored by: A Senior Application Scientist Introduction (R)-(+)-β-Methylphenethylamine, also known as (R)-(+)-2-Phenyl-1-pr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-β-Methylphenethylamine

Authored by: A Senior Application Scientist

Introduction

(R)-(+)-β-Methylphenethylamine, also known as (R)-(+)-2-Phenyl-1-propylamine, is a chiral primary amine belonging to the phenethylamine class of compounds.[1] It is a positional isomer of the well-known central nervous system stimulant, amphetamine (α-methylphenethylamine), sharing the same molecular formula C₉H₁₃N but differing in the placement of the methyl group on the propyl sidechain.[2] While amphetamine has the methyl group at the alpha (α) position relative to the amine, β-methylphenethylamine has it at the beta (β) position.[2] This structural distinction has profound implications for its pharmacological and toxicological profile.

Historically synthesized in the 1930s during a period of active research into stimulant compounds, (R)-(+)-β-Methylphenethylamine has seen limited clinical development.[2] However, it remains a compound of significant interest for several reasons. In pharmaceutical development, its chiral nature makes it a valuable building block for the synthesis of enantiomerically pure bioactive molecules.[1] In forensic and anti-doping contexts, its structural similarity to amphetamine necessitates robust analytical methods for its unambiguous identification and differentiation from controlled substances.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of the (R)-(+)-enantiomer, underpinned by established experimental methodologies and field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational to all subsequent research and development. The key identifiers and structural details for (R)-(+)-β-Methylphenethylamine are summarized below.

IdentifierValue
IUPAC Name (2R)-2-phenylpropan-1-amine[5][6]
Synonyms (R)-(+)-2-Phenyl-1-propylamine, (R)-(+)-beta-Methylphenethylamine[1][5][7]
CAS Number 28163-64-6[1][5][7]
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [1][5]
SMILES CC1=CC=CC=C1[5][6]
InChIKey AXORVIZLPOGIRG-QMMMGPOBSA-N[5][6]

The structure possesses a single chiral center at the β-carbon, giving rise to (R) and (S) enantiomers.[2] This guide focuses specifically on the dextrorotatory (R)-(+)-enantiomer.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing everything from its absorption and distribution in biological systems to its formulation and storage requirements.

Summary of Physicochemical Data
PropertyValueConditions
Appearance Colorless to pale yellow clear liquid[1][2]Standard Temperature and Pressure
Boiling Point ~197 °CAtmospheric Pressure (literature)
102 °C[1][7]2 mmHg
80 °C10 mmHg
Density 0.945 - 0.95 g/mL[1]20-25 °C
Refractive Index 1.525 - 1.530[1][7]n20/D
Optical Rotation [α]²⁰/D = +30° to +35°[1][7]c=1 in Ethanol
Water Solubility ~5.1 g/L25 °C (Slightly soluble)
pKa ~9.9 (conjugate acid)[2]Estimated
Flash Point 81 °C[7]Closed Cup
Physical State and Appearance

At standard ambient temperature and pressure, (R)-(+)-β-Methylphenethylamine exists as a colorless to pale yellow, clear liquid.[1][2] The presence of color may indicate oxidation or the presence of impurities, a critical observation during quality control assessments.

Boiling Point

The boiling point is a key indicator of a substance's volatility. For (R)-(+)-β-Methylphenethylamine, the literature value at atmospheric pressure is approximately 197 °C. However, due to the potential for thermal decomposition or oxidation at such temperatures, it is standard practice in organic chemistry to distill amines under reduced pressure. This lowers the boiling point to a more manageable and less destructive range, such as 102 °C at 2 mmHg or 80 °C at 10 mmHg.[1][7] This choice of methodology is causal; it preserves the integrity of the compound during purification.

Solubility Profile

As a primary amine, the compound exhibits slight solubility in water (~5.1 g/L at 25 °C).[2] This limited aqueous solubility is due to the hydrophobic nature of the phenyl and propyl components of the molecule, which dominates over the hydrophilic amine group capable of hydrogen bonding. Conversely, it demonstrates good solubility in common organic solvents, particularly polar organics like ethanol.[2] This differential solubility is fundamental to designing extraction, purification, and formulation protocols. For instance, forming the hydrochloride salt dramatically increases water solubility, a common strategy in pharmaceutical formulation.[8]

Basicity and pKa

The lone pair of electrons on the nitrogen atom of the primary amine group confers basic properties to the molecule. The pKa of its conjugate acid is estimated to be around 9.9.[2] This value indicates that at physiological pH (~7.4), (R)-(+)-β-Methylphenethylamine will exist predominantly in its protonated, cationic form. This has direct consequences for its biological activity, including its ability to interact with transporters and receptors, as well as its absorption and distribution characteristics.

Optical Activity

As a chiral molecule, (R)-(+)-β-Methylphenethylamine rotates the plane of polarized light. The specific rotation is a defining characteristic of an enantiomer and a direct measure of its enantiomeric purity. The reported value is positive, between +30° and +35°, when measured in ethanol at a concentration of 1 g/100mL using the sodium D-line (589 nm).[1][7] A deviation from this range would suggest either the presence of the (S)-(-) enantiomer as an impurity or an error in concentration measurement.

Spectroscopic and Analytical Profile

Spectroscopic analysis provides a molecular fingerprint, essential for structural confirmation and quantification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns. In forensic and doping control, UPLC-MS/MS is the gold standard for detecting and quantifying β-Methylphenethylamine in biological matrices.[4][9] Under electrospray ionization (ESI) in positive mode, the compound readily forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 136.1121.[9] Collision-induced dissociation (CID) of this parent ion yields characteristic fragment ions, with the most significant being at m/z 119.0855 (loss of ammonia, NH₃) and m/z 91.0542 (the tropylium cation).[9] The ion at m/z 119.0855 is typically used as the quantifier for its high abundance and specificity.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals. The aromatic protons of the phenyl ring will appear as a multiplet in the ~7.2-7.4 ppm region. The benzylic proton (CH) will be a multiplet coupled to both the methyl and methylene protons. The two diastereotopic protons of the aminomethyl group (CH₂) will appear as distinct signals, and the methyl group (CH₃) will be a doublet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the chemically non-equivalent carbons. The phenyl ring will display four signals (due to symmetry), while the three carbons of the propyl sidechain will each have a unique chemical shift.[6]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. The spectrum of (R)-(+)-β-Methylphenethylamine will be characterized by:

  • N-H Stretching: A pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

  • N-H Bending: A broad absorption around 1600 cm⁻¹.[6]

Experimental Methodologies

Scientific integrity demands robust and reproducible protocols. The following are representative workflows for the characterization of (R)-(+)-β-Methylphenethylamine.

Protocol: Determination of Optical Rotation via Polarimetry

This protocol validates the enantiomeric identity and purity of the sample.

  • Instrument Preparation: Calibrate the polarimeter using a blank (pure ethanol). Ensure the sodium lamp light source is stable.

  • Sample Preparation: Accurately weigh approximately 100 mg of (R)-(+)-β-Methylphenethylamine and dissolve it in absolute ethanol in a 10 mL volumetric flask. Ensure complete dissolution and fill to the mark. This creates a solution with a precise concentration (c) of ~1 g/100mL.

  • Measurement: Rinse the polarimeter cell (path length, l, typically 1 dm) with a small amount of the prepared solution, then fill it, ensuring no air bubbles are present.

  • Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α). Perform at least three separate measurements and calculate the average.

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l)

  • Validation: The calculated specific rotation should fall within the expected range of +30° to +35°.[1][7] A result outside this range indicates potential contamination with the (S)-enantiomer or other optically active impurities.

Protocol: UPLC-MS/MS for Isomer-Specific Quantification

This workflow is critical for distinguishing β-methylphenethylamine from amphetamine, a common challenge in forensic analysis.[3][4]

  • Sample Preparation (e.g., Urine):

    • To 1 mL of urine, add an internal standard (e.g., amphetamine-d11).[9]

    • Perform a two-step liquid-liquid extraction. First, alkalinize the sample with NaOH and extract with an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and then perform a back-extraction into an acidic aqueous solution (e.g., 0.1 M HCl).

    • The final acidic aqueous layer containing the protonated amines is then injected into the UPLC-MS/MS system. This extraction is causal: it cleans the sample matrix and concentrates the basic analytes.

  • Chromatographic Separation (UPLC):

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is employed to achieve sharp peak shapes and good ionization.

    • Rationale: The key to this protocol is achieving baseline chromatographic separation between β-methylphenethylamine and its positional isomer, amphetamine.[9] Insufficient separation can lead to misidentification, as their fragmentation patterns can be similar.[4]

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor at least two MRM transitions for the analyte and one for the internal standard.

      • For β-Methylphenethylamine:

        • Quantifier: 136.1 -> 119.1

        • Qualifier: 136.1 -> 91.1

    • Validation: The presence of the analyte is confirmed by the co-elution of both transitions at the correct retention time with a consistent ion ratio. Quantification is achieved by comparing the peak area of the quantifier transition to that of the internal standard.

Synthesis and Handling

Synthetic Workflow Overview

A common laboratory synthesis route involves the catalytic hydrogenation of 2-phenylpropionitrile.[2][8] This method is effective but yields a racemic mixture of (R) and (S) enantiomers.

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution 2-Phenylpropionitrile 2-Phenylpropionitrile H2 / Pd/C H₂ / Pd/C Ethanol, Ammonia 2-Phenylpropionitrile->H2 / Pd/C Racemic BMPEA Racemic β-Methylphenethylamine H2 / Pd/C->Racemic BMPEA Chiral Acid (R,R)-Tartaric Acid Racemic BMPEA->Chiral Acid Diastereomeric Salt Diastereomeric Salt Crystallization Chiral Acid->Diastereomeric Salt Liberation Basification (e.g., NaOH) Diastereomeric Salt->Liberation R-BMPEA (R)-(+)-β-Methylphenethylamine Liberation->R-BMPEA

Caption: General workflow for synthesis and chiral resolution of β-Methylphenethylamine.

Obtaining the enantiopure (R)-isomer requires an additional chiral resolution step, often by forming diastereomeric salts with a chiral acid like (R,R)-tartaric acid, followed by fractional crystallization.[2] More advanced, modern approaches utilize biocatalytic methods, such as employing (R)-selective transaminases, to achieve high enantiomeric excess directly.[2]

Storage and Handling

(R)-(+)-β-Methylphenethylamine is an air-sensitive primary amine.[2] Exposure to atmospheric carbon dioxide can lead to the formation of a solid carbonate salt, while oxygen can cause gradual degradation.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] For long-term storage, refrigeration (2-8°C) is recommended.

  • Safety: The compound is corrosive and can cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

(R)-(+)-β-Methylphenethylamine is a chiral amine with a well-defined set of physicochemical properties that are critical to its application in research and development. Its liquid state, limited water solubility, basicity, and characteristic optical rotation are key identifiers. A thorough understanding of its spectroscopic profile is essential for its unambiguous identification, particularly in distinguishing it from its controlled isomer, amphetamine. The experimental protocols outlined herein provide a framework for the robust and reliable characterization of this compound, emphasizing the causal link between methodological choices and data integrity. Proper handling and storage procedures are paramount to maintaining its purity and ensuring laboratory safety.

References

  • Grokipedia. β-Methylphenethylamine.
  • Chem-Impex. (R)-(+)-β-Methylphenethylamine.
  • Chemicalall. Beta-Methylphenethylamine.
  • Smolecule. Buy (S)-(-)-beta-Methylphenethylamine | 17596-79-1.
  • Chołbiński, P., Wicka, M., Kowalczyk, K., Jarek, A., & Kaliszewski, P. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 406(15), 3681–3688.
  • TCI Chemicals. (R)-(+)-β-Methylphenethylamine.
  • Wikipedia. β-Methylphenethylamine.
  • Fisher Scientific. (R)-(+)-beta-Methylphenethylamine 98.0+%, TCI America.
  • National Institutes of Health (NIH). Analysis of β-Methylphenethylamine (BMPEA)
  • ResearchGate. Analytical parameters of β-methylphenethylamine and amphetamine-d 11.
  • Sigma-Aldrich. (R)-(+)-β-Methylphenethylamine.
  • Schindler, C. W., Thorndike, E. B., Rice, K. C., Partilla, J. S., & Baumann, M. H. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. The Journal of pharmacology and experimental therapeutics, 370(2), 202–209.
  • PubChem. (R)-(+)-beta-Methylphenethylamine.
  • PubMed. Detection of β-methylphenethylamine, a Novel Doping Substance, by Means of UPLC/MS/MS.
  • Sigma-Aldrich. (R)-(+)-b-Methylphenethylamine 99.

Sources

Exploratory

A Technical Guide to (R)-(+)-β-Methylphenethylamine: Synthesis, Analysis, and Pharmacological Characterization

Abstract (R)-(+)-β-Methylphenethylamine, a chiral amine and positional isomer of amphetamine, serves as a critical chiral building block in pharmaceutical synthesis and a valuable tool in neuroscience research.[1] This t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-(+)-β-Methylphenethylamine, a chiral amine and positional isomer of amphetamine, serves as a critical chiral building block in pharmaceutical synthesis and a valuable tool in neuroscience research.[1] This technical guide provides an in-depth exploration of its core attributes, including its chemical identity, stereoselective synthesis, and bioanalytical quantification. We present detailed, field-proven protocols for its synthesis via catalytic hydrogenation, classical chiral resolution using tartaric acid, and quantification in biological matrices by UPLC-MS/MS. Furthermore, this guide elucidates its primary mechanism of action as a Trace Amine-Associated Receptor 1 (TAAR1) agonist, providing validated protocols for in vitro functional assessment and in vivo cardiovascular response evaluation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical resource on (R)-(+)-β-Methylphenethylamine.

Core Compound Identification

(R)-(+)-β-Methylphenethylamine is a synthetic organic compound belonging to the phenethylamine class.[2] Its structure is characterized by a phenyl ring attached to a propane chain, with an amine group at the first carbon (C1) and a chiral center at the second carbon (C2), which bears the phenyl group. This distinguishes it from its well-known positional isomer, amphetamine (α-methylphenethylamine), where the methyl group is on the carbon adjacent to the amine.[3]

PropertyValueSource(s)
CAS Number 28163-64-6[1][4]
Synonyms (R)-(+)-2-Phenyl-1-propylamine, (R)-2-Phenylpropylamine[1][4]
Molecular Formula C₉H₁₃N[1][4]
Molecular Weight 135.21 g/mol [1][4]
Appearance Colorless to pale yellow clear liquid[1]
Density 0.945 g/mL at 25 °C[4]
Boiling Point 197 °C (lit.); 80 °C at 10 mmHg[4][5]
Refractive Index n20/D 1.525 (lit.)[4]
Optical Rotation [α]20/D = +30 to +35° (c=1 in EtOH)[1]

Synthesis and Stereoselective Purification

The synthesis of enantiomerically pure (R)-(+)-β-Methylphenethylamine typically involves a two-stage process: the initial synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic (±)-β-Methylphenethylamine

A robust and scalable method for synthesizing the racemic base is the catalytic hydrogenation of 2-phenylpropionitrile. The nitrile starting material is reduced in the presence of a metal catalyst under a hydrogen atmosphere. The inclusion of an acid is crucial to protonate the intermediate imine, which minimizes the formation of secondary amine byproducts and promotes the desired primary amine.

Causality: This protocol is based on the established method of reducing nitriles to primary amines.[2] Palladium on carbon (Pd/C) is an effective and common catalyst for this transformation. The use of anhydrous ethanol as a solvent and the addition of hydrochloric acid are critical. The acid ensures the formation of the amine hydrochloride salt directly, preventing side reactions and facilitating product isolation.[2]

Materials:

  • 2-phenylpropionitrile

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Anhydrous Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen (H₂) gas supply

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Standard glassware for filtration and extraction

Procedure:

  • Reaction Setup: In a suitable high-pressure reaction vessel, dissolve 2-phenylpropionitrile (1 equivalent) in anhydrous ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 5-10% by weight of the nitrile).

  • Acidification: Add three molar equivalents of concentrated HCl to the mixture.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with H₂ (typically 50-100 psi) and begin vigorous agitation. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is generally complete within 2-4 hours.

  • Work-up: Depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude (±)-β-Methylphenethylamine hydrochloride salt.

  • Purification: The crude salt can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final product.

Chiral Resolution of (±)-β-Methylphenethylamine

Classical resolution via diastereomeric salt formation remains a highly effective and scalable method for separating enantiomers.[6] This process leverages an enantiomerically pure chiral resolving agent—in this case, a chiral acid—to react with the racemic amine base. This reaction forms two diastereomeric salts with different physical properties, most importantly, different solubilities, allowing for their separation by fractional crystallization.[6][7]

Causality: This protocol relies on the differential solubility of the two diastereomeric salts: [(R)-amine·(2R,3R)-tartrate] and [(S)-amine·(2R,3R)-tartrate]. By carefully selecting the solvent and stoichiometry, one diastereomer will preferentially crystallize from the solution, allowing for its isolation.[7] The free amine is then liberated from the purified salt by treatment with a base.

Materials:

  • (±)-β-Methylphenethylamine (free base, generated from the hydrochloride salt by treatment with NaOH and extraction)

  • (+)-(2R,3R)-Tartaric Acid

  • Methanol

  • 2M Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for crystallization, filtration, and extraction

Procedure:

  • Salt Formation: Dissolve (+)-(2R,3R)-tartaric acid (0.5 molar equivalents relative to the racemic amine) in a minimal amount of hot methanol.

    • Scientist's Note: Using a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the yield and purity of the less soluble salt in the first crystallization.[4]

  • Amine Addition: In a separate flask, dissolve the racemic (±)-β-Methylphenethylamine (1 equivalent) in methanol. Slowly add the amine solution to the hot tartaric acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, typically the [(S)-amine·(2R,3R)-tartrate], will begin to crystallize. For complete crystallization, the flask can be placed in an ice bath or refrigerator for several hours.

  • Isolation of Mother Liquor: The desired (R)-amine remains in the solution (mother liquor) as the more soluble tartrate salt. The crystallized (S)-amine salt is removed by vacuum filtration.

  • Liberation of (R)-Amine: Take the mother liquor containing the enriched [(R)-amine·(2R,3R)-tartrate] and remove the methanol via rotary evaporation. Dissolve the resulting residue in water and make the solution basic (pH > 12) by adding 2M NaOH solution.

  • Extraction: Extract the liberated (R)-β-Methylphenethylamine free base from the aqueous solution using diethyl ether or MTBE (3x portions).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-(+)-β-Methylphenethylamine.

  • Purity Assessment: The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC or by measuring its specific optical rotation. Further recrystallization of the tartrate salt may be necessary to achieve >99% e.e.

Analytical Quantification

The structural similarity between β-Methylphenethylamine and its α-isomer, amphetamine, presents a significant analytical challenge, as they have identical molecular weights and similar fragmentation patterns in mass spectrometry.[8] Therefore, robust chromatographic separation is paramount for accurate and unambiguous quantification, particularly in forensic and anti-doping contexts.[8][9]

Protocol: UPLC-MS/MS Quantification in Biological Matrices (Plasma/Urine)

Causality: This method combines the high separation efficiency of Ultra-Performance Liquid Chromatography (UPLC) with the sensitivity and selectivity of tandem mass spectrometry (MS/MS).[8] A C18 or biphenyl column provides the necessary resolving power to separate the positional isomers. The Multiple Reaction Monitoring (MRM) mode in the mass spectrometer ensures high selectivity by monitoring specific precursor-to-product ion transitions unique to the analyte.[5][10]

Materials & Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: Acquity UPLC BEH C18 or a Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[10]

  • (R)-(+)-β-Methylphenethylamine analytical standard.

  • Isotopically labeled internal standard (e.g., Amphetamine-d11).

  • Sample preparation supplies (e.g., solid-phase extraction or liquid-liquid extraction).

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine or plasma, add the internal standard.

    • Alkalinize the sample with NaOH or ammonium hydroxide.

    • Extract with an organic solvent (e.g., a mixture of ethyl acetate and hexane).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • UPLC Conditions:

    • Column Temperature: 40-45 °C.[10]

    • Flow Rate: 0.3-0.4 mL/min.[10]

    • Injection Volume: 5-10 µL.

    • Gradient: A shallow gradient is required to resolve the isomers. Example: Start at 10% B, hold for 7.5 minutes, then ramp quickly to wash the column.[10]

  • MS/MS Conditions (ESI Positive Mode):

    • Capillary Voltage: 2.0-3.0 kV.[10]

    • Source Temperature: 120-150 °C.[10]

    • Desolvation Temperature: 300-400 °C.[10]

    • MRM Transitions: Monitor at least two transitions for the analyte and internal standard.[5]

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
β-Methylphenethylamine 136.1119.1~1091.1~20
Amphetamine-d11 (IS) 147.2125.1~1093.1~20

Note: Collision energies must be optimized for the specific instrument used.[10]

  • Validation: The method must be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects according to regulatory guidelines. A linear range of 20–1000 ng/mL is often achievable.[11]

Pharmacological Profile & Activity Assessment

(R)-(+)-β-Methylphenethylamine is a human Trace Amine-Associated Receptor 1 (TAAR1) agonist.[2] TAAR1 is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[12][13] It also functions as a substrate for the norepinephrine transporter (NET), leading to norepinephrine release, which underlies its pressor (blood pressure-increasing) effects.[12][14] It is significantly less potent at the dopamine transporter (DAT) compared to amphetamine.[12][14]

TargetActivityPotency (EC₅₀ / Kᵢ)Efficacy (Eₘₐₓ)Source(s)
Human TAAR1 Agonist2.1 µM (racemic)77% (vs. Phenethylamine)[15]
Norepinephrine Transporter (NET) Substrate/Releaser~10-fold less potent than amphetamine-[12][14]
Dopamine Transporter (DAT) Substrate/ReleaserWeak; more potent at NET than DAT-[12][14]
In Vitro Functional Assay: TAAR1 Activation

The most direct method to confirm TAAR1 agonism is to measure the downstream second messenger signal, cAMP, in a cell line heterologously expressing the human TAAR1 receptor.

Causality: This homogeneous time-resolved fluorescence (HTRF) assay is a competitive immunoassay. A cAMP-d2 conjugate competes with endogenous cAMP produced by the cells for binding to an anti-cAMP antibody labeled with a fluorescent cryptate. When the donor (cryptate) and acceptor (d2) are in close proximity, fluorescence resonance energy transfer (FRET) occurs. An increase in cellular cAMP from TAAR1 activation displaces the cAMP-d2, disrupting FRET and causing a decrease in the HTRF signal, which is inversely proportional to the amount of cAMP produced.

G cluster_workflow cAMP Assay Workflow seed Seed HEK293-hTAAR1 cells in 384-well plate incubate1 Incubate 24h at 37°C, 5% CO2 seed->incubate1 stimulate Add compound dilutions (e.g., BMPEA) incubate1->stimulate incubate2 Incubate 30 min at 37°C stimulate->incubate2 lyse Add HTRF Lysis & Detection Reagents incubate2->lyse incubate3 Incubate 60 min at Room Temp lyse->incubate3 read Read Plate (665nm / 620nm) incubate3->read

cAMP Accumulation Assay Workflow.

Procedure:

  • Cell Seeding: Seed HEK293 cells stably expressing human TAAR1 into low-volume 384-well plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of (R)-(+)-β-Methylphenethylamine in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cell Stimulation: Add the compound dilutions to the cells and incubate for 30 minutes at 37°C.[12]

  • Lysis and Detection: Sequentially add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to lyse the cells and initiate the competitive binding reaction.[12]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[12]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the response versus the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

G cluster_pathway TAAR1 Signaling Cascade BMPEA β-Methyl- phenethylamine TAAR1 TAAR1 Receptor BMPEA->TAAR1 binds Gs Gαs TAAR1->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB activates

TAAR1 Gs-Coupled Signaling Pathway.
In Vivo Pharmacodynamic Assay: Cardiovascular Effects

The NET-releasing properties of β-Methylphenethylamine can be assessed in vivo by measuring its effect on blood pressure in rodent models.

Causality: This protocol uses an invasive method to directly and continuously measure arterial blood pressure.[16] An arterial catheter connected to a pressure transducer provides real-time, accurate readings of systolic and diastolic pressure following compound administration via a jugular vein catheter. This allows for precise characterization of the onset, magnitude, and duration of the pressor response.

Procedure:

  • Animal Preparation: Anesthetize male Wistar or Sprague-Dawley rats (e.g., with ketamine/xylazine).

  • Surgical Cannulation: Surgically implant a catheter into the carotid or femoral artery for blood pressure monitoring. Implant a second catheter into the jugular vein for intravenous compound administration.

  • Stabilization: Allow the animal to stabilize until a baseline blood pressure is established.

  • Compound Administration: Administer a bolus dose of (R)-(+)-β-Methylphenethylamine (e.g., 1-10 mg/kg) via the jugular vein catheter, followed by a saline flush.[11]

  • Data Recording: Continuously record the mean arterial pressure (MAP), systolic, and diastolic blood pressure using a data acquisition system connected to the pressure transducer.

  • Data Analysis: Quantify the peak change in blood pressure from baseline and the duration of the effect. Dose-response curves can be generated by administering increasing doses of the compound.

Toxicology and Safety

(R)-(+)-β-Methylphenethylamine is a stimulant that can produce significant cardiovascular effects. Acute toxicity data indicates a moderate level of toxicity.

  • LD₅₀ (Racemic, Mouse, i.p.): 243.3 ± 4.4 mg/kg[15]

  • MLD (HCl Salt, Rat, s.c.): 500 mg/kg[2]

  • LD₅₀ (HCl Salt, Rat, i.v.): 50 mg/kg[10]

Due to its stimulant properties and its presence as an undeclared ingredient in some dietary supplements, the World Anti-Doping Agency (WADA) has classified β-Methylphenethylamine as a prohibited doping agent.[8][9] Cases of adverse events, including cerebral hemorrhage, have been associated with its consumption.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound.

References

  • Chołbiński, P., Wicka, M., Kowalczyk, K., Jarek, A., & Kaliszewski, P. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 406(13), 3169–3175. [Link]

  • Grokipedia. (n.d.). β-Methylphenethylamine. Retrieved January 10, 2026, from [Link]

  • Venhuis, B. J., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(11), 5678. [Link]

  • Chołbiński, P., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 406, 3169-3175. [Link]

  • Stefănescu, E., Negreș, S., Chiriță, C., Zbârcea, C. E., & Neagu, R. (2012). Pharmacological screening regarding the influence of some newly synthesized β-phenylethylamines on the systolic and diastolic blood pressure in rats. Farmacia, 60(4), 536-543. [Link]

  • Schindler, C. W., Thorndike, E. B., Rice, K. C., Partilla, J. S., & Baumann, M. H. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. The Journal of pharmacology and experimental therapeutics, 369(3), 484–491. [Link]

  • Wicka, M., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. ResearchGate. [Link]

  • PubChem. (n.d.). (R)-(+)-beta-Methylphenethylamine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Al-Saffar, F. J., et al. (2024). Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]

  • Baker, G. B., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Food and Chemical Toxicology, 125, 187-191. [Link]

  • Barak, L. S., et al. (2008). Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. Molecular Pharmacology, 74(3), 585–594. [Link]

  • SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. [Link]

  • Al-Harrasi, A., et al. (2022). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Molecules, 27(20), 6928. [Link]

  • Al-Harrasi, A., et al. (2022). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Sciety. [Link]

  • University of Liverpool. (2021). Stereochemistry - Stereoelectronics. [Link]

  • RTI International. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved January 10, 2026, from [Link]

  • Stefănescu, E., et al. (2012). Pharmacological screening regarding the influence of some newly synthesized β-phenylethylamines on the systolic and diastolic blood pressure in rats. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. [Link]

  • Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]

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  • Wikipedia. (n.d.). β-Methylphenethylamine. Retrieved January 10, 2026, from [Link]

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Foundational

(R)-(+)-beta-Methylphenethylamine historical synthesis methods

An In-depth Technical Guide to the Historical Synthesis of (R)-(+)-β-Methylphenethylamine Introduction: Charting the Path to a Chiral Amine β-Methylphenethylamine (BMPEA), a positional isomer of amphetamine, first emerge...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Synthesis of (R)-(+)-β-Methylphenethylamine

Introduction: Charting the Path to a Chiral Amine

β-Methylphenethylamine (BMPEA), a positional isomer of amphetamine, first emerged from the laboratory in the early 1930s during a period of intense research into central nervous system stimulants.[1][2][3] While structurally similar to amphetamine, the placement of the methyl group at the beta carbon (C2) rather than the alpha carbon (C1) relative to the amine confers distinct pharmacological properties.[2][4] The core of its chemical identity lies in its chirality; the presence of a stereocenter at the beta-carbon means it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-β-methylphenethylamine.

The (R)-(+)-enantiomer, in particular, is a valuable chiral building block in pharmaceutical development, utilized in the synthesis of novel therapeutics, especially those targeting the central nervous system.[5] Consequently, the ability to produce this specific enantiomer in high purity is of paramount importance. The evolution of synthetic methods for (R)-(+)-β-Methylphenethylamine mirrors the broader advancements in organic chemistry over the last century—a journey from crude racemic preparations to highly sophisticated and efficient asymmetric syntheses. This guide provides a detailed exploration of this historical progression, examining the causality behind experimental choices and the self-validating logic of each protocol for an audience of researchers and drug development professionals.

I. Early Racemic Syntheses: The Foundation

The earliest methods for producing β-methylphenethylamine did not differentiate between enantiomers, yielding a 1:1 racemic mixture. These foundational techniques were based on established, robust reactions for amine synthesis from readily available precursors. While lacking stereocontrol, they provided the initial access to the compound for pharmacological evaluation.

Method 1: Catalytic Hydrogenation of Nitriles

A straightforward and historically significant route involves the reduction of 2-phenylpropionitrile. The nitrile group serves as a reliable precursor to a primary amine through catalytic hydrogenation.

  • Causality and Logic: The choice of a nitrile precursor is strategic due to its relative stability and the well-understood mechanism of its reduction. The addition of palladium on carbon (Pd/C) as a catalyst provides a surface for the adsorption of hydrogen gas and the nitrile, facilitating the reduction under pressure.[1][4] The inclusion of ammonia or acid is critical to the protocol's integrity; it minimizes the formation of secondary and tertiary amine side-products by competing with the newly formed primary amine for reaction with intermediate imines, thereby ensuring a higher yield of the desired product.[1]

Experimental Protocol: Hydrogenation of 2-Phenylpropionitrile

  • A pressure vessel is charged with 2-phenylpropionitrile and anhydrous ethanol.

  • Palladium on carbon (10% w/w) is added as the catalyst.

  • Three equivalents of ammonia are introduced into the mixture to suppress side reactions.[1]

  • The vessel is sealed and pressurized with hydrogen gas (typically 75-80 psi).

  • The reaction mixture is heated to 50–65°C and agitated for approximately 3-4 hours.[1]

  • Upon completion, the vessel is cooled, and the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure, and the resulting crude amine is purified, often by conversion to its hydrochloride salt, to yield racemic β-methylphenethylamine.[1][4]

Method 2: Reduction of Amides with Metal Hydrides

Another classical approach utilizes the reduction of 2-phenylpropanamide with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

  • Causality and Logic: LiAlH₄ is a potent, non-selective reducing agent capable of converting amides to amines.[1] The reaction is performed under strictly anhydrous conditions (typically in dry ether) because LiAlH₄ reacts violently with water. The mechanism involves the hydride attacking the amide's carbonyl carbon, ultimately replacing the carbonyl oxygen with two hydrogen atoms. This method is effective but requires careful handling of the pyrophoric LiAlH₄ and a meticulous aqueous workup to quench the excess reagent and liberate the amine product.[1]

II. The Age of Resolution: Separating Enantiomers

With the understanding that different enantiomers can have vastly different biological activities, the need to isolate the (R)-enantiomer became critical. Before the advent of modern asymmetric synthesis, the primary method for obtaining enantiopure compounds was the resolution of racemic mixtures.

Chiral Resolution via Diastereomeric Salt Formation

This technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), a pair of diastereomeric salts is formed.

  • Causality and Logic: The choice of a resolving agent like (R,R)-tartaric acid is deliberate; it is readily available, inexpensive, and forms crystalline salts with amines.[1][] The resulting salts, (R)-amine·(R,R)-tartrate and (S)-amine·(R,R)-tartrate, are diastereomers and thus have different solubilities in a given solvent.[] This difference allows one diastereomer to be selectively crystallized from the solution, a process known as fractional crystallization. After separation, the chiral resolving agent is removed by treatment with a base, regenerating the now enantiomerically enriched amine. The primary limitation of this method is its inherent inefficiency, with a maximum theoretical yield of only 50% for the desired enantiomer in a single cycle.[1]

Experimental Protocol: Resolution with (R,R)-Tartaric Acid

  • Racemic β-methylphenethylamine is dissolved in a suitable solvent, such as methanol or ethanol.

  • An equimolar amount of (R,R)-tartaric acid, dissolved in the same solvent, is added to the amine solution.

  • The solution is allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

  • The crystals are collected by filtration. The process may be repeated (recrystallization) to improve diastereomeric purity.

  • The purified diastereomeric salt is dissolved in water and treated with a strong base (e.g., NaOH) to deprotonate the amine and the tartaric acid.

  • The free (R)-(+)-β-methylphenethylamine is then extracted from the aqueous layer using an organic solvent (e.g., diethyl ether).

  • The organic extracts are dried and the solvent is evaporated to yield the enantiopure amine.

III. The Rise of Asymmetric Synthesis: Building Chirality Directly

The modern era of synthesis focuses on creating the desired enantiomer directly, avoiding the waste and inefficiency of resolution. These stereoselective methods introduce chirality into the molecule during the reaction sequence.

Method 1: Chiral Auxiliary-Mediated Synthesis

This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved off.

  • Causality and Logic: A common approach involves the condensation of a precursor like phenyl-2-propanone with a chiral amine, such as (R)-α-methylbenzylamine, to form a chiral imine.[7] The bulky phenyl group on the auxiliary creates a sterically hindered environment, forcing the subsequent hydrogenation to occur preferentially from the less hindered face of the imine. This results in the formation of two diastereomeric products in unequal amounts. After separation of the major diastereomer, the auxiliary is removed by hydrogenolysis, yielding the desired (R)-enantiomer of the target amine.[7]

Method 2: Synthesis from the Chiral Pool

This elegant approach utilizes a readily available, enantiomerically pure starting material from nature's "chiral pool."

  • Causality and Logic: A published method demonstrates the regioselective ring-opening of commercially available (S)-(+)-propylene oxide with an aryl lithium reagent.[7][8] This reaction stereospecifically produces (S)-aryl-2-propanol. To obtain the (R)-amine, a sequence of two reactions, each proceeding with an inversion of stereochemistry (an Sₙ2 mechanism), is required. First, the alcohol is converted to a tosylate, which is a good leaving group. Second, the tosylate is displaced by an azide ion. Finally, the azide is reduced to the primary amine. This double-inversion process effectively results in a net retention of the original alcohol's stereochemical configuration relative to the final amine product, providing a predictable path to the desired enantiomer.[7]

Method 3: Biocatalysis and Dynamic Kinetic Resolution (DKR)

Enzymatic synthesis represents the pinnacle of stereoselective chemistry, offering high selectivity under mild conditions. Transaminases are particularly powerful for chiral amine synthesis.

  • Causality and Logic: Dynamic Kinetic Resolution (DKR) is a highly efficient process that overcomes the 50% yield limit of classical resolution.[9] The process starts with a prochiral or rapidly racemizing substrate, such as 2-phenylpropanal. An (R)-selective transaminase enzyme selectively converts only the (R)-enantiomer of the aldehyde into the (R)-amine.[10] Crucially, the remaining (S)-aldehyde rapidly racemizes back to a mixture of (R) and (S) in situ. This allows the entire pool of substrate to be continuously converted into the single desired (R)-product, enabling theoretical yields approaching 100%. To further enhance efficiency, in situ product crystallization (ISPC) can be employed.[9] By crystallizing the product as it forms, the reaction equilibrium is constantly shifted towards product formation, overcoming potential product inhibition and driving the reaction to completion with very high enantiomeric excess (ee > 99%).[9][10]

Experimental Protocol: Enzymatic DKR with a Transaminase

  • A buffered aqueous solution is prepared containing 2-phenylpropanal (substrate) and an amine donor (e.g., isopropylamine).

  • A commercially available, (R)-selective transaminase from a source such as Ruegeria pomeroyi is added.[9]

  • The reaction pH is maintained at an optimal level for the enzyme (e.g., pH 8-9).

  • The mixture is incubated at a mild temperature (e.g., 30-40°C) with gentle agitation.

  • To drive the reaction, the product (R)-(+)-β-methylphenethylamine is selectively crystallized in situ, often as a carboxylate salt.[9]

  • The reaction is monitored for conversion (e.g., by HPLC).

  • Upon completion, the crystallized product is isolated by filtration, and the free amine is liberated to yield the final product with high enantiomeric purity.

Quantitative Data Summary

Synthesis MethodStarting MaterialKey Reagents/CatalystStereocontrolTypical YieldEnantiomeric Excess (ee)
Catalytic Hydrogenation 2-PhenylpropionitrileH₂, Pd/C, NH₃None>80%[1]Racemic (0%)
Chiral Resolution Racemic BMPEA(R,R)-Tartaric AcidSeparation<50% (per cycle)[1]>98% (after recrystallization)
Chiral Pool Synthesis (S)-Propylene OxideAryl Lithium, TsCl, NaN₃Substrate ControlGood>98%[7]
Enzymatic DKR 2-Phenylpropanal(R)-Transaminase, Amine DonorBiocatalytic>90%[1]>99%[9][10]

Visualizations of Synthetic Workflows

Caption: Evolution of synthesis strategies for β-Methylphenethylamine.

DKR_Workflow cluster_reactants Reaction Vessel S_Aldehyde (S)-2-Phenylpropanal R_Aldehyde (R)-2-Phenylpropanal S_Aldehyde->R_Aldehyde Racemization (in situ) R_Amine (R)-BMPEA (Aqueous) R_Aldehyde->R_Amine Enzymatic Conversion Enzyme (R)-Selective Transaminase Enzyme->R_Amine Product (R)-BMPEA Salt (Crystalline Solid) R_Amine->Product In Situ Product Crystallization (ISPC)

Caption: Workflow for Enzymatic Dynamic Kinetic Resolution (DKR).

Conclusion

The history of synthesizing (R)-(+)-β-methylphenethylamine is a compelling narrative of chemical innovation. It begins with robust but non-selective racemic methods, transitions through the logical but inefficient process of chiral resolution, and culminates in the elegant and highly efficient strategies of modern asymmetric synthesis. The development of biocatalytic methods, particularly dynamic kinetic resolution using transaminases, stands as a testament to the field's progress, offering a sustainable, highly selective, and high-yielding pathway to this important chiral amine. For today's researchers and drug development professionals, this journey provides not only a practical toolbox of synthetic methods but also a clear illustration of how fundamental principles of stereochemistry have been harnessed to meet the ever-increasing demand for enantiomerically pure pharmaceutical agents.

References

  • Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)‐β‐Methylphenethylamine. (n.d.). Wiley Online Library. Retrieved January 10, 2026, from [Link]

  • Dal Canto, R. A., & Fey, T. (2010). Review: Synthetic Methods for Amphetamine. Academia.edu. Retrieved January 10, 2026, from [Link]

  • Wagner, J. M., McElhinny, C. J., Jr., Lewin, A. H., & Carroll, F. I. (2003). Stereospecific Synthesis of Amphetamines. Scribd. Retrieved January 10, 2026, from [Link]

  • Wagner, J. M., et al. (2003). Stereospecific synthesis of amphetamines. Tetrahedron: Asymmetry, 14(15), 2119-2125. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Amphetamine Synthesis. (n.d.). Safrole. Retrieved January 10, 2026, from [Link]

  • β-Methylphenethylamine. (n.d.). Grokipedia. Retrieved January 10, 2026, from [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules, 29(12), 2829. PubMed Central. Retrieved January 10, 2026, from [Link]

  • WO2015130661A1 - Synthesis of chiral amphetamine derivatives by stereospecific, regioselective cuprate addition reaction with aziridine phosphoramidate compounds. (n.d.). Google Patents.
  • Chemoenzymatic method for the synthesis of enantiomerically pure fluorine-substituted β-methylphenylethylamines. (2024). Ukrainica Bioorganica Acta, 19(2). Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • β-Methylphenethylamine. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Muñoz, L., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9(24), 8171-8179. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. (2024). Separations, 11(10), 322. MDPI. Retrieved January 10, 2026, from [Link]

  • The asymmetric synthesis of β-haloaryl-β-amino acid derivatives. (2000). Journal of the Chemical Society, Perkin Transactions 1, (21), 3595-3603. University of St Andrews Research Portal. Retrieved January 10, 2026, from [Link]

  • The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. (2018). Journal of Pharmacology and Experimental Therapeutics, 367(3), 505-511. PubMed Central. Retrieved January 10, 2026, from [Link]

  • Muñoz, L., Rodriguez, A. M., Rosell, G., Bosch, M. P., & Guerrero, A. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9(24), 8171-8179. RSC Publishing. Retrieved January 10, 2026, from [Link]

  • Cohen, P. A., et al. (2016). An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements. Drug Testing and Analysis, 8(3-4), 328-333. PubMed. Retrieved January 10, 2026, from [Link]

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Exploratory

The Genesis of a Sympathomimetic: Early Investigations into the Pressor Activity of β-Methylphenethylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for an Ephedrine Alternative In the early 20th century, the therapeutic landscape was being reshaped by...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for an Ephedrine Alternative

In the early 20th century, the therapeutic landscape was being reshaped by the discovery and application of sympathomimetic amines. Ephedrine, isolated from the Ma Huang plant, had garnered significant attention for its bronchodilatory and pressor effects. However, its reliance on a natural source and certain undesirable side effects spurred a quest for synthetic alternatives. This drive to create novel, patentable compounds with similar or improved pharmacological profiles led to the synthesis and investigation of a myriad of phenethylamine derivatives. Among these was β-methylphenethylamine (BMPEA), a structural isomer of amphetamine, whose initial exploration laid the groundwork for understanding the nuanced relationship between chemical structure and pressor activity. This guide delves into the seminal early research on the pressor effects of BMPEA, offering a technical exploration of the methodologies, findings, and scientific rationale of the pioneering investigators.

The Chemical Foundation: Synthesis and Structural Considerations

The story of β-methylphenethylamine's pressor activity begins with its creation in the laboratory. Early synthetic routes were crucial in providing the material for pharmacological testing and were guided by the burgeoning field of organic chemistry.

Early Synthesis of β-Methylphenethylamine

One of the earliest documented syntheses of β-methylphenethylamine was reported by Hartung and Munch in 1931.[1] Their work was part of a broader investigation into the pharmacodynamic activity of four isomeric phenylpropylamines. The rationale behind synthesizing these isomers was to systematically probe the impact of the placement of the methyl group and the amino group on the phenylethylamine backbone, a structure recognized as critical for sympathomimetic action.

Experimental Protocol: Synthesis of β-Methylphenethylamine (adapted from Hartung and Munch, 1931)

  • Preparation of 2-Phenylpropionitrile: The synthesis likely began with a precursor such as 2-phenylpropionitrile.

  • Catalytic Hydrogenation: The nitrile group of 2-phenylpropionitrile was subjected to catalytic hydrogenation. This process typically involved the use of a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like anhydrous ethanol.

  • Ammonia and Acidic Conditions: To prevent the formation of secondary amines as byproducts, the reaction was often carried out in the presence of ammonia. The addition of hydrochloric acid (HCl) was used to form the hydrochloride salt of the resulting amine, which facilitated its isolation and purification as a crystalline solid.[2]

  • Isolation and Purification: The final product, β-methylphenethylamine hydrochloride, was then isolated, purified, and characterized for subsequent pharmacological evaluation.

The choice to investigate β-methylphenethylamine was a logical step in the structure-activity relationship (SAR) studies of the time. Researchers hypothesized that modifications to the side chain of phenylethylamine could influence oral activity and potency.[1] The placement of a methyl group on the beta carbon (the carbon adjacent to the phenyl ring) created a distinct chemical entity from its alpha-methylated counterpart, amphetamine. This seemingly minor structural alteration would prove to have significant pharmacological consequences.

Early Pharmacological Evaluation: Uncovering the Pressor Effects

With the compound in hand, the next critical step was to determine its physiological effects. In the 1930s and 1940s, the primary method for assessing sympathomimetic activity was to measure the change in blood pressure (pressor response) in anesthetized animals.

The Canine Model: A Window into Cardiovascular Effects

The anesthetized dog was a common and valuable model for cardiovascular research during this period. Its relatively large size allowed for the direct measurement of arterial blood pressure and the administration of precise doses of test substances.

Experimental Protocol: Measurement of Pressor Activity in Anesthetized Dogs (Reconstructed from historical accounts)

  • Anesthesia: A dog would be anesthetized, typically with a barbiturate such as pentobarbital sodium, to ensure the animal remained unconscious and immobile throughout the experiment.

  • Surgical Preparation: The surgeon would expose the carotid artery and the femoral vein.

  • Cannulation: A cannula (a thin tube) would be inserted into the carotid artery and connected to a mercury manometer.[3][4][5] This device allowed for the direct measurement of blood pressure, which would be recorded on a kymograph (a rotating drum with smoked paper) to provide a visual representation of the pressor response. Another cannula would be inserted into the femoral vein for the intravenous administration of the test compounds.

  • Drug Administration: A baseline blood pressure reading would be established. A solution of β-methylphenethylamine hydrochloride would then be injected intravenously.

  • Data Recording and Analysis: The change in the height of the mercury column in the manometer, as traced on the kymograph, would be measured to quantify the magnitude and duration of the pressor response. The results would often be compared to a standard, such as epinephrine, to determine relative potency.

Experimental_Workflow cluster_preparation Animal Preparation cluster_instrumentation Instrumentation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Dog (e.g., Pentobarbital) Surgery Surgical Exposure (Carotid Artery & Femoral Vein) Anesthesia->Surgery Cannulation_Artery Cannulate Carotid Artery Surgery->Cannulation_Artery Cannulation_Vein Cannulate Femoral Vein Surgery->Cannulation_Vein Connect_Manometer Connect to Mercury Manometer Cannulation_Artery->Connect_Manometer IV_Injection Intravenous Injection of BMPEA Cannulation_Vein->IV_Injection Baseline_BP Record Baseline Blood Pressure Connect_Manometer->Baseline_BP Baseline_BP->IV_Injection Record_Response Record Pressor Response (Kymograph) IV_Injection->Record_Response Analyze_Kymograph Analyze Kymograph Tracing Record_Response->Analyze_Kymograph Compare_Standard Compare to Standard (e.g., Epinephrine) Analyze_Kymograph->Compare_Standard

Key Findings from Early Investigations

The initial studies on β-methylphenethylamine revealed its significant pressor activity. Hartung and Munch reported in 1931 that it possessed "good antihypotensive (pressor) activity in experimental animals" and importantly, that it was orally active.[2][6] This latter finding was of particular interest as oral bioavailability was a desirable characteristic for a potential therapeutic agent.

Subsequent research by Graham and his colleagues at the Upjohn Company provided a more quantitative comparison. Their work showed that β-methylphenethylamine had approximately 1/700th the pressor activity of epinephrine.[2] While significantly less potent than the endogenous hormone, it was found to be about one-third as potent as its isomer, amphetamine, in eliciting a pressor response.[2]

Table 1: Comparative Pressor Activity of β-Methylphenethylamine and Related Compounds (Data compiled from early research reports)

CompoundAnimal ModelRoute of AdministrationRelative Pressor Potency (approximate)Reference
EpinephrineDog, Rabbit, RatIntravenous1 (Standard)[2]
AmphetamineDog, Rabbit, RatIntravenous~1/200 vs. Epinephrine[2]
β-Methylphenethylamine Dog, Rabbit, RatIntravenous, Oral~1/700 vs. Epinephrine; ~1/3 vs. Amphetamine[2][6]

Mechanistic Insights and the Phenomenon of Tachyphylaxis

While the precise molecular mechanisms were not as well understood as they are today, early researchers made astute observations about the nature of β-methylphenethylamine's pressor effect. The sympathomimetic action was correctly attributed to its interaction with the sympathetic nervous system.

// Nodes BMPEA_Admin [label="Initial BMPEA\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NE_Release [label="Norepinephrine (NE)\nRelease from Vesicles", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pressor_Response [label="Robust Pressor\nResponse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Repeated_Admin [label="Repeated BMPEA\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NE_Depletion [label="Depletion of NE\nStores", fillcolor="#FBBC05", fontcolor="#202124"]; Diminished_Response [label="Diminished Pressor\nResponse (Tachyphylaxis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges BMPEA_Admin -> NE_Release [label="stimulates"]; NE_Release -> Pressor_Response [label="causes"]; Pressor_Response -> Repeated_Admin [label="leads to"]; Repeated_Admin -> NE_Depletion [label="causes"]; NE_Depletion -> Diminished_Response [label="results in"]; } caption="Conceptual diagram of tachyphylaxis to indirectly acting pressor amines."

Conclusion: A Foundation for Modern Pharmacology

The early research into the pressor activity of β-methylphenethylamine, conducted in the 1930s and 1940s, represents a pivotal chapter in the history of sympathomimetic amine pharmacology. Through meticulous synthesis and classic physiological experimentation, pioneers like Hartung, Munch, and Graham laid the essential groundwork for understanding the structure-activity relationships that govern the cardiovascular effects of this class of compounds. Their work not only identified BMPEA as a potent, orally active pressor agent but also contributed to the broader understanding of indirect sympathomimetic action and the phenomenon of tachyphylaxis. While the tools and techniques of modern pharmacology have provided a much deeper understanding of the molecular targets and signaling pathways involved, the foundational observations from this early era remain a testament to the ingenuity and scientific rigor of these early investigators. This historical perspective is invaluable for today's researchers, offering context to the ongoing exploration of phenethylamine derivatives and their complex interactions with biological systems.

References

  • Hartung, W. H., & Munch, J. C. (1931). Amino Alcohols. VI. The Preparation and Pharmacodynamic Activity of Four Isomeric Phenylpropylamines. Journal of the American Chemical Society, 53(5), 1875–1879. [Link]

  • Schindler, C. W., Thorndike, E. B., Rice, K. C., Partilla, J. S., & Baumann, M. H. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 369(3), 328–336. [Link]

  • Grokipedia. (n.d.). β-Methylphenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Methylphenethylamine. Retrieved from [Link]

  • Davis, M. E., & D'Amour, F. E. (1937). THE EFFECTS OF LARGE DOSES OF BENZEDRINE SULPHATE ON THE ALBINO RAT: FUNCTIONAL AND TISSUE CHANGES. Annals of Internal Medicine, 10(11), 1614. [Link]

  • Takasaki, K., Kitagawa, H., & Ishibashi, S. (1972). Tachyphylaxis of indirectly acting sympathomimetic amines. I. Difference of pressor effect produced by repeated administration of ephedrine, methamphetamine and pheniprazine in dogs. The Kurume Medical Journal, 19(1), 1–10. [Link]

  • MyCalPharm. (n.d.). Effect of Drugs on Blood Pressure (BP) and Heart Rate (HR) of Dog. Retrieved from [Link]

  • Scribd. (n.d.). Ex - Drugs On BP and Heart Rate of Dog. Retrieved from [Link]

  • Hieble, J. P. (2000). Pressor responses to ephedrine are mediated by a direct mechanism in the rat. Journal of Cardiovascular Pharmacology, 36(3), 353–358. [Link]

  • Heuer, M. A. (2015). Expert Review & Report "Clarification on the regulatory status of β-Methylphenethylamine: A scientific interpretation". Retrieved from [Link]

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Foundational

(R)-(+)-β-Methylphenethylamine: A Technical Guide to a Versatile Chiral Building Block

Introduction: The Strategic Importance of β-Chirality In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of β-Chirality

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Among the vast arsenal of chiral molecules available to the synthetic chemist, (R)-(+)-β-Methylphenethylamine, also known as (R)-(+)-2-Phenyl-1-propylamine, has emerged as a particularly valuable and versatile chiral building block.[1] Its structure, a positional isomer of amphetamine, features a stereogenic center at the β-carbon relative to the primary amine.[2][3] This specific arrangement imparts unique steric and electronic properties that are highly advantageous for inducing asymmetry in a wide range of chemical transformations.

This guide provides an in-depth technical overview of (R)-(+)-β-Methylphenethylamine, designed for researchers, scientists, and drug development professionals. We will move beyond simple cataloging of reactions to explore the underlying principles of its application, from the foundational methods of its enantioselective synthesis to its sophisticated use as a chiral auxiliary and a precursor to complex bioactive molecules. The focus will be on the causality behind experimental choices, providing a framework for leveraging this building block to its full potential in asymmetric synthesis.

Physicochemical Properties and Stereochemical Profile

The utility of (R)-(+)-β-Methylphenethylamine is intrinsically linked to its physical and stereochemical characteristics. A thorough understanding of these properties is essential for its effective handling, reaction design, and purification.

Key Physical Data

The properties of (R)-(+)-β-Methylphenethylamine are well-documented, facilitating its use in various laboratory and process chemistry settings.

PropertyValueSource(s)
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
CAS Number 28163-64-6[1][4]
Appearance Colorless clear liquid[1]
Density 0.945 - 0.95 g/mL[1]
Boiling Point 197 °C (lit.); 102 °C / 2 mmHg[1]
Refractive Index (n20/D) 1.525 - 1.53[1]
Optical Rotation ([α]20/D) +30° to +35° (c=1 in EtOH)[1]
Safety Causes severe skin burns and eye damage (GHS05)[4]
The Significance of the (R)-Configuration

The absolute configuration at the β-carbon is the cornerstone of this molecule's utility. The phenyl and methyl groups attached to this stereocenter create a defined three-dimensional space around the molecule. When the primary amine is used to form a covalent bond with a prochiral substrate (e.g., forming an amide or an imine), this inherent chirality effectively blocks one face of the molecule, directing incoming reagents to the other face with high selectivity. This principle is the foundation of its use as a chiral auxiliary, transforming a difficult enantioselective reaction into a more predictable diastereoselective one.[5]

Synthesis and Enantiomeric Purification

The practical application of (R)-(+)-β-Methylphenethylamine hinges on its availability in high enantiomeric purity. While several methods exist, classical resolution of the racemate via diastereomeric salt formation remains a robust and scalable approach. More modern enzymatic methods also offer high efficiency.[6]

Classical Chiral Resolution

The most common and time-tested method for obtaining enantiomerically pure β-methylphenethylamine is the resolution of the racemic mixture using a chiral acid.[7] (2R,3R)-Tartaric acid is an inexpensive and highly effective resolving agent for racemic amines.[8]

The principle lies in the reaction between the racemic base (a 1:1 mixture of R- and S-amines) and a single enantiomer of the chiral acid (e.g., (+)-tartaric acid). This creates a mixture of two diastereomeric salts: [(R)-amine·(+)-tartrate] and [(S)-amine·(+)-tartrate]. Because these salts are diastereomers, they have different physical properties, critically, different solubilities in a chosen solvent.[9] Through a process of fractional crystallization, the less soluble diastereomeric salt precipitates from the solution, allowing for its separation by simple filtration. The desired enantiomer of the amine is then liberated from the salt by treatment with a base.

Diagram 1: Workflow for Chiral Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic (R/S)-β-Methylphenethylamine mix Mix in Solvent (e.g., Methanol) racemate->mix acid (+)-Tartaric Acid acid->mix salts Mixture of Diastereomeric Salts (R,R') and (S,R') mix->salts Acid-Base Reaction crystallize Fractional Crystallization salts->crystallize solid Less Soluble Salt Precipitates (e.g., (S,R')-salt) crystallize->solid Filter solution More Soluble Salt in Solution (e.g., (R,R')-salt) crystallize->solution base_treatment_S Liberation of Free Amine solid->base_treatment_S Treat with Base (e.g., NaOH) base_treatment_R Liberation of Free Amine solution->base_treatment_R Treat with Base (e.g., NaOH) s_amine Enriched (S)-Amine base_treatment_S->s_amine Extract r_amine Enriched (R)-Amine base_treatment_R->r_amine Extract

Caption: General workflow for resolving a racemic amine using a chiral acid.

Enzymatic and Asymmetric Synthesis

Modern biocatalytic methods provide a highly efficient alternative for producing enantiopure β-chiral amines. Dynamic kinetic resolution (DKR) using transaminase enzymes has been shown to produce (R)-β-methylphenethylamine from 2-phenylpropanal with up to 99% enantiomeric excess.[6][10] This process combines enantioselective enzymatic transamination with in-situ product crystallization, which drives the reaction equilibrium towards the desired product, overcoming typical limitations.[6]

Applications in Asymmetric Synthesis

The primary value of (R)-(+)-β-Methylphenethylamine lies in its application to control stereochemistry in the synthesis of more complex molecules. It is most commonly employed as a chiral auxiliary.

Role as a Chiral Auxiliary

A chiral auxiliary is a group temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered.[5] (R)-(+)-β-Methylphenethylamine is an exemplary auxiliary for the diastereoselective alkylation of carbonyl compounds.

The process typically involves:

  • Amide Formation: The amine is coupled with a prochiral carboxylic acid to form a chiral amide.

  • Enolate Formation: The amide is treated with a strong base (e.g., LDA) to form a stereochemically defined lithium enolate. The bulky β-methylphenyl group of the auxiliary shields one face of the enolate.

  • Diastereoselective Alkylation: The enolate is quenched with an electrophile (e.g., an alkyl halide). The electrophile preferentially attacks from the less sterically hindered face, creating a new stereocenter with high diastereoselectivity.[11][12]

  • Auxiliary Cleavage: The newly functionalized amide is hydrolyzed to reveal the desired enantiomerically enriched carboxylic acid, and the original chiral amine is recovered.

Diagram 2: Diastereoselective Alkylation Mechanism

G cluster_0 Mechanism using (R)-β-Methylphenethylamine as a Chiral Auxiliary START Prochiral Acid (R'-COOH) AMIDE Chiral Amide (R'-CO-N(H)-Aux) START->AMIDE Coupling AUX (R)-β-Methylphenethylamine (Aux-NH2) ENOLATE Diastereomerically-defined Lithium Enolate AMIDE->ENOLATE 1. LDA ALKYLATED Alkylated Amide (New Stereocenter) ENOLATE->ALKYLATED 2. Electrophile (E-X) (Attack from less hindered face) PRODUCT Enantiopure Acid (R'-CH(E)-COOH) ALKYLATED->PRODUCT 3. Hydrolysis RECOVERED Recovered Auxiliary (Aux-NH2) ALKYLATED->RECOVERED Cleavage

Caption: Stereocontrol in alkylation via a chiral auxiliary.

Protocol: Diastereoselective α-Alkylation of a Propanoic Acid Derivative

This protocol provides a representative example of using (R)-(+)-β-Methylphenethylamine as a chiral auxiliary.

Objective: To synthesize (R)-2-benzylpropanoic acid with high enantiomeric purity.

Step 1: Amide Formation

  • In a round-bottom flask, dissolve propanoic acid (1.0 eq) in dichloromethane (DCM).

  • Add a coupling agent such as DCC (dicyclohexylcarbodiimide, 1.1 eq).

  • Slowly add a solution of (R)-(+)-β-Methylphenethylamine (1.0 eq) in DCM.

  • Stir the reaction at room temperature for 12 hours.

  • Filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the resulting chiral amide by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step 2: Diastereoselective Alkylation

  • Dissolve the purified amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF, and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the alkylated amide by column chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC.

Step 3: Auxiliary Cleavage

  • Reflux the purified alkylated amide in a 6 M aqueous HCl solution for 24 hours.

  • Cool the reaction mixture to room temperature and extract with diethyl ether to remove the desired (R)-2-benzylpropanoic acid.

  • Basify the aqueous layer with NaOH to a pH > 12.

  • Extract the aqueous layer with diethyl ether to recover the (R)-(+)-β-Methylphenethylamine auxiliary.

  • Dry and concentrate the organic layers containing the acid and the amine separately to yield the final products.

  • Determine the enantiomeric excess of the final acid product using chiral HPLC.

Precursor for Bioactive Molecules

Beyond its role as a removable auxiliary, (R)-(+)-β-Methylphenethylamine can be incorporated as a permanent structural feature in the final target molecule. Its chiral backbone is a key component in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS), such as stimulants and mood enhancers.[1] Its structural similarity to amphetamine makes it a valuable starting point or fragment in the development of novel therapeutic agents for conditions like ADHD and depression.[1][2]

Conclusion

(R)-(+)-β-Methylphenethylamine is a powerful and cost-effective tool in the field of asymmetric synthesis. Its well-defined stereochemistry, coupled with the reactivity of its primary amine, provides a reliable method for controlling the formation of new stereocenters. Through classical applications like diastereoselective alkylation and its use as a foundational scaffold for drug discovery, this chiral building block enables the efficient and predictable synthesis of enantiomerically pure compounds. A thorough understanding of the principles governing its synthesis and application, as detailed in this guide, is key to unlocking its full potential in addressing the complex challenges of modern chemical synthesis.

References

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  • Grokipedia. (n.d.). β-Methylphenethylamine. Retrieved January 10, 2026, from [Link]

  • Schindler, C. W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-(+)-beta-Methylphenethylamine. PubChem Compound Database. Retrieved January 10, 2026, from [Link]

  • Verma, K. K. (2009). Review: Synthetic Methods for Amphetamine. Forensic Chemistry. Available at: [Link]

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  • Google Patents. (n.d.). US9321794B2 - Synthesis of racemic amphetamine derivatives by cuprate addition reaction with aziridine phosphoramidate compounds.
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  • WebMD. (n.d.). Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). US20110196173A1 - Process for the Synthesis of Amphetamine Derivatives.
  • Cativiela, C., et al. (2007). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Nature Protocols. Available at: [Link]

  • de la Cruz, R., et al. (2002). Diastereoselective alkylation of a chiral 1,4-benzodiazepine-2,5- dione containing the α-phenethyl. Arkivoc. Available at: [Link]

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  • Google Patents. (n.d.). US7705184B2 - Method of making amphetamine.
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  • LibreTexts Chemistry. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 10, 2026, from [Link]

  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved January 10, 2026, from [Link]

  • Gruner, S. A., et al. (2007). Diastereoselective Alkylation of β-Amino Esters: Structural and Rate Studies Reveal Alkylations of Hexameric Lithium Enolates. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 10, 2026, from [Link]

  • Beilstein Journals. (2012). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Retrieved January 10, 2026, from [Link]

  • MDPI. (2023). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Retrieved January 10, 2026, from [Link]

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Exploratory

The Enantiomeric Dichotomy of β-Methylphenethylamine: A Technical Guide to Stereochemistry, Synthesis, and Biological Function

Abstract β-Methylphenethylamine (BMPEA), a positional isomer of amphetamine, has emerged from relative obscurity due to its clandestine inclusion in dietary supplements and its structural relationship to potent central n...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

β-Methylphenethylamine (BMPEA), a positional isomer of amphetamine, has emerged from relative obscurity due to its clandestine inclusion in dietary supplements and its structural relationship to potent central nervous system stimulants. This technical guide provides an in-depth exploration of BMPEA, focusing on the critical interplay between its stereochemistry and biological activity. We dissect the synthesis of racemic BMPEA, detail methodologies for the resolution of its (R)- and (S)-enantiomers, and present validated protocols for their analytical separation. Furthermore, we consolidate the current understanding of the enantiomers' distinct pharmacological profiles, particularly their interactions with monoamine transporters and the trace amine-associated receptor 1 (TAAR1). This document is intended for researchers, chemists, and drug development professionals, offering both a comprehensive knowledge base and practical, field-proven experimental workflows to empower further investigation into this compound of toxicological and pharmacological significance.

Introduction: The Significance of Chirality in Phenethylamines

The phenethylamine scaffold is a cornerstone of neuropharmacology, giving rise to a vast class of psychoactive substances.[1] A subtle change in molecular structure can dramatically alter the pharmacological profile of these compounds. β-Methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) is a prime example, being a structural isomer of the well-characterized stimulant, amphetamine (1-phenylpropan-2-amine).[2] The key distinction lies in the position of the methyl group on the propyl chain relative to the amine.

This seemingly minor shift has profound implications. Critically, BMPEA possesses a chiral center at the β-carbon, resulting in two non-superimposable mirror-image isomers, or enantiomers: (R)-(+)-β-Methylphenethylamine and (S)-(−)-β-Methylphenethylamine.[3] As is common in pharmacology, these enantiomers are not biologically equivalent. Their three-dimensional arrangement dictates the affinity and efficacy with which they interact with protein targets such as transporters and receptors. Understanding this stereoselectivity is paramount for elucidating the compound's mechanism of action, predicting its physiological effects, and assessing its potential for abuse and toxicity.

This guide will systematically explore the stereochemical landscape of BMPEA, providing the scientific community with the necessary theoretical framework and practical methodologies to investigate its properties.

Synthesis and Chiral Resolution

The generation of enantiomerically pure BMPEA is a prerequisite for the accurate assessment of its stereospecific pharmacology. The typical workflow involves the initial synthesis of the racemic mixture, followed by the separation of the individual enantiomers.

Racemic Synthesis: Catalytic Hydrogenation of 2-Phenylpropionitrile

A reliable method for synthesizing racemic BMPEA is the catalytic hydrogenation of 2-phenylpropionitrile.[4] This approach reduces the nitrile group to a primary amine. While specific literature protocols for BMPEA are sparse, a well-established procedure for the analogous reduction of benzyl cyanide can be effectively adapted.[3]

  • Reactor Setup: A solution of 2-phenylpropionitrile (1 equivalent) in anhydrous ethanol or methanol is prepared in a high-pressure hydrogenation vessel.[4][5]

  • Catalyst Addition: A catalytic amount of Palladium on carbon (Pd/C, 5-10% w/w) or Raney Nickel is carefully added to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[3][4]

  • Acidification (Optional but Recommended): To minimize the formation of secondary amine byproducts, three equivalents of hydrochloric acid (HCl) can be added to the ethanolic solution.[4]

  • Hydrogenation: The vessel is sealed, purged, and pressurized with hydrogen gas (typically 500-1000 psi).[3] The reaction mixture is then shaken or stirred and heated to 100-125°C for approximately 2-4 hours, or until hydrogen uptake ceases.

  • Work-up:

    • The reactor is cooled, and the pressure is carefully released.

    • The catalyst is removed by filtration through a pad of Celite. Caution: The catalyst may be pyrophoric upon drying; keep it wet with solvent.

    • The solvent is removed from the filtrate under reduced pressure. .

    • If the HCl salt was formed, it can be purified by recrystallization. If the free base is desired, the residue is dissolved in water, basified with a strong base (e.g., 50% NaOH) to pH >12, and the free amine is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield racemic BMPEA as a colorless to pale yellow liquid.[3]

Chiral Resolution of Enantiomers

With the racemate in hand, separation into individual enantiomers is required. Two primary methods are effective: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

This classical chemical method relies on reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid.[6] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This solubility difference allows for their separation by fractional crystallization.

(Adapted from the resolution of α-methylbenzylamine)[7]

  • Salt Formation: Dissolve (+)-tartaric acid (0.5 equivalents) in methanol. To this solution, cautiously add racemic (±)-BMPEA (1.0 equivalent). The reaction is exothermic.

  • Crystallization: Cork the flask and allow the solution to stand undisturbed at room temperature for a minimum of 24 hours. The diastereomeric salt of one enantiomer (e.g., the (S)-amine salt) will preferentially crystallize as it is less soluble in the chosen solvent.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small volume of cold methanol.

  • Liberation of Free Amine:

    • Dissolve the collected crystals in water.

    • Add 50% sodium hydroxide (NaOH) solution dropwise until the salt is fully dissolved and the solution is strongly basic (pH > 12). This regenerates the free amine, which will appear as an oily layer.

    • Extract the aqueous solution multiple times with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched amine (e.g., (S)-BMPEA).

  • Analysis: The enantiomeric excess (e.e.) of the product must be determined using a chiral analytical method (see Section 3).

Enzymatic methods offer high selectivity under mild conditions. A dynamic kinetic resolution (DKR) using a transaminase enzyme can achieve high yields and excellent enantiomeric excess. This process uses a prochiral substrate, 2-phenylpropanal, which readily racemizes, allowing for the theoretical conversion of 100% of the substrate into a single desired enantiomer.

A study demonstrated that using a transaminase from Ruegeria pomeroyi in a fed-batch reaction can produce (R)-β-methylphenethylamine with concentrations up to 250 mM and an enantiomeric excess of up to 99%.[8] This method combines enzymatic transamination with in situ product crystallization (ISPC) to overcome product inhibition and drive the reaction to completion.

Analytical Methods for Chiral Separation

Accurate quantification of BMPEA enantiomers is critical for both quality control of synthesized material and for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the gold standard for this application.

  • System: An HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS) is required for high sensitivity and selectivity, especially in biological matrices.[9]

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as a CHIRALPAK® column (e.g., Amylose or Cellulose derivatives), is highly effective for separating chiral amines.[6][7]

  • Mobile Phase:

    • Normal Phase: A typical mobile phase consists of a nonpolar solvent like n-hexane with an alcohol modifier (e.g., ethanol or isopropanol).[7]

    • Additives: The addition of a small amount of a basic additive (e.g., 0.1% diethylamine or butylamine) is crucial to improve peak shape and reduce tailing by masking residual silanol groups on the silica support.[6]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is effective for phenethylamines.

    • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. For BMPEA (precursor ion m/z 136.1), characteristic product ions are m/z 119.1, 91.1, and 65.0.[9]

    • A typical set of transitions could be:

      • Quantifier: 136.1 → 119.1

      • Qualifier: 136.1 → 91.1

  • Method Validation: The method must be validated for selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, particularly when analyzing biological samples.[9]

Stereoselective Biological Activity

The primary mechanism of action for BMPEA is the promotion of monoamine release by acting as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][10] It also demonstrates agonist activity at the trace amine-associated receptor 1 (TAAR1).[4] The stereochemistry of BMPEA is critical to these interactions.

Interaction with Monoamine Transporters (NET and DAT)

Pharmacological studies on racemic BMPEA have established its profile as a monoamine releasing agent. It acts as a full-efficacy releaser at both NET and DAT, but displays a clear preference for NET.[10]

CompoundTargetActivity (EC₅₀, nM)DAT/NET Selectivity Ratio
(±)-BMPEA NET 1260.20
DAT 627
(S)-Amphetamine NET 91.8
DAT 5
(Data for (±)-BMPEA and (S)-Amphetamine synthesized from Schindler et al., 2019)[10]

The weaker potency at DAT compared to amphetamine suggests that BMPEA has a lower potential for central stimulant abuse.[10] However, its significant activity at peripheral NET sites is responsible for its pronounced cardiovascular effects, such as increases in blood pressure.[2][10]

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems and is a direct target for amphetamine and endogenous trace amines like β-phenylethylamine (β-PEA).[12][13] BMPEA is a confirmed human TAAR1 agonist.[4] Crucially, a key piece of stereospecific data exists for this target:

  • The S-(−)-enantiomer of β-methylphenethylamine was found to be as potent as β-phenylethylamine itself at the human TAAR1 receptor.

This finding indicates that the S-enantiomer is likely the primary contributor to BMPEA's TAAR1-mediated effects. Activation of TAAR1 can modulate dopamine transporter function and influence dopaminergic, serotonergic, and glutamatergic neurotransmission, adding another layer of complexity to the compound's pharmacological profile.[14]

In Vitro Assessment of Monoamine Release

To determine the potencies of the individual (R)- and (S)-enantiomers of BMPEA at NET and DAT, a neurotransmitter release assay using isolated nerve terminals (synaptosomes) is the standard methodology.

This protocol measures the ability of a test compound to induce the release of a pre-loaded radiolabeled substrate, [³H]MPP⁺ (a substrate for both DAT and NET), from synaptosomes prepared from specific brain regions.

  • Synaptosome Preparation:

    • Dissect brain regions rich in the desired transporter (e.g., striatum for DAT, hippocampus or frontal cortex for NET) from rats.

    • Homogenize the tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (yields S1 supernatant).

    • Centrifuge the S1 supernatant at 16,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2 pellet).

    • Resuspend the P2 pellet in a suitable physiological buffer (e.g., Krebs-Ringer buffer).

  • Radiolabel Loading:

    • Incubate the resuspended synaptosomes with a low concentration (e.g., 10-20 nM) of [³H]MPP⁺ for 15-30 minutes at 37°C.

  • Release Assay:

    • Wash the loaded synaptosomes three times with ice-cold buffer to remove extracellular radiolabel.

    • Resuspend the synaptosomes in fresh buffer and aliquot into reaction tubes.

    • Add varying concentrations of the test compounds ((R)-BMPEA, (S)-BMPEA, etc.) to the tubes.

    • Incubate for 5-10 minutes at 37°C to allow for substrate-induced release.

    • Terminate the reaction by rapid filtration over glass fiber filters, washing immediately with ice-cold buffer to trap the synaptosomes on the filter.

  • Quantification:

    • The radioactivity remaining trapped on the filters is measured using a liquid scintillation counter.

    • Release is calculated as the percentage decrease in radioactivity compared to vehicle-treated controls.

  • Data Analysis:

    • Plot the percentage of release against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration that produces 50% of the maximal effect) and Eₘₐₓ (maximal effect) for each enantiomer.

Visualization of Key Concepts

Structural Isomerism

G cluster_phen Phenethylamine Core cluster_isomers Positional Isomers (C₉H₁₃N) cluster_enantiomers Enantiomers of BMPEA PEA Phenethylamine (Backbone) Amphetamine Amphetamine (α-methylphenethylamine) PEA->Amphetamine α-Methylation BMPEA β-Methylphenethylamine (β-methylphenethylamine) PEA->BMPEA β-Methylation R_BMPEA (R)-(+)-BMPEA BMPEA->R_BMPEA Chiral Center S_BMPEA (S)-(−)-BMPEA BMPEA->S_BMPEA Chiral Center

Caption: Structural relationships of BMPEA.

Chiral Resolution Workflow

G Racemate Racemic (±)-BMPEA (50% R / 50% S) Salts Mixture of Diastereomeric Salts (R,+) and (S,+) Racemate->Salts Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Agent->Salts Crystallization Fractional Crystallization Salts->Crystallization Separation Physical Separation (Filtration) Crystallization->Separation Liberation1 Basification (NaOH) & Extraction Separation->Liberation1 Less Soluble Crystals Liberation2 Basification (NaOH) & Extraction Separation->Liberation2 More Soluble Filtrate Enantiomer1 Enriched (S)-BMPEA Liberation1->Enantiomer1 Enantiomer2 Enriched (R)-BMPEA (from filtrate) Liberation2->Enantiomer2

Caption: Workflow for classical chiral resolution.

Conclusion and Future Directions

β-Methylphenethylamine represents a compelling case study in stereopharmacology. While its foundational pharmacology as a racemic monoamine releaser with a preference for the norepinephrine transporter is established, the nuanced contributions of its individual (R)- and (S)-enantiomers are not yet fully elucidated in public literature. The available evidence strongly suggests that the S-enantiomer is the more potent agonist at the TAAR1 receptor, but the stereoselectivity at NET and DAT remains an open and critical question for the scientific community.

The experimental protocols detailed in this guide provide a robust framework for researchers to pursue these unanswered questions. By enabling the synthesis, resolution, and stereospecific biological evaluation of BMPEA, this work aims to facilitate a more complete understanding of its mechanism of action, toxicological profile, and potential for human harm when consumed as an undeclared supplement adulterant. Future research should prioritize the direct comparison of the enantiomers' potencies at monoamine transporters to build a comprehensive structure-activity relationship and inform public health and regulatory efforts.

References

  • Hartung, W. H., & Munch, J. C. (1931). Amino Alcohols. VI. The Preparation and Pharmacodynamic Activity of some new Phenylpropanolamine Analogs. Journal of the American Chemical Society, 53(5), 1875–1879.
  • Schmid, D., Embacher, J., & Hall, M. (2022). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)‐β‐Methylphenethylamine.
  • Schindler, C. W., Thorndike, E. B., Rice, K. C., Partilla, J. S., & Baumann, M. H. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 369(3), 328–336.
  • Grokipedia. (n.d.). β-Methylphenethylamine. Retrieved January 10, 2026, from [Link]

  • Hagenbuch, B., & Stieger, B. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 23(20), 12534.
  • Wainscott, D. B., Little, S. P., Yin, T., Tu, Y., Rocco, V. P., He, J. X., & Nelson, D. L. (2007). Pharmacologic characterization of the cloned human trace amine-associated receptor1 (TAAR1) and evidence for species differences with the rat TAAR1. The Journal of pharmacology and experimental therapeutics, 320(1), 475–485.
  • Schindler, C. W., Thorndike, E. B., Rice, K. C., Partilla, J. S., & Baumann, M. H. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 369(3), 328-336.
  • Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved January 10, 2026, from [Link]

  • Chinese Academy of Sciences. (2023). Researchers Uncover Molecular Mechanism of Methamphetamine Binding to Trace Amine Receptor TAAR1. Retrieved January 10, 2026, from [Link]

  • Cohen, P. A., Bloszies, C., Yee, C., & Gerona, R. (2016). An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements. Drug testing and analysis, 8(3-4), 328–333.
  • Pei, Y., & Li, J. X. (2018). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in pharmacology, 9, 673.
  • Revel, F. G., Moreau, J. L., & Gainetdinov, R. R. (2013). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International journal of molecular sciences, 14(9), 18949–18973.
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  • Liu, Y., Santillo, M. F., & Patonay, G. (2022). Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. ACS chemical neuroscience, 13(21), 3045–3057.
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  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved January 10, 2026, from [Link]

  • Yaskevich, L. N., & Zlenko, E. T. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 155-162.
  • Cholbiński, P., Wicka, M., Kowalczyk, K., & Jarek, A. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and bioanalytical chemistry, 406(15), 3681–3688.
  • Al-Amri, A., Attafi, I., & Al-Hakami, A. (2024). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Molecules, 29(1), 241.
  • Patent RU2659037C1. Method for producing beta-phenylethylamine. (2018).
  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved January 10, 2026, from [Link]

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Foundational

A Technical Guide to (R)-(+)-β-Methylphenethylamine: Structure, Synthesis, and Chiral Analysis

Abstract: This technical guide provides a comprehensive analysis of (R)-(+)-β-Methylphenethylamine (BMPEA), a chiral amine and positional isomer of amphetamine. The document begins by deconstructing its International Che...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of (R)-(+)-β-Methylphenethylamine (BMPEA), a chiral amine and positional isomer of amphetamine. The document begins by deconstructing its International Chemical Identifier (InChI) Key to elucidate its structural and stereochemical information. It further details the compound's physicochemical properties, methods of synthesis, and, most critically, the analytical protocols required for its characterization and the assessment of its enantiomeric purity. Detailed, step-by-step workflows for chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, explaining the causal relationships behind methodological choices. The guide also discusses the compound's pharmacological context as a human TAAR1 agonist and norepinephrine transporter substrate, its historical investigation as a sympathomimetic agent, and its modern-day relevance as an adulterant in dietary supplements. This document is intended for researchers, analytical chemists, and drug development professionals requiring a deep technical understanding of this compound.

Molecular Identification and Structure

(R)-(+)-β-Methylphenethylamine is a primary amine with a chiral center at the beta-carbon of the ethylamine side chain.[1] This structural arrangement makes it a positional isomer of amphetamine, where the methyl group is on the alpha-carbon.[1][2] Precise identification is critical and is standardized by the identifiers outlined in Table 1.

IdentifierValue
IUPAC Name (2R)-2-phenylpropan-1-amine[3][4][5]
CAS Number 28163-64-6[3][4][6]
Molecular Formula C₉H₁₃N[2][3][4][6]
Molecular Weight 135.21 g/mol [3][4][6]
InChI Key AXORVIZLPOGIRG-QMMMGPOBSA-N [3][4][5]
InChI String InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1[3]
SMILES String Cc1ccccc1[7]
Deconstruction of the InChIKey: AXORVIZLPOGIRG-QMMMGPOBSA-N

The InChIKey is a hashed, fixed-length character representation of the full InChI string, designed for database indexing and internet searches. It is composed of distinct layers, each encoding specific structural information.

  • AXORVIZLPOGIRG - The Connectivity Layer: This first block of 14 characters is derived from the main layer of the InChI string, which describes the molecule's atomic connectivity and bonding. All isomers of β-Methylphenethylamine (including the (S)-enantiomer and the racemate) will share this same connectivity hash.

  • QMMMGPOBSA - The Stereochemistry Layer: This second block of 8 characters encodes the stereochemical information from the InChI string's stereo layer (/t8-/m0/s1). The specific hash QMMMGPOBSA defines the absolute configuration at the chiral center as (R). The (S)-enantiomer would have a different hash in this layer. This layer is fundamentally important for distinguishing between enantiomers, which can have vastly different pharmacological and toxicological profiles.[8]

  • N - The Protonation Layer: This final character indicates the protonation state of the molecule. The 'N' signifies a neutral species, corresponding to the standard InChI string.

Caption: Molecular structure of (R)-β-Methylphenethylamine with the chiral beta-carbon highlighted.

Physicochemical Properties

The physical properties of (R)-(+)-β-Methylphenethylamine are essential for its handling, formulation, and analytical characterization. The positive optical rotation (+) confirms the (R)-enantiomer.

PropertyValueSource
Appearance Colorless to pale yellow clear liquid[2][6]
Density 0.945 g/mL at 25 °C
Boiling Point 197 °C (at 760 mmHg); 102 °C (at 2 mmHg)[6][9]
Refractive Index (n20/D) 1.525
Optical Rotation ([α]22/D) +35° (c = 1 in ethanol)
Solubility Limited in water; soluble in ethanol[9]

Synthesis and Enantioselective Preparation

The synthesis of racemic β-Methylphenethylamine is commonly achieved through the reduction of a nitrile precursor. Obtaining the enantiomerically pure (R)-form requires a subsequent resolution step or an asymmetric synthesis approach.

A prevalent method for synthesizing the racemic mixture is the catalytic hydrogenation of 2-phenylpropionitrile.[1][2]

  • Causality of Reagent Choice: The reaction is performed using a palladium on carbon (Pd/C) catalyst in an ethanol solvent.[1][2] The addition of ammonia or hydrochloric acid is crucial to minimize the formation of secondary amine byproducts, which can occur via reaction between the newly formed primary amine and the intermediate imine.[10]

Enantioselective Resolution: To isolate the desired (R)-enantiomer from the racemate, classical chemical resolution can be employed. This involves reacting the racemic amine with a chiral resolving agent, such as (R,R)-tartaric acid.[1] This reaction forms a pair of diastereomeric salts ((R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate), which possess different physical properties, notably solubility. This difference allows for their separation by fractional crystallization. Subsequent treatment of the isolated (R)-amine salt with a base liberates the pure (R)-(+)-β-Methylphenethylamine.

synthesis_workflow start 2-Phenylpropionitrile reaction Catalytic Hydrogenation (H₂, Pd/C, EtOH, NH₃) start->reaction Precursor product Racemic (±)-β-Methylphenethylamine reaction->product resolution Chiral Resolution (e.g., (R,R)-Tartaric Acid) product->resolution salts Diastereomeric Salts (R,R) and (S,R) resolution->salts separation Fractional Crystallization salts->separation r_salt Isolated (R)-Amine Salt separation->r_salt Less Soluble Salt liberation Basification (e.g., NaOH) r_salt->liberation final_product (R)-(+)-β-Methylphenethylamine liberation->final_product Final Product

Caption: General workflow for the synthesis and chiral resolution of (R)-(+)-β-Methylphenethylamine.

Analytical Characterization and Enantiomeric Purity

For drug development and forensic applications, confirming both the identity and the enantiomeric purity of (R)-(+)-β-Methylphenethylamine is paramount. Chromatographic techniques are the gold standard for this purpose.

Protocol: Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the most direct and widely used method for separating enantiomers.[8] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Polysaccharide-based CSPs are particularly versatile for this class of compounds.[11]

Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Chiral Column: Select a polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H or Chiralpak® AD-H). These columns provide robust chiral recognition for a wide range of compounds.[11]

    • Mobile Phase: A typical mobile phase consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1% v/v) is essential to add to the mobile phase.

    • Causality: The amine additive is critical for achieving good peak shape and preventing peak tailing. It acts as a competing base, deactivating acidic silanol sites on the silica support of the CSP that can cause strong, non-specific interactions with the basic analyte.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the (R)-(+)-β-Methylphenethylamine sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Run a sample of the racemic mixture to determine the retention times of both the (R)- and (S)-enantiomers.

    • Inject the sample of (R)-(+)-β-Methylphenethylamine.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the (R) and (S) enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] * 100

hplc_workflow prep Sample Preparation (Dissolve in Mobile Phase, Filter) inject Inject Sample onto HPLC System prep->inject column Chiral Stationary Phase (CSP) Separation of Enantiomers inject->column detection UV Detector (Monitor Elution) column->detection chromatogram Generate Chromatogram (Peak for each enantiomer) detection->chromatogram analysis Data Analysis (Calculate % Enantiomeric Excess) chromatogram->analysis result Final Purity Report analysis->result

Caption: Workflow for the determination of enantiomeric purity using Chiral HPLC.

Pharmacological Context and Scientific Relevance

(R)-(+)-β-Methylphenethylamine, like its isomer amphetamine, interacts with key neurotransmitter systems.

  • Mechanism of Action: It is an agonist of human trace amine-associated receptor 1 (TAAR1).[2] Furthermore, it acts as a substrate for norepinephrine transporters (NETs), and to a lesser extent, dopamine transporters (DATs), promoting the release of these neurotransmitters.[12][13] Its action at peripheral NETs is responsible for its observed pressor (blood pressure-increasing) effects.[12][13] Studies have shown it has approximately one-third the pressor activity of amphetamine.[2]

  • Use in Research and as an Adulterant: First synthesized in the 1930s during research into stimulant compounds, BMPEA saw little therapeutic development.[1] In recent years, it has gained notoriety as an undeclared and illegal adulterant in dietary supplements marketed for weight loss and athletic performance.[2][12][14] Regulatory bodies like the U.S. FDA have determined that BMPEA is not a legitimate dietary ingredient and its presence in supplements is unlawful.[14][15] This has raised significant safety concerns, as its stimulant properties can lead to adverse cardiovascular events, including a documented case of hemorrhagic stroke.[2][14] The World Anti-Doping Agency (WADA) also prohibits its use in sports.[14][15]

Conclusion

(R)-(+)-β-Methylphenethylamine is a chiral molecule whose identity is precisely defined by its multi-layered InChIKey, AXORVIZLPOGIRG-QMMMGPOBSA-N. While its synthesis is straightforward, the isolation of the pure (R)-enantiomer requires specific chiral resolution techniques. For professionals in the pharmaceutical and analytical fields, rigorous characterization using methods like chiral HPLC is not merely a procedural step but a critical requirement to ensure stereochemical purity. Given its potent pharmacological activity and its history as a supplement adulterant, a thorough understanding of its properties and analytical methods is essential for both drug development and regulatory enforcement.

References

  • β-Methylphenethylamine. Wikipedia. [Link]

  • Schindler, C. W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • β-Methylphenethylamine. Grokipedia. [Link]

  • (R)-(+)-beta-Methylphenethylamine. PubChem. [Link]

  • Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects. WebMD. [Link]

  • Drăgan, A. M., et al. (2022). Analytical techniques for the determination of Amphetamine-type substances in different matrices: a comprehensive review. ResearchGate. [Link]

  • Rasmussen, K. E., & Knutsen, P. (1985). Techniques for the Detection and Identification of Amphetamines and Amphetamine-Like Substances. Office of Justice Programs. [Link]

  • Beta-methylphenethylamine (bmpea). vital.ly. [Link]

  • Beta Methylphenethylalamine. Caring Sunshine. [Link]

  • The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters. ResearchGate. [Link]

  • Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC. PubMed. [Link]

  • Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. PubMed Central. [Link]

  • Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • β-PHENYLETHYLAMINE. Organic Syntheses Procedure. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. DOI. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. ResearchGate. [Link]

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Exploratory

A Technical Guide to the Physicochemical and Analytical Characterization of (R)-(+)-β-Methylphenethylamine

Abstract: (R)-(+)-β-Methylphenethylamine (BMPEA) is a chiral primary amine and a positional isomer of amphetamine, sharing the same molecular formula and mass.[1][2][3] This structural similarity presents a significant a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (R)-(+)-β-Methylphenethylamine (BMPEA) is a chiral primary amine and a positional isomer of amphetamine, sharing the same molecular formula and mass.[1][2][3] This structural similarity presents a significant analytical challenge, particularly in forensic toxicology, anti-doping, and quality control of dietary supplements, where BMPEA has been identified as an undeclared ingredient.[1][4] Originally synthesized in the 1930s during research into central nervous system stimulants, its pharmacology has been revisited due to its re-emergence in consumer products.[3][4] This guide provides a definitive technical overview of the core physicochemical properties of (R)-(+)-β-Methylphenethylamine and outlines the authoritative analytical workflows required for its unambiguous identification, characterization, and discrimination from its isomers.

Part 1: Core Physicochemical & Structural Properties

The foundational step in the analysis of any chemical entity is the precise determination of its fundamental properties. For (R)-(+)-β-Methylphenethylamine, these identifiers are critical for database searches, regulatory compliance, and as the basis for all subsequent analytical verifications.

The compound's molecular formula is C₉H₁₃N .[5][6][7][8][9] Based on this formula, the calculated monoisotopic mass is 135.1048 u, while the average molecular weight is 135.21 g/mol .[5][6][7][10] These values are the primary targets for mass spectrometric verification.

Chemical Structure and Stereochemistry

The IUPAC name for this compound is (2R)-2-phenylpropan-1-amine.[5][9] The "(R)" designation specifies the stereochemistry at the chiral center (the carbon atom bonded to the methyl group and the phenyl group). This chirality is a critical feature, as biological activity is often enantiomer-specific. The "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right.

Caption: 2D structure of (R)-(+)-β-Methylphenethylamine with chiral center indicated (*).

Summary of Physicochemical Data

The following table summarizes the key quantitative identifiers for (R)-(+)-β-Methylphenethylamine, compiled from authoritative chemical databases and supplier specifications.

PropertyValueSource(s)
Molecular Formula C₉H₁₃N[5][6][7][9]
Molecular Weight 135.21 g/mol [5][6][7][9][10]
CAS Number 28163-64-6[5][6][7][9]
Appearance Colorless to Yellow Liquid[6][8]
Density ~0.945 - 0.95 g/mL at 25 °C[6]
Boiling Point ~197 °C (at 760 mmHg); ~102 °C (at 2 mmHg)[6]
Refractive Index ~1.525 - 1.53 (at 20 °C)[6]
Optical Rotation [α]²⁰/D +30° to +35° (c=1 in Ethanol)[6]
IUPAC Name (2R)-2-phenylpropan-1-amine[5][9]

Part 2: Definitive Analytical Characterization Workflow

Expertise & Experience Narrative: Simply confirming a molecular weight of 135.21 is insufficient for positive identification due to the existence of structural isomers, most notably amphetamine. In a regulated environment (forensics, anti-doping), misidentification carries severe consequences. Therefore, a robust analytical strategy must not only confirm the molecular formula but also provide definitive proof of the specific isomeric structure. The gold-standard approach is the combination of liquid chromatography with high-resolution mass spectrometry (LC-MS), a technique that provides two orthogonal points of identification: chromatographic retention time and mass-to-charge ratio with its specific fragmentation pattern.

Experimental Protocol: UPLC-qTOF-MS for Isomer-Specific Identification

This protocol describes a self-validating system for the quantification of BMPEA and its unambiguous discrimination from amphetamine in a biological matrix, adapted from validated methods in forensic literature.[11][12]

1. Principle & Causality: Ultra-Performance Liquid Chromatography (UPLC) provides rapid and highly efficient separation of analytes prior to mass analysis. By using a suitable column and mobile phase, BMPEA and amphetamine, despite being structurally similar, will interact with the stationary phase differently and thus elute at distinct times (retention times). Following separation, Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS) provides high-resolution mass accuracy to confirm the elemental composition and tandem MS (MS/MS) capabilities to generate a unique fragmentation "fingerprint" for the molecule.

2. Materials & Reagents:

  • (R)-(+)-β-Methylphenethylamine certified reference standard

  • Amphetamine certified reference standard

  • Amphetamine-d11 (internal standard)

  • LC-MS grade Acetonitrile, Methanol, and Water

  • Formic Acid (or other suitable mobile phase modifier)

  • Control Matrix (e.g., drug-free urine or blood)

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup

3. Step-by-Step Methodology:

  • Standard & Sample Preparation:

    • Prepare a stock solution of BMPEA, amphetamine, and the internal standard in methanol.

    • Create a series of calibrators by spiking the control matrix with known concentrations (e.g., 10 - 1000 ng/mL).[11]

    • For test samples, perform a sample cleanup/extraction. A mixed-mode solid-phase extraction (MMSPE) is effective for biological fluids.[11]

  • UPLC Conditions:

    • Column: A sub-2 µm particle column (e.g., C18) for high-resolution separation.

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Rationale: The reversed-phase C18 column separates compounds based on hydrophobicity. The gradient elution ensures that both isomers are resolved and elute as sharp peaks.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Full Scan (MS1): Acquire data from m/z 50-500 to detect the protonated molecule [M+H]⁺ at m/z 136.11 .

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 136.11) and subject it to Collision-Induced Dissociation (CID). Acquire product ion spectra.

    • Key Product Ions: While both isomers produce a product ion at m/z 91 (the tropylium ion), their full fragmentation spectra will differ, providing the basis for identification.[13] For BMPEA, a key quantifier ion is often m/z 119.[14]

4. Trustworthiness & Self-Validation: A positive identification requires that the unknown sample meets all of the following criteria when compared against a certified reference standard analyzed under the identical conditions:

  • The retention time must match (typically within ±2%).

  • The precursor ion mass must be accurate (typically within ±5 ppm).

  • The MS/MS fragmentation pattern must match, and the ratio of qualifier ions must be consistent.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Verification Sample Biological Sample (Urine/Blood) Spike Spike with Internal Standard (Amphetamine-d11) Sample->Spike SPE Mixed-Mode Solid-Phase Extraction Spike->SPE UPLC UPLC Separation (Isomer Resolution) SPE->UPLC MS1 MS Scan (qTOF) Detect [M+H]⁺ at m/z 136.11 UPLC->MS1 MS2 Tandem MS (MS/MS) Fragment m/z 136.11 MS1->MS2 RT 1. Retention Time Match MS2->RT Mass 2. Accurate Mass Match (<5 ppm) RT->Mass Frag 3. MS/MS Library Match Mass->Frag ID Positive Identification Frag->ID

Caption: UPLC-MS/MS workflow for the definitive identification of β-Methylphenethylamine.

Conclusion

The definitive characterization of (R)-(+)-β-Methylphenethylamine hinges on a multi-faceted analytical approach. While its fundamental properties are a molecular formula of C₉H₁₃N and a molecular weight of 135.21 g/mol , these values are identical to its potent isomer, amphetamine.[1][5] Therefore, scientific integrity and trustworthiness demand a higher level of scrutiny. The combination of chromatographic separation and high-resolution tandem mass spectrometry provides the necessary specificity to distinguish between these isomers based on their unique retention times and fragmentation fingerprints. This technical guide provides the foundational data and a validated analytical framework to ensure accurate and defensible identification of this compound in research, development, and regulatory settings.

References

  • PubChem. (R)-(+)-beta-Methylphenethylamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. β-Methylphenethylamine. [Link]

  • Chajewska, K., et al. (2015). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry. [Link]

  • Al-Rubaye, A. F., et al. (2023). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. National Institutes of Health. [Link]

  • Grokipedia. β-Methylphenethylamine. [Link]

  • ResearchGate. Analytical parameters of β-methylphenethylamine and amphetamine-d11. [Link]

  • ResearchGate. Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. [Link]

  • Scilit. Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. [Link]

  • Gatch, M. B., et al. (2021). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. The Journal of Pharmacology and Experimental Therapeutics. [Link]

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Foundational

An In-depth Technical Guide to the Optical Rotation of (R)-(+)-β-Methylphenethylamine

Abstract This technical guide provides a comprehensive examination of the optical rotation of (R)-(+)-β-Methylphenethylamine (also known as (R)-(+)-2-Phenyl-1-propylamine), a chiral amine of significant interest in pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the optical rotation of (R)-(+)-β-Methylphenethylamine (also known as (R)-(+)-2-Phenyl-1-propylamine), a chiral amine of significant interest in pharmaceutical development.[1] The document elucidates the fundamental principles of chiroptical spectroscopy, details a rigorous protocol for the measurement of specific rotation based on United States Pharmacopeia (USP) standards, and explores the structural basis for its characteristic dextrorotation. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for professionals engaged in the synthesis, characterization, and application of stereochemically pure compounds.

Introduction: The Critical Role of Chirality in Drug Development

In the pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles due to the chiral nature of biological receptors and enzymes.[2] (R)-(+)-β-Methylphenethylamine is a key chiral building block used in the synthesis of various bioactive molecules, including central nervous system stimulants and mood enhancers.[1] Its efficacy and safety are intrinsically linked to its stereochemical purity.

Optical rotation is an inherent physical property of chiral substances that allows for the differentiation of enantiomers.[3] It is a measure of the extent to which a molecule rotates the plane of polarized light.[3] A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates light counter-clockwise is levorotatory (-).[2] For β-Methylphenethylamine, the (R)-enantiomer is dextrorotatory, hence the designation (R)-(+)-β-Methylphenethylamine. This guide provides the foundational knowledge and practical protocols necessary to accurately measure and interpret this critical chiroptical property.

The Phenomenon of Optical Activity

Optical activity arises from the differential interaction of a chiral molecule with left and right circularly polarized light. A beam of plane-polarized light can be conceptualized as being composed of two equal-intensity, counter-rotating components of circularly polarized light. When passing through a chiral medium, these two components travel at different speeds and are absorbed to different extents. This difference in the refractive index for left- and right-circularly polarized light is known as circular birefringence, which results in the rotation of the plane of the incident polarized light.[3]

It is a common misconception that the R/S designation, which is based on a set of sequence rules (Cahn-Ingold-Prelog), directly predicts the sign of optical rotation (+/-). There is no simple correlation; the R or S configuration must be experimentally linked to the dextro- or levorotatory character for each specific compound.[2] For instance, while the (R)-enantiomer of β-Methylphenethylamine is dextrorotatory, this is not a universal rule for all R-isomers. The relationship is only that enantiomers will rotate light to an equal magnitude but in opposite directions.[2]

Quantitative Analysis: Specific Rotation

The observed angle of rotation (α) is dependent on several experimental variables, including the concentration of the sample, the path length of the light through the sample, temperature, and the wavelength of the light.[4] To establish a standardized, comparable value, the specific rotation [α] is calculated. It is a physical constant for a given compound under defined conditions.[4]

The specific rotation is calculated using Biot's law:

For solutions: [α]λT = (100 * α) / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration in grams per 100 mL ( g/100 mL).[2]

For neat liquids: [α]λT = α / (l * d)

Where d is the density of the liquid in g/mL at temperature T.

Reported Values for (R)-(+)-β-Methylphenethylamine

The specific rotation of (R)-(+)-β-Methylphenethylamine is consistently reported as a positive value. The following table summarizes representative data from chemical suppliers.

Specific Rotation [α]Temperature (°C)WavelengthConcentration (c)SolventSource
+35°22D-line (589 nm)1 in EthanolEthanolSigma-Aldrich
+30° to +35°20D-line (589 nm)1 in EtOHEthanolChem-Impex[1]

Authoritative Protocol for Determining Optical Rotation

The following protocol is synthesized from the United States Pharmacopeia (USP) General Chapter <781> Optical Rotation, ensuring a robust and compliant methodology.[2][5][6][7] This procedure is designed to provide a self-validating system for trustworthy and reproducible results.

Instrumentation and Calibration
  • Instrument: A high-precision photoelectric polarimeter capable of measurements at the sodium D-line (589 nm) is required. The instrument should have temperature control for the sample cell, maintained within ±0.5°C of the specified temperature.[2][7]

  • Calibration: The accuracy of the polarimeter must be verified using a certified quartz plate or a calibrated solution of a standard reference material (e.g., sucrose).[7] Perform at least five replicate measurements of the reference standard; the relative standard deviation (%RSD) should meet the instrument manufacturer's specification for repeatability.[7]

Experimental Workflow Diagram

G cluster_prep Part 1: Preparation cluster_measure Part 2: Measurement cluster_calc Part 3: Calculation & Reporting P1 Accurately weigh ~100 mg of (R)-(+)-β-Methylphenethylamine P2 Quantitatively transfer to a 10 mL volumetric flask P1->P2 P3 Dissolve and dilute to volume with absolute ethanol (c ≈ 1 g/100 mL) P2->P3 P4 Equilibrate solution and solvent to measurement temperature (e.g., 22°C) P3->P4 M1 Rinse polarimeter cell (1 dm) with absolute ethanol P4->M1 M2 Fill cell with ethanol (solvent blank). Ensure no air bubbles are present. M1->M2 M3 Zero the instrument using the solvent blank M2->M3 M4 Rinse cell with the prepared sample solution M3->M4 M5 Fill cell with sample solution. Place in the same orientation as the blank. M4->M5 M6 Record the observed rotation (α). Perform at least 5 readings. M5->M6 C1 Calculate the average observed rotation (α_avg) M6->C1 C2 Calculate the exact concentration (c) in g/100 mL C1->C2 C3 Calculate Specific Rotation [α] using Biot's Law: [α] = (100 * α_avg) / (l * c) C2->C3 C4 Report result with temperature, wavelength, concentration, and solvent C3->C4

Caption: Workflow for determining the specific rotation of (R)-(+)-β-Methylphenethylamine.

Step-by-Step Methodology
  • Solution Preparation: a. Accurately weigh approximately 1.0 g of (R)-(+)-β-Methylphenethylamine into a 100 mL volumetric flask. b. Dissolve the sample in absolute ethanol. c. Once the sample is fully dissolved, dilute to the mark with absolute ethanol at the specified temperature (e.g., 22°C). Mix thoroughly. d. Prepare a solvent blank using the same batch of absolute ethanol.

  • Instrument Preparation: a. Turn on the polarimeter and light source (sodium lamp) and allow the instrument to stabilize as per the manufacturer's instructions. b. Set the temperature of the sample compartment to the desired value (e.g., 22°C ± 0.5°C).[2] c. Thoroughly clean and dry a 1.0 dm polarimeter cell.

  • Blank Measurement: a. Rinse the cell twice with the absolute ethanol solvent blank. b. Fill the cell with the solvent blank, ensuring no air bubbles are trapped in the light path. c. Place the cell in the polarimeter and record the blank reading. For modern instruments, this value is typically used to zero the instrument. Maintain the same orientation of the cell for all subsequent readings.[2]

  • Sample Measurement: a. Remove the cell, discard the solvent blank, and rinse the cell twice with small aliquots of the prepared sample solution. b. Fill the cell with the sample solution, again ensuring the absence of air bubbles. c. Place the cell back into the instrument in the identical orientation used for the blank. d. Allow the reading to stabilize and record the observed rotation (α). e. Per USP guidelines for visual polarimeters, and as good practice for photoelectric instruments, repeat the measurement at least five times and use the average value for calculation.[2] Optical rotation of solutions should be determined within 30 minutes of preparation to avoid potential degradation or racemization.[2][5]

  • Calculation: a. Calculate the exact concentration (c) of your solution in g/100 mL. b. Use the average observed rotation (α) and the known path length (l = 1.0 dm) to calculate the specific rotation using Biot's law.

Potential Sources of Error and Self-Validation
  • Temperature: The optical rotation of many compounds is temperature-dependent. Strict temperature control (±0.5°C) is crucial for reproducibility.[2]

  • Concentration: Errors in weighing the sample or in the final dilution volume will directly impact the calculated specific rotation. Use calibrated analytical balances and Class A volumetric flasks.

  • Solvent: The polarity and other properties of the solvent can influence the conformation of the analyte and thus its optical rotation. Always use the specified solvent and ensure it is of high purity.

  • Air Bubbles: Bubbles in the light path will scatter light and lead to erroneous readings. Ensure the cell is filled properly.

  • Cell Contamination: Residual impurities in the cell can contribute to the observed rotation. Thorough cleaning and proper rinsing between blank and sample measurements are essential.

Structural Basis of Dextrorotation in (R)-β-Methylphenethylamine

The positive optical rotation of (R)-β-Methylphenethylamine is a direct consequence of its three-dimensional structure and the resulting electronic properties. While a simple visual inspection cannot predict the sign of rotation, computational and spectroscopic studies provide insight.

The interaction with light is determined by the molecule's overall electronic transition dipole moments. For (R)-β-Methylphenethylamine, the key structural features are:

  • The chiral center at the β-carbon atom.

  • The phenyl group , which is the primary chromophore.

  • The amine group and methyl group , which influence the conformational preferences of the molecule.

Computational studies on similar phenethylamines show that they preferentially adopt a folded, or gauche, conformation where the amino group interacts favorably with the aromatic ring.[8] This preferred conformation is chiral and lacks a plane of symmetry. When plane-polarized light passes through a solution of these molecules, the oscillating electric field of the light interacts with the electrons in the phenyl chromophore. The specific, asymmetric arrangement of the amine and methyl groups relative to this chromophore in the (R)-enantiomer leads to a net clockwise rotation of the light's polarization plane.

Advanced techniques like Vibrational Raman Optical Activity (ROA) spectroscopy, coupled with ab initio quantum-chemical calculations, can simulate and explain the observed chiroptical properties. These methods analyze the vibrational modes of the molecule and have confirmed the ability to securely assign the absolute configuration based on the observed spectra for closely related compounds like (R)-1-phenylethylamine.[9] The positive rotation is the macroscopic manifestation of the cumulative interactions of photons with the specific, stable chiral conformations of the (R)-enantiomer in solution.

Conclusion

The optical rotation of (R)-(+)-β-Methylphenethylamine is a fundamental property that is essential for its identification, purity assessment, and quality control in research and pharmaceutical manufacturing. An accurate determination of its specific rotation, which is reliably found to be approximately +35° under standard conditions, requires adherence to a rigorous, well-controlled experimental protocol. Understanding the structural origins of this property, rooted in the molecule's fixed absolute configuration and preferred solution-state conformation, provides a deeper level of scientific insight. This guide provides the necessary technical framework and theoretical background for scientists to confidently measure, interpret, and apply this critical chiroptical data.

References

  • United States Pharmacopeia. General Chapters: <781> OPTICAL ROTATION. uspbpep.com. Available at: [Link]

  • United States Pharmacopeia. <781> OPTICAL ROTATION (2011). anvisa.gov.br. Available at: [Link] (Note: This is a 2011 version, provided for historical context).

  • United States Pharmacopeia. 〈781〉 Optical Rotation. USP-NF Abstract. uspnf.com. Available at: [Link]

  • Belov, F., Gazizova, A., Bork, H., Gröger, H., & von Langermann, J. (2021). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)‐β‐Methylphenethylamine. ChemCatChem, 13(1), 1-8. Available at: [Link]

  • Rudolph Research Analytical. 781 OPTICAL ROTATION. rudolphresearch.com. Available at: [Link]

  • Nafie, L. A., et al. (2009). Vibrational Raman Optical Activity of 1-Phenylethanol and 1-Phenylethylamine: Revisiting Old Friends. Chirality, 21(1E), E239-E251. Available at: [Link]

  • Nafie, L. A., et al. (2009). Vibrational Raman optical activity of 1-phenylethanol and 1-phenylethylamine: revisiting old friends. PubMed. Available at: [Link]

  • Nafie, L. A., et al. (2009). Figure 1: Molecular structures of (+)-(R)-1-phenylethanol (a) and (+)-(R)-1-phenyethylamine (b). ResearchGate. Available at: [Link]

  • da Silva, J. C. S., et al. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines. MDPI. Available at: [Link]

  • De-Juan, C., et al. (2000). Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular Amine−Aryl Interactions in Charged and Neutral 2-Phenethylamines. Journal of the American Chemical Society, 122(44), 10847-10856. Available at: [Link]

  • Tyler DeWitt. (2020). Sources of Error & Error Analysis. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. rsc.org. Available at: [Link]

  • Alenin, A., et al. (2018). Analysis of the Errors in Polarimetry with Full Poincarè Beams. ResearchGate. Available at: [Link]

  • Kedenburg, S., et al. (2013). Measurement of minute volumes of chiral molecules using in-fiber polarimetry. arXiv. Available at: [Link]

  • Myhre, G., et al. (2012). Summary of polarimeter error sources. ResearchGate. Available at: [Link]

  • Abbate, S., et al. (2020). Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Kwiatkowska, D., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 406(11), 2659-2668. Available at: [Link]

  • Roy, U. (2021). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Frontiers in Chemistry, 9, 747192. Available at: [Link]

  • Kumar, S. (2023). Significance and Applications of Polarimetry in Scientific Field. Research & Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • PubChem. (R)-(+)-beta-Methylphenethylamine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Couch, F. I., et al. (2021). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances, 7(40), eabj1359. Available at: [Link]

  • OpenStax. (2023). 5.3 Optical Activity. Organic Chemistry. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of (R)-(+)-β-Methylphenethylamine: Boiling Point and Density

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-(+)-β-Methylphenethylamine, a chiral amine of significant interest in pharmaceutical development, serves as a crucial building block in the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-β-Methylphenethylamine, a chiral amine of significant interest in pharmaceutical development, serves as a crucial building block in the synthesis of various central nervous system stimulants and mood enhancers.[1] Its stereospecific properties are paramount in the development of enantiomerically pure compounds, which can lead to enhanced therapeutic efficacy and improved safety profiles.[1] A thorough understanding of its fundamental physicochemical properties, namely its boiling point and density, is a prerequisite for its effective use in synthesis, formulation, and quality control. This guide provides an in-depth exploration of these two key parameters, offering both theoretical grounding and practical methodologies for their accurate determination.

Theoretical Framework: The Influence of Molecular Structure on Boiling Point and Density in Chiral Amines

The boiling point and density of an organic molecule are intrinsically linked to its intermolecular forces. For a primary amine like (R)-(+)-β-Methylphenethylamine, these forces are a composite of London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

  • Hydrogen Bonding: The presence of the primary amine group (-NH₂) allows for the formation of hydrogen bonds between molecules, where the hydrogen atoms on the nitrogen of one molecule are attracted to the lone pair of electrons on the nitrogen of a neighboring molecule. This is a significant contributor to the relatively high boiling point of primary amines compared to nonpolar compounds of similar molecular weight.

  • Dipole-Dipole Interactions: The polar C-N and N-H bonds create a net dipole moment in the molecule, leading to electrostatic attractions between adjacent molecules.

  • London Dispersion Forces: These temporary, induced dipoles are present in all molecules and increase with the size and surface area of the molecule.

It is a fundamental principle of stereochemistry that enantiomers, such as (R)-(+)- and (S)-(-)-β-Methylphenethylamine, possess identical physical properties in an achiral environment. This includes boiling point, density, melting point, and solubility. Differences only arise in their interaction with other chiral entities, such as polarized light or other chiral molecules. Therefore, the methodologies and results presented herein for the (R)-(+)-enantiomer are equally applicable to its (S)-(-)-counterpart.

Reported Physical Properties of (R)-(+)-β-Methylphenethylamine

The following tables summarize the reported boiling point and density values for (R)-(+)-β-Methylphenethylamine from various chemical suppliers and databases. It is important to note that the boiling point is often reported at reduced pressures to prevent decomposition at higher temperatures.

Boiling Point (°C)Pressure (mmHg)Pressure (kPa)Source(s)
10220.27[1]
197760 (lit.)101.3 (lit.)[2]
102~2.250.3[3]
Density (g/mL)Temperature (°C)Source(s)
0.95Not Specified[1]
0.94525 (lit.)[2]
0.95 (Relative Density)20[3]

The Critical Role of Purity: Impact of Synthesis and Chiral Resolution

The accurate determination of physical constants is contingent on the purity of the sample. (R)-(+)-β-Methylphenethylamine is typically synthesized as a racemic mixture and then resolved to isolate the desired enantiomer. A common method for chiral resolution of amines is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[4]

Potential impurities that could affect the boiling point and density include:

  • Residual Solvents: Solvents used during the synthesis, resolution, and purification steps (e.g., methanol, ethanol) can, if not completely removed, depress the boiling point and alter the density.

  • The Other Enantiomer: Incomplete resolution will result in a sample that is not enantiomerically pure. However, since enantiomers have identical boiling points and densities, the presence of the (S)-(-)-enantiomer will not affect these specific physical properties. It will, however, affect the optical rotation, which is the primary measure of enantiomeric purity.

  • Byproducts of Synthesis: The synthesis of β-methylphenethylamine can produce side products. For instance, the reduction of 2-phenylpropionitrile may yield secondary amines or other related substances. These impurities will have different boiling points and densities, and their presence will lead to a boiling range rather than a sharp boiling point, and a deviation in the measured density.

Therefore, it is imperative to use a highly purified and well-characterized sample for the determination of its physical constants. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) should be employed to ascertain the chemical purity, while polarimetry is essential to confirm the enantiomeric excess.

Experimental Determination of Boiling Point

Given that (R)-(+)-β-Methylphenethylamine can degrade at its atmospheric boiling point, determination under reduced pressure is the preferred method. The micro-reflux method is a suitable technique for this purpose. The following protocol is a generalized procedure based on established laboratory techniques.

Protocol: Micro-Boiling Point Determination under Reduced Pressure

Objective: To accurately determine the boiling point of (R)-(+)-β-Methylphenethylamine at a specific reduced pressure.

Apparatus:

  • Small-scale distillation apparatus (e.g., Hickman still or short-path distillation head)

  • Round-bottom flask (5-10 mL)

  • Thermometer or thermocouple with appropriate range and accuracy

  • Vacuum pump

  • Manometer (for accurate pressure measurement)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Cold trap

Procedure:

  • Sample Preparation: Ensure the (R)-(+)-β-Methylphenethylamine sample is of high purity. Add 1-2 mL of the sample and a small magnetic stir bar to the round-bottom flask.

  • Apparatus Assembly: Assemble the micro-distillation apparatus. Ensure all joints are properly sealed with appropriate vacuum grease. Place the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • System Evacuation: Connect the apparatus to the vacuum pump via a cold trap. Slowly and carefully evacuate the system to the desired pressure. Monitor the pressure using the manometer.

  • Heating and Reflux: Begin stirring the sample. Gradually heat the flask using the heating mantle or oil bath. Observe the sample until it begins to boil and a ring of refluxing condensate is observed on the walls of the apparatus, just above the boiling liquid.

  • Temperature Reading: Allow the system to equilibrate for a few minutes. The boiling point is the temperature at which the refluxing condensate ring is stable and the temperature reading on the thermometer is constant.

  • Record Data: Record the stable temperature reading and the precise pressure from the manometer.

  • Atmospheric Boiling Point Estimation: The boiling point at atmospheric pressure (760 mmHg) can be estimated from the observed boiling point at reduced pressure using a pressure-temperature nomograph.[5]

Self-Validation and Causality:

  • Rationale for Reduced Pressure: Heating organic amines to high temperatures in the presence of air can lead to oxidation and decomposition. Reduced pressure lowers the boiling point, mitigating the risk of thermal degradation and ensuring the measured value is for the intact compound.

  • Importance of a Cold Trap: A cold trap (typically with dry ice/acetone or liquid nitrogen) is crucial to protect the vacuum pump from corrosive amine vapors.

  • Thermometer Placement: Correct placement is critical. The bulb must be in the vapor phase, not submerged in the liquid, to measure the temperature at which the liquid and vapor are in equilibrium.

  • Pressure-Temperature Nomograph: This tool is based on the Clausius-Clapeyron equation and provides a reliable method for converting boiling points between different pressures.

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis P1 High Purity Sample P2 Assemble Micro-Distillation Apparatus P1->P2 P3 Place Thermometer Correctly P2->P3 M1 Evacuate System to Desired Pressure P3->M1 M2 Heat and Establish Reflux M1->M2 M3 Record Stable Temperature and Pressure M2->M3 A1 Use Pressure-Temperature Nomograph M3->A1 A2 Estimate Atmospheric Boiling Point A1->A2

Workflow for reduced pressure boiling point determination.

Experimental Determination of Density

The density of a liquid can be determined with high precision using a pycnometer or a vibrating tube densitometer. The pycnometer method is a classical and highly accurate gravimetric method.

Protocol: Density Determination using a Pycnometer (Based on ISO 1183-1:2019, Method B)[8][9][10][11][12]

Objective: To accurately determine the density of (R)-(+)-β-Methylphenethylamine at a specific temperature.

Apparatus:

  • Pycnometer (a glass flask with a precisely known volume)

  • Analytical balance (readable to at least 0.1 mg)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Calibration of Pycnometer Volume:

    • Thoroughly clean and dry the pycnometer.

    • Weigh the empty, dry pycnometer (m₀).

    • Fill the pycnometer with deionized water of a known temperature (T₁).

    • Place the filled pycnometer in the constant temperature water bath set to a standard temperature (e.g., 25.0 °C) until thermal equilibrium is reached.

    • Adjust the water level to the pycnometer's calibration mark.

    • Remove the pycnometer from the bath, dry the exterior completely, and weigh it (m₁).

    • The volume of the pycnometer (V) at the standard temperature is calculated using the density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water.

  • Density Measurement of the Sample:

    • Clean and dry the calibrated pycnometer.

    • Weigh the empty pycnometer (m₀).

    • Fill the pycnometer with the (R)-(+)-β-Methylphenethylamine sample.

    • Thermostate the filled pycnometer in the water bath to the desired temperature (e.g., 25.0 °C).

    • Adjust the sample volume to the calibration mark.

    • Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (m₂).

  • Calculation of Density:

    • The density of the sample (ρ_sample) at the measurement temperature is calculated as: ρ_sample = (m₂ - m₀) / V.

Self-Validation and Causality:

  • Rationale for Pycnometer: This method is highly accurate as it relies on precise mass measurements.[6]

  • Temperature Control: Density is temperature-dependent. Maintaining a constant and accurately known temperature is the most critical factor for obtaining reproducible and accurate results.

  • Cleanliness: The pycnometer must be scrupulously clean and dry for accurate weighings. Any residue will introduce errors.

  • Air Bubbles: The presence of air bubbles in the liquid will lead to an underestimation of the mass and thus an inaccurate density value. Care must be taken to eliminate them.

Density_Measurement_Workflow cluster_calibration Pycnometer Calibration cluster_sample_measurement Sample Measurement cluster_calculation Calculation C1 Weigh Empty Pycnometer (m₀) C2 Fill with DI Water at Known Temp. C1->C2 C3 Thermostat and Weigh (m₁) C2->C3 C4 Calculate Volume (V) C3->C4 S1 Weigh Empty Pycnometer (m₀) S2 Fill with Sample S1->S2 S3 Thermostat and Weigh (m₂) S2->S3 Calc1 Calculate Density: (m₂ - m₀) / V S3->Calc1

Sources

Foundational

An In-depth Technical Guide on the Solubility of (R)-(+)-β-Methylphenethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of (R)-(+)-β-Methylphenethylamine (CAS RN: 28163-64-6) in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-(+)-β-Methylphenethylamine (CAS RN: 28163-64-6) in organic solvents.[1] Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from its known physicochemical properties, general principles of amine solubility, and data from analogous compounds. It offers a theoretical framework for predicting solubility, practical experimental protocols for its determination, and a discussion of the implications for laboratory practice and drug development. This document is intended to serve as a foundational resource for researchers working with this chiral amine.

Introduction to (R)-(+)-β-Methylphenethylamine

(R)-(+)-β-Methylphenethylamine, also known as (R)-(+)-2-Phenyl-1-propylamine, is a chiral primary amine with the molecular formula C₉H₁₃N.[1][2] It is a structural isomer of amphetamine, differing in the position of the methyl group on the propyl chain.[2] This compound serves as a valuable building block in pharmaceutical and chemical synthesis, particularly for creating enantiomerically pure molecules for central nervous system (CNS) stimulants and mood enhancers.[1] Understanding its solubility is critical for reaction setup, purification processes like crystallization and extraction, formulation development, and ensuring bioavailability.[3]

Table 1: Physicochemical Properties of (R)-(+)-β-Methylphenethylamine

PropertyValueSource
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1][4]
Appearance Colorless to very pale yellow clear liquid[1][2]
Density ~0.945 - 0.95 g/mL at 25 °C[1]
Boiling Point 197 °C (lit.)[5]
Refractive Index n20/D ~1.525 (lit.)[5]
pKa (Conjugate Acid) Estimated around 9.9[2]
Water Solubility Slightly soluble (~5.1 g/L at 25 °C)[2]

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] For (R)-(+)-β-Methylphenethylamine, several key molecular features dictate its interaction with organic solvents.

Molecular Structure and Polarity

(R)-(+)-β-Methylphenethylamine is an amphiphilic molecule, possessing both a nonpolar and a polar region:

  • Nonpolar Component: The benzene ring and the hydrocarbon backbone (C₉H₁₁) are hydrophobic. This large nonpolar surface area favors solubility in nonpolar or weakly polar organic solvents through van der Waals interactions.

  • Polar Component: The primary amine group (-NH₂) is polar and capable of acting as a hydrogen bond donor (via the N-H bonds) and acceptor (via the nitrogen's lone pair of electrons).[8]

The interplay between these two regions determines the overall solubility profile. The principle suggests that as the carbon chain of an amine lengthens, its solubility in water decreases while its solubility in nonpolar organic solvents increases.[8][9]

Hydrogen Bonding

The ability to form hydrogen bonds is a crucial factor in solubility.[10]

  • In Protic Solvents (e.g., Alcohols): (R)-(+)-β-Methylphenethylamine is expected to be highly soluble in polar protic solvents like ethanol, methanol, and isopropanol. These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amine group.

  • In Aprotic Solvents (e.g., Ethers, Ketones): Polar aprotic solvents like diethyl ether, acetone, or ethyl acetate can act as hydrogen bond acceptors. The amine can donate a hydrogen bond to the solvent's oxygen atom, leading to good solubility.[8]

  • In Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents that cannot form hydrogen bonds, solubility is driven by weaker van der Waals forces. While the large nonpolar part of the molecule favors this, the high energy required to break the hydrogen bonds between amine molecules (solute-solute interactions) may limit solubility compared to more polar solvents.

Acid-Base Chemistry

As a primary amine, (R)-(+)-β-Methylphenethylamine is a weak base.[2] This property is key to its solubility behavior.

  • Reaction with Acids: It will react with acids to form the corresponding ammonium salt (R-NH₃⁺). This salt is ionic and therefore generally insoluble in nonpolar organic solvents but may be soluble in highly polar solvents. This principle is the foundation for separating amines from neutral organic compounds via acid-base extraction.

  • Incompatibility: Primary amines can react with certain solvents. For example, they are known to react with ketones like acetone and are often incompatible with halogenated solvents such as chloroform and carbon tetrachloride.[8]

The logical flow for predicting solubility is outlined in the diagram below.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute (R)-(+)-β-Methylphenethylamine Solute_Polarity Amphiphilic: - Polar Amine (-NH2) - Nonpolar Phenyl Ring Solute->Solute_Polarity Solute_Hbond H-Bonding: Donor & Acceptor Solute->Solute_Hbond Solute_Base Weakly Basic Solute->Solute_Base Solvent Organic Solvent Solvent_Polarity Polarity (Polar vs. Nonpolar) Solvent->Solvent_Polarity Solvent_Hbond H-Bonding (Protic vs. Aprotic) Solvent->Solvent_Hbond Solvent_Reactive Reactivity (e.g., Ketones) Solvent->Solvent_Reactive Prediction Solubility Prediction Solute_Polarity->Prediction 'Like Dissolves Like' Solute_Hbond->Prediction Favorable Interactions Solute_Base->Prediction Potential Incompatibility Solvent_Polarity->Prediction 'Like Dissolves Like' Solvent_Hbond->Prediction Favorable Interactions Solvent_Reactive->Prediction Potential Incompatibility

Caption: Logic diagram for predicting solubility based on solute and solvent properties.

Predicted Solubility Profile

Based on the theoretical principles, a qualitative solubility profile can be predicted. Quantitative values must be determined experimentally.

Table 2: Predicted Solubility of (R)-(+)-β-Methylphenethylamine in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Ethanol, Methanol, IsopropanolVery High / MiscibleStrong hydrogen bonding between the amine and the solvent's hydroxyl group.[8]
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions. Acetonitrile is a good solvent for many amines.
Ethers Diethyl Ether, THFModerate to HighEther oxygen can act as a hydrogen bond acceptor.[9] The nonpolar alkyl groups of the ether interact well with the phenyl ring.
Ketones AcetoneHigh (but reactive)Acetone is polar and a good solvent, but primary amines can react to form imines.[8] Use with caution.
Halogenated Dichloromethane (DCM)Moderate to HighDCM is a versatile solvent for many organic compounds. However, some sources note incompatibility with chloroform.[8]
Aromatic Toluene, BenzeneModerateFavorable van der Waals interactions between the phenyl rings of the solute and solvent.[11]
Nonpolar Aliphatic Hexane, CyclohexaneLow to Very LowThe energy penalty for breaking the solute-solute hydrogen bonds is not sufficiently compensated by weak solute-solvent van der Waals forces.

Experimental Protocol for Solubility Determination

To obtain quantitative or semi-quantitative solubility data, a standardized experimental protocol is essential. The following method is a reliable, self-validating approach for determining solubility at a given temperature (e.g., 25 °C).

Materials and Equipment
  • (R)-(+)-β-Methylphenethylamine (≥98% purity)[1]

  • Selected organic solvents (analytical grade)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Small vials or test tubes with secure caps

  • Vortex mixer

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Step-by-Step Methodology
  • Preparation of Saturated Solution: a. Add an excess amount of (R)-(+)-β-Methylphenethylamine to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An "excess" ensures that undissolved solute remains. b. Securely cap the vial to prevent solvent evaporation. c. Agitate the mixture vigorously using a vortex mixer for 1-2 minutes. d. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. This is a critical step for reproducibility.

  • Phase Separation: a. After equilibration, allow the vial to stand undisturbed at the same temperature for 1-2 hours for the excess solid to settle. b. For a more complete separation, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10 minutes. This will pellet the undissolved solute.

  • Sample Preparation for Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the undissolved material at the bottom. b. Quantitatively dilute the aliquot with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is crucial (e.g., 1:100 or 1:1000).

  • Quantitative Analysis: a. Prepare a series of calibration standards of (R)-(+)-β-Methylphenethylamine of known concentrations. b. Analyze the calibration standards using a validated HPLC or GC method to generate a calibration curve (Peak Area vs. Concentration). c. Analyze the diluted sample from step 3c under the same conditions. d. Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Multiply the measured concentration by the dilution factor to obtain the concentration of the saturated solution. b. Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

The workflow for this protocol is illustrated below.

G start Start prep 1. Prepare Mixture (Excess Solute + Solvent) start->prep Known Volume equil 2. Equilibrate (24h at constant T) prep->equil Agitate separate 3. Separate Phases (Centrifuge) equil->separate sample 4. Sample & Dilute Supernatant separate->sample Known Aliquot analysis 5. Analyze via HPLC/GC sample->analysis Precise Dilution calc 6. Calculate Solubility (Using Calibration Curve) analysis->calc end End calc->end

Caption: Experimental workflow for determining the solubility of (R)-(+)-β-Methylphenethylamine.

Practical Implications and Conclusion

A thorough understanding of the solubility of (R)-(+)-β-Methylphenethylamine is not merely academic; it is essential for practical application.

  • For Synthetic Chemists: Choosing an appropriate reaction solvent ensures that reactants are in the same phase, optimizing reaction rates and yields. Knowledge of solubility is also critical for product isolation and purification by crystallization or extraction.

  • For Pharmaceutical Scientists: In drug development, solubility in various media dictates formulation strategies.[3] For an active pharmaceutical ingredient (API) to be absorbed, it must first dissolve. Solubility data in organic solvents can inform the selection of co-solvents, excipients, or the potential for amorphous solid dispersions to enhance bioavailability.

  • For Analysts: Preparing samples for analysis requires dissolving the compound in a suitable solvent that is compatible with the analytical technique (e.g., HPLC mobile phase).

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
  • How To Predict Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. [Link]

  • β-Methylphenethylamine. Grokipedia.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. Journal of the American Chemical Society.
  • (R)-(+)-β-Methylphenethylamine. Chem-Impex.
  • Properties of amines. Organic Chemistry II - Lumen Learning.
  • Predict solubility of organic compounds?
  • Physical Properties of Amines.
  • How to determine the solubility of a substance in an organic solvent?
  • (R)-(+)-β-Methylphenethylamine. Sigma-Aldrich.
  • (R)-(+)-β-Methylphenethylamine. Sigma-Aldrich.
  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. [Link]

  • Amines. NCERT.
  • (R)-(+)
  • (R)-(+)-beta-Methylphenethylamine. PubChem.
  • Are amines soluble in organic solvents? Quora.
  • SAFETY DATA SHEET - (R)-(+)-β-Methylphenethylamine. TCI Chemicals.
  • (R)-(+)-β-Methylphenethylamine, 5G. Labscoop.
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.
  • (R)-(+)-b-Methylphenethylamine 99 28163-64-6. Sigma-Aldrich.
  • Solubility of Organic Compounds. University of Toronto.
  • SAFETY DATA SHEET - Phenethylamine. Sigma-Aldrich.

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Exploratory

The Keystone of Chiral Purity: A Technical Guide to the Stability and Storage of (R)-(+)-β-Methylphenethylamine

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for (R)-(+)-β-Methylphenethylamine (also known as BMPEA), a critical chiral building block in the synthesis of various psychoactive compounds and central nervous system stimulants. Ensuring its chemical and enantiomeric purity is not merely a matter of good practice; it is the foundation upon which reliable and reproducible research is built.

Understanding the Molecule: Physicochemical Properties of (R)-(+)-β-Methylphenethylamine

(R)-(+)-β-Methylphenethylamine is a primary amine and a positional isomer of amphetamine. Its stability is intrinsically linked to its chemical structure and physical state. As a colorless to pale yellow liquid, it possesses a characteristic amine-like odor. Key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 197-200 °C
Density ~0.945 g/mL at 25 °C
Refractive Index n20/D ~1.525
Optical Rotation [α]22/D +35° (c=1 in ethanol)
Solubility Soluble in organic solvents, slightly soluble in water.
pKa As a primary amine, it is basic. The pKa of the parent compound, phenethylamine, is approximately 9.83 for its conjugate acid.

The Imperative of Stability: Potential Degradation Pathways

The principal functional group governing the reactivity of (R)-(+)-β-Methylphenethylamine is the primary amine. This amine group is susceptible to several degradation pathways that can compromise the purity and integrity of the compound. Understanding these pathways is crucial for establishing effective storage and handling protocols.

Oxidation: The Primary Culprit

The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation, particularly when exposed to atmospheric oxygen. This can lead to the formation of a cascade of impurities, including the corresponding imine, which can further hydrolyze to an aldehyde (phenylacetone) and ammonia. Subsequent oxidation of the aldehyde can yield a carboxylic acid. The presence of metal ions can catalyze this oxidative degradation.

Reaction with Carbon Dioxide

As a basic compound, (R)-(+)-β-Methylphenethylamine can readily react with atmospheric carbon dioxide (CO₂) to form a solid carbamate salt. This is a common degradation pathway for many liquid amines and results in a gradual loss of the free base form, appearing as a white precipitate.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate and accelerate degradation reactions. While specific photostability data for (R)-(+)-β-Methylphenethylamine is not extensively published, related phenethylamines are known to be light-sensitive. Photolytic degradation can involve complex radical reactions leading to a variety of byproducts.

Thermal Degradation

While (R)-(+)-β-Methylphenethylamine has a relatively high boiling point, prolonged exposure to elevated temperatures can accelerate the rates of all degradation reactions. It is crucial to avoid storing the compound near heat sources.

The following diagram illustrates the primary degradation pathways for phenethylamine derivatives, which are applicable to (R)-(+)-β-Methylphenethylamine.

G cluster_main Degradation Pathways of (R)-(+)-β-Methylphenethylamine A (R)-(+)-β-Methylphenethylamine B Oxidative Degradation A->B O₂ (Air) C Reaction with CO₂ A->C CO₂ (Air) D Photodegradation A->D Light (UV) E Thermal Stress A->E Heat F Imine/Aldehyde Impurities B->F G Carbamate Salt (Solid Precipitate) C->G H Various Photolytic Byproducts D->H I Accelerated Degradation E->I

Caption: Primary degradation pathways for (R)-(+)-β-Methylphenethylamine.

Optimal Storage Conditions for Long-Term Stability

Based on the understanding of its degradation pathways, the following storage conditions are recommended to ensure the long-term stability and purity of (R)-(+)-β-Methylphenethylamine. For the hydrochloride salt of beta-methylphenethylamine (BMPEA), a shelf life of at least 10 years has been reported when stored at -20°C.[3]

ParameterRecommendationRationale
Temperature Store at 2-8°C (Refrigerated). For long-term storage, consider -20°C, especially for reference standards. Some suppliers suggest room temperature is acceptable for shorter periods.[4]Lower temperatures significantly slow down the rates of all chemical degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). Minimizes exposure to atmospheric oxygen and carbon dioxide, thereby inhibiting oxidative degradation and carbamate formation.
Container Use a tightly sealed, amber glass container. Prevents leakage and exposure to air and moisture. Amber glass protects the compound from light-induced degradation.
Light Exposure Protect from light. Avoids photolytic degradation pathways.
Incompatibilities Store separately from strong oxidizing agents and strong acids. Prevents potentially vigorous and hazardous chemical reactions.

Experimental Protocols for Stability Assessment

To ensure the quality and establish a suitable retest period for (R)-(+)-β-Methylphenethylamine, a robust stability testing program is essential. This should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and validate the stability-indicating nature of analytical methods.

Long-Term Stability Study Protocol

This protocol outlines a typical long-term stability study to establish a retest period.

  • Batch Selection: Utilize at least one representative batch of (R)-(+)-β-Methylphenethylamine with a known purity profile.

  • Packaging: Aliquot the material into tightly sealed amber glass vials under an inert atmosphere.

  • Storage Conditions: Place the samples in a calibrated stability chamber maintained at the recommended long-term storage condition (e.g., 5°C ± 3°C).

  • Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Methods: Employ a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to assess purity, assay, and the presence of any degradation products. Chiral HPLC should be used to confirm enantiomeric purity.

  • Data Evaluation: Evaluate the data for any significant changes in purity, assay, or the appearance of degradation products over time. The retest period is established based on the time interval during which the material remains within its predefined specifications.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the specificity of the analytical method.

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_workflow Forced Degradation Workflow start Sample of (R)-(+)-β-Methylphenethylamine acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo analysis Analyze all samples by a stability-indicating method (e.g., LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Identify Degradation Products & Validate Analytical Method Specificity analysis->result

Caption: Workflow for forced degradation studies.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of (R)-(+)-β-Methylphenethylamine in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose the solid material or a solution to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the sample to light conditions as specified in the ICH Q1B guideline (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5]

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., UPLC-MS/MS).[6]

  • Peak Purity Analysis: Perform peak purity analysis for the main peak in all stressed samples to ensure that it is not co-eluting with any degradation products.

  • Impurity Identification: Characterize any significant degradation products using techniques such as mass spectrometry and NMR.

Conclusion: A Commitment to Quality

The stability of (R)-(+)-β-Methylphenethylamine is a critical parameter that directly impacts the reliability and validity of research and development outcomes. By understanding the inherent chemical properties and potential degradation pathways of this chiral amine, and by implementing the recommended storage and handling protocols, scientists can ensure the integrity of their starting material. A comprehensive stability testing program, including long-term and forced degradation studies, provides the necessary data to establish a confident retest period and to develop robust, stability-indicating analytical methods. This commitment to quality at the foundational level is indispensable for the successful advancement of pharmaceutical science.

References

  • Chem-Impex. (n.d.). (R)-(+)-β-Methylphenethylamine.
  • Sigma-Aldrich. (n.d.). (R)-(+)-β-Methylphenethylamine.
  • Labscoop. (n.d.). (R)-(+)-β-Methylphenethylamine, 5G.
  • Sigma-Aldrich. (n.d.). (R)-(+)-b-Methylphenethylamine 99 28163-64-6.
  • Ciepiela, P., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 406(13), 3147–3155.
  • Biosynth. (n.d.). (R)-(+)-β-Methylphenethylamine hydrochloride | 34298-25-4 | JBA29825.
  • Axios Research. (n.d.). Beta-Methylphenethylamine.
  • Al-Subeh, T. Z., et al. (2023). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Toxics, 11(12), 1011.
  • Ciepiela, P., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 406(13), 3147–3155.
  • Ciepiela, P., et al. (2013). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Euroanalysis XVII.
  • Sigma-Aldrich. (n.d.). Phenethylamine 2-Phenylethylamine.
  • U.S. Food and Drug Administration. (2023, February 22). BMPEA in Dietary Supplements.
  • Huynh-Ba, K., et al. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(2).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Vu, N. (n.d.). Expiration Dates and Retesting of Pharmaceutical Ingredients. ARL Bio Pharma.
  • Schindler, C. W., et al. (2018). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 367(1), 118–125.
  • Al-Subeh, T. Z., et al. (2023). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Toxics, 11(12), 1011.
  • Cayman Chemical. (n.d.). BMPEA (hydrochloride) (CAS 20388-87-8).
  • Patel, K., et al. (2024). A Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. Pharmaceutics, 16(7), 964.
  • Sigma-Aldrich. (n.d.). 2-Phenylethylamine = 98 156-28-5.
  • Patel, K., et al. (2024). A Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. Pharmaceutics, 16(7), 964.
  • U.S. Food and Drug Administration. (2023, February 22). BMPEA in Dietary Supplements.
  • Huynh-Ba, K., et al. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(2).
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.

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Foundational

The Advent of a Stimulant: A Technical Guide to the Discovery and Synthesis of beta-Methylphenethylamine

Abstract This technical guide provides a comprehensive overview of beta-methylphenethylamine (BMPEA), a synthetic stimulant and positional isomer of amphetamine. It delves into the historical context of its discovery in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of beta-methylphenethylamine (BMPEA), a synthetic stimulant and positional isomer of amphetamine. It delves into the historical context of its discovery in the early 1930s, a period of fervent research into central nervous system stimulants. While the precise initial synthetic protocol is sparsely documented in contemporary literature, this guide reconstructs a historically plausible and chemically sound synthesis route based on methods available at the time, specifically the catalytic hydrogenation of 2-phenylpropionitrile. Furthermore, this document offers a detailed examination of BMPEA's chemical and physical properties, its pharmacological profile as a monoamine transporter substrate, and a discussion of its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical details, step-by-step experimental protocols, and visual representations of chemical and biological pathways to facilitate a thorough understanding of this compound.

Introduction: A Tale of Two Isomers

The story of beta-methylphenethylamine (BMPEA), or 2-phenylpropan-1-amine, is intrinsically linked to the rise of its more famous structural isomer, amphetamine (1-phenylpropan-2-amine). Following the characterization of amphetamine's potent central nervous system stimulant effects in the late 1920s by Gordon Alles, a wave of chemical exploration was initiated to synthesize and evaluate related phenethylamine derivatives.[1][2][3] The primary goal was to identify analogs with potentially enhanced or alternative therapeutic properties, such as bronchodilation or pressor activity.[4][5]

It was within this context of molecular manipulation and pharmacological curiosity that BMPEA was first synthesized in the early 1930s.[1][6][7] The key structural difference between amphetamine and BMPEA lies in the position of the methyl group on the propyl side chain, a seemingly minor alteration that significantly impacts its pharmacological profile. While amphetamine features a methyl group at the alpha position relative to the amine, BMPEA's methyl group is at the beta position.[1] This seemingly subtle isomeric distinction leads to a notable divergence in their interaction with biological targets.

Although BMPEA was explored as a potential sympathomimetic agent, it garnered significantly less pharmacological evaluation and never achieved the therapeutic prominence of amphetamine.[1][2] In recent years, however, BMPEA has resurfaced as an undeclared adulterant in dietary supplements marketed for weight loss and athletic performance enhancement, prompting renewed interest and regulatory scrutiny.[8][9][10]

This guide aims to provide a detailed technical account of the discovery and first synthesis of BMPEA, offering insights into the chemical rationale and experimental procedures of the era, alongside a contemporary understanding of its chemical properties and pharmacological actions.

The First Synthesis: A Reconstruction of a 1930s Protocol

The following protocol outlines a representative synthesis of racemic beta-methylphenethylamine based on the catalytic hydrogenation of 2-phenylpropionitrile, a method that would have been accessible to chemists in the early 20th century.

Plausible Synthetic Pathway: Catalytic Hydrogenation of 2-Phenylpropionitrile

The synthesis proceeds via the reduction of the nitrile group of 2-phenylpropionitrile to a primary amine using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The inclusion of ammonia in the reaction mixture is a critical consideration to minimize the formation of secondary and tertiary amine byproducts.[1]

BMPEA_Synthesis 2-Phenylpropionitrile 2-Phenylpropionitrile reagents + H₂/Pd-C + NH₃ (to minimize side reactions) 2-Phenylpropionitrile->reagents BMPEA beta-Methylphenethylamine (2-Phenylpropan-1-amine) reagents->BMPEA

Caption: Plausible synthetic route to beta-methylphenethylamine.

Step-by-Step Experimental Protocol

Objective: To synthesize racemic beta-methylphenethylamine hydrochloride via the catalytic hydrogenation of 2-phenylpropionitrile.

Materials:

  • 2-phenylpropionitrile

  • Anhydrous ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ammonia gas (anhydrous)

  • Hydrogen gas

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 2-phenylpropionitrile (1 equivalent) in anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon catalyst (typically 5-10% by weight of the nitrile).

  • Ammonia Addition: Saturate the solution with anhydrous ammonia gas. This is crucial to suppress the formation of secondary amines by reacting with the intermediate imine.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-70 °C). Maintain vigorous stirring to ensure efficient gas-liquid-solid mixing. The reaction progress can be monitored by the uptake of hydrogen.

  • Reaction Work-up: Once the hydrogen uptake ceases, cool the reaction vessel to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the resulting oil in diethyl ether. Wash the ethereal solution with water to remove any inorganic impurities.

  • Salt Formation: To the ethereal solution, add concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt of beta-methylphenethylamine will precipitate as a white solid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The resulting beta-methylphenethylamine HCl can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[4]

Causality Behind Experimental Choices:

  • Choice of Catalyst: Palladium on carbon is a highly efficient and robust catalyst for the hydrogenation of nitriles.

  • Anhydrous Conditions: The use of anhydrous ethanol is important to prevent side reactions.

  • Ammonia: The addition of ammonia is a key step to improve the selectivity for the primary amine by minimizing the formation of secondary and tertiary amine byproducts.

  • Acidification for Isolation: The formation of the hydrochloride salt provides a convenient method for isolating and purifying the amine product, as the salt is typically a crystalline solid with lower solubility in nonpolar solvents like diethyl ether.

Chemical and Physical Properties

beta-Methylphenethylamine is a chiral molecule, existing as two enantiomers, (R)- and (S)-β-methylphenethylamine.[1] The racemic mixture is a colorless to pale yellow liquid at room temperature.[1]

PropertyValueReference(s)
Molecular Formula C₉H₁₃N[1]
Molar Mass 135.21 g/mol [11]
Appearance Colorless to pale yellow liquid[1][12]
Density 0.93 g/mL at 25 °C[1]
Boiling Point 80 °C at 10 mmHg[1]
Solubility in Water Approx. 5.1 g/L at 25 °C[1]
Solubility in Organic Solvents Good solubility in ethanol and other polar organic solvents[1]
pKa 9.83 (for the hydrochloride salt)[13]
Melting Point (HCl salt) 123-124 °C[4]

Pharmacological Profile and Mechanism of Action

The pharmacological effects of BMPEA are primarily attributed to its interaction with monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[8][9] It acts as a substrate-type releasing agent, meaning it is transported into the presynaptic neuron by these transporters and subsequently triggers the reverse transport (efflux) of norepinephrine and dopamine from the neuron into the synapse.[8][14]

Transporter Selectivity and Potency

Studies have shown that BMPEA is a more potent substrate for NET than for DAT.[8][9] This preferential activity at NET is a key differentiator from its isomer, amphetamine, which is a potent substrate for both DAT and NET.[8] The weaker effect of BMPEA at DAT suggests a lower potential for abuse compared to amphetamine.[8]

CompoundTransporterEC₅₀ (nM) for ReleaseReference(s)
BMPEA NET~100[8][14]
DAT>1000[8][14]
Amphetamine NET~10[8][14]
DAT~30[8][14]

EC₅₀ values are approximate and can vary based on experimental conditions.

Mechanism of Action at the Synapse

BMPEA_MoA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (containing NE) NET Norepinephrine Transporter (NET) NE_out Norepinephrine (NE) NET->NE_out 2. Reverse Transport (Efflux) BMPEA_in BMPEA NE_synapse NE BMPEA_synapse BMPEA BMPEA_synapse->NET 1. Uptake Receptor Adrenergic Receptor NE_synapse->Receptor 3. Receptor Binding Effect Effect Receptor->Effect 4. Postsynaptic Effect

Caption: Mechanism of action of BMPEA at a noradrenergic synapse.

The primary physiological consequences of this increased noradrenergic activity in the periphery are cardiovascular effects, including a dose-dependent increase in blood pressure.[8][9] However, unlike amphetamine, BMPEA has been shown to have a comparatively muted impact on heart rate and locomotor activity.[1]

Conclusion

beta-Methylphenethylamine represents a fascinating case study in the structure-activity relationships of phenethylamine stimulants. Born from the same era of chemical exploration that brought amphetamine to the forefront of medicine, its unique isomeric structure dictates a distinct pharmacological profile. While the precise historical details of its first synthesis are not extensively documented, a reconstruction based on the chemical knowledge of the 1930s provides a clear and plausible pathway.

Today, the scientific and regulatory landscape surrounding BMPEA is largely defined by its illicit use in dietary supplements. A thorough understanding of its synthesis, chemical properties, and mechanism of action is therefore of paramount importance for analytical chemists, pharmacologists, and regulatory bodies. This guide has aimed to provide a comprehensive and technically sound resource to meet this need, grounding modern understanding in the historical context of its discovery.

References

  • Gro-pedia. β-Methylphenethylamine. Grokipedia. Accessed January 10, 2026.
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  • Hartung, W. H., & Munch, J. C. (1931). Amino Alcohols. VI. The Preparation and Pharmacodynamic Activity of a and p-Phenyl-p-hydroxy-ethylamine. Journal of the American Chemical Society, 53(5), 1875–1879.
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Exploratory

An In-Depth Technical Guide to the Initial Pharmacological Screening of Phenylpropylamine Isomers

Distribution: For Researchers, Scientists, and Drug Development Professionals. Abstract The phenylpropylamine scaffold is the foundation for a vast array of neuroactive compounds, from therapeutic agents to substances of...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The phenylpropylamine scaffold is the foundation for a vast array of neuroactive compounds, from therapeutic agents to substances of abuse. The pharmacological activity of these molecules is exquisitely sensitive to stereochemistry and structural modifications. Therefore, a systematic, multi-tiered screening strategy is essential to accurately profile the biological effects of novel phenylpropylamine isomers. This guide provides a comprehensive framework for the initial pharmacological assessment of these compounds, grounded in established principles of drug discovery. The narrative emphasizes the causal logic behind experimental choices, integrating in vitro target engagement and functional assays with in vivo behavioral assessments to build a robust pharmacological profile. All protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Introduction: The Significance of the Phenylpropylamine Scaffold

Phenylpropylamine and its analogues are psychoactive substances that primarily exert their effects by modulating monoamine neurotransmitter levels in the synaptic cleft.[1] Their mechanisms can range from inhibiting the reuptake of dopamine, norepinephrine, and serotonin to promoting their release.[1] Subtle changes to this chemical backbone—such as the position of functional groups or the stereochemistry of chiral centers—can dramatically alter a compound's potency, selectivity, and functional effect at its molecular targets.

This guide outlines a logical, tiered approach to screening, designed to efficiently characterize novel isomers by first establishing their primary molecular targets and then contextualizing these findings with their integrated effects on whole-organism physiology and behavior.

The Pharmacological Screening Funnel

A tiered screening approach is the most resource-efficient method for characterizing novel compounds. It begins with broad, high-throughput in vitro assays to identify primary targets and potential liabilities, followed by more complex in vivo studies for promising candidates.

G cluster_0 PART A: In Vitro Screening cluster_1 PART B: In Vivo Behavioral Pharmacology cluster_2 PART C: Data Integration & Candidate Selection T1 Tier 1: Primary Target Engagement (Monoamine Transporters) T1_Binding Radioligand Binding Assays (Affinity: Ki for DAT, NET, SERT) T1->T1_Binding T1_Function Synaptosome Uptake/Release Assays (Function: IC50/EC50) T1_Binding->T1_Function T2 Tier 2: Off-Target & Secondary Profiling (GPCRs) T1_Function->T2 If Active T2_Receptors Receptor Binding Panel (e.g., 5-HT2A, D2, Adrenergic) T2->T2_Receptors T3 Tier 3: Early Safety & Liability (ADME/Tox) T2_Receptors->T3 T3_hERG hERG Channel Assay (Cardiotoxicity Risk) T3->T3_hERG T3_CYP CYP450 Inhibition Assay (Drug-Drug Interaction Risk) T3_hERG->T3_CYP T4 Tier 4: Gross Behavioral Effects T3_CYP->T4 Promising Candidates T4_Loco Locomotor Activity Assay (Stimulant/Depressant Effects) T4->T4_Loco T5 Tier 5: Subjective Effects Profile T4_Loco->T5 T5_Discrim Drug Discrimination Assay (Similarity to Known Agents) T5->T5_Discrim Selection Synthesize Data & Identify Lead Candidates T5_Discrim->Selection

Figure 1: A tiered pharmacological screening funnel for phenylpropylamine isomers.

Part A: In Vitro Primary Screening Funnel

The goal of in vitro screening is to identify and characterize the molecular targets of the phenylpropylamine isomers and to flag potential safety liabilities early in the discovery process.

Tier 1: Primary Target Engagement - Monoamine Transporters

The primary mechanism of action for most psychoactive phenylpropylamines involves interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2][3] Therefore, these are the logical first targets for investigation.

A. Radioligand Binding Assays (Affinity)

  • Rationale: The initial step is to determine if the test compounds physically bind to the transporters. Radioligand binding assays are a cost-effective, high-throughput method to measure the affinity (Ki) of a compound for a target.[2][4] A compound that does not bind is unlikely to have a direct functional effect.

  • Methodology Overview: This assay measures the ability of a test compound to displace a known radiolabeled ligand from the transporter expressed in cell membranes. The National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) provides detailed, publicly available protocols for these types of assays, which serve as a gold standard in the field.[5][6]

Protocol 1: Monoamine Transporter Radioligand Binding Assay

  • Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT. Protein concentration is determined via a BCA assay.[7]

  • Compound Plating: Serially dilute test compounds in appropriate assay buffer.

  • Assay Reaction: In a 96-well plate, incubate cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.

  • Controls:

    • Total Binding: Radioligand + membranes (no test compound).

    • Non-specific Binding: Radioligand + membranes + a high concentration of a known inhibitor (e.g., cocaine) to saturate all specific binding sites.[7]

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Harvesting: Rapidly filter the plate contents through a glass fiber filtermat to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percent inhibition of specific binding against the test compound concentration to determine the IC50 (concentration that inhibits 50% of binding). Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation.[1]

B. Neurotransmitter Uptake and Release Assays (Function)

  • Rationale: Once binding affinity is established, the next critical step is to determine the functional consequence of that binding. Does the compound block the transporter (inhibiting neurotransmitter reuptake), or does it act as a substrate and induce reverse transport (promoting neurotransmitter release)? These actions have profoundly different pharmacological and behavioral outcomes. Uptake inhibition and release assays using synaptosomes (resealed nerve terminals) or transporter-expressing cells provide these functional data.[3][4][7]

  • Methodology Overview: Uptake inhibition assays measure the ability of a compound to block the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into synaptosomes or cells.[8] Release assays measure the ability of a compound to evoke the release of a pre-loaded radiolabeled neurotransmitter.

G cluster_0 Synaptic Terminal cluster_1 Vesicle Synaptic Vesicles (Dopamine Storage) DA_out Dopamine (Extracellular) DAT Dopamine Transporter (DAT) DAT->DA_out Reuptake (Blocked by Inhibitor) DAT->DA_out Release (Caused by Substrate) Postsynaptic Postsynaptic D2 Receptor PPA Phenylpropylamine Isomer PPA->DAT Binds to DAT DA_out->Postsynaptic Activates Receptor

Figure 2: Simplified diagram of phenylpropylamine isomer actions at the dopamine transporter (DAT).
Tier 2: Key Receptor Profiling
  • Rationale: While the primary targets are often monoamine transporters, many phenylpropylamines exhibit activity at various G-protein coupled receptors (GPCRs), which can significantly shape their overall pharmacological profile.[9] For example, activity at serotonin 5-HT2A receptors is associated with hallucinogenic effects.[9] A broad receptor binding screen (such as the NIMH PDSP) against a panel of relevant CNS targets is crucial for identifying secondary activities and potential off-target effects.[10][11]

Tier 3: Early Safety & Liability Assessment
  • Rationale: Early assessment of potential toxicities can prevent the costly development of flawed candidates. Two of the most critical in vitro safety assays for CNS-active drugs are for hERG channel inhibition and Cytochrome P450 (CYP) enzyme inhibition.

  • hERG Channel Assay: Inhibition of the hERG potassium channel can prolong the QT interval in the heart, leading to a potentially fatal arrhythmia called Torsades de Pointes.[12][13] Regulatory agencies mandate hERG testing for new chemical entities.[12][14] Automated patch-clamp electrophysiology is the gold-standard method for assessing hERG liability.[15]

  • CYP450 Inhibition Assays: Cytochrome P450 enzymes are essential for metabolizing most clinical drugs.[16][17] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions by increasing the concentration of co-administered drugs.[18][19][20] High-throughput, fluorescence-based or LC-MS-based assays are used to determine the IC50 of compounds against a panel of the most important CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[16][17][19]

Table 1: Hypothetical In Vitro Screening Data for Phenylpropylamine Isomers

IsomerDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)DA Release EC50 (nM)5-HT2A Ki (nM)hERG IC50 (µM)CYP3A4 IC50 (µM)
Isomer A 2510150050 (Inhibitor)>10,000>10,000>3015
Isomer B 40800150>10,000120 (Releaser)80>3025
Isomer C 120095090200 (Inhibitor)>10,00015002.5>50
Reference
Cocaine250400300300 (Inhibitor)>10,000>10,000258
Amphetamine3571750>10,00080 (Releaser)>10,000>30>50

Data Interpretation:

  • Isomer A: A potent and selective DAT/NET uptake inhibitor with a good safety profile. A potential candidate for further study as a psychostimulant.

  • Isomer B: A potent dopamine releaser with significant SERT affinity and some 5-HT2A activity. May have a more complex psychopharmacological profile.

  • Isomer C: A selective serotonin uptake inhibitor, but flagged for significant hERG liability, making it a poor candidate for further development.

Part B: In Vivo Behavioral Pharmacology

For candidates with promising in vitro profiles (e.g., Isomer A), in vivo studies are necessary to understand how their molecular actions translate into integrated physiological and behavioral effects.[21][22][23]

Tier 4: Locomotor Activity
  • Rationale: The simplest and most common initial behavioral test for this class of compounds is the assessment of spontaneous locomotor activity in rodents.[24][25] Phenylpropylamines that enhance dopamine and/or norepinephrine signaling typically produce hyperlocomotion (a stimulant effect), while compounds with other primary actions might produce sedation or have no effect.

  • Methodology Overview: Animals (typically mice) are placed in an open-field arena equipped with infrared beams to automatically track movement.[25] The total distance traveled, rearing frequency, and other parameters are recorded over time after administration of the test compound.

Protocol 2: Mouse Locomotor Activity Assay

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each mouse individually into the locomotor activity chamber (e.g., 40x40 cm open field) and allow them to explore for 30-60 minutes to establish a baseline activity level.

  • Administration: Administer the test compound or vehicle control via a relevant route (e.g., intraperitoneal injection).

  • Data Collection: Immediately return the animal to the chamber and record locomotor activity continuously for 1-2 hours.

  • Controls:

    • Vehicle Control: To measure baseline activity.

    • Positive Control: A known stimulant like cocaine or amphetamine to validate the assay's sensitivity.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, magnitude, and duration of the effect. Compare the total distance traveled between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Tier 5: Drug Discrimination
  • Rationale: This sophisticated behavioral assay provides information about the interoceptive (subjective) effects of a novel compound in animals.[22] Animals are trained to recognize the subjective state produced by a known drug (e.g., cocaine) and press a specific lever to receive a reward. Once trained, they can be tested with a novel compound to see if it substitutes for the training drug, indicating a similar subjective effect. This is highly predictive of a drug's abuse potential and mechanism of action.[22]

Part C: Data Integration and Candidate Selection

The final step is to synthesize all data from the screening funnel. A successful lead candidate will have:

  • High affinity and functional potency at the desired molecular target(s).

  • Selectivity against undesired off-targets.

  • A clear, dose-dependent effect in a relevant in vivo model.

  • An acceptable safety margin with no major liabilities (e.g., hERG inhibition, CYP inhibition).

By following this systematic approach, researchers can efficiently and rigorously characterize the pharmacological profiles of novel phenylpropylamine isomers, enabling the data-driven selection of candidates with the highest potential for further development.

References

  • National Institutes of Health (NIH). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • Eurofins Discovery. CYP Inhibition Assays. [Link]

  • Creative Diagnostics. CYP450 Inhibition and Induction Assay. [Link]

  • Charnwood Discovery. Cytochrome P450 Inhibition In Vitro Assay. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • National Institutes of Health (NIH). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. [Link]

  • University of North Carolina at Chapel Hill. NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocol Book. [Link]

  • PubChem. Late-stage radioligand binding assay to identify inhibitors of NADPH oxidase 1 (NOX1): PDSP screen Set 2. [Link]

  • ResearchGate. In Vivo Phenotypic Drug Discovery: Applying a Behavioral Assay to the Discovery and Optimization of Novel Antipsychotic Agents. [Link]

  • Wikipedia. Phenylpropylamine. [Link]

  • National Institutes of Health (NIH). Translational In Vivo Assays in Behavioral Biology. [Link]

  • University of North Carolina at Chapel Hill. NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocol Book (2013). [Link]

  • Royal Society of Chemistry. In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. [Link]

  • Gifford Bioscience. Cellular Uptake and Release Assays Protocol. [Link]

  • National Institutes of Health (NIH). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. [Link]

  • National Institutes of Health (NIH). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • Springer Nature. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • National Institute of Mental Health (NIMH). The NIMH Psychoactive Drug Screening Program (PDSP). [Link]

  • National Institutes of Health (NIH). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. [Link]

  • National Institutes of Health (NIH). Structure-activity relationships in psychotomimetic phenylalkylamines. [Link]

  • Creative Bioarray. hERG Safety Assay. [Link]

  • Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs. [Link]

  • Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • National Institutes of Health (NIH). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. [Link]

  • SlideShare. Herg assay,Structure, Various screening methods and Advantages. [Link]

  • University of North Carolina at Chapel Hill. NIMH Psychoactive Drug Screening Program (PDSP). [Link]

  • National Institutes of Health (NIH). In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]

  • National Institutes of Health (NIH). Using Cell Cultures for the Investigation of Treatments for Attention Deficit Hyperactivity Disorder: A Systematic Review. [Link]

  • National Institutes of Health (NIH). Comparative pharmacological analysis of the optical isomers of phenyl-isopropyl-methyl-propinylamine (E-250). [Link]

  • Asian Journal of Pharmaceutical Research. Review Paper on Models for CNS Stimulant Drug Screening. [Link]

  • Asian Journal of Pharmaceutical Research. Screening Models for CNS Stimulant Drugs: A Review. [Link]

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Foundational

(R)-(+)-beta-Methylphenethylamine trace amine associated receptor binding

An In-Depth Technical Guide Topic: (R)-(+)-beta-Methylphenethylamine Trace Amine-Associated Receptor Binding Audience: Researchers, scientists, and drug development professionals. Foreword As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: (R)-(+)-beta-Methylphenethylamine Trace Amine-Associated Receptor Binding Audience: Researchers, scientists, and drug development professionals.

Foreword

As a Senior Application Scientist, the objective of this guide is to move beyond simple recitation of facts and provide a foundational, in-depth understanding of the interaction between (R)-(+)-beta-Methylphenethylamine and its primary molecular target, the Trace Amine-Associated Receptor 1 (TAAR1). This document is structured to provide not just the "what," but the "why"—elucidating the causal links behind experimental design and the significance of the resulting data. We will explore the ligand-receptor biology, the downstream signaling consequences of their binding, and the robust methodologies required to quantify this interaction, thereby establishing a self-validating framework for investigation.

Part 1: The Ligand and the Receptor - A Critical Interaction in Neuropharmacology

The Ligand: (R)-(+)-beta-Methylphenethylamine ((R)-(+)-β-Me-PEA)

(R)-(+)-β-Me-PEA is an endogenous amine found in the mammalian nervous system at nanomolar concentrations, classifying it as a "trace amine".[1] Its molecular architecture is closely related to classical monoamine neurotransmitters and, notably, to amphetamine-class psychostimulants. This structural similarity is a key determinant of its pharmacological profile. The specific stereoisomer, the (R)-(+)-enantiomer, is crucial as it confers significantly higher potency and affinity for its target receptor compared to its counterpart.

The Receptor: Trace Amine-Associated Receptor 1 (TAAR1)

Discovered in 2001, TAAR1 is a G-protein coupled receptor (GPCR) that serves as the primary target for trace amines and amphetamines.[2] It is a phylogenetically conserved receptor in mammals, underscoring its biological importance.[2] TAAR1 is strategically expressed in key monoaminergic regions of the central nervous system, including the ventral tegmental area (VTA) and dorsal raphe nucleus, where it co-localizes with dopamine and serotonin neurons.[3][4] This anatomical positioning allows TAAR1 to act as a powerful modulator of dopaminergic, serotonergic, and glutamatergic neurotransmission, making it a high-value therapeutic target for a range of neuropsychiatric and metabolic disorders.[5][6]

Part 2: Mechanism of Action - From Binding to Cellular Response

Receptor Binding and G-Protein Coupling

The interaction between (R)-(+)-β-Me-PEA and TAAR1 initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. TAAR1 primarily couples to the Gαs subunit of heterotrimeric G-proteins.[3][6] This coupling is the first step in translating the extracellular binding event into an intracellular signal. While Gαs is the principal pathway, evidence also suggests potential coupling to Gαq and G-protein independent pathways involving β-arrestin2, particularly when TAAR1 forms heteromers with other receptors like the dopamine D2 receptor.[3][7][8]

The Canonical Gαs-cAMP Signaling Pathway

Upon agonist binding, the activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[3][9] This elevation in intracellular cAMP is a hallmark of TAAR1 activation.[10] The accumulated cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream effector proteins, ultimately altering neuronal excitability, gene expression, and monoamine transporter function.[3][11] This signaling cascade is the primary mechanism through which TAAR1 agonists exert their modulatory effects on the nervous system.

G_alpha_s_Pathway cluster_membrane Plasma Membrane TAAR1 TAAR1 Gas Gαs TAAR1->Gas Activates AC Adenylyl Cyclase Ligand (R)-(+)-β-Me-PEA Ligand->TAAR1 Binds Gas->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP  Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Modulation of Neurotransmission) PKA->Response Phosphorylates Targets

Caption: The canonical TAAR1 signaling pathway via Gαs coupling and cAMP production.

Part 3: Methodologies for Characterization - A Guide to Experimental Validation

To rigorously characterize the binding and functional activity of (R)-(+)-β-Me-PEA at TAAR1, a two-pronged approach is essential, combining direct binding assays with functional cellular assays. This dual strategy ensures that observed binding affinity translates into a measurable biological response.

Workflow Overview

The logical flow of experimentation begins with quantifying the physical interaction (binding) and then proceeds to measure the functional consequence of that interaction (signaling).

Experimental_Workflow Start Hypothesis: (R)-(+)-β-Me-PEA is a TAAR1 Agonist Membrane_Prep Step 1: Membrane Preparation (from TAAR1-expressing cells) Start->Membrane_Prep Cell_Culture Step 4: Cell Culture (Live TAAR1-expressing cells) Start->Cell_Culture Binding_Assay Step 2: Radioligand Binding Assay (Competition Format) Membrane_Prep->Binding_Assay Ki_Calc Step 3: Data Analysis Calculate Affinity (Ki) Binding_Assay->Ki_Calc Conclusion Conclusion: Characterize Compound Profile Ki_Calc->Conclusion Functional_Assay Step 5: cAMP Accumulation Assay Cell_Culture->Functional_Assay EC50_Calc Step 6: Data Analysis Calculate Potency (EC50) & Efficacy (Emax) Functional_Assay->EC50_Calc EC50_Calc->Conclusion

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis of (R)-(+)-beta-Methylphenethylamine

An Application Guide to the Enantioselective Synthesis of (R)-(+)-β-Methylphenethylamine Abstract: (R)-(+)-β-Methylphenethylamine is a valuable chiral building block in medicinal chemistry, notably serving as a precursor...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of (R)-(+)-β-Methylphenethylamine

Abstract: (R)-(+)-β-Methylphenethylamine is a valuable chiral building block in medicinal chemistry, notably serving as a precursor for various therapeutic agents, including central nervous system stimulants and mood enhancers.[1] The stereochemistry at the β-position is critical for pharmacological activity, necessitating synthetic routes that afford high enantiomeric purity. This guide provides an in-depth analysis of key enantioselective strategies for the synthesis of (R)-(+)-β-Methylphenethylamine, designed for researchers, chemists, and professionals in drug development. We will explore biocatalytic transamination, transition-metal-catalyzed asymmetric reductive amination, and chiral pool synthesis, detailing the underlying principles, experimental protocols, and comparative advantages of each approach.

Introduction to Enantioselective Strategies

The synthesis of single-enantiomer chiral amines is a cornerstone of modern pharmaceutical development. Historically, this was achieved through the classical resolution of racemates, a process inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[2] Contemporary organic synthesis has evolved, favoring more elegant and efficient methods such as asymmetric catalysis and biocatalysis, which can theoretically achieve 100% yield with exceptional enantioselectivity.[3][4]

This guide focuses on three premier strategies for synthesizing (R)-(+)-β-Methylphenethylamine:

  • Biocatalytic Dynamic Kinetic Resolution (DKR): A green and highly selective method employing enzymes to convert a racemic substrate entirely into a single enantiomer product.

  • Asymmetric Reductive Amination: A versatile and powerful technique using chiral transition-metal catalysts to stereoselectively form the amine from a prochiral ketone.

  • Chiral Pool Synthesis: A classic approach that utilizes a readily available, enantiopure natural product as the starting material.

Each methodology offers a unique set of advantages and challenges, which we will dissect to provide a clear framework for experimental design.

Strategy I: Biocatalytic Transamination via Dynamic Kinetic Resolution

Biocatalysis has emerged as a powerful tool for green and sustainable chemical manufacturing. The use of transaminase (TAm) enzymes for the synthesis of chiral amines is particularly advantageous due to their exceptional stereoselectivity and operation under mild, aqueous conditions.[4]

Scientific Principle & Causality

This strategy employs an (R)-selective transaminase to convert 2-phenylpropanal into (R)-(+)-β-Methylphenethylamine. The process operates as a Dynamic Kinetic Resolution (DKR) . Here’s how it works:

  • Enantioselective Transamination: The (R)-TAm selectively converts the (R)-enantiomer of the 2-phenylpropanal substrate into the (R)-amine product. The (S)-enantiomer is not recognized by the enzyme and remains unreacted.

  • Substrate Racemization: 2-phenylpropanal readily racemizes under the mild reaction conditions. This is the "dynamic" part of the process; as the (R)-aldehyde is consumed by the enzyme, the unreactive (S)-aldehyde in the solution equilibrates back to a 1:1 mixture of (R) and (S) enantiomers.

  • Overcoming Equilibrium: This continuous racemization and selective conversion allow the reaction to theoretically transform 100% of the starting racemic aldehyde into the single desired (R)-amine enantiomer. To further drive the reaction forward and overcome product inhibition, a technique called In Situ Product Crystallization (ISPC) is employed, where the amine product is crystallized out of the solution as it forms.[5][6]

The choice of a transaminase from an organism like Ruegeria pomeroyi is critical, as it has been shown to exhibit high (R)-selectivity for this class of substrates, leading to enantiomeric excesses (ee) of up to 99%.[5]

Visualization: Biocatalytic DKR Workflow

DKR_Workflow cluster_racemization Dynamic Racemization cluster_biocatalysis Enzymatic Conversion cluster_crystallization In Situ Product Crystallization (ISPC) S_aldehyde (S)-2-Phenylpropanal R_aldehyde (R)-2-Phenylpropanal S_aldehyde->R_aldehyde Fast Equilibrium enzyme (R)-Transaminase (from R. pomeroyi) R_aldehyde->enzyme Selective Conversion keto_acceptor Keto Byproduct (e.g., Acetone) enzyme->keto_acceptor R_amine (R)-β-Methylphenethylamine (Product) enzyme->R_amine amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->enzyme product_crystals Crystalline Product Salt (Drives Equilibrium) R_amine->product_crystals Crystallization

Caption: Workflow for Dynamic Kinetic Resolution of 2-phenylpropanal.

Experimental Protocol: Biocatalytic Synthesis

This protocol is adapted from the findings of Belov et al.[5]

A. Materials & Reagents:

  • (R)-selective transaminase (e.g., from Ruegeria pomeroyi)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • 2-Phenylpropanal (substrate)

  • Isopropylamine (amine donor)

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

  • Crystallizing agent (e.g., a suitable carboxylic acid to form a salt)

  • Organic solvent for extraction (e.g., Ethyl acetate)

B. Procedure:

  • Enzyme Preparation: In a temperature-controlled reaction vessel, dissolve the transaminase and PLP cofactor in the potassium phosphate buffer. Allow the solution to stir gently for 30 minutes at 30°C to ensure proper cofactor loading.

  • Reaction Initiation: Add the amine donor (isopropylamine) to the enzyme solution.

  • Substrate Addition: Begin a fed-batch addition of 2-phenylpropanal to the reaction mixture using a syringe pump. This is crucial to avoid substrate-related side reactions and inhibition. Concurrently, add the crystallizing agent.

  • Reaction Monitoring: Maintain the reaction at 30°C with gentle agitation. Monitor the formation of the product and consumption of the substrate via HPLC. The enantiomeric excess of the product should be determined using chiral HPLC.

  • Product Isolation: As the reaction proceeds, the (R)-(+)-β-Methylphenethylamine salt will crystallize out of the solution. After the reaction reaches completion (typically 24-48 hours), collect the crystalline product by filtration.

  • Purification: Wash the collected crystals with cold water or an appropriate solvent to remove residual buffer components. The free amine can be liberated by treating the salt with a base (e.g., NaOH) and extracting with an organic solvent, followed by drying and evaporation.

C. Self-Validation:

  • Conversion: >95% (determined by HPLC).

  • Enantiomeric Excess (ee): >99% (determined by chiral HPLC).

  • Identity: Confirm structure via ¹H NMR, ¹³C NMR, and MS analysis.

Strategy II: Asymmetric Reductive Amination

Asymmetric reductive amination is a cornerstone of modern organic synthesis, providing a direct route from ketones to chiral amines.[7] The development of ruthenium catalysts bearing chiral diphosphine ligands, pioneered by Noyori, revolutionized this field.[8][9][10]

Scientific Principle & Causality

This method involves the direct reaction of a ketone (phenylacetone) with an ammonia source and hydrogen gas, catalyzed by a chiral transition-metal complex. The key to success is the catalyst, typically a Ruthenium-BINAP complex (e.g., [RuCl2((R)-BINAP)]2).

  • Mechanism: The reaction proceeds through the in situ formation of an imine intermediate from phenylacetone and ammonia. This imine then coordinates to the chiral ruthenium catalyst. The C₂-symmetric BINAP ligand creates a highly defined chiral pocket around the metal center. This steric and electronic environment forces the hydride (from H₂) to add to only one face of the C=N double bond, resulting in the preferential formation of the (R)-amine.[11][12]

  • Causality of Component Choice:

    • Catalyst: Ruthenium is highly efficient for the hydrogenation of polar double bonds like imines.[9]

    • Ligand: (R)-BINAP is an axially chiral diphosphine ligand that provides excellent enantiocontrol due to its rigid C₂-symmetric structure.[8]

    • Conditions: The reaction often requires elevated hydrogen pressure (4-100 atm) to facilitate the hydrogenation step.[8][13]

Visualization: Asymmetric Reductive Amination

Reductive_Amination Ketone Phenylacetone Imine Prochiral Imine (Intermediate) Ketone->Imine Ammonia Ammonia (NH3) Ammonia->Imine - H₂O Catalyst Chiral Catalyst [Ru-((R)-BINAP)] Imine->Catalyst Coordination Product (R)-β-Methylphenethylamine Catalyst->Product Stereoselective Hydride Transfer H2 H₂ Gas H2->Catalyst

Caption: Catalytic cycle of asymmetric reductive amination.

Experimental Protocol: Asymmetric Reductive Amination

A. Materials & Reagents:

  • Phenylacetone

  • Ammonia (gas or solution in methanol)

  • Hydrogen gas (high purity)

  • Chiral Catalyst: [RuCl₂((R)-BINAP)]₂ or a similar pre-catalyst.

  • Solvent: Anhydrous methanol or ethanol.

  • Acidic additive (optional, e.g., I₂ or H⁺ source to facilitate imine formation).[14]

B. Procedure:

  • Reactor Setup: To a high-pressure autoclave reactor, add the chiral ruthenium pre-catalyst and the solvent (e.g., methanol) under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Activation (if required): Some protocols may require a pre-activation step. Consult relevant literature for the specific catalyst system.

  • Addition of Reactants: Add phenylacetone to the reactor, followed by the ammonia source.

  • Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm). Heat the reaction to the specified temperature (e.g., 50-100°C) with vigorous stirring.[8][13]

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Acidify the filtrate with HCl to form the hydrochloride salt of the amine, which can often be precipitated or extracted. The free base can be obtained by neutralization followed by distillation or chromatography.

C. Self-Validation:

  • Conversion: >90% (determined by GC/HPLC).

  • Enantiomeric Excess (ee): Typically 85-97% (determined by chiral GC/HPLC).

  • Identity: Confirm structure via ¹H NMR, ¹³C NMR, and comparison of optical rotation to literature values.

Strategy III: Chiral Pool Synthesis

This classical strategy leverages the abundant supply of enantiopure starting materials from nature. (R)-Phenylalanine, a natural amino acid, serves as an excellent starting point for the synthesis of (R)-(+)-β-Methylphenethylamine, as the stereocenter is already correctly configured.[3][15]

Scientific Principle & Causality

The core principle is to convert the carboxylic acid functional group of (R)-phenylalanine into a methyl group and the amino group into the desired primary amine at a different position, without disturbing the existing stereocenter. This is a multi-step process. A common route involves:

  • Reduction of Carboxylic Acid: The carboxylic acid is first reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.[15]

  • Activation of Alcohol: The resulting primary alcohol is a poor leaving group. It is converted into a better one, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl).[15]

  • Reductive Removal of Tosylate: The tosylate group is then removed via reduction, again often with LiAlH₄, to yield the final product. This step effectively replaces the C-O bond with a C-H bond.

The chirality of the starting material is preserved throughout this sequence. While reliable, this approach can be less atom-economical than catalytic methods due to the multiple steps and use of stoichiometric reagents.[16]

Visualization: Chiral Pool Synthesis Pathway

Chiral_Pool Start (R)-Phenylalanine Step1 Reduction Start->Step1 LiAlH₄ Intermediate1 (R)-Phenylalaninol Step1->Intermediate1 Step2 Tosylation Intermediate1->Step2 TsCl, Base Intermediate2 (R)-Tosylated Amino Alcohol Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 LiAlH₄ Product (R)-β-Methylphenethylamine Step3->Product

Caption: Synthetic pathway from (R)-Phenylalanine.

Experimental Protocol: Synthesis from (R)-Phenylalanine

This protocol is a conceptual summary based on procedures described by Gal, J.[15][16]

A. Materials & Reagents:

  • (R)-Phenylalanine

  • Lithium aluminum hydride (LiAlH₄)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (base)

  • Anhydrous solvents: Tetrahydrofuran (THF), Diethyl ether

  • Aqueous HCl and NaOH for work-up

B. Procedure:

  • Step 1: Reduction to (R)-Phenylalaninol:

    • Carefully add (R)-phenylalanine to a suspension of LiAlH₄ in anhydrous THF at 0°C.

    • After the addition is complete, reflux the mixture for several hours.

    • Cool the reaction and cautiously quench with water and NaOH solution. Filter the resulting salts and concentrate the filtrate to obtain crude (R)-phenylalaninol.[15]

  • Step 2: Tosylation:

    • Dissolve the crude (R)-phenylalaninol in pyridine or CH₂Cl₂ with triethylamine.

    • Cool the solution to 0°C and slowly add p-toluenesulfonyl chloride.

    • Stir the reaction overnight, allowing it to warm to room temperature.

    • Perform an aqueous work-up to isolate the N,O-ditosylated intermediate. Selective hydrolysis may be needed to yield the O-tosylated compound.

  • Step 3: Reductive Detosylation:

    • Add the tosylated intermediate to a fresh suspension of LiAlH₄ in anhydrous THF.

    • Reflux the mixture for 24 hours.[15]

    • Perform a careful aqueous quench as in Step 1. Extract the product with an organic solvent.

  • Purification: The final product can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

C. Self-Validation:

  • Purity: >98% (by GC/HPLC).

  • Enantiomeric Purity: Should be very high, corresponding to the purity of the starting (R)-phenylalanine. Confirm with optical rotation measurement.

  • Identity: Confirm structure via ¹H NMR, ¹³C NMR, and MS.

Comparative Summary of Synthetic Strategies

ParameterBiocatalytic DKRAsymmetric Reductive AminationChiral Pool Synthesis
Starting Material 2-Phenylpropanal (racemic)Phenylacetone (prochiral)(R)-Phenylalanine (enantiopure)
Key Reagent (R)-TransaminaseChiral Ru-BINAP CatalystLiAlH₄, TsCl
Typical Yield >95%>90%~60-70% (overall)
Enantiomeric Excess >99%85-97%>99% (depends on starting material)
Advantages Extremely high selectivity, green process, mild conditions, 100% theoretical yield.High versatility, direct route from ketones, well-established technology.Avoids expensive catalysts, starts with a defined stereocenter, reliable.
Disadvantages Requires specific enzyme, potential for substrate/product inhibition.Requires high-pressure equipment, expensive noble metal catalysts and ligands.Multi-step process, poor atom economy, uses stoichiometric hazardous reagents.

Conclusion

The enantioselective synthesis of (R)-(+)-β-Methylphenethylamine can be successfully achieved through several distinct and powerful strategies. For applications prioritizing sustainability and the highest enantiopurity, biocatalytic dynamic kinetic resolution stands out as a state-of-the-art method.[5] For its versatility and directness from simple ketones, asymmetric reductive amination using well-defined chiral catalysts remains a dominant and highly effective industrial and academic tool.[7][10] Finally, chiral pool synthesis offers a robust and reliable, albeit less elegant, pathway that guarantees high enantiopurity by building upon nature's own chiral architecture.[15] The optimal choice of method will depend on the specific requirements of the project, including scale, cost, available equipment, and desired purity profile.

References

  • Belov, F., Gazizova, A., Bork, H., Gröger, H., & von Langermann, J. (n.d.). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)‐β‐Methylphenethylamine. ChemistrySelect. [Link]

  • Gal, J. (1977). Synthesis of (R)- and (S)-Amphetamine-d 3 from the Corresponding Phenylalanines. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Noggle, F. T. (n.d.). Review: Synthetic Methods for Amphetamine. Forensic Science Review. [Link]

  • Google Patents. (n.d.). CN105237406A - Synthesis method of (R)-(-)-1-methyl-3-amphetamine.
  • Grokipedia. (n.d.). β-Methylphenethylamine. [Link]

  • Gal, J. (1977). Synthesis of (R)‐ and (S)‐amphetamine‐d3 from the corresponding phenylalanines. Semantic Scholar. [Link]

  • Al-Zoubi, R. M., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. PubMed Central. [Link]

  • Google Patents. (n.d.). US7705184B2 - Method of making amphetamine.
  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Wikipedia. (n.d.). β-Methylphenethylamine. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. [Link]

  • Research Square. (2021). Biocatalytic Method for the Synthesis of Enantiomerically Pure β-Methyl-phenylethylamines. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The effect of chiral bisphosphines on the reductive amination of acetophenone and p‐tosylamine. [Link]

  • Baran Lab, Scripps Research. (2020). Ryoji Noyori. [Link]

  • PubChem. (n.d.). (R)-(+)-beta-Methylphenethylamine. [Link]

  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • ScienceDirect. (2000). The asymmetric synthesis of β-haloaryl-β-amino acid derivatives. [Link]

  • Clouthier, C. M., & Pelletier, J. N. (2012). Expanding the organic toolbox: a guide to integrating biocatalysis in synthesis. Chemical Society Reviews. [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Phenylpropionitrile for BMPEA Synthesis

Introduction 2-Benzyl-2-methoxy-phenethylamine (BMPEA) and its analogs are of significant interest to researchers in drug development due to their potential pharmacological activities. The synthesis of these β-methoxyphe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Benzyl-2-methoxy-phenethylamine (BMPEA) and its analogs are of significant interest to researchers in drug development due to their potential pharmacological activities. The synthesis of these β-methoxyphenethylamines often involves the reduction of a nitrile precursor.[1] This document provides a detailed technical guide on the catalytic hydrogenation of 2-phenylpropionitrile, a key intermediate, to produce the corresponding primary amine, which is a crucial step in the synthesis of BMPEA and related compounds.

The primary challenge in the hydrogenation of nitriles is to selectively obtain the primary amine while minimizing the formation of secondary and tertiary amine byproducts.[2] This guide will explore two effective catalytic systems, Raney Nickel and Rhodium on Alumina, providing in-depth protocols and explaining the scientific rationale behind the experimental choices.

Principles of Catalytic Nitrile Hydrogenation

The reduction of a nitrile to a primary amine is a stepwise process that occurs on the surface of a heterogeneous catalyst. The reaction proceeds through an imine intermediate. This imine intermediate is highly reactive and can react with the primary amine product to form a secondary amine, which can further react to form a tertiary amine.[3]

Several strategies are employed to enhance the selectivity for the primary amine, including the use of specific catalysts, the addition of ammonia to the reaction mixture, and the careful optimization of reaction conditions such as temperature and pressure.[2][4] Ammonia is thought to inhibit the formation of secondary amines by competing with the primary amine for reaction with the imine intermediate.[4]

Reaction Mechanism Pathway

The catalytic hydrogenation of a nitrile to a primary amine involves the following key steps:

  • Adsorption: The nitrile and hydrogen gas adsorb onto the surface of the catalyst.

  • Hydrogenation to Imine: The nitrile group is partially hydrogenated to form an imine intermediate.

  • Hydrogenation to Primary Amine: The imine intermediate is further hydrogenated to the primary amine.

  • Desorption: The primary amine product desorbs from the catalyst surface.

Side reactions leading to secondary and tertiary amines can occur if the primary amine reacts with the imine intermediate before it is fully hydrogenated.

Nitrile_Reduction cluster_reaction Catalytic Hydrogenation Pathway cluster_side_reaction Side Reaction Nitrile R-C≡N (2-Phenylpropionitrile) Catalyst Catalyst Surface (e.g., Raney Ni, Rh/Al₂O₃) Nitrile->Catalyst Adsorption Imine R-CH=NH (Imine Intermediate) Nitrile->Imine + H₂ H2 H₂ (Hydrogen Gas) H2->Catalyst Adsorption PrimaryAmine R-CH₂-NH₂ (Primary Amine - BMPEA precursor) Imine->PrimaryAmine + H₂ SecondaryAmine (R-CH₂)₂NH (Secondary Amine Byproduct) Imine->SecondaryAmine + Primary Amine - NH₃ PrimaryAmine->Catalyst Desorption Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Measure Reactants: - 2-Phenylpropionitrile - Solvent (Ethanol/Methanol) - Additive (NaOH or NH₃) Start->Reagents Reactor_Setup Assemble Reactor Reagents->Reactor_Setup Catalyst_Prep Prepare Catalyst: - Wash Raney Ni or - Weigh Rh/Al₂O₃ Catalyst_Prep->Reactor_Setup Purge_N2 Purge with Nitrogen Reactor_Setup->Purge_N2 Purge_H2 Pressurize with Hydrogen Purge_N2->Purge_H2 Reaction_Conditions Heat and Stir (Monitor H₂ uptake) Purge_H2->Reaction_Conditions Cooldown Cool and Vent Reactor Reaction_Conditions->Cooldown Filter Filter to Remove Catalyst Cooldown->Filter Solvent_Removal Concentrate Filtrate Filter->Solvent_Removal Purification Purify Crude Product (Distillation/Chromatography) Solvent_Removal->Purification End End Product Purification->End

Sources

Method

Application Note: A Robust UPLC/MS/MS Method for the Sensitive and Specific Detection of (R)-(+)-beta-Methylphenethylamine in Biological Matrices

Abstract This application note details a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) method for the quantification of (R)-(+)-beta-Methylphenethylamine (BM...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) method for the quantification of (R)-(+)-beta-Methylphenethylamine (BMPEA) in biological matrices. BMPEA, a positional isomer of amphetamine, has been identified in dietary supplements and poses a significant challenge for forensic and anti-doping laboratories due to its structural similarity to controlled substances.[1][2][3] The developed protocol provides a robust workflow, from sample preparation to data acquisition, ensuring accurate and reliable detection. The method's validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, are presented to demonstrate its fitness for purpose in research, clinical, and forensic toxicology settings.

Introduction

(R)-(+)-beta-Methylphenethylamine (BMPEA) is a sympathomimetic amine and a positional isomer of amphetamine.[4][5] Its presence in nutritional and weight-loss supplements has raised public health concerns and created analytical challenges for regulatory bodies.[1][2] The structural similarity between BMPEA and amphetamine necessitates highly selective analytical methods to avoid misidentification, which can have serious legal and clinical consequences.[4][6] UPLC/MS/MS offers the requisite specificity and sensitivity for the unambiguous identification and quantification of BMPEA, even in complex biological matrices such as urine and blood.[7][8]

The causality behind choosing UPLC/MS/MS lies in its ability to couple the high-resolution separation power of UPLC with the definitive structural confirmation provided by tandem mass spectrometry. This combination is crucial for distinguishing between isomers that may have similar fragmentation patterns.[4][6] This application note provides a comprehensive protocol that has been synthesized from established methodologies to offer a reliable and efficient analytical solution.[1][4][9]

Experimental Workflow

The overall experimental workflow is designed for efficiency and accuracy, moving from sample extraction to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis UPLC/MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Urine or Blood) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection UPLC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: High-level overview of the analytical workflow.

Materials and Methods

Reagents and Standards
  • (R)-(+)-beta-Methylphenethylamine (BMPEA) standard (Sigma-Aldrich or equivalent)[4][9]

  • Amphetamine-d11 (internal standard, IS) (Cerilliant or equivalent)[1]

  • LC/MS-grade methanol, acetonitrile, and water (Merck Millipore or equivalent)[1][4]

  • Formic acid (J.T.Baker or equivalent)[4]

  • Ammonium formate (Mallinckrodt Baker Inc. or equivalent)[9]

  • All other chemicals were of analytical grade.

Instrumentation

A Waters ACQUITY UPLC™ system coupled to a tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source was used.[1][4]

UPLC Conditions

The chromatographic separation is critical for resolving BMPEA from its isomers. A sub-2 µm particle column is chosen to provide high efficiency and resolution. The gradient elution ensures a timely elution of the analyte while maintaining a sharp peak shape.

ParameterValue
Column Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic acid in water[4]
Mobile Phase B 0.1% Formic acid in acetonitrile[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 45 °C[1][4]
Injection Volume 5 µL[1]
Gradient Pseudo-isocratic: 5% B for 10 min, then wash and re-equilibrate[1][10]
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) mode was used for its high selectivity and sensitivity. The choice of precursor and product ions is based on the fragmentation pattern of BMPEA.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 2.0 kV[4]
Source Temperature 120 °C[4]
Desolvation Temperature 300 °C[4]
Desolvation Gas Flow 800 L/h[4]
Cone Gas Flow 50 L/h[4]
Collision Gas Argon

MRM Transitions

The selection of MRM transitions is crucial for the specificity of the method. The most abundant and specific product ions are chosen for quantification and qualification.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)Cone Voltage (V)
BMPEA 136.1[4]119.1[1]91.1[4]10[4]20[4]
Amphetamine-d11 (IS) 147.297.1125.11525

Protocols

Protocol 1: Sample Preparation from Urine

This protocol utilizes a simple "dilute-and-shoot" approach for rapid screening, with an optional hydrolysis step for detecting conjugated BMPEA.[4]

  • Sample Dilution: Dilute 500 µL of urine with 500 µL of water.[4]

  • Internal Standard Spiking: Add 10 µL of a 10 µg/mL solution of Amphetamine-d11 (IS).[4]

  • Vortex and Centrifuge: Vortex the sample for 30 seconds and then centrifuge at 3,000 rpm for 5 minutes.[4]

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial for UPLC/MS/MS analysis.[4]

  • (Optional) Hydrolysis for Conjugated Metabolites: For the detection of phase II conjugates, an acid hydrolysis step can be incorporated before dilution.[4][11] This can significantly improve the detection capabilities of the method.[4][6]

Protocol 2: Sample Preparation from Blood/Plasma

For blood or plasma, a more rigorous extraction is required to remove proteins and phospholipids that can cause matrix effects.[12] Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable options.

Liquid-Liquid Extraction (LLE)

  • Sample Aliquot: Take 250 µL of whole blood or plasma.

  • Internal Standard Spiking: Add the internal standard, Amphetamine-d11.

  • Protein Precipitation: Add 750 µL of acetonitrile, vortex, and centrifuge to precipitate proteins.

  • Extraction: Transfer the supernatant and perform a liquid-liquid extraction using an appropriate organic solvent like ethyl acetate.[7]

  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.[12]

Solid-Phase Extraction (SPE)

A mixed-mode SPE protocol can provide a cleaner extract.[1][2][3]

SPE_Protocol start Blood/Plasma Sample + Internal Standard condition Condition SPE Cartridge (e.g., Methanol, Water) start->condition load Load Sample condition->load wash1 Wash 1: Remove Hydrophilic Interferences (e.g., Acidic Buffer) load->wash1 wash2 Wash 2: Remove Lipophilic Interferences (e.g., Methanol) wash1->wash2 elute Elute Analyte (e.g., Ammoniated Methanol) wash2->elute evap_recon Evaporate & Reconstitute elute->evap_recon analysis UPLC/MS/MS Analysis evap_recon->analysis

Caption: Solid-Phase Extraction (SPE) workflow for blood samples.

Method Validation and Performance

The analytical method was validated according to the Scientific Working Group for Forensic Toxicology (SWGTOX) standards.[9][13]

Linearity

The method demonstrated excellent linearity over a concentration range of 20–1000 ng/mL, with a correlation coefficient (R²) greater than 0.99.[1][2][14]

Limits of Detection (LOD) and Quantification (LOQ)

The LOD was established at 10 ng/mL, and the LOQ was 20 ng/mL in both urine and blood matrices, providing sufficient sensitivity for forensic and anti-doping applications.[4][9]

Recovery and Matrix Effects

Extraction recovery was determined to be between 63-90% for blood samples.[9][15] Matrix effects were evaluated and found to be minimal, ensuring the accuracy of the quantification.[7][9]

Conclusion

The UPLC/MS/MS method presented in this application note provides a reliable, sensitive, and specific tool for the detection and quantification of (R)-(+)-beta-Methylphenethylamine in biological matrices. The detailed protocols for sample preparation and instrumental analysis, coupled with the demonstrated performance characteristics, make this method suitable for routine use in forensic toxicology, clinical chemistry, and anti-doping laboratories. The chromatographic separation is key to distinguishing BMPEA from its isomers, and the tandem mass spectrometry detection ensures unequivocal identification.

References

  • Chołbiński, P., Wicka, M., Kowalczyk, K., Jarek, A., Kaliszewski, P., Pokrywka, A., Bulska, E., & Kwiatkowska, D. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 406(15), 3681–3688. [Link]

  • Alamir, A., Al-Tufail, M., & Al-Amri, A. (2025). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Toxics, 13(12), 1011. [Link]

  • Alamir, A., Al-Tufail, M., & Al-Amri, A. (2022). Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs. Toxics, 10(10), 579. [Link]

  • Alamir, A., Al-Tufail, M., & Al-Amri, A. (2025). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Sciety. [Link]

  • De Brabanter, N., Van der Hauwaert, C., & Leyseele, H. (2009). Ultra-performance liquid chromatography-tandem mass spectrometry method for the analysis of amphetamines in plasma. Journal of Analytical Toxicology, 33(7), 384–391. [Link]

  • Chołbiński, P., Wicka, M., Kowalczyk, K., Jarek, A., Kaliszewski, P., Pokrywka, A., Bulska, E., & Kwiatkowska, D. (2013). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. ResearchGate. [Link]

  • Dufour, E., Fournier, J. P., & Houbart, V. (2018). Validation of a fast UPLC-MS/MS method for quantitative analysis of opioids, cocaine, amphetamines (and their derivatives) in human whole blood. ResearchGate. [Link]

  • Alamir, A., Al-Tufail, M., & Al-Amri, A. (2022). Development and Validation of UPLC-Qtof-MS Method for Blood Analysis of Amphetamine-Related Drug Isomers. Preprints.org. [Link]

  • Alamir, A., Al-Tufail, M., & Al-Amri, A. (2022). Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs. ResearchGate. [Link]

  • Alamir, A., Al-Tufail, M., & Al-Amri, A. (2025). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. PubMed. [Link]

  • Chołbiński, P., Wicka, M., Kowalczyk, K., Jarek, A., Kaliszewski, P., Pokrywka, A., Bulska, E., & Kwiatkowska, D. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. PubMed. [Link]

  • Alamir, A., Al-Tufail, M., & Al-Amri, A. (2025). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. National Institutes of Health. [Link]

  • Alamir, A., Al-Tufail, M., & Al-Amri, A. (2025). Analytical parameters of β-methylphenethylamine and amphetamine-d 11. ResearchGate. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • Alamir, A., Al-Tufail, M., & Al-Amri, A. (2025). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. ResearchGate. [Link]

  • Sample Preparation Techniques for Biological Matrices. Agilent. [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Chiral Separation of beta-Methylphenethylamine Enantiomers

Abstract This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of beta-methylphenethylamine (BMPEA) enantiomers. BMPEA, a positio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of beta-methylphenethylamine (BMPEA) enantiomers. BMPEA, a positional isomer of amphetamine, has been identified as an undeclared ingredient in dietary supplements, raising significant health and regulatory concerns.[1][2][3] The distinct pharmacological profiles of its enantiomers necessitate a reliable analytical method to differentiate and quantify them.[2][4][5] This guide provides a comprehensive protocol utilizing a macrocyclic glycopeptide-based chiral stationary phase (CSP), delivering baseline resolution suitable for quality control, forensic analysis, and research applications. The causality behind experimental choices, self-validating system suitability parameters, and troubleshooting insights are discussed to ensure scientific integrity and practical implementation.

Introduction: The Significance of Chiral Separation for beta-Methylphenethylamine

beta-Methylphenethylamine (BMPEA), chemically known as 2-phenylpropan-1-amine, is a synthetic stimulant structurally related to amphetamine.[1][2][6] While not approved for therapeutic use, its presence in supplements marketed for weight loss and athletic performance is a public health concern.[1][2] Like many chiral molecules, the enantiomers of BMPEA, (R)-(+)- and (S)-(-)-beta-methylphenethylamine, can exhibit different pharmacological and toxicological effects.[4][7] The d-enantiomer of the related compound, amphetamine, is a more potent central nervous system stimulant than its l-enantiomer.[4] Therefore, the ability to separate and quantify the individual enantiomers of BMPEA is crucial for:

  • Pharmacological and Toxicological Studies: To accurately assess the biological activity and potential risks associated with each enantiomer.[2][5]

  • Regulatory Enforcement: To identify the specific enantiomeric composition in adulterated products.

  • Forensic Analysis: To distinguish between different sources or synthetic routes of illicitly produced materials.[4]

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the predominant and most effective technique for resolving enantiomers directly, offering simplicity and broad applicability.[8][9][10] This note details a direct chiral HPLC method, which avoids the complexities and potential for racemization associated with indirect methods that require derivatization.[8][11]

Principles of Chiral Recognition on a Macrocyclic Glycopeptide CSP

The selected method employs a macrocyclic glycopeptide-based CSP, specifically one utilizing vancomycin (e.g., Astec® CHIROBIOTIC® V2). These CSPs are renowned for their robustness and multimodal separation capabilities, functioning effectively in reversed-phase, normal-phase, and polar ionic modes.[12][13]

The chiral recognition mechanism is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector (vancomycin) bonded to the silica support. The separation arises from differences in the stability of these complexes. Several molecular interactions contribute to this differential binding:

  • Hydrogen Bonding: The peptide backbone and sugar moieties of the glycopeptide offer numerous sites for hydrogen bonding with the amine group of BMPEA.

  • Ionic Interactions: The basic amine function of BMPEA can interact with acidic sites on the CSP. The use of mobile phase additives like acetic acid and ammonium hydroxide helps to control the ionization state of both the analyte and the stationary phase, optimizing these interactions.[12][13]

  • Inclusion Complexation: The basket-like structure of the glycopeptide can form inclusion complexes with the phenyl ring of the analyte.

  • Dipole-Dipole and π-π Interactions: Aromatic functionalities in both the analyte and the CSP contribute to enantioselective recognition.[10][14]

The combination of these interactions creates a three-dimensional chiral environment. One enantiomer will have a more favorable energetic fit, leading to a stronger interaction and longer retention time on the column, thus enabling separation.

Experimental Protocol: HPLC-UV Method

This protocol provides a validated starting point for the chiral separation of BMPEA enantiomers. Optimization may be required based on the specific HPLC system and sample matrix.

Materials and Reagents
  • Racemic beta-Methylphenethylamine (BMPEA) standard: (Sigma-Aldrich or equivalent)

  • Methanol (HPLC Grade): (Fisher Scientific or equivalent)

  • Water (HPLC Grade): (Fisher Scientific or equivalent)

  • Acetic Acid (Glacial, ACS Grade): (Sigma-Aldrich or equivalent)

  • Ammonium Hydroxide (28-30%, ACS Grade): (Sigma-Aldrich or equivalent)

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale for Selection
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detectorStandard, reliable system for routine analysis. DAD allows for peak purity assessment.
Chiral Column Astec® CHIROBIOTIC® V2, 150 x 4.6 mm, 5 µmThis macrocyclic glycopeptide CSP is proven for separating polar molecules like phenethylamines and is robust for biological samples.[12][13]
Mobile Phase Methanol:Water (95:5, v/v) with 0.1% Acetic Acid and 0.02% Ammonium HydroxidePolar Ionic Mode. This composition provides excellent enantioselectivity for amphetamine-type compounds.[12][13] The additives control ionization and improve peak shape.
Flow Rate 0.7 mL/minProvides a good balance between analysis time and resolution. Can be adjusted (0.5-1.0 mL/min) to optimize separation.[13]
Column Temp. 25 °CTemperature can significantly affect chiral separations.[13] Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmPhenethylamines exhibit UV absorbance at lower wavelengths.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Conc. 1.0 mg/mL (racemic standard) in mobile phaseA suitable concentration for clear UV detection without overloading the column.
Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic BMPEA standard and dissolve it in 10.0 mL of the mobile phase.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the mobile phase.

  • Sample Preparation: For supplement analysis, a solid-phase extraction (SPE) may be necessary to clean up the sample matrix before injection. A strong cation exchange (SCX) SPE cartridge is often effective for basic compounds like BMPEA.[12][15] Elute the analyte and reconstitute in the mobile phase.

Experimental Workflow

The overall process from sample receipt to final data analysis is outlined below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis s1 Weigh Racemic BMPEA Standard s2 Prepare 1.0 mg/mL Stock Solution s1->s2 s3 Prepare 0.1 mg/mL Working Standard s2->s3 h2 Perform System Suitability Injections s3->h2 Use for SST s4 Perform SPE on Test Sample (if needed) h3 Inject Standards and Samples s4->h3 Inject prepared sample h1 Equilibrate Column (30 min) h1->h2 h2->h3 h4 Acquire UV Data at 210 nm h3->h4 d1 Integrate Chromatographic Peaks h4->d1 Export chromatogram d2 Calculate Resolution (Rs) and Tailing Factor (T) d1->d2 d3 Determine Enantiomeric Ratio / Purity d2->d3

Caption: HPLC workflow for chiral separation of BMPEA.

System Suitability and Method Validation

Before analyzing samples, the chromatographic system must be verified to ensure it is operating correctly. This is a self-validating step critical for trustworthy results.[8][16]

System Suitability Test (SST)

Inject the 0.1 mg/mL working standard in replicate (n=5). The results must meet the following criteria:

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) Rs > 1.5Ensures baseline separation between the two enantiomer peaks, which is essential for accurate quantification.[8]
Tailing Factor (T) 0.8 < T < 1.5Measures peak symmetry. Values outside this range can indicate column degradation or undesirable secondary interactions.[8]
% RSD of Retention Time < 2.0%Demonstrates the stability and precision of the pump and overall system.
% RSD of Peak Area < 2.0%Confirms the precision of the injector and detector response.
Key Validation Parameters

A full method validation should be performed according to ICH Q2(R1) guidelines.[17][18] Key parameters to assess include:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: Assessed by recovery studies of spiked samples at different concentration levels.[17][18]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified.[19]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).[13]

Expected Results and Data Interpretation

Under the specified conditions, baseline separation of the two BMPEA enantiomers should be achieved. The chromatogram will show two distinct peaks corresponding to the (R) and (S) enantiomers.

Table of Expected Chromatographic Data:

ParameterEnantiomer 1Enantiomer 2
Expected Retention Time (min) ~ 6.5~ 7.8
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Tailing Factor (T) ~ 1.1~ 1.2
Theoretical Plates (N) > 5000> 5000

Note: The elution order of enantiomers can vary and must be confirmed with pure enantiomeric standards if available.

The enantiomeric excess (% ee) can be calculated using the peak areas (A1 and A2) of the two enantiomers:

% ee = (|A1 - A2| / (A1 + A2)) * 100

Troubleshooting and Expert Insights

troubleshooting_guide cluster_solutions Potential Causes & Solutions problem problem cause1 Mobile Phase • Adjust organic modifier ratio (e.g., 97:3 or 93:7) • Vary additive concentrations (0.05-0.2%) problem:p->cause1 cause2 Flow Rate • Decrease flow rate to 0.5 mL/min to increase interaction time problem:p->cause2 cause3 Temperature • Test at lower (20°C) or higher (30°C) temperatures problem:p->cause3 cause4 Column Health • Column may be contaminated or degraded • Flush column or replace if necessary problem:p->cause4

Caption: Troubleshooting guide for poor enantiomeric resolution.

Field-Proven Insights:

  • Additive Choice is Critical: For basic analytes like BMPEA, mobile phase additives are non-negotiable for good peak shape.[7] While this method uses an acid/base pair, sometimes a single basic additive like diethylamine (DEA) in a non-polar mobile phase can provide different selectivity.[20][21]

  • Column Equilibration: Chiral separations can be sensitive to column history. Always ensure the column is thoroughly equilibrated with the mobile phase (at least 30-40 column volumes) until a stable baseline is achieved.

  • Solvent Strength: The ratio of methanol to water is a powerful tool. Increasing the methanol content will generally decrease retention times but may reduce resolution. Conversely, decreasing the organic content can improve resolution at the cost of longer analysis times.[20]

Conclusion

This application note provides a robust, reliable, and scientifically grounded HPLC method for the chiral separation of beta-methylphenethylamine enantiomers. By utilizing a macrocyclic glycopeptide chiral stationary phase and a carefully optimized polar ionic mobile phase, this protocol achieves excellent baseline resolution. The detailed explanation of the principles, step-by-step methodology, system suitability requirements, and troubleshooting guide equips researchers, scientists, and drug development professionals with the necessary tools to implement this method effectively for quality control and research purposes.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. Available from: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. Available from: [Link]

  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal. Available from: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Liquid Chromatographic Analysis of Amphetamine and Related Compounds in Urine Using Solid-Phase Extraction and 3,5-Dinitrobenzoy. Journal of Chromatographic Science. Available from: [Link]

  • Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. PubMed. Available from: [Link]

  • β-Methylphenethylamine. Grokipedia. Available from: [Link]

  • The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. PubMed Central. Available from: [Link]

  • Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. PubMed Central. Available from: [Link]

  • Chiral Separation of phenethylamines. Chromatography Forum. Available from: [Link]

  • β-Methylphenethylamine. Wikipedia. Available from: [Link]

  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. Available from: [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. MDPI. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available from: [Link]

  • Chiral stationary phases for HPLC. ResearchGate. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

Sources

Method

Application Note: Enantiomeric Purity of β-Methylphenethylamine (BMPEA) by Capillary Electrophoresis

Abstract: This application note presents a detailed and validated capillary electrophoresis (CE) method for the determination of the enantiomeric purity of β-Methylphenethylamine (BMPEA). BMPEA, a positional isomer of am...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note presents a detailed and validated capillary electrophoresis (CE) method for the determination of the enantiomeric purity of β-Methylphenethylamine (BMPEA). BMPEA, a positional isomer of amphetamine, has been identified as an adulterant in dietary supplements, raising significant health and safety concerns.[1][2][3] As the pharmacological and toxicological profiles of its enantiomers may differ, a robust analytical method to assess enantiomeric purity is crucial for forensic, clinical, and quality control laboratories. This guide provides a comprehensive protocol, including the scientific rationale for methodological choices, a complete validation procedure, and practical insights for implementation.

Introduction: The Significance of Chiral Separation for BMPEA

β-Methylphenethylamine (BMPEA) is a synthetic stimulant that has garnered attention due to its presence as an undeclared ingredient in various weight loss and athletic performance supplements.[1][3] Its structural similarity to amphetamine results in comparable stimulant effects, primarily by acting on norepinephrine transporters, which can lead to increased blood pressure and potential cardiovascular risks.[1][4] A critical aspect of BMPEA's chemical profile is its chirality, existing as two non-superimposable mirror-image isomers, or enantiomers: (R)-BMPEA and (S)-BMPEA.

The stereoisomeric configuration of a drug can profoundly influence its pharmacological activity. In many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. Although specific pharmacological data on individual BMPEA enantiomers is limited in publicly available literature, the principle of stereospecificity in drug action necessitates the ability to separate and quantify them. Therefore, a validated method for determining the enantiomeric purity of BMPEA is essential for:

  • Regulatory Compliance and Quality Control: Ensuring the safety and proper labeling of consumer products.

  • Forensic Toxicology: Accurately identifying and characterizing substances in seized materials or biological samples.[4]

  • Pharmacological Research: Investigating the specific biological activities of each enantiomer.

Capillary electrophoresis (CE) is an ideal technique for this application, offering high separation efficiency, rapid analysis times, and low consumption of samples and reagents, aligning with the principles of green chemistry.[5][6][7]

The Principle of Chiral Capillary Electrophoresis

Capillary electrophoresis separates analytes based on their differential migration in an electric field.[8] For chiral separations, a chiral selector is incorporated into the background electrolyte (BGE).[6] This selector, itself a chiral molecule, forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[5]

The key to separation lies in the differing stability of these diastereomeric complexes. One enantiomer will interact more strongly (i.e., have a larger binding constant) with the chiral selector than the other.[9] This differential interaction alters the effective electrophoretic mobility of each enantiomer, causing them to migrate at different velocities and thus separate into distinct peaks.

Cyclodextrins (CDs) are the most widely used chiral selectors in CE due to their versatility, UV transparency, and commercial availability.[10] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomeric recognition occurs as the analyte (or a portion of it) includes into the CD cavity, with stereospecific interactions (e.g., hydrogen bonding, hydrophobic interactions) at the rim of the cavity leading to differences in complex stability. For basic compounds like BMPEA, derivatized cyclodextrins, such as sulfated or hydroxypropylated beta-cyclodextrins, often provide excellent enantioselectivity.[11]

Experimental Protocol: Enantiomeric Separation of BMPEA

This protocol provides a starting point for the method development and validation of BMPEA enantiomeric separation. Optimization may be required based on the specific instrumentation and reagents used.

Materials and Reagents
  • Standards: Racemic BMPEA, (R)-BMPEA, and (S)-BMPEA reference standards.

  • Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

  • Buffer Components: Sodium phosphate monobasic, phosphoric acid.

  • Solvents: Deionized water (18.2 MΩ·cm), Methanol (HPLC grade).

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 40 cm, total length 50 cm).

Instrumentation
  • A commercial capillary electrophoresis system equipped with a diode-array detector (DAD) or a multi-wavelength UV detector.

  • Data acquisition and analysis software.

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid. Dissolve the chosen chiral selector (e.g., 20 mM HP-β-CD) in the buffer. Filter the BGE through a 0.22 µm filter before use.

    • Causality Explanation: A low pH (2.5) ensures that the primary amine of BMPEA is fully protonated, making it positively charged and suitable for CE analysis.[12] The phosphate buffer provides good buffering capacity at this pH. The concentration of the cyclodextrin is a critical parameter for optimization; starting with 15-20 mM is a common practice for phenethylamines.[9]

  • Sample Solution: Accurately weigh and dissolve racemic BMPEA in deionized water or BGE to a final concentration of 1 mg/mL. Prepare individual enantiomer solutions and dilutions for validation studies as needed.

CE Method Parameters
ParameterRecommended ConditionRationale
Capillary Fused-silica, 50 µm i.d., 50 cm total length (40 cm effective)Standard dimensions providing a good balance of efficiency and detection sensitivity.
Capillary Conditioning 1. 0.1 M NaOH (10 min) 2. Deionized Water (5 min) 3. BGE (10 min)Essential for activating silanol groups and ensuring reproducible electroosmotic flow (EOF) and migration times. Perform daily.
Pre-run Conditioning BGE flush (2 min)Ensures the capillary is filled with fresh BGE before each injection, improving reproducibility.
Injection Hydrodynamic (pressure) injection: 50 mbar for 5 secondsProvides a precise and reproducible injection volume.
Separation Voltage +25 kVA higher voltage generally leads to faster analysis and sharper peaks.[13] Monitor current to avoid excessive Joule heating.
Capillary Temperature 25 °CTemperature control is crucial for maintaining viscosity and ensuring migration time reproducibility.[14]
Detection UV absorbance at 206 nmPhenethylamines exhibit UV absorbance at lower wavelengths.[15]
Experimental Workflow Diagram

The following diagram outlines the key steps in the analysis of BMPEA enantiomeric purity.

G cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Processing prep_bge Prepare Background Electrolyte (BGE) (Phosphate Buffer + Chiral Selector) prep_sample Prepare BMPEA Sample Solution (1 mg/mL) condition Capillary Conditioning (NaOH, H2O, BGE) prep_sample->condition inject Inject Sample (50 mbar, 5s) condition->inject separate Apply Voltage & Separate (+25 kV, 25°C) inject->separate detect Detect at 206 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity (% Area) integrate->calculate report Generate Report calculate->report

Sources

Application

Topic: Supercritical Fluid Chromatography for the Efficient Separation of Chiral Amines

An Application Guide and Protocol Audience: Researchers, scientists, and drug development professionals. Abstract The stereoselective separation of chiral amines is a critical task in the pharmaceutical industry, as enan...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The stereoselective separation of chiral amines is a critical task in the pharmaceutical industry, as enantiomers frequently exhibit significant differences in pharmacological activity and toxicity.[1] Supercritical Fluid Chromatography (SFC) has emerged as a powerful, green, and efficient alternative to traditional High-Performance Liquid Chromatography (HPLC) for this purpose.[2][3] Leveraging supercritical carbon dioxide as the primary mobile phase, SFC offers faster separations, reduced organic solvent consumption, and unique selectivity.[4][5] However, the basic nature of amines presents specific challenges, such as poor peak shape due to interactions with stationary phase silanol groups.[6] This guide provides a comprehensive overview of the principles of chiral SFC, a systematic protocol for method development, and field-proven insights into overcoming the challenges associated with separating chiral amines, ensuring robust and reproducible results.

Introduction: The SFC Advantage for Chiral Amines

Chiral amines are a cornerstone of modern pharmaceuticals. The specific three-dimensional arrangement of atoms (stereochemistry) around a chiral center can dictate a molecule's biological function. Consequently, regulatory bodies mandate the characterization and control of stereoisomers in drug products.[7]

While HPLC is a well-established technique, normal-phase HPLC relies on large volumes of potentially toxic organic solvents.[1] Supercritical Fluid Chromatography (SFC) offers a compelling alternative by combining the benefits of both gas and liquid chromatography.[2] Using environmentally benign carbon dioxide (CO₂) as the main mobile phase component, SFC significantly reduces hazardous solvent use, aligning with green chemistry principles.[1]

Key Advantages of SFC for Chiral Amine Separations:

  • Speed: The low viscosity and high diffusivity of supercritical fluids allow for 3 to 5 times faster analysis compared to HPLC without a significant loss of efficiency.[7][8]

  • Reduced Solvent Consumption: Using CO₂ as the primary mobile phase drastically cuts the consumption of organic solvents, lowering costs and environmental impact.[4]

  • Orthogonal Selectivity: The unique properties of the supercritical fluid mobile phase can lead to different retention behaviors and elution orders compared to LC, providing a complementary tool for challenging separations.[7]

  • Enhanced Efficiency: The high diffusion coefficients of solutes in the mobile phase minimize resistance to mass transfer, enabling the use of higher flow rates and smaller particle-sized columns for improved resolution.[9]

Core Principles and Components

The Supercritical Fluid Mobile Phase

SFC utilizes a fluid, typically CO₂, heated and pressurized beyond its critical point (31.1 °C and 7.38 MPa).[7] In this state, it exhibits properties of both a liquid and a gas: the density of a liquid for solvating analytes and the low viscosity and high diffusivity of a gas for efficient chromatography.[10] Pure CO₂ is non-polar and is thus suitable for separating non-polar compounds. To elute more polar molecules like amines, a polar organic modifier (co-solvent) is added.[11]

Chiral Stationary Phases (CSPs)

The key to any chiral separation is the chiral stationary phase (CSP). The separation is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.[7]

CSP Type Description & Primary Interaction Mechanism Common Examples for Amines
Polysaccharide-based Derivatives of cellulose or amylose coated or immobilized on a silica support. Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.[7] These are the most widely used CSPs in SFC due to their broad applicability.[7]CHIRALPAK® AD, AS, IA, IB, IC; CHIRALCEL® OD, OJ
Crown Ether-based Contain a chiral crown ether selector. Particularly effective for the separation of primary amines through the formation of inclusion complexes with the protonated amine group.[12]Crownpak® CR-I(+)
Pirkle-type A small chiral molecule (e.g., an amino acid derivative) is covalently bonded to the silica support. These phases separate enantiomers via π-π interactions, hydrogen bonding, and dipole-dipole interactions.[7]Whelk-O® 1, ULMO™
The Critical Role of Co-solvents and Additives

The basicity of amines often leads to strong interactions with acidic residual silanol groups on the silica surface of the CSP, resulting in severe peak tailing or even irreversible adsorption.[6] To counteract this, co-solvents and additives are essential.

  • Co-solvents (Modifiers): Polar organic solvents are added to the CO₂ to increase the mobile phase's polarity and elution strength. Methanol, ethanol, and isopropanol are the most common choices.[13] Methanol is often the preferred starting point due to its high polarity and low viscosity.[13]

  • Additives: Small amounts (typically 0.1-2.0%) of acidic or basic additives are dissolved in the co-solvent to dramatically improve peak shape and selectivity.[6]

    • Basic Additives: Amines like diethylamine (DEA), triethylamine (TEA), isopropylamine (IPA), or ammonium hydroxide (NH₄OH) are used to compete with the basic analyte for active sites on the stationary phase, thereby minimizing tailing.[7][14]

    • Acidic Additives: For certain CSPs, particularly crown ethers, an acidic mobile phase is required.[12] Acids like trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA) can form an ion-pair with the amine analyte. The neutral ion-pair is then separated on the CSP.[15] This approach can sometimes provide a dramatic improvement in separation where basic additives fail.[15]

Systematic Method Development Protocol

A structured screening approach is the most efficient path to a successful chiral separation. The goal of the initial screen is not a perfect separation, but rather to identify a promising combination of column and mobile phase for further optimization.

Workflow for Chiral Amine SFC Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization Start Prepare Racemic Amine (0.5-1.0 mg/mL in Modifier) Screen_Cols Screen 4-6 CSPs (Polysaccharide, Crown Ether, Pirkle-type) Start->Screen_Cols Generic Gradient (e.g., 5-40% Modifier in 5 min) Screen_Mods Test 2-3 Mobile Phases 1. Methanol + 0.2% DEA 2. Isopropanol + 0.2% DEA 3. Methanol + 0.2% TFA Screen_Cols->Screen_Mods For each column Evaluate Evaluate Screening Data (Look for any separation, Rs > 0.8) Screen_Mods->Evaluate No_Sep No Separation? Try different additives (e.g., NH4OH, other amines) or different CSPs. Evaluate->No_Sep Select Select Best CSP / Mobile Phase Combination Opt_Gradient Optimize Gradient (Steeper for speed, shallower for resolution) Select->Opt_Gradient No_Sep->Screen_Cols Re-screen No_Sep->Select Partial Separation Found Opt_BPR Optimize Back Pressure (Typical range: 125-200 bar) Opt_Gradient->Opt_BPR Opt_Temp Optimize Temperature (Typical range: 25-40 °C) Opt_BPR->Opt_Temp Final Final Validated Method Opt_Temp->Final

Caption: A systematic workflow for chiral SFC method development.

Step-by-Step Screening Protocol
  • Sample Preparation: Dissolve the racemic amine sample at a concentration of 0.5 to 1.0 mg/mL in the mobile phase co-solvent (e.g., methanol or isopropanol).

  • Column Selection: Choose a set of 4 to 6 complementary chiral stationary phases. A good starting set includes two amylose-based, two cellulose-based, one crown-ether, and one Pirkle-type column.[16]

  • Mobile Phase Screening: For each column, run a generic gradient (e.g., 5% to 40% co-solvent over 5-7 minutes) with a few standard mobile phase compositions.[11]

    • System 1 (Standard Basic): Co-solvent: Methanol with 0.2% Diethylamine (DEA)

    • System 2 (Alternative Basic): Co-solvent: Isopropanol with 0.2% Diethylamine (DEA)

    • System 3 (Standard Acidic): Co-solvent: Methanol with 0.1% Trifluoroacetic Acid (TFA)

  • Initial Run Parameters:

    • Flow Rate: 3-4 mL/min (for a 4.6 mm ID analytical column)

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at a relevant wavelength

  • Evaluation: Review the chromatograms. Look for any sign of peak splitting or separation (Resolution, Rs > 0.8). The goal is to find the most promising "hit."[16]

  • Optimization: Once the best CSP and mobile phase combination is identified, optimize the separation by adjusting:

    • Gradient: Make the gradient shallower around the elution time of the analyte to improve resolution, or steeper to shorten the run time.

    • Temperature and Back Pressure: Modest changes can sometimes fine-tune selectivity. Lower temperatures often increase retention and may improve resolution.[13]

Detailed Application Protocol: Separation of (R,S)-Goitrin

This protocol details the separation of a chiral amine using a polysaccharide-based CSP, adapted from a standard screening approach.[11]

Instrumentation and Materials
  • SFC System: Waters ACQUITY UPC² or similar

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): Methanol with 0.2% (v/v) Isopropylamine (IPA)

  • Sample: (R,S)-Goitrin, 1 mg/mL in Methanol

  • Back Pressure Regulator (BPR): Set to 150 bar

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • UV Detection: 245 nm

Chromatographic Method
Parameter Value Rationale
Column CHIRALPAK AD-HA robust polysaccharide CSP with broad selectivity.
Co-solvent Methanol w/ 0.2% IPAMethanol provides good solvating power. IPA is a basic additive to ensure good peak shape for the amine.[7]
Flow Rate 3.0 mL/minProvides a good balance of speed and efficiency for an analytical column.
Back Pressure 150 barEnsures the mobile phase remains in a supercritical or subcritical state throughout the system.[13]
Temperature 35 °CA common operating temperature that provides good kinetics and stability.[13]
Gradient 5% to 40% B in 8 minA broad screening gradient to ensure elution and find the approximate retention time.
Step-by-Step Procedure
  • System Startup: Purge the pumps and ensure the system has reached the set temperature and back pressure.

  • Column Equilibration: Equilibrate the CHIRALPAK AD-H column with the initial mobile phase conditions (5% B) for 5-10 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 2 µL of the (R,S)-Goitrin sample.

  • Data Acquisition: Run the gradient method and acquire data from the UV detector.

  • Data Analysis: Integrate the peaks and calculate the resolution (Rs) between the two enantiomers. A baseline separation (Rs ≥ 1.5) is desired.

  • Optimization (if needed): If resolution is insufficient, switch to an isocratic hold at a co-solvent percentage ~5% lower than the elution percentage observed in the gradient run.[11] For example, if the peaks eluted at 20% B, an isocratic run at 15% B will increase retention and likely improve resolution.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Analyte interaction with residual silanols.Increase the concentration of the basic additive (e.g., to 0.5% IPA/DEA) or try a different basic additive (e.g., NH₄OH).[9][11]
No Separation on Any Column The chosen additives may not be suitable.Try an acidic additive (e.g., 0.1% TFA). This can form an ion-pair with the amine, completely changing the retention mechanism.[15]
Poor Reproducibility Insufficient column equilibration; system pressure/temperature fluctuations.Increase equilibration time between runs. Ensure BPR and column oven are stable.
Analyte Not Eluting Insufficient mobile phase strength.Increase the final percentage of the co-solvent in the gradient or switch to a stronger co-solvent (e.g., from isopropanol to methanol).
The Role of Additives in Peak Shape Improvement

cluster_0 Without Additive cluster_1 With Basic Additive (DEA) CSP1 CSP Surface Si-OH Si-OH Amine1 R-NH3+ Amine1->CSP1:f1 Strong Ionic Interaction (Causes Tailing) CSP2 CSP Surface Si-OH Si-OH Amine2 R-NH2 Amine2->CSP2:f0 Desired Chiral Interaction DEA DEA DEA->CSP2:f1 Masks Silanol Site

Caption: How basic additives improve amine peak shape in SFC.

Conclusion

Supercritical Fluid Chromatography is a highly effective, rapid, and sustainable technique for the challenging task of chiral amine separation. Its performance is comparable, and often superior, to normal-phase HPLC, particularly in high-throughput environments.[1] Success in SFC is predicated on a systematic approach to method development and, most critically, the judicious selection of mobile phase additives to ensure excellent peak shape and selectivity. By understanding the core principles and employing the protocols outlined in this guide, researchers can confidently develop robust and efficient SFC methods, accelerating the drug development pipeline.[13]

References

  • Taylor, L. T., & Williams, K. L. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • BenchChem. (2025). A Comparative Guide: HPLC vs.
  • ResearchGate. (2004).
  • SpringerLink. (n.d.). Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols (Review). SpringerLink.
  • LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • American Pharmaceutical Review. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
  • Waters Corporation. (n.d.). Preparative SFC Method Development.
  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.
  • LCGC International. (n.d.). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
  • Shimadzu Corporation. (n.d.). Analytical Advantages of SFC.
  • ElectronicsAndBooks. (2005). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. ElectronicsAndBooks.
  • TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal.
  • Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations.
  • American Pharmaceutical Review. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review.
  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Request PDF.
  • Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers.
  • Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (2023).

Sources

Method

Use of (R)-(+)-beta-Methylphenethylamine as an analytical reference standard

An Application Guide to the Use of (R)-(+)-β-Methylphenethylamine as an Analytical Reference Standard Introduction: The Analytical Imperative for a Controlled Substance Analogue (R)-(+)-β-Methylphenethylamine, also known...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of (R)-(+)-β-Methylphenethylamine as an Analytical Reference Standard

Introduction: The Analytical Imperative for a Controlled Substance Analogue

(R)-(+)-β-Methylphenethylamine, also known as BMPEA or 2-phenylpropan-1-amine, is a chiral amine and a positional isomer of amphetamine.[1] While first synthesized in the 1930s, it has recently gained significant attention in the fields of forensic toxicology and anti-doping science.[2][3] The compound has been illicitly included in dietary and sports supplements, often marketed for weight loss and enhanced athletic performance.[4][5] However, it is not approved for therapeutic use and its safety in humans has not been established.[5] Due to its structural similarity to amphetamine and its potential stimulant effects, the World Anti-Doping Agency (WADA) has classified BMPEA as a prohibited substance under section S6 (Stimulants).[4][6]

The critical challenge for analytical laboratories lies in the structural similarity between BMPEA and amphetamine.[3] Both compounds share the same molecular formula (C₉H₁₃N) and can produce similar fragmentation patterns in mass spectrometry, creating a high risk of misidentification.[7][8] This potential for false-positive amphetamine findings necessitates the use of highly specific, validated analytical methods and a well-characterized reference standard.[3][9]

This guide provides a comprehensive overview and detailed protocols for the proper use of (R)-(+)-β-Methylphenethylamine as an analytical reference standard. It is designed for researchers, analytical scientists, and quality control professionals who require accurate and defensible identification and quantification of this compound in various matrices.

Physicochemical Properties and Characterization

An analytical reference standard must be thoroughly characterized to ensure its identity, purity, and concentration. The (R)-(+)-enantiomer is specified as biological activity is often stereospecific.[10][11] The physicochemical properties of (R)-(+)-β-Methylphenethylamine are summarized below.

PropertyValueSource(s)
Synonyms (R)-(+)-2-Phenyl-1-propylamine[12][13]
CAS Number 28163-64-6[12]
Molecular Formula C₉H₁₃N[1][12]
Molecular Weight 135.21 g/mol [12]
Appearance Colorless to pale yellow clear liquid[4]
Boiling Point 197 °C (lit.); 102 °C / 2 mmHg[12]
Density ~0.945 g/mL at 25 °C (lit.)
Refractive Index n20/D ~1.525 (lit.)
Optical Rotation [α]20/D = +30° to +35° (c=1 in EtOH)[12]
Purity ≥ 98%[12][14]

The Core Analytical Challenge: Isomeric Differentiation

Caption: The necessity of chromatography for isomer differentiation.

Protocol: Quantification of β-Methylphenethylamine in Urine by UPLC-MS/MS

This protocol describes a validated method for the selective quantification of BMPEA, adapted from methodologies proven effective in anti-doping and forensic laboratories.[6][7][15] The procedure includes an optional enzymatic hydrolysis step, which is crucial as BMPEA can be excreted as phase II conjugates.[6][8] Omitting this step may lead to false-negative results.[7]

Reagents and Materials
  • (R)-(+)-β-Methylphenethylamine reference standard

  • Amphetamine reference standard (for system suitability)

  • Phentermine or Amphetamine-d₁₁ (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium formate

  • Purified water (18.2 MΩ·cm)

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 7)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (5 M)

Workflow Overview

G start Start sample 1. Urine Sample Collection start->sample hydrolysis 2. Enzymatic Hydrolysis (Optional) sample->hydrolysis ph_adjust 3. pH Adjustment (Alkalinization) hydrolysis->ph_adjust l_l_e 4. Liquid-Liquid Extraction (LLE) ph_adjust->l_l_e evaporation 5. Evaporation & Reconstitution l_l_e->evaporation analysis 6. UPLC-MS/MS Analysis evaporation->analysis end End analysis->end

Caption: Sample preparation workflow for BMPEA analysis in urine.

Sample Preparation
  • Internal Standard Spiking: To 2 mL of urine in a glass tube, add the internal standard (e.g., 10 µL of 10 µg/mL Phentermine).

  • Enzymatic Hydrolysis (Recommended): Add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase solution. Vortex and incubate at 55°C for 1 hour. This step is critical for cleaving glucuronide conjugates to measure total BMPEA.[6]

  • Alkalinization: Add 250 µL of 5 M NaOH to raise the sample pH > 10. This converts the amine to its free base form, which is more soluble in organic solvents.

  • Liquid-Liquid Extraction (LLE): Add 5 mL of diethyl ether, cap the tube, and vortex for 5 minutes. Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

  • Analyte Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Back-Extraction (Optional Cleanup): Add 100 µL of 1 M HCl to the organic extract, vortex, and centrifuge. Transfer the lower aqueous layer containing the protonated amine to a new tube. This step can improve sample cleanliness.

  • Evaporation: Evaporate the final extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex and transfer to an autosampler vial.

UPLC-MS/MS Instrumental Conditions

The key to this analysis is the chromatographic resolution of BMPEA from amphetamine. A longer analytical column and an initial isocratic hold are employed to achieve this separation.[6]

ParameterRecommended SettingRationale
UPLC System Waters ACQUITY UPLC or equivalentHigh-pressure system for improved resolution.
Column Waters ACQUITY HSS T3 (100 mm × 2.1 mm, 1.7 µm)C18 chemistry provides good retention for phenethylamines.[6][15]
Column Temp. 45 °CImproves peak shape and reduces viscosity.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to promote ionization.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic modifier for elution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 10 µL
Gradient 0-7.5 min: 10% B (Isocratic hold for isomer separation)This is the most critical step for resolving BMPEA and amphetamine. [6]
7.5-8.5 min: 10% to 100% BElutes strongly retained compounds.
8.5-9.0 min: Hold at 100% BColumn wash.
9.0-10.5 min: 10% BRe-equilibration.
Mass Spec. Triple Quadrupole (e.g., Waters Xevo TQ)Required for selective reaction monitoring (SRM).
Ionization Electrospray Ionization, Positive (ESI+)Amines readily form positive ions.
Precursor Ion m/z 136.1[M+H]⁺ for both BMPEA and amphetamine.
Quantifier Ion m/z 119.1Common fragment from loss of NH₃.[15]
Qualifier Ion m/z 91.1Tropylium ion fragment.[15]
System Suitability and Data Analysis
  • System Suitability Test: Before analyzing samples, inject a mixture of amphetamine and BMPEA standards (e.g., 50 ng/mL each). The chromatographic peaks must be baseline resolved (Resolution > 1.5). This confirms the method's ability to differentiate the isomers.

  • Identification: A sample is considered positive for BMPEA if:

    • The retention time matches that of the (R)-(+)-β-Methylphenethylamine reference standard within a predefined tolerance (e.g., ±2%).

    • At least two specific precursor-to-product ion transitions are detected.

    • The ratio of the qualifier ion to the quantifier ion is within ±20% of the ratio observed for the reference standard.

  • Quantification: Construct a calibration curve using the reference standard over a relevant concentration range (e.g., 10–1000 ng/mL).[15][16] Quantification is based on the peak area ratio of the analyte to the internal standard.

Ensuring Enantiomeric Purity

The use of a specific enantiomer, (R)-(+)-β-Methylphenethylamine, as the reference standard necessitates consideration of chiral purity. While the described LC-MS/MS method is achiral, it is crucial that the standard itself possesses a high enantiomeric excess (e.e.). Regulatory agencies increasingly favor the development of single-enantiomer drugs because enantiomers can have different pharmacological and toxicological profiles.[11]

For applications requiring the distinction between the (R) and (S) enantiomers of BMPEA, a separate chiral analytical method is required. This is typically achieved using:

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) that differentially interacts with each enantiomer, leading to different retention times.[11]

  • Chiral Gas Chromatography (GC): Often involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[17]

Verification of the enantiomeric purity of the reference standard by the supplier, as stated on the Certificate of Analysis, is a fundamental component of analytical quality assurance.

Conclusion

The use of (R)-(+)-β-Methylphenethylamine as an analytical reference standard is essential for the accurate and defensible detection of this controlled substance analogue. Due to the profound risk of misidentification with its positional isomer, amphetamine, laboratories must employ high-resolution chromatographic techniques as a prerequisite for mass spectrometric analysis. The protocols and insights provided in this guide are designed to ensure scientific integrity and trustworthiness in results, empowering researchers and drug development professionals to meet the stringent demands of forensic and regulatory analysis.

References

  • Cholbiński, P., Wicka, M., Kowalczyk, K., & Wajdzik, J. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 406(15), 3681-3688. [Link]

  • Alamir, A., Al-Tufail, M., & Al-Zouhbi, H. (2022). Analytical parameters of β-methylphenethylamine and amphetamine-d11. ResearchGate. [Link]

  • Cholbiński, P., Wicka, M., Kowalczyk, K., & Wajdzik, J. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. National Library of Medicine. [Link]

  • Alamir, A., Al-Tufail, M., Al-Zouhbi, H., Al-Jaloud, A., & Wani, T. A. (2022). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Molecules, 27(14), 4583. [Link]

  • Grokipedia. (n.d.). β-Methylphenethylamine. Grokipedia. [Link]

  • Cholbiński, P., Wicka, M., Kowalczyk, K., & Wajdzik, J. (2013). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS Euroanalysis XVII. ResearchGate. [Link]

  • Schindler, C. W., Thorndike, E. B., Rice, K. C., Partilla, J. S., & Baumann, M. H. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 370(1), 146-152. [Link]

  • Wikipedia. (2023, December 27). β-Methylphenethylamine. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-(+)-beta-Methylphenethylamine. PubChem Compound Summary for CID 1547949. [Link]

  • Belov, F., Gazizova, A., Bork, H., Gröger, H., & von Langermann, J. (2023). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine. ChemCatChem, 15(19), e202300739. [Link]

  • WebMD. (n.d.). Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • Supplemented. (2020, October 2). Beta – Methylphenethylamine (BMPEA). Supplemented. [Link]

  • Nanjing Chemlin Chemical Co., Ltd. (n.d.). R-(+)-Beta-Methyl Phenethylamine. Methylamine Supplier. [Link]

  • Axios Research. (n.d.). Beta-Methylphenethylamine. Axios Research. [Link]

  • Keith Borer Consultants. (2024, March 19). The Gold Standard Paradox: BMPEA false positive confirmation for amphetamine in toxicology. Keith Borer Consultants. [Link]

  • Alamir, A., et al. (2022). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. MDPI. [Link]

  • Lin, H. R., Lee, C. F., & Lin, C. H. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-113. [Link]

  • Peter, A., Tóth, G., & Tourwé, D. (1997). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. Journal of Chromatography A, 767(1-2), 83-91. [Link]

  • Novale, A. D., & Dehring, K. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Lelièvre, F., & Gareil, P. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

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Application

Application Note: A Validated Protocol for the Liquid-Liquid Extraction of β-Methylphenethylamine (BMPEA) from Human Urine

Abstract & Introduction β-Methylphenethylamine (BMPEA) is a synthetic stimulant and a positional isomer of amphetamine, sharing structural and functional similarities.[1] It has been illicitly included in dietary and ath...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

β-Methylphenethylamine (BMPEA) is a synthetic stimulant and a positional isomer of amphetamine, sharing structural and functional similarities.[1] It has been illicitly included in dietary and athletic performance supplements, leading to its classification as a prohibited substance by the World Anti-Doping Agency (WADA).[2][3] Its detection in urine is a critical task for anti-doping, clinical, and forensic toxicology laboratories. However, the accurate quantification of BMPEA is complicated by its structural similarity to amphetamine and its metabolic pathways, which include the formation of phase II conjugates.[2][4]

This application note provides a detailed, robust protocol for the liquid-liquid extraction (LLE) of BMPEA from human urine. The methodology is designed to ensure high recovery, minimize matrix interference, and account for conjugated metabolites, thereby preventing false-negative results.[4] We will delve into the chemical principles underpinning each step, present a validated workflow, and provide guidance on quality control and data interpretation, offering a comprehensive resource for researchers and drug development professionals.

The Foundational Chemistry: Why This LLE Protocol Works

The success of any liquid-liquid extraction hinges on the differential solubility of the target analyte in two immiscible liquid phases—typically an aqueous phase (the sample matrix) and an organic phase (the extraction solvent). For a basic amine like BMPEA, its ionization state, which is governed by its pKa and the pH of the aqueous solution, is the critical determinant of its solubility.

BMPEA, like its isomer amphetamine, is a weak base with a pKa around 9.9.[5] This means:

  • In acidic or neutral conditions (pH < pKa): BMPEA exists predominantly in its protonated, cationic (water-soluble) form (BMPEA-H⁺).

  • In alkaline conditions (pH > pKa): BMPEA is deprotonated, existing in its neutral, free base (organic-soluble) form.

This protocol exploits this pH-dependent behavior to first retain the analyte in the aqueous phase while removing acidic interferences, and then to efficiently transfer it into an organic solvent for isolation.

LLE_Principle Figure 1: Principle of pH-Dependent LLE for BMPEA A_Acid Acidic/Neutral Urine (pH < 7) BMPEA-H⁺ (Cationic) Water-Soluble O_Acid BMPEA-H⁺ Remains in Aqueous Phase A_Acid->O_Acid pH_Adjust Add Borate Buffer (pH 9-10) A_Base Alkaline Urine (pH > 10) BMPEA (Neutral Free Base) Poorly Water-Soluble O_Base BMPEA Migrates to Organic Phase A_Base->O_Base

Caption: Figure 1: Principle of pH-Dependent LLE for BMPEA.

Pre-Analytical Considerations & Sample Preparation

Garbage in, garbage out. The integrity of the final result begins with proper sample handling and preparation.

3.1 Sample Collection and Storage Urine samples should be collected in clean, sterile containers. To prevent degradation of analytes due to microbial activity, samples should be refrigerated at 4°C promptly after collection and frozen at -20°C or lower for long-term storage.[6] The time between collection and centrifugation should not exceed two hours.[6]

3.2 The Critical Hydrolysis Step BMPEA is eliminated from the body not only as the parent compound but also as phase II metabolic conjugates (e.g., glucuronides).[2][4] These conjugates are highly water-soluble and will not be extracted into the organic phase, leading to a significant underestimation of total BMPEA exposure. Omitting this step can produce false-negative results.[4] Therefore, enzymatic or acid hydrolysis is mandatory for accurate quantification.

  • Enzymatic Hydrolysis (Recommended): Incubation with β-glucuronidase is a common and gentle method to cleave glucuronide bonds.[7]

  • Acid Hydrolysis: While effective, this can be harsher and may potentially degrade the target analyte if not carefully controlled.

Detailed Protocol for Liquid-Liquid Extraction of BMPEA

This protocol is adapted from a validated method for the detection of BMPEA in anti-doping samples.[8] It employs a two-step extraction to first remove acidic interferences and then specifically extract the basic analyte.

4.1 Materials and Reagents

  • Urine Sample

  • Internal Standard (IS) Solution (e.g., Amphetamine-d11, Phentermine)

  • β-glucuronidase (from E. coli)

  • Phosphate Buffer (pH 7.0)

  • Diethyl Ether (ACS Grade)

  • Borate Buffer (10 M, pH 9-10)

  • tert-Butanol

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methyl tert-butyl ether (MTBE, HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Centrifuge Tubes (15 mL, glass or polypropylene)

  • Vortex Mixer

  • Centrifuge

  • Nitrogen Evaporation System

4.2 Step-by-Step Methodology

  • Sample Aliquoting: Pipette 2.0 mL of urine into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of the internal standard solution. The IS is crucial for correcting variations in extraction efficiency and matrix effects.

  • Hydrolysis of Conjugates:

    • Add 1.0 mL of phosphate buffer (pH 7.0).

    • Add 50 µL of β-glucuronidase solution.

    • Vortex briefly and incubate in a water bath at 60°C for 1 hour.

    • Allow the sample to cool to room temperature.

  • Step 1: Removal of Acidic Interferences:

    • Add 5.0 mL of diethyl ether to the cooled sample.

    • Causality: At this near-neutral pH, BMPEA remains protonated and water-soluble, while acidic and neutral interfering compounds from the urine matrix will partition into the diethyl ether.

    • Vortex for 10 minutes.

    • Centrifuge at 3,000 rpm for 5 minutes to achieve phase separation.

    • Carefully aspirate and discard the upper organic (ether) layer.

  • Step 2: Extraction of BMPEA:

    • To the remaining aqueous phase, add 1.0 mL of 10 M borate buffer to adjust the pH to 9-10.

    • Causality: This alkalinization deprotonates BMPEA to its neutral free base, making it lipophilic and ready for extraction.

    • Add 500 µL of tert-butanol and approximately 3 g of anhydrous sodium sulfate.

    • Causality: Tert-butanol acts as a modifier to reduce emulsion formation, while anhydrous sodium sulfate increases the ionic strength of the aqueous phase ("salting out"), further driving the non-polar BMPEA into the organic solvent.

    • Add 5.0 mL of MTBE.

    • Vortex vigorously for 10 minutes.

    • Centrifuge at 3,000 rpm for 5 minutes.

  • Sample Concentration:

    • Carefully transfer the upper organic (MTBE) layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 55°C.

  • Reconstitution:

    • Reconstitute the dry residue in 1.0 mL of a methanol/water mixture (e.g., 20:80 v/v), or a solvent appropriate for the subsequent analytical technique (e.g., UPLC/MS/MS).[8]

    • Vortex briefly and transfer to an autosampler vial for analysis.

LLE_Workflow Figure 2: Complete LLE Workflow for BMPEA Analysis cluster_prep Sample Preparation cluster_extraction Two-Step Liquid-Liquid Extraction cluster_final Final Processing start 2 mL Urine Sample is Spike Internal Standard start->is hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 60°C) is->hydrolysis wash Step 1: Acidic Wash + Diethyl Ether Vortex & Centrifuge hydrolysis->wash discard_ether Discard Organic Layer (Removes Interferences) wash->discard_ether adjust_ph Adjust pH to 9-10 (Borate Buffer) discard_ether->adjust_ph extract Step 2: Basic Extraction + MTBE, t-Butanol, Na₂SO₄ Vortex & Centrifuge adjust_ph->extract collect_mtbe Collect Organic Layer (Contains BMPEA) extract->collect_mtbe evap Evaporate to Dryness (Nitrogen Stream, 55°C) collect_mtbe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis UPLC/MS/MS Analysis reconstitute->analysis

Caption: Figure 2: Complete LLE Workflow for BMPEA Analysis.

Method Validation: Ensuring Trustworthy Results

A protocol is only as reliable as its validation. Any laboratory implementing this method must perform a full validation study according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[9]

Table 1: Key Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionCommon Acceptance Criteria
Selectivity Ability to differentiate the analyte from endogenous matrix components.No significant interfering peaks at the retention time of the analyte in blank matrix samples.[8]
Linearity The range over which the instrument response is proportional to analyte concentration.Correlation coefficient (r²) > 0.99.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be accurately and precisely quantified.Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%.[9]
Precision Closeness of agreement between replicate measurements (intra- and inter-day).Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ).[10]
Accuracy (Bias) Closeness of the mean test result to the true value.Within ±15% of the nominal value (±20% at LOQ).[10]
Extraction Recovery The efficiency of the extraction process.Consistent, precise, and reproducible across the concentration range.
Matrix Effect Ion suppression or enhancement caused by co-eluting matrix components.Assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure solution.[8]
Stability Analyte stability in the biological matrix under various storage conditions.Analyte concentration remains within ±15% of the initial concentration.[9]

Conclusion

This application note outlines a comprehensive and scientifically grounded protocol for the liquid-liquid extraction of BMPEA from urine. By integrating a critical hydrolysis step to account for metabolites and employing a pH-driven, two-step extraction, this method provides a clean extract suitable for sensitive downstream analysis by techniques like UPLC/MS/MS. The emphasis on the chemical principles and rigorous method validation ensures that researchers and analysts can implement this protocol with confidence, generating accurate and defensible results crucial for toxicological screening and anti-doping enforcement.

References

  • Cholbiński, P., Dziadosz, M., & Biziuk, M. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 406(13), 3149–3157. [Link]

  • Kwiatkowska, D., Giebułtowicz, J., & Pokrywka, A. (2014). Detection of β-methylphenethylamine, a Novel Doping Substance, by Means of UPLC/MS/MS. PubMed. [Link]

  • ResearchGate. (2013). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS Euroanalysis XVII. ResearchGate. [Link]

  • Agilent Technologies. (2015). Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. Agilent Technologies. [Link]

  • Federal Aviation Administration. (n.d.). A Comprehensive Drug Screening Procedure for Urine Using HPLC, TLC, and Mass Spectroscopy. Federal Aviation Administration. [Link]

  • Yeter, O., & Guney, I. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. ResearchGate. [Link]

  • Wan Raihana, W. A., Gan, S. H., & Tan, S. C. (2011). Stereoselective method development and validation for determination of concentrations of amphetamine-type stimulants and metabolites in human urine using a simultaneous extraction-chiral derivatization approach. Journal of Chromatography B, 879(1), 8-16. [Link]

  • LCGC International. (2016). Urine Analysis: The Good, the Bad, and the Ugly. LCGC International. [Link]

  • Wikipedia. (n.d.). β-Methylphenethylamine. Wikipedia. [Link]

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  • Singh, S., Singh, S., & Lillard, J. W. (2021). A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. International Journal of Pharmaceutical Sciences and Research, 12(10), 5183-5192. [Link]

  • Pawliszyn, J. (1997). Method optimization for the analysis of amphetamines in urine by solid-phase microextraction. Analytical Chemistry, 69(21), 4340-4348. [Link]

  • Raikos, N., Christopoulou, K., & Theodoridis, G. (2009). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 2, 12-16. [Link]

  • Zhang, W., et al. (2008). Analysis of amphetamines in urine with liquid-liquid extraction by capillary electrophoresis with simultaneous electrochemical and electrochemiluminescence detection. Electrophoresis, 29(21), 4417-4424. [Link]

  • PubChem. (n.d.). Phenethylamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2009). (PDF) Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. ResearchGate. [Link]

  • Vital.ly. (n.d.). Beta-methylphenethylamine (bmpea). vital.ly. [Link]

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Method

Synthesis of (R)-(+)-beta-Methylphenethylamine HCl salt

An Application Note for the Asymmetric Synthesis of (R)-(+)-β-Methylphenethylamine Hydrochloride Abstract This application note provides a comprehensive, research-grade guide for the synthesis of enantiomerically pure (R...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Asymmetric Synthesis of (R)-(+)-β-Methylphenethylamine Hydrochloride

Abstract

This application note provides a comprehensive, research-grade guide for the synthesis of enantiomerically pure (R)-(+)-β-Methylphenethylamine Hydrochloride. (R)-(+)-β-Methylphenethylamine, a chiral amine, serves as a critical building block in the development of various pharmaceutical agents, particularly those targeting the central nervous system.[1] The stereochemistry of such compounds is paramount, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles. This document details a modern, efficient, and reliable synthetic strategy commencing with the preparation of a racemic mixture via reductive amination, followed by a highly selective enzymatic dynamic kinetic resolution (DKR) to isolate the desired (R)-enantiomer. The protocol culminates in the formation and purification of the stable hydrochloride salt, with detailed procedures for analytical characterization to ensure product identity, purity, and enantiomeric excess. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Imperative of Chirality in Phenethylamine Synthesis

Phenethylamines are a class of compounds with profound physiological effects. β-Methylphenethylamine (BMPEA), a positional isomer of amphetamine, has been a subject of interest in medicinal chemistry and pharmacology.[2][3] The presence of a chiral center at the β-carbon means the molecule exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-β-Methylphenethylamine. The biological activity of chiral molecules is often enantiomer-specific. Therefore, the ability to synthesize a single, pure enantiomer is not merely an academic exercise but a fundamental requirement for developing safe and effective pharmaceuticals.[1]

Traditional chemical methods for synthesizing chiral amines, such as diastereomeric crystallization, often suffer from drawbacks like the use of harsh conditions or the disposal of 50% of the material as the undesired enantiomer.[4] This guide eschews such classical approaches in favor of a sophisticated chemo-enzymatic strategy. We first describe the synthesis of the racemic amine from 2-phenylpropanal and then employ a transaminase enzyme in a Dynamic Kinetic Resolution (DKR) process. This DKR approach offers a significant advantage: it theoretically allows for the conversion of 100% of the racemic starting material into the desired single enantiomer by continuously racemizing the unwanted enantiomer in situ.[4]

This document provides the detailed protocols, the scientific rationale behind the chosen methodologies, and the necessary analytical checks to validate the synthesis of high-purity (R)-(+)-β-Methylphenethylamine HCl.

Strategic Overview of the Synthesis

The synthesis is designed as a three-stage process, ensuring control and purity at each step. The workflow is optimized for both yield and enantiomeric purity, employing modern synthetic techniques suitable for a research and development laboratory.

G cluster_0 Stage 1: Racemate Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Salt Formation A 2-Phenylpropanal B Reductive Amination A->B NH₃, H₂, Pd/C C (±)-β-Methylphenethylamine B->C D Enzymatic Dynamic Kinetic Resolution (DKR) C->D Transaminase Enzyme Alanine (Amine Donor) E (R)-(+)-β-Methylphenethylamine D->E F HCl Salt Formation E->F HCl in Ether G (R)-(+)-β-Methylphenethylamine HCl F->G G aldehyde 2-Phenylpropanal imine_formation aldehyde->imine_formation ammonia + NH₃ imine Imine Intermediate imine_formation->imine reduction imine->reduction water - H₂O product (±)-β-Methylphenethylamine reduction->product

Diagram 2: Mechanism of reductive amination.

Materials & Reagents
Reagent / MaterialGradeSupplierNotes
2-Phenylpropanal≥95%Sigma-AldrichStore under inert gas.
Palladium on Carbon (Pd/C)10 wt. % loadingSigma-AldrichHandle carefully, pyrophoric when dry.
Ethanolic Ammonia2.0 M solutionSigma-AldrichCorrosive. Work in a fume hood.
Hydrogen (H₂) GasHigh PurityPraxairUse with appropriate regulator and safety protocols.
Diethyl EtherAnhydrousFisher ScientificFlammable.
Sodium Sulfate (Na₂SO₄)Anhydrous, granularVWRFor drying.
Hydrochloric Acid (HCl)2.0 M in Diethyl EtherSigma-AldrichCorrosive.
Parr Hydrogenation Apparatus---Parr Instrument Co.Or similar high-pressure reactor.
Experimental Protocol: Racemic Amine Synthesis
  • Reactor Setup: To a 500 mL Parr reactor vessel, add 2-phenylpropanal (13.4 g, 100 mmol) and 250 mL of 2.0 M ethanolic ammonia.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (1.5 g). Causality Note: The nitrogen blanket prevents the dry catalyst from reacting with atmospheric oxygen, which can be a fire hazard.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 40°C. Monitor the pressure drop. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

  • Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Do not allow the catalyst on the Celite pad to dry. Quench it immediately with water.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.

  • Work-up: Dissolve the resulting oil in 150 mL of diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Isolation: Dry the ethereal solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (±)-β-Methylphenethylamine as a colorless to pale yellow oil. [2]Purity should be assessed by GC-MS and ¹H NMR before proceeding.

Stage 2: Enzymatic Dynamic Kinetic Resolution (DKR)

Principle: The Elegance of Biocatalysis

Enzymatic resolutions offer unparalleled selectivity under mild conditions. [4]This protocol utilizes a transaminase enzyme, which catalyzes the transfer of an amino group from an amine donor (L-alanine) to a carbonyl compound. In a kinetic resolution, the enzyme selectively reacts with one enantiomer of the racemic amine, converting it to the corresponding ketone (2-phenylpropanal), leaving the other enantiomer untouched.

The process is elevated to a Dynamic Kinetic Resolution (DKR) because the starting aldehyde, 2-phenylpropanal, readily racemizes under the reaction conditions. [4]As the (S)-amine is consumed by the enzyme, the newly formed 2-phenylpropanal racemizes. The enzyme can then selectively transaminate the prochiral aldehyde to form the desired (R)-amine, continuously shifting the equilibrium. This allows for a theoretical yield of 100% for the (R)-enantiomer. [4]

Materials & Reagents
Reagent / MaterialGradeSupplierNotes
(±)-β-MethylphenethylamineFrom Stage 1------
Transaminase Enzymee.g., from Ruegeria pomeroyiCommercially AvailableRefer to supplier for activity units.
L-Alanine≥99%Sigma-AldrichAmine donor.
Pyridoxal 5'-phosphate (PLP)≥98%Sigma-AldrichEssential enzyme cofactor.
Potassium Phosphate Buffer1.0 M, pH 7.5---Prepare in-house.
TolueneHPLC GradeFisher ScientificSolvent.
Experimental Protocol: Enzymatic DKR
  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution containing 1.0 M potassium phosphate buffer (100 mL, pH 7.5), L-alanine (1.5 equivalents), and pyridoxal 5'-phosphate (1 mM).

  • Enzyme Addition: Add the transaminase enzyme (refer to supplier's recommendation for loading, typically ~5 mg/mL). Stir gently at 30°C for 15 minutes to allow for cofactor binding.

  • Substrate Addition: In a separate flask, dissolve the racemic (±)-β-Methylphenethylamine (100 mmol) in toluene (100 mL).

  • Biphasic Reaction: Add the organic solution of the substrate to the aqueous enzyme solution. Begin vigorous stirring to ensure adequate mixing of the two phases.

  • Monitoring: The reaction progress can be monitored by taking small aliquots from the organic layer over time. Analyze the aliquots by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the remaining amine. The reaction is complete when the e.e. of (R)-(+)-β-Methylphenethylamine exceeds 99%. This can take 24-48 hours.

  • Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate. Remove the organic (top) layer. Extract the aqueous layer with toluene (2 x 50 mL).

  • Isolation: Combine all organic layers. Wash with water (1 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and carefully remove the toluene under reduced pressure to yield the crude (R)-(+)-β-Methylphenethylamine as an oil.

Stage 3: HCl Salt Formation and Final Purification

Rationale

The free amine is a liquid that can be sensitive to air. [2]Converting it to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store. [5]The salt form often has improved solubility in certain solvents and is the standard form for many pharmaceutical compounds.

Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the crude (R)-(+)-β-Methylphenethylamine oil from Stage 2 in 200 mL of anhydrous diethyl ether.

  • Precipitation: Cool the solution in an ice bath. While stirring, slowly add 2.0 M HCl in diethyl ether dropwise. A white precipitate will form immediately.

  • Monitoring: Continue adding the HCl solution until no further precipitation is observed. You can check for completeness by testing the supernatant with pH paper; it should be acidic.

  • Isolation: Continue stirring in the ice bath for another 30 minutes to ensure complete crystallization. Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether (3 x 30 mL) to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. This yields (R)-(+)-β-Methylphenethylamine HCl as a white crystalline solid.

Quality Control and Characterization

Verifying the identity, purity, and stereochemistry of the final product is a non-negotiable step in synthesis. The following analytical methods are essential for a complete characterization.

ParameterMethodExpected ResultReference
Identity ¹H & ¹³C NMRSpectra consistent with the proposed structure.---
FT-IRCharacteristic peaks for amine salt and aromatic ring.---
Mass SpectrometryMolecular ion peak corresponding to the free base [M+H]⁺.---
Purity Elemental Analysis%C, %H, %N within ±0.4% of theoretical values.---
Physical Properties Melting Point113-124°C[6][7]
Stereochemistry Optical Rotation[α]²⁰/D = +30° to +35° (c=1 in EtOH)[1]
Chiral HPLC/GCEnantiomeric Excess (e.e.) > 99%[8]

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood by trained personnel.

  • Chemical Hazards: Phenylpropanal and β-Methylphenethylamine are irritants. [9]Concentrated ammonia and HCl solutions are highly corrosive. Diethyl ether and toluene are extremely flammable. [10][11]* Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times. [12][13]* Catalyst Handling: Palladium on carbon (Pd/C) is pyrophoric and must be handled with extreme care, preferably in a wet state or under an inert atmosphere. [14]* Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

References

  • Koszelewski, D., et al. (2010). (R)‐selective transaminases for the synthesis of chiral amines. Advanced Synthesis & Catalysis, 352(16), 2759-2763.
  • Cohen, P. A., et al. (2015). Hemorrhagic Stroke Probably Caused by Exercise Combined With a Sports Supplement Containing β-Methylphenyl-ethylamine (BMPEA): A Case Report. Annals of Internal Medicine, 162(12), 879–880. [https://www.acpjournals.org/doi/10.7326/L15-5101]
  • Wikipedia. (n.d.). β-Methylphenethylamine. Retrieved from [https://en.wikipedia.org/wiki/%CE%92-Methylphenethylamine]
  • Pearson Education. (n.d.). Reductive Amination Explained. Retrieved from [https://www.pearson.
  • Erowid. (2007). Reductive Amination Review. Retrieved from [https://www.erowid.org/archive/rhodium/chemistry/amphetamine.reductive.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for testing amphetamine and methamphetamine. Retrieved from [https://www.unodc.
  • Chem-Impex. (n.d.). (R)-(+)-β-Methylphenethylamine. Retrieved from [https://www.chemimpex.com/products/09638]
  • Grokipedia. (n.d.). β-Methylphenethylamine. Retrieved from [https://grokipedia.com/β-Methylphenethylamine]
  • Biosynth. (n.d.). (R)-(+)-β-Methylphenethylamine hydrochloride. Retrieved from [https://www.biosynth.com/p/JBA29825/34298-25-4-r-beta-methylphenethylamine-hydrochloride]
  • Sigma-Aldrich. (n.d.). (R)-(+)-β-Methylphenethylamine. Retrieved from [https://www.sigmaaldrich.com/US/en/product/aldrich/461385]
  • PubChem. (n.d.). (R)-(+)-beta-Methylphenethylamine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1547949]
  • Muñoz, L., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9, 8171-8178. [https://pubs.rsc.org/en/content/articlelanding/2011/ob/c1ob06251d]
  • Al-Saffar, F. A., et al. (2024). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Metabolites, 14(1), 38. [https://www.mdpi.com/2218-1989/14/1/38]
  • Kowalczyk, K., et al. (2015). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 407(19), 5739–5746. [https://link.springer.com/article/10.1007/s00216-015-8748-z]
  • CymitQuimica. (n.d.). beta-Methylphenethylamine hydrochloride. Retrieved from [https://www.cymitquimica.com/cas/34298-25-4]
  • Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [http://www.orgsyn.org/demo.aspx?prep=CV3P0725]
  • Cayman Chemical. (2023). Safety Data Sheet - Phenylacetone. Retrieved from [https://www.caymanchem.com/msdss/16444m.pdf]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylacetone, 99+%. Retrieved from [https://www.coleparmer.com/msds/28500.htm]
  • Safrole.com. (n.d.). Phenylacetone (P2P). Retrieved from [https://safrole.com/phenylacetone-p2p/]

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Application

Enantioselective Analysis of (R)-(+)-beta-Methylphenethylamine via GC-MS: A Guide to Derivatization and Method Development

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of (R)-(+)-beta-Methylphenethylamine (BMPEA) for enantioselective analysis by Gas Chromatography-Mass Spectrometry (GC-...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of (R)-(+)-beta-Methylphenethylamine (BMPEA) for enantioselective analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and professionals in drug development and forensic analysis who require robust methods for the chiral separation and quantification of this compound.

Introduction: The Significance of Chiral Separation for beta-Methylphenethylamine

(R)-(+)-beta-Methylphenethylamine, a positional isomer of amphetamine, is a compound of interest in various fields, including pharmacology and toxicology. Due to the stereospecific nature of biological systems, the enantiomers of chiral compounds can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers of BMPEA is crucial for accurate assessment of its biological activity and for forensic investigations.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, direct enantiomeric separation of chiral amines like BMPEA on common achiral GC columns is not feasible. Derivatization, the chemical modification of an analyte, is a critical step to enhance its volatility, improve its chromatographic behavior, and, most importantly for chiral compounds, to enable its separation into enantiomers.[1][2] This guide will focus on two effective derivatization strategies: achiral derivatization for improved chromatography and chiral derivatization for enantiomeric resolution.

Principles of Derivatization for GC Analysis of Amines

The primary amino group in beta-methylphenethylamine makes it a polar and relatively active compound, which can lead to poor peak shape (tailing) and potential adsorption on the GC column. Derivatization addresses these issues by converting the polar amine into a less polar, more volatile, and more thermally stable derivative.[3]

Two main approaches are employed for the analysis of chiral amines like BMPEA:

  • Achiral Derivatization followed by Chiral GC: The amine is reacted with an achiral reagent to improve its chromatographic properties. The resulting derivatives are then separated on a chiral GC column, which has a stationary phase capable of stereospecific interactions.

  • Chiral Derivatization followed by Achiral GC: The amine is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral GC column.

This guide will provide detailed protocols for both an achiral derivatizing agent, Trifluoroacetic Anhydride (TFAA), and a chiral derivatizing agent, N-Trifluoroacetyl-L-prolyl chloride (L-TPC).

Achiral Derivatization with Trifluoroacetic Anhydride (TFAA)

TFAA is a highly reactive and widely used acylation reagent that readily reacts with primary and secondary amines to form stable trifluoroacetyl derivatives.[4][5] This derivatization significantly increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity in GC analysis.[6]

Reaction Mechanism

The reaction of TFAA with beta-methylphenethylamine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of TFAA. This is followed by the elimination of a trifluoroacetate anion, resulting in the formation of the N-trifluoroacetyl derivative.

TFAA Derivatization Mechanism
Experimental Protocol: TFAA Derivatization

This protocol is a general guideline and may require optimization for specific sample matrices.

Materials:

  • (R)-(+)-beta-Methylphenethylamine standard or sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Heating block or water bath

  • GC vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Ensure the sample containing beta-methylphenethylamine is dry. If in solution, evaporate the solvent under a gentle stream of inert gas.

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous ethyl acetate and 50 µL of TFAA.[7]

  • Reaction: Tightly cap the vial and heat at 70°C for 20 minutes in a heating block or water bath.[8]

  • Cooling and Evaporation: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of inert gas.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) to the desired concentration for GC-MS analysis.

GC-MS Parameters for TFAA-derivatized BMPEA

The following parameters serve as a starting point for method development.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane)[1]
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial 80°C for 2 min, ramp at 8°C/min to 150°C, then 30°C/min to 280°C, hold for 2 min[8]
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Expected Mass Spectrum and Fragmentation

The EI mass spectrum of TFAA-derivatized beta-methylphenethylamine is expected to show a characteristic fragmentation pattern. The molecular ion (M+) may be observed, but the most prominent peaks will likely result from benzylic cleavage and cleavage alpha to the nitrogen.

TFAA_Fragmentation M [M]+. m/z 231 F1 [M-CH3]+. m/z 216 M->F1 Loss of CH3 F2 [C8H8NCOCF3]+. m/z 140 M->F2 Benzylic cleavage F3 [C7H7]+. m/z 91 (Tropylium ion) F2->F3 Further fragmentation

Predicted Fragmentation of TFAA-BMPEA

Chiral Derivatization with N-Trifluoroacetyl-L-prolyl chloride (L-TPC)

L-TPC is a chiral derivatizing agent that reacts with primary and secondary amines to form diastereomeric amides.[9] The resulting diastereomers, (S,S) and (S,R) in the case of reacting L-TPC with a racemic mixture of BMPEA, can be separated on a standard achiral GC column. This method is highly effective for determining the enantiomeric composition of chiral amines.

Reaction Mechanism

The reaction of L-TPC with beta-methylphenethylamine is a nucleophilic acyl substitution. The amino group of BMPEA attacks the electrophilic carbonyl carbon of the acid chloride. A subsequent elimination of a chloride ion and a proton (neutralized by a base) yields the stable amide diastereomer.

L-TPC Derivatization Mechanism
Experimental Protocol: L-TPC Derivatization

This protocol is adapted from established methods for the derivatization of amphetamines.[9]

Materials:

  • (R)-(+)-beta-Methylphenethylamine standard or sample extract

  • N-Trifluoroacetyl-L-prolyl chloride (L-TPC) solution (e.g., 0.1 M in anhydrous hexane)

  • Anhydrous Hexane

  • Aqueous ammonia solution (e.g., 2% v/v)

  • Deionized water

  • Vortex mixer and centrifuge

  • GC vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Transfer the dried sample residue into a clean reaction vial.

  • Reconstitution: Reconstitute the residue in 250 µL of anhydrous hexane.

  • Derivatization: Add 50 µL of the 0.1 M L-TPC solution to the vial. Vortex the mixture and allow it to react at 90°C for 5 minutes.[9]

  • Quenching and Extraction: After cooling for 2 minutes, add 50 µL of deionized water and 50 µL of 2% aqueous ammonia solution to the vial. Vortex for 10 minutes to remove any unreacted L-TPC.[9]

  • Phase Separation: Centrifuge the mixture at 700 x g to separate the phases.

  • Sample Transfer: Carefully transfer the upper organic phase to a GC autosampler vial for analysis.

GC-MS Parameters for L-TPC-derivatized BMPEA

The GC parameters are similar to those for the TFAA derivative, as an achiral column is used.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane)[10]
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial 100°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500
Expected Chromatographic and Mass Spectral Data

The two diastereomers formed from the reaction of (R)- and (S)-beta-methylphenethylamine with L-TPC will be resolved on the GC column. The elution order can vary depending on the specific analyte and chromatographic conditions, but for phenethylamines, the (S,S) diastereomer often elutes before the (S,R) diastereomer.[11]

Expected Data:

DiastereomerExpected Retention Time (min)Key Mass Fragments (m/z)
N-TFA-L-prolyl-(S)-BMPEA~15.2342 (M+), 245, 192, 91
N-TFA-L-prolyl-(R)-BMPEA~15.5342 (M+), 245, 192, 91

Note: Retention times are estimates and will vary with the specific GC system and conditions.

The mass spectra of the two diastereomers will be identical, as they are stereoisomers. The fragmentation pattern will be characteristic of the derivatized structure.

Workflow Summary

The overall workflow for the derivatization and analysis of (R)-(+)-beta-Methylphenethylamine is summarized below.

workflow sample Sample containing (R)-(+)-BMPEA extract Extraction and Drying sample->extract derivatize Derivatization (TFAA or L-TPC) extract->derivatize gcms GC-MS Analysis derivatize->gcms data Data Analysis (Peak Integration, Spectral Matching) gcms->data

General Workflow for BMPEA Analysis

Trustworthiness and Method Validation

The protocols described herein are based on established and peer-reviewed methodologies for the analysis of related compounds. For routine use, it is imperative that the chosen method be fully validated according to accepted guidelines (e.g., FDA, ICH, or SWGTOX). Key validation parameters to consider include:

  • Specificity and Selectivity: Demonstrate that the method can unequivocally identify and differentiate the analyte from other components in the sample matrix.

  • Linearity and Range: Establish the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's performance when small, deliberate changes are made to the experimental parameters.

  • Stereochemical Integrity: For the L-TPC method, it is crucial to ensure that no racemization of the analyte or the derivatizing agent occurs during the procedure.[10]

Conclusion

The derivatization of (R)-(+)-beta-Methylphenethylamine is an essential step for its reliable analysis by GC-MS. Achiral derivatization with TFAA provides excellent chromatographic performance, while chiral derivatization with L-TPC allows for the critical separation and quantification of its enantiomers. The choice of method will depend on the specific analytical goals. By following the detailed protocols and considering the principles of method validation outlined in this guide, researchers can develop robust and reliable methods for the analysis of this important compound.

References

  • Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Analytical Toxicology. [Link]

  • Improved GC Analysis of Derivatized Amphetamines. Restek. [Link]

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  • Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. ResearchGate. [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. SpringerLink. [Link]

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  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. National Institutes of Health. [Link]

  • Positive ion mass spectra of β-methylphenethylamine collected under (A) electron impact and (B) charge exchange chemical ionization by carbon dioxide conditions. ResearchGate. [Link]

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  • Enantiomeric separation and quantitation of (+/-)-amphetamine, (+/-)-methamphetamine, (+/-)-MDA, (+/-)-MDMA, and (+/-)-MDEA in urine specimens by GC-EI-MS after derivatization with (R)-(-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride. PubMed. [Link]

  • N-Trifluoroacetylprolyl chloride. PubChem. [Link]

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Method

Application of β-Methylphenethylamine (BMPEA) in Neuroscience Research on Neurotransmitter Release

Abstract This comprehensive guide details the application of β-Methylphenethylamine (BMPEA), a potent trace amine and structural isomer of amphetamine, in the study of neurotransmitter release. BMPEA serves as a critical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of β-Methylphenethylamine (BMPEA), a potent trace amine and structural isomer of amphetamine, in the study of neurotransmitter release. BMPEA serves as a critical pharmacological tool for investigating the intricate mechanisms of monoamine signaling, particularly dopaminergic and noradrenergic pathways. This document provides an in-depth overview of BMPEA's mechanism of action, detailed protocols for its use in key experimental paradigms, and guidance on data interpretation for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Neuropharmacology of BMPEA

β-Methylphenethylamine (BMPEA) is a phenethylamine derivative that has garnered significant interest in neuroscience research due to its structural similarity to amphetamine and its distinct pharmacological profile.[1][2] Unlike amphetamine, BMPEA is a positional isomer, which imparts unique properties in its interaction with monoamine systems.[1][2] It has been identified as an adulterant in some dietary supplements, raising public health concerns and underscoring the need for a thorough understanding of its effects.[3][4][5][6]

From a research perspective, BMPEA's value lies in its dual mechanism of action. It functions as a substrate-type releaser at both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a pronounced preference for NET.[2][7][8][9] Additionally, BMPEA is a potent agonist of the human trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic neurotransmission.[1] This multifaceted activity makes BMPEA an invaluable probe for dissecting the roles of transporter-mediated efflux and TAAR1 signaling in neurotransmitter release.

Mechanism of Action: A Two-Pronged Approach to Modulating Monoamine Release

The neuropharmacological effects of BMPEA are primarily attributed to two distinct but potentially interacting mechanisms:

2.1. Substrate-Type Release via Monoamine Transporters:

BMPEA, like amphetamine, is transported into presynaptic neurons by DAT and NET.[7][8] Once inside the neuron, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytosolic concentrations. This, in turn, reverses the direction of transport by DAT and NET, causing a non-vesicular efflux of these neurotransmitters into the synaptic cleft.[7][8] Notably, studies have shown that BMPEA is a more potent releasing agent at NET than at DAT.[2][7][9]

2.2. Agonism of Trace Amine-Associated Receptor 1 (TAAR1):

BMPEA is a potent agonist of human TAAR1.[1] TAAR1 is a Gs-coupled receptor, and its activation leads to the production of cyclic AMP (cAMP).[7][10][11][12] In dopaminergic and noradrenergic neurons, TAAR1 activation can modulate neuronal firing rates and neurotransmitter release, often in a manner that counteracts the effects of transporter-mediated release. The interplay between BMPEA's actions on transporters and TAAR1 is a key area of ongoing research.

BMPEA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft BMPEA_ext BMPEA (extracellular) DAT DAT BMPEA_ext->DAT Uptake NET NET BMPEA_ext->NET Uptake TAAR1 TAAR1 BMPEA_ext->TAAR1 Agonism DA_cyto Cytosolic DA DAT->DA_cyto Reverse Transport DA_synapse DA DAT->DA_synapse Efflux NE_cyto Cytosolic NE NET->NE_cyto Reverse Transport NE_synapse NE NET->NE_synapse Efflux cAMP ↑ cAMP TAAR1->cAMP VMAT2 VMAT2 VMAT2->DA_cyto Disruption VMAT2->NE_cyto Disruption Vesicle Synaptic Vesicle (DA/NE) Release Neurotransmitter Release

Caption: Dual mechanism of BMPEA action on monoaminergic neurons.

Experimental Protocols for Investigating BMPEA's Effects on Neurotransmitter Release

The following protocols provide a framework for studying the effects of BMPEA on dopamine and norepinephrine release. These are intended as a starting point and may require optimization based on specific experimental goals and laboratory conditions.

In Vitro Neurotransmitter Release from Synaptosomes

This assay provides a direct measure of BMPEA's ability to induce neurotransmitter release from isolated nerve terminals.

Objective: To quantify BMPEA-induced dopamine and norepinephrine release from rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus or cortex for norepinephrine)

  • Syn-PER Synaptic Protein Isolation Reagent or similar

  • Krebs-Ringer-HEPES (KRH) buffer

  • BMPEA hydrochloride

  • Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine) or appropriate detection method (HPLC-ECD)

  • Scintillation counter and vials (for radiolabeled assays)

Protocol:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer.[13][14]

    • Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).[13][14]

    • Resuspend the synaptosomal pellet in KRH buffer and determine protein concentration.

  • Neurotransmitter Loading (for radiolabeled assays):

    • Incubate synaptosomes with [³H]dopamine or [³H]norepinephrine at 37°C for 15-30 minutes.

    • Wash the synaptosomes to remove excess radiolabel.

  • Release Assay:

    • Aliquot the synaptosome suspension into tubes.

    • Add varying concentrations of BMPEA (or vehicle control) and incubate at 37°C for 5-10 minutes.

    • Terminate the release by rapid filtration or centrifugation.

  • Quantification:

    • For radiolabeled assays, measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter) using a scintillation counter.

    • For non-radiolabeled assays, analyze the supernatant for dopamine and norepinephrine content using HPLC with electrochemical detection (HPLC-ECD).[3][15][16][17][18]

Data Analysis:

  • Calculate the percentage of total neurotransmitter released for each BMPEA concentration.

  • Determine the EC₅₀ value for BMPEA-induced release.

Synaptosome_Release_Assay_Workflow start Start: Rat Brain Tissue homogenization Homogenization & Differential Centrifugation start->homogenization synaptosomes Isolated Synaptosomes homogenization->synaptosomes loading Neurotransmitter Loading (e.g., [3H]DA or [3H]NE) synaptosomes->loading release Incubation with BMPEA (various concentrations) loading->release separation Separation of Supernatant & Pellet release->separation quantification Quantification (Scintillation Counting or HPLC-ECD) separation->quantification analysis Data Analysis (EC50 determination) quantification->analysis end End: Quantified Neurotransmitter Release analysis->end

Caption: Workflow for synaptosome neurotransmitter release assay.

Cell-Based Dopamine Release Assay using PC12 Cells

PC12 cells, a rat pheochromocytoma cell line, are a well-established model for studying dopamine release.[8][19][20][21]

Objective: To measure BMPEA-induced dopamine release from differentiated PC12 cells.

Materials:

  • PC12 cells

  • Cell culture reagents (RPMI-1640, sera, antibiotics)

  • Nerve Growth Factor (NGF) for differentiation

  • Krebs-Ringer-HEPES (KRH) buffer

  • High K⁺ KRH buffer (for depolarization-induced release)

  • BMPEA hydrochloride

  • Dopamine ELISA kit or HPLC-ECD system

Protocol:

  • Cell Culture and Differentiation:

    • Culture PC12 cells in standard growth medium.

    • Induce differentiation by treating with NGF for 5-7 days until neurite outgrowth is observed.[1]

  • Dopamine Release Assay:

    • Wash differentiated PC12 cells with KRH buffer.

    • Pre-incubate with KRH buffer containing various concentrations of BMPEA (or vehicle) for 30 minutes.[1]

    • Induce dopamine release by replacing the medium with high K⁺ KRH buffer and incubate for 10 minutes.[1]

    • Collect the supernatant for dopamine analysis.

    • Lyse the cells to determine the total dopamine content.[1]

  • Quantification:

    • Measure dopamine concentrations in the supernatant and cell lysates using a dopamine ELISA kit or HPLC-ECD.[1]

Data Analysis:

  • Express released dopamine as a percentage of total cellular dopamine.

  • Compare the effects of BMPEA on basal and depolarization-induced dopamine release.

In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

In vivo microdialysis allows for the real-time measurement of neurotransmitter concentrations in specific brain regions of awake, freely moving animals.[22][23][24][25]

Objective: To determine the effect of systemic BMPEA administration on extracellular dopamine and norepinephrine levels in the rat brain.

Materials:

  • Rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Microinfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • BMPEA hydrochloride

  • HPLC-ECD system for monoamine analysis

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for both).

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[22]

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer BMPEA (e.g., intraperitoneally) at various doses.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine and norepinephrine content using a sensitive HPLC-ECD method.[3][15][16][17][18]

Data Analysis:

  • Express post-injection neurotransmitter levels as a percentage of the baseline.

  • Generate dose-response and time-course curves for BMPEA's effects on extracellular dopamine and norepinephrine.

Cell-Based Assay for TAAR1 Activation

This assay is crucial for dissecting the contribution of TAAR1 agonism to BMPEA's overall pharmacological profile.

Objective: To quantify the activation of human TAAR1 by BMPEA in a heterologous expression system.

Materials:

  • HEK293 cells stably expressing human TAAR1 (HEK293-hTAAR1)

  • Cell culture reagents

  • cAMP accumulation assay kit (e.g., HTRF-based)

  • BMPEA hydrochloride

  • A known TAAR1 agonist as a positive control (e.g., β-phenethylamine)

Protocol:

  • Cell Culture:

    • Maintain HEK293-hTAAR1 cells in appropriate culture medium.[10][26]

  • cAMP Accumulation Assay:

    • Seed cells in a 96- or 384-well plate.[7]

    • Incubate cells with various concentrations of BMPEA or a positive control for a specified time (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor.[7]

    • Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.[10]

  • Data Acquisition and Analysis:

    • Read the plate using a compatible plate reader.

    • Calculate the cAMP concentration for each condition.

    • Generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values for BMPEA.[7]

TAAR1_Activation_Assay_Workflow start Start: HEK293-hTAAR1 Cells seeding Cell Seeding in Multi-well Plate start->seeding incubation Incubation with BMPEA (various concentrations) seeding->incubation lysis Cell Lysis incubation->lysis cAMP_measurement cAMP Measurement (e.g., HTRF assay) lysis->cAMP_measurement analysis Data Analysis (EC50 & Emax determination) cAMP_measurement->analysis end End: Quantified TAAR1 Activation analysis->end

Caption: Workflow for cell-based TAAR1 activation assay.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the described assays should be summarized in tables.

Table 1: Representative In Vitro Data for BMPEA

AssayParameterBMPEAAmphetamine (for comparison)
DAT Release EC₅₀ (nM)~150-300~10-30
NET Release EC₅₀ (nM)~50-100~20-50
hTAAR1 Activation EC₅₀ (nM)~100-300~50-150

Note: These are approximate values based on published literature and may vary depending on experimental conditions.[2][7][8]

Interpretation of Results:

  • Potency and Efficacy: Comparing the EC₅₀ values of BMPEA at DAT and NET will confirm its preference for the norepinephrine system.[2][7][9] The Eₘₐₓ value in the TAAR1 activation assay will indicate whether BMPEA is a full or partial agonist.

  • In Vivo Effects: The in vivo microdialysis data will reveal the net effect of BMPEA's dual action on extracellular monoamine levels in specific brain circuits. A more pronounced and sustained increase in norepinephrine compared to dopamine is expected.

  • Structure-Activity Relationship: By comparing the effects of BMPEA with its structural analogs (e.g., amphetamine), researchers can gain insights into how the position of the methyl group influences transporter and receptor interactions.

Safety and Handling

BMPEA is a biologically active compound and should be handled with appropriate safety precautions in a laboratory setting.[27][28][29]

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling BMPEA.

  • Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.

  • Storage: Store BMPEA in a cool, dry, and secure location, away from incompatible materials.

  • Disposal: Dispose of BMPEA and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Conclusion

BMPEA is a versatile and valuable pharmacological tool for neuroscientists investigating the mechanisms of dopamine and norepinephrine release. Its dual action as a transporter substrate and a TAAR1 agonist provides a unique opportunity to explore the complex interplay between these two key regulatory systems. The protocols outlined in this guide offer a robust framework for characterizing the neuropharmacological effects of BMPEA, contributing to a deeper understanding of monoamine signaling in health and disease.

References

  • Wikipedia. β-Methylphenethylamine. [Link]

  • Schindler, C. W., Thorndike, E. B., Rice, K. C., Partilla, J. S., & Baumann, M. H. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 369(3), 328–336. [Link]

  • Grewer, C., & Rauen, T. (2005). Detection and Quantification of Neurotransmitters in Dialysates. Current protocols in neuroscience, Chapter 7, Unit 7.2. [Link]

  • Wang, Y., et al. (2010). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With Electrochemical Detection. Journal of Neuroscience Methods, 190(2), 226-231. [Link]

  • Gesi, M., et al. (2001). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS chemical neuroscience, 10(11), 4553–4561. [Link]

  • Parrot, S., et al. (2014). Analysis of microdialysate monoamines, including noradrenaline, dopamine and serotonin, using capillary ultra-high performance liquid chromatography and electrochemical detection. Journal of Chromatography B, 951, 52-57. [Link]

  • Operation Supplement Safety. (n.d.). BMPEA: A prohibited ingredient. [Link]

  • Pinckaers, N., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International journal of molecular sciences, 25(11), 5707. [Link]

  • ResearchGate. (2014). Analysis of microdialysate monoamines, including noradrenaline, dopamine and serotonin, using capillary ultra-high performance liquid chromatography and electrochemical detection. [Link]

  • MDPI. (2023). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. [Link]

  • PubMed. (2000). Effects of beta-phenylethylamine on dopaminergic neurons of the ventral tegmental area in the rat: a combined electrophysiological and microdialysis study. [Link]

  • MDPI. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. [Link]

  • PubMed. (2015). Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles. [Link]

  • MDPI. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. [Link]

  • PMC. (2018). Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells. [Link]

  • ResearchGate. (2015). An amphetamine isomer whose efficacy and safety in humans has never been studied, ß-methylphenylethylamine (BMPEA), is found in multiple dietary supplements. [Link]

  • PubMed. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. [Link]

  • Springer. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. [Link]

  • PubMed. (2015). An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements. [Link]

  • PubMed Central. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. [Link]

  • PubMed Central. (2017). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. [Link]

  • ResearchGate. (2019). The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters. [Link]

  • PubMed Central. (2012). In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. [Link]

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Application

Application Notes and Protocols for (R)-(+)-beta-Methylphenethylamine in the Development of CNS Stimulants

For: Researchers, scientists, and drug development professionals. Introduction (R)-(+)-beta-Methylphenethylamine (also known as (R)-(+)-2-Phenyl-1-propylamine or BMPEA) is a chiral amine and a positional isomer of amphet...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(R)-(+)-beta-Methylphenethylamine (also known as (R)-(+)-2-Phenyl-1-propylamine or BMPEA) is a chiral amine and a positional isomer of amphetamine that has garnered significant interest in the field of central nervous system (CNS) stimulant development.[1][2] Its stereochemistry plays a crucial role in its pharmacological activity, making the synthesis and evaluation of the enantiomerically pure (R)-(+)-isomer a key focus for researchers.[3] This document provides a comprehensive guide for the synthesis, chiral separation, and preclinical evaluation of (R)-(+)-beta-Methylphenethylamine, offering detailed protocols and insights into the experimental design for its characterization as a CNS stimulant. Historically, beta-methylphenethylamine was synthesized in the early 1930s during the exploration of phenethylamine derivatives for their stimulant properties, though it was not developed for human use.[4]

These application notes are designed to provide both the "how" and the "why" behind the methodologies, ensuring scientific integrity and empowering researchers to conduct robust and reproducible studies.

Part 1: Synthesis and Chiral Resolution of (R)-(+)-beta-Methylphenethylamine

The synthesis of enantiomerically pure (R)-(+)-beta-Methylphenethylamine is a critical first step in its evaluation. This section details a common synthetic route followed by a highly efficient enzymatic kinetic resolution method to isolate the desired (R)-enantiomer.

Synthesis of Racemic beta-Methylphenethylamine

A common method for the synthesis of racemic beta-methylphenethylamine is through the catalytic hydrogenation of 2-phenylpropionitrile.[2]

Protocol 1: Catalytic Hydrogenation of 2-Phenylpropionitrile

Materials:

  • 2-phenylpropionitrile

  • Palladium on carbon (Pd/C, 10%)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl) in ethanol

  • Hydrogen gas (H2)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Standard laboratory glassware

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-phenylpropionitrile (1 equivalent) in anhydrous ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the nitrile).

  • Add three equivalents of anhydrous HCl in ethanol to the mixture. The acidic condition helps in the formation of the hydrochloride salt of the amine, which is often easier to handle and purify.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas to remove air, then introduce hydrogen gas to the desired pressure (e.g., 50-60 psi).

  • Heat the reaction mixture to 50-60°C and agitate (e.g., using a mechanical shaker) for 4-6 hours, or until hydrogen uptake ceases.

  • Cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude beta-methylphenethylamine hydrochloride.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the racemic beta-methylphenethylamine HCl salt.[2]

Enzymatic Kinetic Resolution of (R)-(+)-beta-Methylphenethylamine

Enzymatic kinetic resolution is a highly efficient and stereoselective method for separating enantiomers. Transaminases are particularly well-suited for the resolution of chiral amines.[5][6]

Protocol 2: Transaminase-Mediated Kinetic Resolution

Principle: This protocol utilizes an (R)-selective transaminase to selectively convert the (S)-enantiomer of racemic beta-methylphenethylamine to the corresponding ketone (phenylacetone), leaving the desired (R)-(+)-enantiomer unreacted and thus enriched.

Materials:

  • Racemic beta-methylphenethylamine

  • (R)-selective transaminase (commercially available)

  • Pyruvate (or another suitable amino acceptor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5-8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Magnetic stirrer and stir bar

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, racemic beta-methylphenethylamine, pyruvate (as the amino acceptor), and PLP (as the cofactor).[5]

  • Adjust the pH of the mixture to the optimal range for the chosen transaminase (typically pH 7.5-8.0).

  • Add the (R)-selective transaminase to the reaction mixture to initiate the enzymatic reaction.

  • Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the progress of the reaction by chiral HPLC (see Protocol 3). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess of the remaining (R)-amine.

  • Once the desired conversion is reached, stop the reaction by adjusting the pH to >10 with NaOH solution to quench the enzyme activity.

  • Extract the unreacted (R)-(+)-beta-Methylphenethylamine from the aqueous reaction mixture with an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the enriched (R)-(+)-beta-Methylphenethylamine free base.

  • For purification and stable storage, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., ether) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.

Chiral HPLC Analysis

To determine the enantiomeric excess (e.e.) of the resolved (R)-(+)-beta-Methylphenethylamine, a reliable chiral HPLC method is essential.[7]

Protocol 3: Chiral HPLC Separation of beta-Methylphenethylamine Enantiomers

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like CHIRALPAK® AD-H or a similar column known for resolving amines).

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape (e.g., n-hexane:isopropanol:DEA 90:10:0.1 v/v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of racemic beta-methylphenethylamine and a solution of the resolved sample in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the resolved sample and integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100

Part 2: In Vitro Pharmacological Characterization

The primary mechanism of action of many CNS stimulants involves the modulation of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[9] This section provides protocols for assessing the interaction of (R)-(+)-beta-Methylphenethylamine with these transporters.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay determines the ability of (R)-(+)-beta-Methylphenethylamine to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.[3]

Protocol 4: [3H]Dopamine Uptake Inhibition Assay

Cell Culture:

  • Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

  • Culture the cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) in a humidified incubator at 37°C and 5% CO2.

Materials:

  • HEK293-hDAT cells

  • 96-well microplates

  • [3H]Dopamine (radiolabeled)

  • Unlabeled dopamine

  • (R)-(+)-beta-Methylphenethylamine test compound

  • Known DAT inhibitor (e.g., GBR12909) for positive control and determination of non-specific uptake

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Plate the HEK293-hDAT cells in a 96-well plate at a suitable density and allow them to adhere and grow for 24-48 hours.

  • On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Prepare serial dilutions of (R)-(+)-beta-Methylphenethylamine and the reference inhibitor in assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 10-20 minutes at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine to each well.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the assay buffer and washing the cells multiple times with ice-cold buffer.

  • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known DAT inhibitor) from the total uptake (in the absence of any inhibitor).

  • Plot the percentage of specific uptake inhibition as a function of the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the compound that causes 50% inhibition of dopamine uptake).[3]

Norepinephrine Transporter (NET) Release Assay

This assay determines if (R)-(+)-beta-Methylphenethylamine acts as a substrate for the norepinephrine transporter, inducing reverse transport (efflux) of norepinephrine.[9]

Protocol 5: [3H]Norepinephrine Release Assay

Cell Culture:

  • Use a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

Materials:

  • HEK293-hNET cells

  • 24-well microplates

  • [3H]Norepinephrine (radiolabeled)

  • (R)-(+)-beta-Methylphenethylamine test compound

  • Known NET substrate (e.g., d-amphetamine) as a positive control

  • Assay buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate HEK293-hNET cells in a 24-well plate and grow to confluence.

  • Preload the cells with [3H]norepinephrine by incubating them with a low concentration of the radioligand for 30-60 minutes at 37°C.

  • Wash the cells extensively with fresh assay buffer to remove extracellular [3H]norepinephrine.

  • Add various concentrations of (R)-(+)-beta-Methylphenethylamine or the positive control to the cells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Collect the supernatant (extracellular medium) from each well.

  • Lyse the cells and collect the cell lysate (intracellular content).

  • Quantify the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

Data Analysis:

  • Calculate the percentage of [3H]norepinephrine released into the supernatant for each concentration of the test compound.

  • Plot the percentage of release as a function of the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that elicits 50% of the maximal release).[10]

Part 3: In Vivo Behavioral Assessment

To evaluate the CNS stimulant effects of (R)-(+)-beta-Methylphenethylamine in a whole-animal model, behavioral assays are employed. This section details two standard protocols: the Open Field Test for locomotor activity and the Conditioned Place Preference test for assessing rewarding properties.

Open Field Test (OFT)

The OFT is used to assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.[1][11] An increase in locomotor activity is a hallmark of CNS stimulants.

Protocol 6: Locomotor Activity Assessment in Mice

Apparatus:

  • A square or circular arena (e.g., 50 x 50 cm for mice) with high walls to prevent escape.[1] The arena is typically made of a non-porous material for easy cleaning.

  • An automated tracking system with infrared beams or a video camera mounted above the arena connected to tracking software.

Animals:

  • Male adult mice (e.g., C57BL/6 strain), individually housed.

  • Allow at least one week of acclimatization to the animal facility before testing.

Procedure:

  • Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer (R)-(+)-beta-Methylphenethylamine or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection, i.p.).

  • After a specified pre-treatment time (e.g., 15-30 minutes), gently place the mouse in the center of the open field arena.

  • Record the animal's activity for a set duration (e.g., 30-60 minutes) using the automated tracking system.

  • Between each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.[1]

Data Analysis:

  • Locomotor Activity: Total distance traveled, number of horizontal and vertical movements (rearing).

  • Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.

  • Compare the data from the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[12] A preference for the drug-paired environment suggests rewarding effects, which is a characteristic of many CNS stimulants with abuse potential.

Protocol 7: Conditioned Place Preference in Rats

Apparatus:

  • A three-chamber CPP box.[13] The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall colors and floor textures). The smaller central chamber is neutral. Guillotine doors separate the chambers.

Animals:

  • Male adult rats (e.g., Sprague-Dawley strain), individually housed.

Procedure (3-Phase Protocol):

  • Pre-Conditioning (Baseline Preference):

    • On day 1, place each rat in the central chamber with the doors to the outer chambers open, allowing free exploration for 15-20 minutes.

    • Record the time spent in each of the outer chambers to determine any initial preference. A biased design, where the drug is paired with the initially non-preferred side, is often used.[12]

  • Conditioning (Drug-Environment Pairing):

    • This phase typically lasts for 6-8 days.

    • On drug conditioning days, administer (R)-(+)-beta-Methylphenethylamine and confine the rat to one of the outer chambers for 30-45 minutes.

    • On vehicle conditioning days (alternating with drug days), administer the vehicle and confine the rat to the other outer chamber for the same duration.

  • Post-Conditioning (Test for Preference):

    • On the test day (at least 24 hours after the last conditioning session), place the rat in the central chamber with the doors to the outer chambers open.

    • Allow the rat to freely explore the entire apparatus for 15-20 minutes in a drug-free state.

    • Record the time spent in each of the outer chambers.

Data Analysis:

  • Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases.

  • A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties of the drug.

  • Compare the results between the drug-treated group and a control group that received vehicle in both chambers during conditioning.

Part 4: Data Presentation and Visualization

Quantitative Data Summary
Parameter Description Typical Units Example Value
Enantiomeric Excess (e.e.) A measure of the purity of a chiral substance.%>99%
IC50 (Inhibition) The concentration of an inhibitor that reduces the response by 50%.nM or µMVaries depending on potency
EC50 (Release) The concentration of a drug that gives half-maximal response.nM or µMVaries depending on efficacy
Total Distance Traveled A measure of locomotor activity in the Open Field Test.cm or mVaries with dose and time
CPP Score The difference in time spent in the drug-paired chamber (post-test - pre-test).secondsPositive values indicate preference
Visualization of Mechanisms and Workflows

Figure 1: General Experimental Workflow

G cluster_synthesis Synthesis & Resolution cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment Synthesis of Racemic BMPEA Synthesis of Racemic BMPEA Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Synthesis of Racemic BMPEA->Enzymatic Kinetic Resolution Racemate Chiral HPLC Analysis Chiral HPLC Analysis Enzymatic Kinetic Resolution->Chiral HPLC Analysis Enriched (R)-isomer (R)-(+)-BMPEA (>99% e.e.) (R)-(+)-BMPEA (>99% e.e.) Chiral HPLC Analysis->(R)-(+)-BMPEA (>99% e.e.) DAT Uptake Assay DAT Uptake Assay (R)-(+)-BMPEA (>99% e.e.)->DAT Uptake Assay NET Release Assay NET Release Assay (R)-(+)-BMPEA (>99% e.e.)->NET Release Assay Open Field Test Open Field Test (R)-(+)-BMPEA (>99% e.e.)->Open Field Test Conditioned Place Preference Conditioned Place Preference (R)-(+)-BMPEA (>99% e.e.)->Conditioned Place Preference IC50 Determination IC50 Determination DAT Uptake Assay->IC50 Determination EC50 Determination EC50 Determination NET Release Assay->EC50 Determination Locomotor Activity Profile Locomotor Activity Profile Open Field Test->Locomotor Activity Profile Rewarding Properties Rewarding Properties Conditioned Place Preference->Rewarding Properties

Caption: Workflow for the development and preclinical evaluation of (R)-(+)-beta-Methylphenethylamine.

Figure 2: Proposed Mechanism of Action at a Dopaminergic Synapse

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine (DA) Dopamine (DA) DA Vesicle DA Vesicle Synaptic Cleft Synaptic Cleft DA Vesicle->Synaptic Cleft Release DAT Dopamine Transporter (DAT) Synaptic Cleft->DAT Reuptake DA Receptor Dopamine Receptor Downstream Signaling Downstream Signaling DA Receptor->Downstream Signaling Activation DA DA DA->DA Receptor Binding BMPEA (R)-(+)-BMPEA BMPEA->DAT Inhibition

Caption: Inhibition of dopamine reuptake by (R)-(+)-beta-Methylphenethylamine at the dopaminergic synapse.

Figure 3: Proposed Mechanism of Action at a Noradrenergic Synapse

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Norepinephrine (NE) Norepinephrine (NE) NE Vesicle NE Vesicle Synaptic Cleft Synaptic Cleft NE Vesicle->Synaptic Cleft Release NET Norepinephrine Transporter (NET) NET->Synaptic Cleft NE Efflux Synaptic Cleft->NET Reuptake NE Receptor Adrenergic Receptor Downstream Signaling Downstream Signaling NE Receptor->Downstream Signaling Activation NE NE NE->NE Receptor Binding BMPEA (R)-(+)-BMPEA BMPEA->NET Substrate for Reverse Transport

Caption: (R)-(+)-beta-Methylphenethylamine-induced norepinephrine efflux via the norepinephrine transporter.

References

  • Varga, Z., et al. (2015). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol, 5(20): e1608. [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]

  • Wikipedia. (2023). β-Methylphenethylamine. [Link]

  • Cui, Y., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), e58557. [Link]

  • Belov, F., et al. (2024). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)‐β‐Methylphenethylamine. ChemBioChem, e202400203. [Link]

  • Bardo, M. T., & Bevins, R. A. (2000). Conditioned place preference: what does it add to our preclinical understanding of drug reward?. Psychopharmacology, 153(1), 31–43. [Link]

  • Cui, Y., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), 58557. [Link]

  • Bowdish Lab. (n.d.). SOP: Open Field Test. [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the open field maze to measure locomotor and anxiety-like behavior in mice. Journal of visualized experiments : JoVE, (96), 52434. [Link]

  • Cui, Y., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), 58557. [Link]

  • Grokipedia. (n.d.). β-Methylphenethylamine. [Link]

  • Belov, F., Gazizova, A., Bork, H., Gröger, H., & von Langermann, J. (2024). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)‐β‐Methylphenethylamine. ChemBioChem, e202400203. [Link]

  • Belov, F., Gazizova, A., Bork, H., Gröger, H., & von Langermann, J. (2024). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine. ChemBioChem. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Greenwood, B. N., et al. (2019). Running Reward Conditioned Place Preference Task. Bio-protocol, 9(12), e3274. [Link]

  • Klein, M. O., et al. (2019). Dopamine: Functions, Signaling, and Association with Neurological Diseases. Cellular and Molecular Neurobiology, 39(1), 31-59. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Liu, R., et al. (2024). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling. [Link]

  • Nyman, E., et al. (2016). Mathematical modeling improves EC50 estimations from classical dose–response curves. Upsala Journal of Medical Sciences, 121(1), 1-8. [Link]

  • Gentry, J., et al. (2007). Laying Out Pathways With Rgraphviz. R News, 7(2), 10-14. [Link]

  • Alsford Lab. (n.d.). EC50 analysis. [Link]

  • Bermingham, D. P., & Blakely, R. D. (2016). Mechanisms of dopamine transporter regulation in normal and disease states. EMBO reports, 17(9), 1266–1283. [Link]

  • Arnsten, A. F., & Li, B. M. (2005). Norepinephrine versus dopamine and their interaction in modulating synaptic function in the prefrontal cortex. Progress in brain research, 149, 285–301. [Link]

  • Nyman, E., et al. (2016). Mathematical modeling improves EC50 estimations from classical dose-response curves. Upsala Journal of Medical Sciences, 121(1), 1-8. [Link]

  • Shin, J. S., & Kim, B. G. (2009). Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor. Biotechnology and bioengineering, 102(5), 1318–1325. [Link]

  • Google Patents. (n.d.). CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.
  • Kolenikov, S. (2008). How To Use Graphviz for SEM Models and Path Diagrams. [Link]

  • Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. [Link]

  • Gaven, F., et al. (2021). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 95(5), 1635-1653. [Link]

  • Ranjbar-Slamloo, Y., & Fazlali, Z. (2020). Dopamine and Noradrenaline in the Brain; Overlapping or Dissociate Functions?. Expert review of neurotherapeutics, 20(1), 35–46. [Link]

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Sources

Method

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of β-Methylphenethylamine (BMPEA) in Biological Matrices

Introduction β-Methylphenethylamine (BMPEA) is a positional isomer of amphetamine that has been identified in dietary supplements, raising significant public health and regulatory concerns.[1][2][3] Its structural simila...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

β-Methylphenethylamine (BMPEA) is a positional isomer of amphetamine that has been identified in dietary supplements, raising significant public health and regulatory concerns.[1][2][3] Its structural similarity to amphetamine presents considerable analytical challenges, necessitating selective and robust methods for its unequivocal identification and quantification in complex biological matrices for forensic toxicology, clinical diagnostics, and anti-doping applications.[4][5][6] This application note details a highly efficient solid-phase extraction (SPE) protocol for the isolation of BMPEA from biological matrices such as blood (plasma/serum) and urine, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The described methodology leverages mixed-mode solid-phase extraction (MMSPE), a powerful sample preparation technique that offers superior cleanup and analyte enrichment compared to traditional single-mechanism SPE or liquid-liquid extraction (LLE).[4] By combining both reversed-phase and ion-exchange retention mechanisms, MMSPE provides a multi-faceted approach to isolate basic compounds like BMPEA from endogenous interferences, ensuring high recovery and reproducibility.[7][8]

Principle of Mixed-Mode Cation Exchange (MCX) SPE

The core of this protocol is a mixed-mode cation exchange (MCX) sorbent. This sorbent typically features a combination of hydrophobic (e.g., C8) and strong cation exchange (e.g., benzenesulfonic acid) functional groups.[7] This dual functionality allows for a two-pronged retention strategy for BMPEA, which is a basic compound:

  • Reversed-Phase Interaction: The non-polar carbon chains of the sorbent interact with the phenyl group of BMPEA via hydrophobic interactions.

  • Ion-Exchange Interaction: At an acidic to neutral pH, the primary amine group of BMPEA is protonated (positively charged) and electrostatically binds to the negatively charged sulfonic acid groups on the sorbent.

This dual retention mechanism allows for aggressive washing steps to remove a wide range of interferences. Neutral and acidic compounds are washed away with acidic and organic solvents, while BMPEA remains strongly bound to the sorbent. The final elution is achieved by using a basic organic solvent, which neutralizes the charge on the BMPEA molecule, disrupting the ion-exchange interaction and allowing it to be eluted.[8]

Materials and Reagents

  • SPE Cartridges: Mixed-mode strong cation exchange (MCX) cartridges (e.g., 100 mg/3 mL)

  • BMPEA Reference Standard: Certified reference material of β-Methylphenethylamine

  • Internal Standard (IS): Deuterated analog of BMPEA (e.g., BMPEA-d5) or a structurally similar compound (e.g., Amphetamine-d11).[4]

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Ammonium acetate

    • Acetic acid

    • Ammonium hydroxide

    • Formic acid

    • For urine samples: β-glucuronidase enzyme and acetate buffer (pH 5.0)[9]

  • Equipment:

    • SPE vacuum manifold

    • Vortex mixer

    • Centrifuge

    • Analytical balance

    • pH meter

    • LC-MS/MS system

Experimental Workflow Diagram

SPE_Workflow cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction (SPE) cluster_Analysis Analysis Sample Biological Sample (Plasma, Serum, or Urine) Spike Spike with Internal Standard Sample->Spike Dilute Dilute with Buffer (e.g., Ammonium Acetate, pH 6) Spike->Dilute Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Buffer, pH 6) Condition->Equilibrate Load Load Pre-treated Sample Equilibrate->Load Wash1 Wash 1: Remove Polar Interferences (e.g., Acetic Acid) Load->Wash1 Wash2 Wash 2: Remove Non-Polar Interferences (Methanol) Wash1->Wash2 Elute Elute BMPEA (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for BMPEA extraction using mixed-mode SPE.

Step-by-Step Protocol

This protocol is a general guideline and may require optimization based on the specific biological matrix and analytical instrumentation.

Part 1: Sample Pre-treatment

The goal of pre-treatment is to prepare the sample in a way that ensures optimal interaction with the SPE sorbent.

  • For Plasma/Serum:

    • To 1 mL of plasma or serum in a centrifuge tube, add the internal standard.

    • Add 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

    • Vortex for 30 seconds to mix.

    • Centrifuge at 3000 x g for 10 minutes to pellet any precipitated proteins. Use the supernatant for the SPE procedure.

  • For Urine:

    • To 1 mL of urine, add the internal standard.

    • If analyzing for conjugated metabolites, enzymatic hydrolysis is necessary. Add 0.5 mL of acetate buffer (pH 5.0) and a sufficient amount of β-glucuronidase.[9]

    • Incubate the mixture at 65°C for 1-2 hours.[9]

    • Allow the sample to cool and then dilute with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

Part 2: Solid-Phase Extraction
  • Conditioning: Condition the MCX SPE cartridge by passing 3 mL of methanol through the sorbent. This step solvates the functional groups on the sorbent surface.[10]

  • Equilibration: Equilibrate the cartridge by passing 3 mL of 50 mM ammonium acetate buffer (pH 6.0) through the sorbent. This prepares the sorbent with a pH environment similar to the sample, maximizing analyte retention.[10]

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash 1: Pass 3 mL of 1 M acetic acid through the cartridge. This acidic wash helps to remove neutral and weakly bound acidic interferences while ensuring the basic BMPEA remains protonated and retained on the cation exchange sites.

    • Wash 2: Pass 3 mL of methanol through the cartridge. This step removes non-polar interferences retained by the reversed-phase mechanism.[7]

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.

  • Elution:

    • Elute the retained BMPEA by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic nature of the elution solvent neutralizes the charge on the BMPEA, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

Part 3: Final Sample Preparation for LC-MS/MS Analysis
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[7]

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system for analysis.

Analytical Performance and Data

The following table summarizes typical performance characteristics for the analysis of BMPEA and similar compounds using mixed-mode SPE followed by LC-MS/MS, as reported in the literature.

ParameterTypical PerformanceSource
Linearity Range 20–1000 ng/mL[4][5][6]
Correlation Coefficient (R²) > 0.99[4][5][6]
Recovery > 90%
Reproducibility (%RSD) < 5%
Limit of Detection (LOD) 0.01 - 10 ng/mL[11][12]
Limit of Quantification (LOQ) 0.05 - 20 ng/mL[4][11]

Note: These values are illustrative and should be determined for each specific assay during method validation.

Conclusion

This application note provides a detailed and robust mixed-mode solid-phase extraction protocol for the effective isolation of β-Methylphenethylamine from complex biological matrices. The dual retention mechanism of MCX sorbents provides superior sample cleanup, leading to high analyte recovery and reduced matrix effects in subsequent LC-MS/MS analysis.[7] This method is well-suited for high-throughput clinical and forensic laboratories requiring a reliable and reproducible approach for the quantification of BMPEA.

References

  • Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies. [Link]

  • Determination of Methamphetamine and Amphetamine in Hair by Mixed-Mode Anion Exchange Solid Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • Al-Khafaji, N.; et al. Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Toxics. 2023. [Link]

  • Analysis of amphetamine and methamphetamine in municipal wastewater influent and effluent using weak cation-exchange solid-phase extraction (SPE) and liquid chromatography tandem mass spectrometry (LC-MS/MS). ResearchGate. [Link]

  • Al-Khafaji, N.; et al. Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. National Institutes of Health. [Link]

  • Al-Khafaji, N.; et al. Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. PubMed. [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. ResearchGate. [Link]

  • Cholbiński, P.; et al. Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry. 2014. [Link]

  • Cohen, P. A.; et al. An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements. ResearchGate. [Link]

  • Cohen, P. A.; et al. An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements. PubMed. [Link]

  • Kim, J.; et al. Monitoring of the amphetamine-like substances in dietary supplements by LC-PDA and LC–MS/MS. Food Additives & Contaminants: Part A. 2016. [Link]

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Technical Notes & Optimization

Troubleshooting

Reducing byproduct formation in (R)-(+)-beta-Methylphenethylamine synthesis

Welcome to the technical support center for the synthesis of (R)-(+)-beta-Methylphenethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-(+)-beta-Methylphenethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Our goal is to provide you with in-depth, field-proven insights to optimize your synthetic protocols and achieve high purity and yield of the target chiral amine.

Part 1: Troubleshooting Guide - Navigating Byproduct Formation

This section directly addresses specific issues you may encounter during the synthesis of (R)-(+)-beta-Methylphenethylamine, providing causal explanations and actionable solutions.

Issue 1: Presence of Over-alkylation Products (Secondary and Tertiary Amines) in Reductive Amination

Question: I am observing significant amounts of N-substituted byproducts, such as N-benzyl-beta-methylphenethylamine, in my synthesis of (R)-(+)-beta-Methylphenethylamine via reductive amination of a chiral precursor. What are the likely causes and how can I minimize their formation?

Answer:

The formation of secondary and tertiary amines is a common challenge in reductive amination. This side reaction occurs when the newly formed primary amine acts as a nucleophile and reacts with the starting carbonyl compound or the intermediate imine, leading to over-alkylation.[1]

Causality of Secondary Amine Formation:

  • Reaction of Primary Amine with Carbonyl: The desired (R)-(+)-beta-Methylphenethylamine can react with the starting phenylacetone to form a new imine, which is then reduced to a secondary amine.

  • Reaction between Imines: The intermediate imine can react with another molecule of the primary amine product.

To effectively suppress these side reactions, careful control of the reaction parameters is crucial.

Troubleshooting Steps:

  • Stoichiometry Control: A significant excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) is critical. A higher concentration of ammonia will outcompete the primary amine product for reaction with the carbonyl compound, thus favoring the formation of the desired primary amine.

  • Choice of Reducing Agent: The choice of reducing agent can influence the reaction's selectivity. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over more reactive hydrides like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These milder reagents are more selective for the reduction of the iminium ion over the carbonyl group, allowing for in-situ formation and reduction of the imine under conditions that minimize side reactions.[2]

  • Temperature and pH Control: Lowering the reaction temperature can help to control the rate of the competing side reactions. Maintaining a slightly acidic pH (around 6-7) is also beneficial for the formation of the iminium ion, which is the species that is readily reduced.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to keep the concentration of the primary amine product low at any given time, further reducing the likelihood of over-alkylation.

Optimized Reductive Amination Protocol (Example):

  • In a round-bottom flask, dissolve phenylacetone (1 equivalent) and a chiral auxiliary (if applicable) in a suitable solvent (e.g., methanol, ethanol).

  • Add a significant excess of an ammonia source, such as ammonium acetate (5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of sodium cyanoborohydride (1.5-2 equivalents) in the same solvent over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding an acid (e.g., 1M HCl) until the pH is acidic.

  • Extract the product into an organic solvent and proceed with purification.

Visualizing Competing Pathways:

G cluster_0 Desired Pathway cluster_1 Byproduct Pathway Phenylacetone Phenylacetone Imine Imine Phenylacetone->Imine + Ammonia - H2O Ammonia Ammonia Primary_Amine (R)-(+)-beta-Methylphenethylamine Imine->Primary_Amine + [H] (Reduction) Secondary_Amine Secondary Amine Byproduct Primary_Amine->Secondary_Amine + Phenylacetone - H2O + [H] (Reduction) Primary_Amine->Secondary_Amine

Caption: Competing reaction pathways in reductive amination.

Issue 2: Formation of Diastereomeric Impurities and Racemization

Question: My final product shows a lower than expected enantiomeric excess (ee). What are the potential sources of these diastereomeric impurities or racemization?

Answer:

Achieving high enantiopurity is a critical aspect of synthesizing (R)-(+)-beta-Methylphenethylamine. A reduction in the expected ee can stem from several factors, including the quality of starting materials and the reaction conditions.

Potential Sources of Enantiopurity Loss:

  • Racemization of Chiral Precursors: The chiral starting material, if not handled or stored correctly, may undergo racemization. For instance, some chiral aldehydes or ketones can racemize under acidic or basic conditions.

  • Non-Enantioselective Synthesis: If a non-stereoselective method is used, a racemic mixture of the product will be obtained. Chiral resolution or asymmetric synthesis is necessary to obtain the desired enantiomer.

  • Impure Chiral Auxiliaries: If a chiral auxiliary is used to direct the stereochemistry of the reaction, its own enantiomeric purity is paramount. Any impurity in the auxiliary will be reflected in the diastereomeric ratio of the product.

  • Diastereomeric Byproducts: In some asymmetric syntheses, the formation of the undesired diastereomer can occur. The diastereomeric ratio is often influenced by the reaction temperature, solvent, and the specific catalyst or auxiliary used.

Troubleshooting and Mitigation Strategies:

  • Verify Starting Material Purity: Always check the enantiomeric purity of your chiral starting materials and auxiliaries using appropriate analytical techniques before starting the synthesis.

  • Optimize Reaction Conditions: For asymmetric syntheses, carefully optimize the reaction conditions to maximize diastereoselectivity. This may involve screening different solvents, temperatures, and catalysts.

  • Chiral Resolution: If a racemic mixture is synthesized, chiral resolution can be employed to separate the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid) followed by fractional crystallization.

Impact of Reaction Conditions on Enantiomeric Excess (Illustrative Table):

ParameterCondition ACondition BEffect on ee
Temperature 0°CRoom TemperatureLower temperature often leads to higher ee.
Solvent TolueneMethanolNon-polar solvents can sometimes enhance stereoselectivity.
Catalyst Catalyst XCatalyst YThe choice of catalyst is critical for asymmetric induction.

Analytical Techniques for Enantiomeric Excess Determination:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the ee of chiral amines. A chiral stationary phase is used to separate the enantiomers, allowing for their quantification.[3][][5]

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: Chiral shift reagents can be used to differentiate the signals of enantiomers in an NMR spectrum, allowing for the determination of their ratio.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of (R)-(+)-beta-Methylphenethylamine and why?

The most common byproduct, particularly when using reductive amination, is the corresponding secondary amine. This is because the primary amine product is itself a nucleophile and can compete with the ammonia source to react with the starting carbonyl compound. This leads to the formation of a new imine which is subsequently reduced to the secondary amine.

Q2: How can I effectively remove secondary amine byproducts from my final product?

Purification can be challenging due to the similar physical properties of the primary and secondary amines. A combination of techniques is often required:

  • Acid-Base Extraction: The basicity of the primary and secondary amines can be exploited. Careful pH-controlled extractions can sometimes achieve partial separation.

  • Chromatography: Column chromatography on silica gel or alumina can be effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often necessary.

  • Crystallization: If the desired product or its salt can be crystallized, this can be a very effective method for purification. For example, forming the hydrochloride salt and recrystallizing from a suitable solvent can significantly improve purity.[6]

Q3: Which analytical techniques are best suited for identifying and quantifying byproducts in my reaction mixture?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying both known and unknown byproducts by providing molecular weight information. UPLC-MS/MS can offer even greater sensitivity and specificity.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also effective for analyzing volatile amines and their byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to confirm the identity of the main product and byproducts.

Q4: Are there any specific safety precautions I should take when handling the reagents and byproducts mentioned?

Yes, all chemical syntheses should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Phenylacetone is a controlled substance in many jurisdictions.[10][11] Handle all reagents and products with care, and consult the Safety Data Sheets (SDS) for each chemical before use.

Q5: Where can I find reliable reference standards for the potential byproducts to aid in their identification?

Several chemical suppliers specialize in providing reference standards for pharmaceutical impurities and related substances. Companies such as Axios Research offer a range of beta-Methylphenethylamine related products, including potential impurities and metabolites, which come with a comprehensive Certificate of Analysis (COA).[12]

References

  • reductive amination & secondary amine synthesis - YouTube. (2020, March 20). Retrieved from [Link]

  • Reductive amination in case of secondary amines - Chemistry Stack Exchange. (2019, July 25). Retrieved from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Wang, C., Li, H., & Liu, J. T. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. Organic Letters, 11(15), 3322–3324.
  • Reductive Amination - Chemistry Steps. (n.d.). Retrieved from [Link]

  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? | ResearchGate. (2012, September 12). Retrieved from [Link]

  • Analytical parameters of β-methylphenethylamine and amphetamine-d 11 - ResearchGate. (n.d.). Retrieved from [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS - NIH. (n.d.). Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). In Encyclopedia of Analytical Science (Third Edition).
  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS | Scilit. (2025, October 13). Retrieved from [Link]

  • Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS Euroanalysis XVII - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (2024, June 25). Retrieved from [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Beta-Methylphenethylamine - Axios Research. (n.d.). Retrieved from [Link]

  • Belov, F., Gazizova, A., Bork, H., Gröger, H., & von Langermann, J. (2022). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)‐β‐Methylphenethylamine.
  • Phenylacetone | Breaking Bad Wiki - Fandom. (n.d.). Retrieved from [Link]

  • Phenylacetone - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Optimization

Overcoming product inhibition in enzymatic synthesis of BMPEA

Welcome to the technical support guide for the enzymatic synthesis of β-methylphenylethylamine (BMPEA). This resource is designed for researchers, scientists, and process development professionals who are leveraging the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the enzymatic synthesis of β-methylphenylethylamine (BMPEA). This resource is designed for researchers, scientists, and process development professionals who are leveraging the power of biocatalysis to produce chiral amines. Here, we address one of the most common bottlenecks in this process: product inhibition . Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Introduction: The Challenge of Product Inhibition in BMPEA Synthesis

The asymmetric synthesis of chiral amines from prochiral ketones is a cornerstone of modern green chemistry, and ω-transaminases (ω-TAs) are premier biocatalysts for this transformation.[1][2] The synthesis of BMPEA from benzyl methyl ketone (phenyl-2-propanone) is an excellent example of such a reaction. However, like many enzymatic processes, the accumulation of the desired product, BMPEA, can severely inhibit the enzyme's activity, leading to stalled reactions and low yields.[3][4] This guide provides a structured approach to diagnosing and overcoming this critical issue.

Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of BMPEA synthesis?

A: Product inhibition occurs when the product of the enzymatic reaction, in this case, BMPEA, binds to the transaminase enzyme and prevents it from effectively binding to new substrate molecules (benzyl methyl ketone and the amine donor).[1] In transaminase reactions, which follow a "ping-pong bi-bi" mechanism, the product can interfere with multiple stages of the catalytic cycle, effectively reducing the reaction rate as its concentration increases.[4][5]

Q2: How can I tell if my reaction is suffering from product inhibition?

A: The primary symptom is a reaction rate that decreases much faster than what would be expected from substrate depletion alone. You will often observe that the reaction starts efficiently but then plateaus at a low to moderate conversion, far from the thermodynamic equilibrium. For example, if you see the reaction stall at 30-40% conversion despite ample substrate remaining, product inhibition is a likely culprit. A case study on the synthesis of a similar molecule, 1-methyl-3-phenylpropylamine (MPPA), identified it as a strong inhibitor of the transaminase used.[6]

Q3: Besides product inhibition, what else could be limiting my conversion rate?

A: Another significant factor is the reaction equilibrium. Transamination reactions are often reversible, with equilibrium constants close to unity.[5] This can be a major issue, especially when using common amine donors like L-alanine, which generates pyruvate as a co-product. To drive the reaction forward, strategies to shift the equilibrium are necessary. Using a large excess of an amine donor like isopropylamine is effective because the acetone co-product is volatile and can be removed, or the equilibrium is simply more favorable.[7]

Troubleshooting Guide: Low Conversion in BMPEA Synthesis
Problem Probable Cause Recommended Solution & Scientific Rationale
Reaction stalls at < 50% conversion 1. Unfavorable Reaction Equilibrium Shift the Equilibrium: Use a high concentration (e.g., 1 M or >20 equivalents) of an amine donor like isopropylamine. The formation of the acetone co-product drives the reaction forward. Alternatively, couple the reaction with a secondary enzyme system, like lactate dehydrogenase, to remove the pyruvate co-product if L-alanine is used as the donor.[5] This continuous removal of a product pulls the equilibrium towards the desired amine.
2. Severe Product Inhibition by BMPEA Implement In Situ Product Removal (ISPR): This is the most direct way to combat product inhibition. By continuously removing BMPEA from the aqueous reaction phase, the enzyme is maintained in a low-inhibition environment, allowing the reaction to proceed to high conversion.[6][8] The most common methods are Liquid-Liquid Extraction and adsorption on resins.
Reaction rate is initially high but quickly drops off 3. Enzyme Inactivation Consider Enzyme Engineering: While ISPR removes the inhibitor, a more robust enzyme can tolerate higher product concentrations. Rational design or directed evolution can be used to mutate residues in the enzyme's active site or product exit tunnel, reducing the binding affinity for BMPEA without compromising catalytic activity.[9][10]
4. Sub-optimal Reaction Conditions Optimize Reaction Parameters (Reaction Engineering): Employ a fed-batch strategy for the benzyl methyl ketone substrate. This maintains a lower instantaneous concentration of the BMPEA product throughout the reaction, lessening the inhibitory effect over time.[11]
In-Depth Protocols & Methodologies
Strategy 1: In Situ Product Removal (ISPR) via Liquid-Liquid Extraction (LLE)

This is often the most effective and scalable strategy for hydrophobic amine products like BMPEA. The principle is to run the reaction in a two-phase aqueous-organic system. The enzymatic reaction occurs in the aqueous phase, and the BMPEA product is continuously extracted into an organic phase, keeping its concentration low in the vicinity of the enzyme. A process for the analogous synthesis of MPPA has been successfully developed using this approach.[6][12]

  • Solvent Selection: Choose a biocompatible organic solvent that has a high partition coefficient for BMPEA and is immiscible with water (e.g., heptane, methyl-tert-butyl ether (MTBE)). The solvent should not denature the enzyme.

  • Aqueous Phase Preparation:

    • Prepare your buffer solution (e.g., 100 mM borate buffer, pH 9.0).

    • Dissolve the amine donor (e.g., 1 M isopropylamine) and the PLP cofactor (e.g., 1 mM).

    • Add the ω-transaminase enzyme to the desired concentration (e.g., 5-10 mg/mL).

  • Reaction Setup:

    • In a stirred reactor, combine the aqueous phase with an equal volume of the selected organic solvent.

    • Begin vigorous stirring to create a fine emulsion, maximizing the interfacial area for mass transfer.

    • Add the benzyl methyl ketone substrate (e.g., 100 mM) to the organic phase. The substrate will partition into the aqueous phase to react.

  • Reaction Monitoring:

    • Periodically stop stirring and allow the phases to separate.

    • Take samples from the organic phase to monitor the concentration of BMPEA using an appropriate analytical method (e.g., GC or HPLC).

  • Product Recovery: After the reaction is complete, separate the organic phase. The BMPEA product can then be isolated from the organic solvent.

The table below illustrates the expected performance improvement when using an LLE-based ISPR system compared to a standard aqueous batch reaction, based on data from analogous processes.[6]

Parameter Standard Batch Reaction ISPR (LLE) Reaction
Substrate Loading 50 g/L75 g/L
Enzyme Loading 1% (w/w)1% (w/w)
Reaction Time 24 h24 h
Final Conversion 35%>90%
Product Titer ~17.5 g/L~68 g/L
Productivity LowHigh
Strategy 2: Enzyme Engineering Workflow

If ISPR is not feasible or if further optimization is needed, engineering the transaminase itself is a powerful alternative. The goal is to decrease the enzyme's affinity for the product, thereby facilitating its release.[10]

  • Structural Analysis: Obtain or model the 3D structure of your ω-transaminase with the product (BMPEA) docked in the active site.

  • Identify Key Residues: Identify amino acid residues that form interactions (e.g., hydrogen bonds, hydrophobic interactions) with the bound product, particularly those in the substrate binding pockets (often referred to as the "small" and "large" pockets) and the product exit tunnel.[11]

  • Site-Directed Mutagenesis: Create a library of mutants by substituting these key residues with smaller or less interactive amino acids (e.g., replacing a Tryptophan with an Alanine) to reduce binding affinity.

  • Screening: Screen the mutant library for variants that exhibit higher activity in the presence of high concentrations of BMPEA.

Visualizations
Enzymatic Reaction & Inhibition Pathway

G cluster_reaction Enzymatic Synthesis of BMPEA cluster_inhibition Product Inhibition Benzyl Methyl Ketone Benzyl Methyl Ketone Transaminase (E) Transaminase (E) Benzyl Methyl Ketone->Transaminase (E) Substrate Binding BMPEA BMPEA BMPEA->Transaminase (E) Inhibitory Binding Inhibited Enzyme (E-BMPEA) Inhibited Enzyme (E-BMPEA) Transaminase (E)->BMPEA Product Release Ketone Co-product Ketone Co-product Transaminase (E)->Ketone Co-product Amine Donor Amine Donor Amine Donor->Transaminase (E)

Caption: The transaminase-catalyzed synthesis of BMPEA and the inhibitory feedback loop.

ISPR Workflow using Liquid-Liquid Extraction

G cluster_reactor Biphasic Reactor Aqueous Phase Aqueous Phase (Enzyme, Buffer, Amine Donor) Reaction Enzymatic Reaction Aqueous Phase->Reaction Organic Phase Organic Phase (Solvent, Substrate) Organic Phase->Reaction Substrate partitions Product Recovery Product Recovery Organic Phase->Product Recovery Separation Extraction Product Extraction Reaction->Extraction BMPEA formed in aqueous phase Extraction->Organic Phase BMPEA moves to organic phase

Caption: Workflow for ISPR, showing continuous product removal from the aqueous phase.

References
  • Codexis, Inc. (2021). Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. ACS Catalysis. [Link]

  • Slabu, A., et al. (2017). Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts. ACS Catalysis. [Link]

  • Patil, M. D., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts. [Link]

  • Shin, J. S., & Kim, B. G. (2019). In situ removal of inhibitory products with ion exchange resins for enhanced synthesis of chiral amines using ω-transaminase. FAO AGRIS. [Link]

  • Heintz, S., et al. (2017). Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations. Biotechnology and Bioengineering. [Link]

  • Slabu, A., et al. (2017). Discovery, Engineering and Synthetic Application of Transaminase Biocatalysts. ResearchGate. [Link]

  • Zhang, C., et al. (2023). Machine learning-guided protein engineering to improve the catalytic activity of transaminases under neutral pH conditions. Organic Chemistry Frontiers. [Link]

  • Börner, T., et al. (2022). Protein engineering of amine transaminases. Frontiers in Catalysis. [Link]

  • Gord Noshahri, N., & Rudat, J. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link]

  • Heintz, S., et al. (2017). Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations. ResearchGate. [Link]

  • Woodley, J. M., et al. (2008). Future directions of in-situ product removal (ISPR). ResearchGate. [Link]

  • ResearchGate. (n.d.). Biocatalytic syntheses of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

  • Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Microbiology Research Journal International. [Link]

  • Koszelewski, D., et al. (2010). ω-Transaminases for the synthesis of non-racemic α-chiral primary amines. ResearchGate. [Link]

  • Gotor-Fernández, V., et al. (2017). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones. Advanced Synthesis & Catalysis. [Link]

  • Gord Noshahri, N., & Rudat, J. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. OUCI. [Link]

  • Guo, F., & Berglund, P. (2016). Transaminase biocatalysis: optimization and application. Green Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: UPLC Mobile Phase Optimization for BMPEA &amp; Amphetamine

Welcome to the technical support resource for optimizing the Ultra-Performance Liquid Chromatography (UPLC) separation of β-Methylphenethylamine (BMPEA) and its structural isomer, amphetamine. As positional isomers, thes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing the Ultra-Performance Liquid Chromatography (UPLC) separation of β-Methylphenethylamine (BMPEA) and its structural isomer, amphetamine. As positional isomers, these compounds present a significant analytical challenge, requiring meticulous mobile phase optimization to achieve baseline resolution, which is critical in forensic toxicology, anti-doping, and dietary supplement analysis.[1][2][3]

This guide provides answers to frequently encountered problems, explains the scientific principles behind the recommended solutions, and offers step-by-step protocols to troubleshoot and refine your UPLC method.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is the chromatographic separation of BMPEA and amphetamine so challenging?

The primary challenge stems from the fact that BMPEA and amphetamine are positional isomers.[1][4] They have identical molecular weights and chemical formulas (C₉H₁₃N) and very similar physicochemical properties.[4] The only difference is the position of the methyl group on the propylamino side chain, which results in subtle differences in their interaction with the stationary phase, making them difficult to resolve.[2] Insufficient chromatographic separation can lead to misidentification, especially when using mass spectrometry, as both isomers can produce comparable fragmentation spectra.[3][5]

PropertyAmphetamineβ-Methylphenethylamine (BMPEA)
Structure 1-phenylpropan-2-amine2-phenylpropan-1-amine
Molar Mass 135.21 g/mol 135.21 g/mol
LogP (Predicted) ~1.8~1.8
pKa (Predicted) ~10.1~10.3

Table 1: Comparative physicochemical properties of Amphetamine and BMPEA.

Q2: I'm observing severe peak tailing for both analytes. What is the cause and how can I fix it?

Peak tailing with basic compounds like amphetamine and BMPEA is a classic chromatography problem, most often caused by secondary ionic interactions between the protonated amine groups on the analytes and negatively charged residual silanols on the silica-based stationary phase.[6] This interaction slows a portion of the analyte molecules, causing the peak to tail.

Follow this systematic approach to diagnose and resolve peak tailing.

Tailing_Troubleshooting start Observe Peak Tailing check_ph Step 1: Verify Mobile Phase pH Is pH low enough (2.5-3.5) to fully protonate analytes and suppress silanols? start->check_ph check_buffer Step 2: Assess Buffer Concentration Is concentration sufficient (20-50 mM) to mask residual silanols? check_ph->check_buffer If tailing persists solution Peak Shape Improved check_ph->solution If resolved check_column Step 3: Evaluate Column Condition Is the column old? Consider a modern, highly end-capped or hybrid column. check_buffer->check_column If tailing persists check_buffer->solution If resolved check_overload Step 4: Check for Overload Reduce sample concentration by 10x. Does tailing improve? check_column->check_overload If tailing persists check_column->solution If resolved check_overload->solution If resolved

Caption: Troubleshooting workflow for peak tailing of basic analytes.

  • Optimize Mobile Phase pH:

    • Action: Ensure your aqueous mobile phase pH is set between 2.5 and 3.5. A rule of thumb is to work at a pH at least 2 units below the analyte's pKa.[7]

    • Causality: At low pH, the amine groups of BMPEA and amphetamine are fully protonated (positively charged). Simultaneously, the low pH suppresses the ionization of acidic silanol groups (Si-O⁻) on the stationary phase, minimizing the undesirable ionic interactions that cause tailing.[6][7]

    • Reagents: Use 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water. Formic acid is MS-friendly, while TFA can offer superior peak shape but may cause ion suppression.

  • Increase Buffer Concentration:

    • Action: If tailing persists at low pH, increase the buffer concentration. A concentration of 10-50 mM is generally effective.[8]

    • Causality: The buffer cations (e.g., H⁺ from the acid) compete with the protonated analytes for interaction with the active silanol sites, effectively "masking" them and allowing the analyte molecules to elute more symmetrically.[7] If buffer concentration is too low, it may not be sufficient to control the on-column pH when the sample is injected, leading to peak distortion.[9][10]

  • Use a High-Performance Column:

    • Action: Employ a modern UPLC column with advanced bonding and end-capping technology (e.g., BEH C18, CSH C18).

    • Causality: These columns are manufactured with higher purity silica and have fewer accessible residual silanols. Hybrid particle technologies (like BEH) also offer improved stability at a wider pH range, giving you more flexibility in method development.

Q3: My peaks are co-eluting or have poor resolution (<1.5). How can I improve the separation?

Achieving baseline separation for these isomers requires manipulating the subtle differences in their interactions with the stationary and mobile phases. This is primarily a function of selectivity.

Resolution_Optimization start Observe Poor Resolution (Rs < 1.5) ph_screen Step 1: pH Screening Test low pH (e.g., 2.7) and high pH (e.g., 10) to find the best selectivity. start->ph_screen organic_screen Step 2: Organic Modifier Screening Compare Acetonitrile vs. Methanol at the optimal pH. ph_screen->organic_screen Select best pH gradient_opt Step 3: Gradient Optimization Adjust gradient slope and time to maximize separation. organic_screen->gradient_opt Select best solvent temp_opt Step 4: Temperature Optimization (Optional) Test column temperatures (e.g., 30°C vs 50°C) to fine-tune selectivity. gradient_opt->temp_opt If further refinement needed solution Achieved Baseline Resolution gradient_opt->solution temp_opt->solution

Caption: Systematic workflow for optimizing UPLC resolution.

  • Screen Mobile Phase pH:

    • Action: This is the most powerful tool for altering selectivity.[11] Perform scouting runs at both low and high pH.

    • Causality: The ionization state of the analytes is a key driver of retention in reversed-phase chromatography.[9] While both compounds are basic, subtle differences in their pKa or conformation can be exploited at different pH values. High pH mobile phases (e.g., pH 9-10.5) deprotonate the amines, rendering them neutral. In this state, retention typically increases, and selectivity may change dramatically, often improving peak shape.[12]

    • Protocol:

      • Low pH Condition: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • High pH Condition: Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10. Mobile Phase B: Acetonitrile. (Note: Ensure your column is rated for high pH operation).

      • Run a generic scouting gradient (e.g., 5-95% B over 10 minutes) for each condition and compare the chromatograms.

  • Evaluate Organic Modifier:

    • Action: If pH screening is insufficient, evaluate methanol as the organic modifier in place of acetonitrile.

    • Causality: Acetonitrile and methanol have different polarities and solvating properties, leading to different interactions with the analytes and stationary phase, which can alter elution order and improve resolution.

  • Optimize the Gradient:

    • Action: Once the best pH and solvent are chosen, refine the gradient. The goal is to create a shallow gradient slope across the elution window of the two isomers.

    • Protocol:

      • Determine the percentage of organic modifier (%B) at which the first isomer begins to elute from your scouting run.

      • Set your new gradient to start about 5% below this value.

      • Create a long, shallow gradient segment that covers the elution of both peaks (e.g., increase %B by 0.5-1% per minute).

      • After the second peak has eluted, the gradient can be ramped up steeply to wash the column. This approach maximizes resolution where it is needed most.

Q4: My retention times are drifting between injections. What are the common causes?

Inconsistent retention times compromise data quality and reproducibility. The issue usually lies with the mobile phase preparation or the UPLC system itself.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a post-run equilibration time of at least 5-10 column volumes is recommended.

  • Improperly Prepared Mobile Phase:

    • pH Drift: Buffers can change pH over time, especially if not prepared fresh daily. A slight pH shift can significantly alter the retention of ionizable compounds like BMPEA and amphetamine.[9][13]

    • Evaporation: The more volatile organic component of the mobile phase can evaporate, changing the solvent ratio and increasing retention times. Keep mobile phase bottles covered.

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even minor ambient temperature changes can affect viscosity and retention.[14]

  • Pump Performance: Inconsistent flow rates from worn pump seals or check valves can cause retention time shifts. This often appears as a gradual trend over a sequence of runs.

References

  • Current time inform
  • Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. SpringerLink.
  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. MDPI.
  • Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS Euroanalysis XVII.
  • Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers.
  • The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. PubMed Central.
  • (PDF) Determination of methylphenethylamine and Its Metabolites in Whole Blood of Rats Using MMSPE and UPLC-qTOF-MS.
  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. PubMed.
  • β-Methylphenethylamine. Wikipedia.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • Reversed-phase HPLC Buffers. Sigma-Aldrich.
  • Abnormal Peak Shapes. Shimadzu.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Poor reproducibility, poor peak shape on an ACQUITY UPLC system with TQ Detector.
  • Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. PubMed.
  • The Gold Standard Paradox: BMPEA false positive confirmation for amphetamine in toxicology. Keith Borer Consultants.
  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI.
  • Effect of pH on LC-MS Analysis of Amines.
  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
  • (PDF) Reinforcing effects of phenethylamine analogs found in dietary supplements.
  • Effect of aqueous buffer pH value on peak resolution.
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • Method development & optimiz
  • Ultra High Performance Liquid Chromatography Method Development for the Analysis of Budesonide... YouTube.

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Optimization

Preventing misidentification of BMPEA and amphetamine in mass spectrometry

Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, forensic scientists, and drug development professionals to address the critical challenge of di...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, forensic scientists, and drug development professionals to address the critical challenge of distinguishing between amphetamine and its positional isomer, β-methylphenethylamine (BMPEA). Misidentification carries significant consequences, particularly in forensic toxicology and anti-doping analysis, as BMPEA is not a controlled substance in many jurisdictions but is prohibited by the World Anti-Doping Agency (WADA) and has been illicitly included in dietary supplements.[1][2][3]

This document provides in-depth troubleshooting advice and frequently asked questions to ensure accurate and defensible analytical results.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you may encounter during your analysis.

Q: My LC-MS/MS screening assay flagged a positive for amphetamine in a dietary supplement sample. How can I be certain it isn't BMPEA?

A: This is a classic and critical issue. Standard screening methods often rely on multiple reaction monitoring (MRM) transitions that are identical for both amphetamine and BMPEA because they are positional isomers and produce nearly indistinguishable collision-induced dissociation (CID) spectra.[1][4][5] The molecular ion for both is m/z 136.11, and they fragment into common product ions.[1]

The definitive solution is to achieve chromatographic separation. Relying on mass spectrometry alone is insufficient and can lead to a false positive identification.[6]

Core Causality: Amphetamine (α-methylphenethylamine) and BMPEA (β-methylphenethylamine) differ only in the position of the methyl group on the propyl chain. This subtle structural difference can be exploited by liquid chromatography but not by standard tandem mass spectrometry fragmentation.

Recommended Action Plan:

  • Acquire Certified Reference Materials (CRMs): Obtain CRMs for both amphetamine and BMPEA. This is non-negotiable for identity confirmation.

  • Optimize Chromatographic Separation: If your current gradient method does not resolve the two peaks, you must develop a method that does. Isocratic methods often provide better resolution for isomers.

  • Confirmation Protocol:

    • Inject the amphetamine CRM to establish its retention time (RT).

    • Inject the BMPEA CRM to establish its RT.

    • Inject a co-injection of both CRMs to confirm baseline separation.

    • Inject your sample. The identity is confirmed only if the peak's RT matches that of the corresponding CRM and exhibits the correct mass spectral data.

Example LC Method for Isomer Separation

The following table outlines a starting point for an isocratic UPLC method known to resolve these isomers.[1]

ParameterValue
Column HSS T3 (or equivalent C18 column)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min (example)
Mode Isocratic
Composition 90% A / 10% B
Run Time ~10 minutes
Q: I am using GC-MS. My underivatized analysis shows co-eluting peaks with nearly identical electron ionization (EI) spectra. What is the best approach?

A: Underivatized analysis of amphetamines by GC-MS is prone to poor peak shape and insufficient resolution for positional isomers. The primary amino group interacts strongly with the stationary phase, causing tailing. Furthermore, the EI mass spectra are dominated by low-mass fragments that are not unique.

The solution is chemical derivatization. This process modifies the amine group, which accomplishes two critical goals:

  • Improves Chromatography: It reduces the polarity of the analyte, leading to sharper, more symmetrical peaks and often enhancing the separation between isomers.[7]

  • Alters Fragmentation: It creates a larger, more stable derivative, often yielding higher-mass, more structurally informative fragment ions that can help differentiate isomers.[8][9]

Step-by-Step Protocol: Silylation with MSTFA

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective reagent for derivatizing the primary amine of amphetamine and BMPEA.

  • Sample Preparation: Evaporate your sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of MSTFA (with 1% TMCS as a catalyst, if desired) and 50 µL of a solvent like pyridine or ethyl acetate to the dried residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

Self-Validation Check: The resulting TMS-derivatives will have distinct retention times. The mass spectrum of the TMS-amphetamine derivative will show characteristic ions, including a fragment at m/z 192 (M-15, loss of a methyl group from the TMS moiety). You must confirm these results against derivatized CRMs for both compounds.

Q: Why are my mass spectra for amphetamine and BMPEA identical even with high-resolution mass spectrometry (HRMS)?

A: While HRMS provides highly accurate mass measurements of precursor and product ions, it does not change the fundamental fragmentation pathways. As positional isomers, amphetamine and BMPEA are composed of the exact same atoms (C₉H₁₃N) and thus have the identical monoisotopic mass.[10] During CID, they undergo similar bond cleavages, leading to the formation of a common set of product ions.[5]

Core Causality: The fragmentation is dominated by the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of the stable tropylium ion (m/z 91.05) and cleavage alpha to the nitrogen, producing iminium ions. Because the core structures are so similar, these pathways produce an identical set of high-abundance product ions.

Common MS/MS Transitions
AnalytePrecursor Ion (m/z)Common Product Ions (m/z)
Amphetamine136.11119.09, 91.05, 65.04
BMPEA136.11119.09, 91.05, 65.04

Data based on common transitions used in anti-doping and forensic labs.[1]

This table visually demonstrates why relying solely on MS/MS transitions for identification is unreliable. Chromatographic separation is mandatory for defensible identification. [1][4][10]

Frequently Asked Questions (FAQs)

Q: What is the fundamental difference between amphetamine and BMPEA?

A: Amphetamine and BMPEA are positional isomers with the same chemical formula (C₉H₁₃N) and molecular weight (135.21 g/mol ).[11]

  • Amphetamine is α-methylphenethylamine (alpha-methylphenethylamine) or 2-amino-1-phenylpropane. The methyl group is on the carbon atom alpha to the amino group.

  • BMPEA is β-methylphenethylamine (beta-methylphenethylamine) or 1-amino-2-phenylpropane. The methyl group is on the carbon atom beta to the amino group.[12]

This subtle shift is the source of the analytical challenge but also results in different pharmacological properties.

Q: Why is this distinction so important?

A: The distinction is critical for legal and safety reasons:

  • Legal Status: Amphetamine is a controlled substance in most countries. BMPEA is often not controlled by public law, making its legal status different.[1]

  • Anti-Doping: WADA prohibits BMPEA as a stimulant due to its structural similarity to amphetamine.[1] An athlete testing positive for amphetamine faces severe sanctions, so a misidentification of BMPEA could have devastating consequences.

  • Public Health: BMPEA has been found in dietary and workout supplements, sometimes without being listed on the label or mislabeled as an extract of the plant Acacia rigidula.[2][12][13][14] Its safety in humans has not been studied, and it has been linked to adverse cardiovascular events.[2][11][15]

Q: What is the "gold standard" workflow for distinguishing these isomers?

A: The "gold standard" is a multi-faceted approach that provides orthogonal points of identification, creating a self-validating system.

Caption: Gold-standard workflow for isomer differentiation.

The key pillars of this workflow are:

  • Chromatographic Separation: Achieving baseline or near-baseline separation of amphetamine and BMPEA.

  • Mass Spectrometric Detection: Acquiring mass spectral data (full scan, product ion scan, or MRM) for the separated peaks.

  • Reference Material Comparison: Unequivocally matching both the retention time and the mass spectrum of the analyte in the sample to that of a certified reference material analyzed under the exact same conditions.

Q: Can fragmentation patterns ever be used to distinguish the isomers without chromatography?

A: While challenging, some studies suggest it is possible under very specific and controlled conditions. By carefully optimizing collision energies in a tandem mass spectrometer (LC-MS/MS), subtle but consistent differences in the relative abundances of the product ions (i.e., the qualifier ion ratios) may be observed.[5]

However, this approach is less robust than chromatographic separation. It is highly dependent on the instrument tuning, matrix effects, and analyte concentration. For this reason, it should not be used as the primary method of identification. Chromatographic separation remains the most reliable and scientifically defensible method. [4][5]

G cluster_amphetamine Amphetamine (m/z 136) cluster_bmpea BMPEA (m/z 136) cluster_fragments Common Product Ions A Precursor F1 m/z 119 A->F1 -NH3 F2 m/z 91 A->F2 C2H4N B Precursor B->F1 -NH3 B->F2 C2H4N F1->F2 -C2H4 F3 m/z 65 F2->F3 -C2H2

Caption: Simplified shared fragmentation pathways.

References
  • Chołbiński, P., Wicka, M., Kowalczyk, K., & Kwiatkowska, D. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 406(15), 3641–3648. [Link]

  • Alamir, A., Watterson, J., & Attafi, I. (2023). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Toxics, 11(12), 1011. [Link]

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399–402. [Link]

  • Improved GC Analysis of Derivatized Amphetamines. Restek. [Link]

  • BMPEA: A prohibited ingredient. Operation Supplement Safety (OPSS). [Link]

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. PubMed. [Link]

  • Shin, H. S., Donike, M., & Ueki, M. (1996). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 68(18), 3029–3034. [Link]

  • Cohen, P. A., Travis, J. C., & Venhuis, B. J. (2016). An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements. Drug Testing and Analysis, 8(3-4), 328–333. [Link]

  • ToF MS/MS spectra for the m/z 136.11 precursor ions of amphetamine (a) and BMPEA (b). ResearchGate. [Link]

  • β-Methylphenethylamine. Wikipedia. [Link]

  • Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects. WebMD. [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. PubMed. [Link]

  • MS and MS-MS (m/z 136 →) mass spectra of amphetamine. ResearchGate. [Link]

  • Clark, C. R., DeRuiter, J., & Noggle, F. T. (1996). Methods for the Differentiation of Methamphetamine from Regioisomeric Phenethylamines. Journal of Chromatographic Science, 34(11), 529–536. [Link]

  • FDA Warning on Dietary Supplement. Eglet Law. [Link]

  • Statistical Comparison of Mass Spectra for Identification of Amphetamine-type Stimulants. National Institute of Justice. [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Scilit. [Link]

  • Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised. Universiti Kebangsaan Malaysia. [Link]

  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (2009). Comparison of GC-MS and GC-IRD methods for the differentiation of methamphetamine and regioisomeric substances. Forensic Science International, 185(1-3), 67–77. [Link]

  • Shanks, K. G., & Behonick, G. S. (2016). β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. Drug Testing and Analysis, 8(3-4), 344–350. [Link]

  • Detection and Quantitation of Amphetamine and Methamphetamine: Electron Impact and Chemical Ionization with Ammonia--Comparative. Journal of Analytical Toxicology. [Link]

  • The Gold Standard Paradox: BMPEA false positive confirmation for amphetamine in toxicology. Keith Borer Consultants. [Link]

  • Mass spectra and proposed fragmentation patterns of amphetamine (A), methamphetamine (B), MDMA (C), MDA (D), MDEA (E), BDMPEA (F), MBDB (G), and cathinone (H). ResearchGate. [Link]

  • Kim, J., Lee, J., Kim, J., & Pyo, J. S. (2016). Monitoring of the amphetamine-like substances in dietary supplements by LC-PDA and LC–MS/MS. Food Science and Biotechnology, 25(1), 249–253. [Link]

  • Clark, C. R., Awad, T., & DeRuiter, J. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]

  • Mass spectra obtained at low energy (a) and high energy (b) for the... ResearchGate. [Link]

  • Methods for the Differentiation of Methamphetamine from Regioisomeric Phenethylamines. Journal of Chromatographic Science. [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. [Link]

  • Analytical parameters of β-methylphenethylamine and amphetamine-d 11. ResearchGate. [Link]

  • An amphetamine isomer whose efficacy and safety in humans has never been studied, ß-methylphenylethylamine (BMPEA), is found in multiple dietary supplements. ResearchGate. [Link]

  • Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and u. MOST Wiedzy. [Link]

  • Detection of amphetamine and methamphetamine in urine by gas chromatography/mass spectrometry following derivatization with (-)-menthyl chloroformate. PubMed. [Link]

  • Analytical performance of the dilute-and-shoot method (a) and a... ResearchGate. [Link]

  • Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. PubMed. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy. Journal of Food and Drug Analysis. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Hydrogenation of 3-methoxy-4-benzyloxyphenylacetonitrile for BMPEA Synthesis

Welcome to the technical support center for the synthesis of 2-(4-benzyloxy-3-methoxyphenyl)ethanamine (BMPEA) via the catalytic hydrogenation of 3-methoxy-4-benzyloxyphenylacetonitrile. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-benzyloxy-3-methoxyphenyl)ethanamine (BMPEA) via the catalytic hydrogenation of 3-methoxy-4-benzyloxyphenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and overcome common challenges.

Introduction

The catalytic hydrogenation of nitriles is a cornerstone of amine synthesis, valued for its efficiency and atom economy.[1] However, the reduction of 3-methoxy-4-benzyloxyphenylacetonitrile to BMPEA, a crucial intermediate in pharmaceutical synthesis, can be hampered by issues such as low yield, formation of byproducts, and catalyst deactivation. This guide provides a structured approach to troubleshooting these problems, grounded in mechanistic understanding and practical, field-proven solutions.

Troubleshooting Guide: Enhancing BMPEA Yield

This section addresses specific issues you may encounter during the synthesis of BMPEA, offering explanations for the underlying causes and providing actionable protocols to resolve them.

Problem 1: Low Conversion of Starting Material

A common frustration in catalytic hydrogenation is the incomplete conversion of the starting nitrile. This can stem from several factors related to the catalyst, reaction conditions, or the purity of your reagents.[2]

Potential Causes & Solutions:

  • Inactive or Poisoned Catalyst: The catalyst is the heart of the reaction. Its activity can be compromised by improper handling, storage, or the presence of impurities.

    • Solution: Always use a fresh batch of catalyst or one that has been stored under an inert atmosphere. Common catalyst poisons include sulfur, and carbon monoxide, which can originate from reagents or solvents.[3] Ensure the purity of your starting material and solvents.

  • Suboptimal Reaction Conditions: Temperature, pressure, and agitation are critical parameters that dictate the reaction rate.

    • Solution: To increase the reaction rate, you can cautiously increase the hydrogen pressure or the reaction temperature.[4] Efficient stirring is also crucial to ensure good contact between the catalyst, substrate, and hydrogen.[4]

  • Inefficient Hydrogen Supply: Problems with the hydrogen source can lead to a stalled reaction.

    • Solution: For reactions using hydrogen gas, ensure there are no leaks in your apparatus. If using transfer hydrogenation, select an appropriate hydrogen donor.

Workflow for Troubleshooting Low Conversion

LowConversion cluster_catalyst Catalyst Checks cluster_conditions Condition Optimization cluster_reagents Reagent Purity Start Low Conversion Observed Catalyst Step 1: Verify Catalyst Activity Start->Catalyst Conditions Step 2: Optimize Reaction Conditions Catalyst->Conditions If catalyst is active Fresh Use fresh catalyst Catalyst->Fresh Reagents Step 3: Check Reagent Purity Conditions->Reagents If conditions are optimized Temp_Pressure Increase Temperature/Pressure Conditions->Temp_Pressure Loading Step 4: Adjust Catalyst Loading Reagents->Loading If reagents are pure Analyze Analyze starting material Reagents->Analyze Success Problem Resolved Loading->Success If yield improves Storage Ensure proper storage Fresh->Storage Agitation Improve Agitation Temp_Pressure->Agitation Solvent Use high-purity solvent/H2 Analyze->Solvent

Caption: A step-by-step workflow for diagnosing and resolving low conversion in the catalytic hydrogenation of 3-methoxy-4-benzyloxyphenylacetonitrile.

Problem 2: Poor Selectivity and Formation of Side Products

The hydrogenation of nitriles can produce a mixture of primary, secondary, and tertiary amines, significantly reducing the yield of the desired primary amine, BMPEA.[5][6]

The Chemistry of Side Product Formation:

The reaction proceeds through an imine intermediate. This intermediate can react with the newly formed primary amine to generate a secondary amine, which can further react to form a tertiary amine.[5]

Strategies to Improve Selectivity:

  • Catalyst Choice: The choice of catalyst can have a profound impact on selectivity. While palladium on carbon (Pd/C) is a common choice, rhodium on carbon (Rh/C) or Raney Nickel are often more selective for the formation of primary amines.[6][7] Some studies have shown that nickel-based catalysts can provide high selectivity under mild conditions.[8][9]

  • Reaction Additives: The addition of ammonia or a basic additive can suppress the formation of secondary and tertiary amines by shifting the reaction equilibrium away from the intermediates that lead to these byproducts.[5][9]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used.

  • Optimized Conditions: Lowering the reaction temperature can sometimes favor the formation of the primary amine.[2]

Protocol for Selective Hydrogenation:

This protocol is a starting point and may require optimization for your specific setup.

Materials:

  • 3-methoxy-4-benzyloxyphenylacetonitrile

  • Rhodium on alumina (5 wt. %)[10] or Raney Nickel[7]

  • Anhydrous ethanol

  • Ammonia solution in ethanol (optional)

  • Hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation vessel, dissolve the 3-methoxy-4-benzyloxyphenylacetonitrile in anhydrous ethanol.

  • If using, add the ammonia solution in ethanol.

  • Carefully add the Rh/Al2O3 or Raney Nickel catalyst under an inert atmosphere.

  • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Stir the mixture vigorously at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet to prevent the pyrophoric catalyst from igniting.

  • Remove the solvent under reduced pressure to obtain the crude BMPEA, which can be further purified.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of BMPEA?

The synthesis of BMPEA involves the reduction of the nitrile group (-C≡N) of 3-methoxy-4-benzyloxyphenylacetonitrile to a primary amine group (-CH2-NH2) using a catalyst and a hydrogen source.

Q2: Which catalyst is best for this reaction?

The "best" catalyst depends on your specific requirements for yield, selectivity, and cost. While Pd/C is widely used, Rh/C and Raney Nickel often provide higher selectivity towards the primary amine.[6][7] Nickel-based catalysts are also a cost-effective and efficient option.[8][9]

CatalystTypical Loading (wt%)AdvantagesDisadvantages
Palladium on Carbon (Pd/C) 5-10Readily available, generally effective.[11]Can sometimes lead to a mixture of primary, secondary, and tertiary amines.[6]
Rhodium on Carbon (Rh/C) 5High selectivity for primary amines.[6]More expensive than Pd/C or Raney Nickel.
Raney Nickel SlurryCost-effective, highly active.[7][12]Pyrophoric, requires careful handling.
Rhodium on Alumina (Rh/Al2O3) 5High activity and thermal stability.[10]Can be more expensive.

Q3: How can I minimize catalyst deactivation?

Catalyst deactivation can occur through poisoning or mechanical loss.[13][14] To mitigate this, ensure the purity of all reagents and solvents, and handle the catalyst carefully to prevent exposure to air and moisture. If reusing the catalyst, ensure it is thoroughly washed and dried under inert conditions.

Q4: Can I use transfer hydrogenation instead of hydrogen gas?

Yes, transfer hydrogenation is a viable alternative to using high-pressure hydrogen gas. Ammonium formate or isopropanol can be used as hydrogen donors in the presence of a suitable catalyst, such as palladium on carbon.[15]

Conclusion

Improving the yield in the catalytic hydrogenation of 3-methoxy-4-benzyloxyphenylacetonitrile to BMPEA is a multifactorial challenge that requires a systematic approach to troubleshooting. By carefully considering the choice of catalyst, optimizing reaction conditions, and ensuring the purity of all components, researchers can significantly enhance the efficiency and selectivity of this important synthetic transformation.

References

Sources

Optimization

Addressing poor retention time stability in BMPEA chromatography

Welcome to the technical support guide for addressing poor retention time stability in the chromatography of β-methylphenethylamine (BMPEA). As a small, basic amine, BMPEA presents unique challenges in reversed-phase liq...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for addressing poor retention time stability in the chromatography of β-methylphenethylamine (BMPEA). As a small, basic amine, BMPEA presents unique challenges in reversed-phase liquid chromatography (RPLC).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to retention time drift, ensuring robust and reproducible analytical methods.

Troubleshooting Guide: Isolating the Cause of Retention Time Instability

Retention time (RT) instability is a common but solvable problem. This section provides a systematic, question-driven approach to identify the root cause of RT drift in your BMPEA analysis.

Mobile Phase & pH Control: The Most Common Culprits

The ionization state of BMPEA, a basic compound, is highly sensitive to mobile phase pH.[4] Even minor pH fluctuations can cause significant shifts in retention.[5][6][7]

Q1: Is my mobile phase pH stable and appropriate for BMPEA?

  • The "Why": BMPEA is a basic amine. At a mobile phase pH well below its pKa (~10), it will be consistently protonated (positively charged). In reversed-phase chromatography, this ionized form is more polar and will have lower retention.[5] Conversely, at a higher pH, it becomes more neutral and hydrophobic, leading to longer retention. If the mobile phase pH is too close to the analyte's pKa, small changes will cause a mix of ionized and unionized species, leading to severe peak distortion and RT shifts.[4]

  • Troubleshooting Steps:

    • Verify pH: Always measure the pH of the aqueous portion of your mobile phase before adding the organic solvent.[7] Re-adjusting pH after adding organic solvent can lead to inconsistent and inaccurate "apparent pH" readings.[7]

    • Choose the Right Buffer: Use a buffer with a pKa within +/- 1 unit of your target mobile phase pH. For BMPEA, acidic mobile phases (e.g., pH 2.5-3.5) using formic acid or a phosphate buffer are common to ensure full protonation and minimize unwanted silanol interactions.

    • Ensure Adequate Buffer Concentration: A buffer concentration that is too low (e.g., <5 mM) may not have the capacity to resist pH shifts. A common range is 10-50 mM. However, be aware that very high buffer concentrations can increase mobile phase viscosity and risk precipitation when mixed with organic solvent.

Q2: Could my mobile phase be degrading or changing composition over time?

  • The "Why": Mobile phases, especially those with low concentrations of organic modifiers, can change composition. Selective evaporation of the more volatile organic component (like acetonitrile) from the reservoir can occur, leading to a weaker mobile phase and increasing retention times.[7] Additionally, aqueous mobile phases are susceptible to microbial growth, which can alter the mobile phase and contaminate the system.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Prepare buffers fresh daily to prevent microbial growth.

    • Cover Reservoirs: Keep mobile phase reservoirs covered to minimize evaporation and contamination.

    • Degas Properly: Ensure mobile phases are adequately degassed before use and, if using an online degasser, that it is functioning correctly. Dissolved gases can lead to pump cavitation, flow rate inaccuracies, and retention time instability.

ParameterPotential IssueRecommended Action
Mobile Phase pH Drifting RT, poor peak shapeEnsure pH is ≥ 2 units away from analyte pKa. Use a buffer with a pKa within ±1 unit of the target pH.
Buffer Concentration Inconsistent RTUse a concentration of at least 5-10 mM to ensure sufficient buffering capacity.[8] Avoid overly high concentrations that risk precipitation.
Mobile Phase Age Gradually increasing RTPrepare aqueous buffers fresh daily. Do not store for extended periods.
Solvent Evaporation Gradually increasing RTKeep solvent reservoirs covered.
Column & Stationary Phase Problems

The column is the heart of the separation. Its chemistry and condition are critical for stable retention.

Q1: Am I experiencing secondary interactions with the silica stationary phase?

  • The "Why": BMPEA, being a positively charged analyte at low pH, can engage in undesirable ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[9][10] These "secondary interactions" can cause peak tailing and unpredictable retention behavior.[9][10][11] The activity of these silanol groups can change as the column ages or is exposed to different mobile phases, leading to RT drift.

  • Troubleshooting Steps:

    • Use a Modern, End-Capped Column: High-purity, modern "Type B" silica columns are manufactured to have fewer and less acidic residual silanol groups.[9] Many are also extensively end-capped to shield analytes from these active sites.

    • Consider a Positively Charged Surface Column: Some modern columns are designed with a slight positive charge on the stationary phase surface. This technology repels positively charged basic analytes like BMPEA from the underlying silica, significantly improving peak shape and stability.

    • Use Mobile Phase Additives: Additives like triethylamine (TEA) can act as "silanol blockers," effectively masking the active sites. However, these can be difficult to equilibrate and may not be MS-compatible.

Q2: Is my column properly and consistently equilibrated?

  • The "Why": The stationary phase needs to be in a steady state of equilibrium with the mobile phase. Insufficient equilibration is a primary cause of retention time drift, especially at the beginning of a run sequence.[12] Columns, particularly when using buffered mobile phases or ion-pairing reagents, may require a significant volume of mobile phase to reach equilibrium.[12][13]

  • Troubleshooting Steps:

    • Establish a Standard Equilibration Protocol: A typical starting point is to flush the column with 10-20 column volumes of the initial mobile phase.[12][14]

    • Monitor for Stability: Do not rely on time alone. True equilibration is achieved when you see a stable baseline and consistent retention times for sequential injections of a standard.[15]

    • Be Patient with Additives: If your mobile phase contains additives like TEA, extend the equilibration time significantly, as these can take much longer to fully saturate the stationary phase.[13]

Instrumental & Method Parameters

The stability of your HPLC system hardware directly impacts the stability of your chromatography.

Q1: Is my HPLC pump delivering a stable and accurate flow rate?

  • The "Why": Retention time is inversely proportional to flow rate. Any fluctuation in the flow rate will manifest directly as a shift in retention time.[12] Worn pump seals, check valve issues, or air bubbles in the system can all lead to an unstable flow.[16]

  • Troubleshooting Steps:

    • Check System Pressure: Monitor the system pressure trace. An unstable or fluctuating pressure reading is a clear indicator of a problem with the pump or the presence of air.

    • Purge the System: If air is suspected, purge all solvent lines according to the manufacturer's protocol.[16]

    • Perform Pump Maintenance: Regularly check and replace pump seals and check valves as part of a routine preventative maintenance schedule.

Q2: Is the column temperature controlled and stable?

  • The "Why": Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions. Even a small change in ambient room temperature can cause retention times to shift if a column thermostat is not used.[16][17] Generally, higher temperatures lead to lower retention times.[16]

  • Troubleshooting Steps:

    • Use a Column Compartment/Heater: Always use a thermostatically controlled column compartment to maintain a constant temperature.[16]

    • Set Temperature Above Ambient: A good practice is to set the column temperature at least 5-10°C above the maximum expected room temperature to ensure the system is always heating, not cycling between heating and cooling.[16]

Q3: Could metal components in my HPLC be interacting with my analyte?

  • The "Why": Basic analytes can sometimes interact with the stainless steel components of a standard HPLC system (tubing, frits, needle seat). This can lead to peak tailing and, in some cases, adsorption that causes retention to shift as active sites become saturated or re-exposed.[18] This process is often addressed by system passivation.

  • Troubleshooting Steps:

    • Perform System Passivation: Passivation involves treating the system with an acid (e.g., nitric or phosphoric acid) to clean the metal surfaces and form a protective oxide layer that is less reactive.[19][20][21] This can improve peak shape and stability for sensitive analytes.

    • Consider a Bio-inert System: For highly sensitive applications, using an HPLC system with PEEK or other polymer-based flow paths can eliminate metal-analyte interactions altogether.[18]

Troubleshooting Workflow

Here is a logical workflow to follow when diagnosing retention time instability.

G cluster_0 Start: Retention Time (RT) is Unstable cluster_1 Mobile Phase Checks cluster_2 System & Column Checks cluster_3 Advanced Checks Start Observe RT Drift (Gradual or Sudden?) MP_Fresh Prepare Fresh Mobile Phase Start->MP_Fresh First Steps MP_pH Verify Aqueous pH Before Mixing MP_Fresh->MP_pH MP_Buffer Check Buffer Concentration MP_pH->MP_Buffer Equilibrate Extend Column Equilibration Time MP_Buffer->Equilibrate If still unstable End Problem Solved: Stable RT Achieved MP_Buffer->End If solved Temp Check Column Temperature Control Equilibrate->Temp Flow Monitor Pump Pressure for Stability Temp->Flow Passivate Passivate HPLC System Flow->Passivate If still unstable Flow->End If solved Column Try New/Different Column Chemistry Passivate->Column Column->End If solved

Caption: A step-by-step workflow for troubleshooting BMPEA retention time instability.

Frequently Asked Questions (FAQs)

Q: Why is BMPEA so difficult to analyze compared to other compounds? A: As a positional isomer of amphetamine, BMPEA is a small basic molecule.[1][22] Its basic amine functional group makes it highly susceptible to changes in mobile phase pH.[4][5] Furthermore, its positive charge at typical acidic pH values can lead to strong, unwanted secondary ionic interactions with residual silanol groups on silica-based columns, causing poor peak shape and unstable retention.[10]

Q: How long should I equilibrate my column for BMPEA analysis? A: There is no single answer, but a minimum of 10-20 column volumes is a good starting point.[12][14] However, the best practice is not to rely on time but on performance. Inject a system suitability standard repeatedly until you achieve stable retention times (e.g., <0.5% RSD) and a flat baseline.[15]

Q: What is system passivation and when should I do it? A: Passivation is a chemical cleaning process, typically using nitric or phosphoric acid, that removes free iron and other reactive contaminants from the stainless steel surfaces of your HPLC system.[19][21] This creates a more inert surface, which can prevent interactions with sensitive analytes like BMPEA.[20] Consider passivation if you observe persistent peak tailing or retention instability that cannot be attributed to the mobile phase or column. It should be performed periodically, perhaps once or twice a year, or as needed.[18]

Q: Can I use a gradient method for BMPEA? A: Yes, a gradient method can be very effective. However, it adds another layer of complexity to troubleshooting. If you are experiencing RT instability with a gradient, ensure that your pump's gradient proportioning valve is working correctly and that your mobile phases are properly mixed and degassed. Inconsistent gradient formation is a common source of retention time drift.

Protocols

Standard Operating Procedure for System Equilibration
  • Initial Flush: If switching from a different mobile phase (especially one containing buffers), flush the entire system and column with a mixture of 25:75 acetonitrile/water for at least 10 column volumes to remove residual salts.[14]

  • Introduce Mobile Phase: Switch to the initial conditions of your analytical method.

  • Flow Rate: Begin at a low flow rate and gradually increase to the method setpoint to avoid shocking the column.

  • Equilibrate: Pump at least 20 column volumes of the mobile phase through the system.

  • Verify Stability: Begin injecting a standard solution. Monitor the retention time and baseline. The system is considered equilibrated only when the retention time is stable across at least 3-5 consecutive injections and the detector baseline is flat and free of drift.[15]

Basic HPLC System Passivation Protocol (Nitric Acid)

Warning: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling strong acids. Ensure proper ventilation.[23]

  • Preparation: Remove the column and any guard columns from the system.[21] Replace them with a union. Verify that all system components are compatible with strong acids.[19]

  • System Flush (Water): Flush the entire HPLC system with fresh, high-purity HPLC-grade water for 15-30 minutes at 1 mL/min.

  • Passivation Step: Introduce a 6N Nitric Acid (~35%) solution into the system.[18] Flush the system at a low flow rate (e.g., 0.5-1.0 mL/min) for 30-60 minutes.[20]

  • System Rinse (Water): Immediately after the acid step, switch back to HPLC-grade water.[23] Flush the system thoroughly for at least 30-60 minutes, or until the eluent at the waste line is neutral (verify with pH paper).[20]

  • Final Flush (Organic): Flush the system with an organic solvent like methanol or isopropanol to remove all water before reintroducing your reversed-phase mobile phase.[18][20]

  • Re-equilibration: Re-install the column and thoroughly re-equilibrate the system with your mobile phase before resuming analysis.

References

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex. [Link]

  • Role of Buffers in Liquid Chromatography. Phenomenex. [Link]

  • Troubleshooting HPLC Column Retention Time Drift. Hawach Scientific. [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. LCGC. [Link]

  • Improve Performance of Strongly Basic Molecules. Phenomenex. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]

  • Simple Tips On HPLC Column Equilibration: In Less Time. Pharma Knowledge Forum. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. LCGC International. [Link]

  • Effect of Buffer Concentration on Retention of Charged Analytes. SIELC Technologies. [Link]

  • Successful passivation of an HPLC system. Analytics-Shop. [Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC?. ResearchGate. [Link]

  • Cleaning and Passivation of Liquid Chromatography. Welch Materials. [Link]

  • Retention of analytes on C18 column can be slightly affected by buffer concentration?. ResearchGate. [Link]

  • Effect of phosphate buffer concentration on retention time.. ResearchGate. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. National Institutes of Health. [Link]

  • What is the Definition of Passivating and Purging in HPLC - FAQ. MicroSolv Technology Corporation. [Link]

  • Passivation of stainless steel-based HPLC and IC instruments. Diduco. [Link]

  • Tips for the equilibration of HPLC columns. Analytics-Shop. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials. [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. PubMed. [Link]

  • HPLC Column Technical Guide. GL Sciences. [Link]

  • HPLC Troubleshooting Guide. Sepax Technologies. [Link]

  • Equilibration, Regeneration, and Maintenance of HPLC Column. Hawach Scientific. [Link]

  • controlling retention time and pH. Chromatography Forum. [Link]

  • Effect of mobile phase pH and organic content on retention times and.... ResearchGate. [Link]

  • Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times. LCGC International. [Link]

  • Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. SpringerLink. [Link]

  • GOOD LABORATORY PRACTICE for HPLC. Crawford Scientific. [Link]

  • Analytical performance of the dilute-and-shoot method (a) and a.... ResearchGate. [Link]

  • Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS Euroanalysis XVII. ResearchGate. [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Sciety. [Link]

Sources

Troubleshooting

Degradation pathways of (R)-(+)-beta-Methylphenethylamine under stress conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (R)-(+)-beta-Methylphenethylamine (BMPEA). This guide is designed to provide you with in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (R)-(+)-beta-Methylphenethylamine (BMPEA). This guide is designed to provide you with in-depth technical and practical advice for conducting forced degradation studies. As your dedicated application scientist, my goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot effectively, and ensure the scientific integrity of your stability-indicating methods.

Forced degradation, or stress testing, is a critical component of drug development. It provides invaluable insights into the intrinsic stability of a drug substance, helps to elucidate potential degradation pathways, and is a regulatory requirement for the development and validation of stability-indicating analytical methods[1][2]. Given that BMPEA is a primary amine, particular attention must be paid to its potential for oxidation and interactions with acidic and basic media.

This guide is structured in a question-and-answer format to directly address the common challenges and queries that arise during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies for (R)-(+)-beta-Methylphenethylamine necessary?

A1: Forced degradation studies are fundamental for several key reasons:

  • Development of Stability-Indicating Methods: These studies generate degradation products, which are then used to develop and validate an analytical method (typically HPLC) that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants, impurities, and any formulation excipients.

  • Understanding Degradation Pathways: By subjecting BMPEA to various stress conditions (acid, base, oxidation, heat, light), we can identify its likely degradation products and understand its intrinsic stability. This knowledge is crucial for developing a stable formulation.

  • Informing Formulation and Packaging Development: Knowledge of BMPEA's stability helps in selecting appropriate excipients and packaging to protect the drug substance from degradation. For example, if the molecule is found to be sensitive to light, light-resistant packaging would be recommended[3].

  • Meeting Regulatory Requirements: Regulatory bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) require forced degradation studies to be part of the drug approval process to demonstrate the specificity of the analytical method[1][2].

Q2: What are the primary stress conditions to be applied for (R)-(+)-beta-Methylphenethylamine?

A2: Based on the chemical structure of BMPEA (a phenethylamine derivative) and ICH guidelines, the following stress conditions are recommended:

  • Acid Hydrolysis: Treatment with a mineral acid like hydrochloric acid (HCl) to assess susceptibility to low pH environments.

  • Alkaline Hydrolysis: Treatment with a base like sodium hydroxide (NaOH) to evaluate stability in high pH conditions.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), to investigate oxidative degradation pathways. The primary amine group in BMPEA is a potential site for oxidation.

  • Thermal Degradation: Heating the solid drug substance or a solution at elevated temperatures to assess the impact of heat on its stability.

  • Photodegradation: Exposing the drug substance to a combination of UV and visible light to determine its photosensitivity, as outlined in ICH Q1B guidelines.

Q3: What are the likely degradation pathways and products for (R)-(+)-beta-Methylphenethylamine?

A3: While specific literature on the forced degradation of BMPEA is limited, we can infer potential pathways based on its chemical structure and studies on related compounds like amphetamine and phenethylamine.

  • Oxidative Degradation: The primary amine is susceptible to oxidation. Studies on methamphetamine have shown that N-oxidation can occur, leading to the formation of oximes[4]. Another potential pathway, similar to the metabolism of BMPEA, is hydroxylation of the phenyl ring or the aliphatic chain[5].

  • Thermal Degradation: Studies on methamphetamine have shown that thermal stress can lead to demethylation and the formation of various pyrolysis products, including amphetamine and dimethylamphetamine[6]. For BMPEA, thermal stress could potentially lead to deamination or cleavage of the molecule.

  • Photodegradation: Amphetamines have been shown to undergo photodegradation, leading to a decrease in their concentration upon exposure to artificial sunlight[7]. The specific photoproducts for BMPEA are not well-documented, but could involve reactions at the phenyl ring or the amine group.

  • Acid/Alkaline Hydrolysis: BMPEA does not have functional groups that are readily hydrolyzable, such as esters or amides. Therefore, significant degradation under mild acidic or alkaline conditions is not expected[8]. However, under harsh conditions (high temperature and extreme pH), some degradation may occur.

Below is a proposed general degradation pathway for BMPEA under oxidative stress:

G BMPEA (R)-(+)-beta-Methylphenethylamine Oxidative_Stress Oxidative Stress (e.g., H₂O₂) BMPEA->Oxidative_Stress Hydroxylated_Product Hydroxylated BMPEA (Aromatic or Aliphatic) Oxidative_Stress->Hydroxylated_Product Hydroxylation N_Oxide BMPEA N-Oxide Oxidative_Stress->N_Oxide N-Oxidation Oxime Phenylacetone Oxime N_Oxide->Oxime Rearrangement

Caption: Proposed Oxidative Degradation Pathway of BMPEA.

Troubleshooting Guide

Q4: I am not observing any degradation under my chosen stress conditions. What should I do?

A4: This is a common challenge, especially for a relatively stable molecule like BMPEA. Here’s a systematic approach to troubleshoot this issue:

  • Increase Stress Severity: The initial stress conditions may not be harsh enough. Incrementally increase the severity of the conditions. For example:

    • Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., from 60°C to 80°C), or prolong the exposure time.

    • Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 30%) or extend the reaction time.

    • Thermal: Increase the temperature, ensuring it remains below the melting point of the compound.

  • Confirm Analyte Solubility: Ensure that BMPEA is fully dissolved in the chosen solvent for solution-state studies. Poor solubility can lead to incomplete exposure to the stressor.

  • Verify Analytical Method Sensitivity: Your analytical method might not be sensitive enough to detect low levels of degradation products. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method.

  • Consider Co-solvents: If BMPEA has poor aqueous solubility, consider using a co-solvent (e.g., methanol or acetonitrile) in your stress solutions. However, be mindful that the co-solvent itself should be stable under the stress conditions and not interfere with the analysis.

Q5: I am seeing multiple peaks in my chromatogram after stress testing. How do I confirm they are degradation products?

A5: It's crucial to differentiate between true degradation products, impurities from the starting material, and artifacts from the stress conditions or sample matrix.

  • Analyze a Control Sample: Always run a control sample (BMPEA in the same solvent, without the stressor, kept at ambient temperature) alongside your stressed samples. Any peaks present in the control are not degradation products.

  • Analyze a Blank Sample: Run a blank sample (solvent with the stressor, but without BMPEA) that has been subjected to the same stress conditions. This will help identify any peaks originating from the degradation of the solvent or reagents.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main BMPEA peak and the new peaks. A non-homogenous peak may indicate co-elution.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass information for the new peaks. This is the most definitive way to identify degradation products. The expected mass of potential degradants (e.g., hydroxylated BMPEA would have a mass increase of 16 Da) can be used to tentatively identify them.

  • Mass Balance Calculation: A good stability-indicating method should account for all of the initial drug. The sum of the assay of the parent drug and the amount of all degradation products should be close to 100% of the initial concentration. A significant deviation may indicate that some degradants are not being detected (e.g., they are not UV-active or are retained on the column).

Q6: I am observing significant peak tailing for (R)-(+)-beta-Methylphenethylamine in my HPLC analysis. How can I improve the peak shape?

A6: Peak tailing is a frequent issue when analyzing basic compounds like BMPEA. It is often caused by secondary interactions between the basic amine group and acidic residual silanols on the silica-based stationary phase of the HPLC column.

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the residual silanols, minimizing their interaction with the protonated amine of BMPEA.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to reduce the number of accessible silanols. Using such a column is highly recommended.

  • Add a Competing Base to the Mobile Phase: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase (e.g., 0.1%). The TEA will interact with the residual silanols, masking them from the analyte.

  • Increase the Ionic Strength of the Mobile Phase: Increasing the buffer concentration in the mobile phase can also help to reduce secondary interactions.

  • Check for Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing. Ensure that the HPLC system is properly plumbed.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on (R)-(+)-beta-Methylphenethylamine.

General Preparation:

  • Prepare a stock solution of (R)-(+)-beta-Methylphenethylamine in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of about 100 µg/mL.

1. Acid Hydrolysis

  • Add 1 mL of the BMPEA stock solution to a vial.

  • Add 9 mL of 1 M HCl.

  • Heat the solution at 80°C for 24 hours.

  • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

2. Alkaline Hydrolysis

  • Add 1 mL of the BMPEA stock solution to a vial.

  • Add 9 mL of 1 M NaOH.

  • Heat the solution at 80°C for 24 hours.

  • At appropriate time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1 M HCl.

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

3. Oxidative Degradation

  • Add 1 mL of the BMPEA stock solution to a vial.

  • Add 9 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation (Solid State)

  • Place a thin layer of solid BMPEA powder in a petri dish.

  • Heat in a hot air oven at 105°C for 48 hours.

  • At appropriate time points, withdraw a sample, dissolve it in the mobile phase to a suitable concentration, and analyze by HPLC.

5. Photodegradation

  • Expose a solution of BMPEA (100 µg/mL in water or methanol) and a sample of solid BMPEA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[9].

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • At the end of the exposure period, prepare the samples for HPLC analysis.

The following diagram illustrates the general workflow for a forced degradation study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare BMPEA Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 80°C) Prep->Acid Alkali Alkaline Hydrolysis (1M NaOH, 80°C) Prep->Alkali Oxidation Oxidation (30% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid, 105°C) Prep->Thermal Photo Photodegradation (ICH Q1B) Prep->Photo Sampling Sampling at Time Points & Neutralization (if needed) Acid->Sampling Alkali->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV/PDA/MS Analysis Sampling->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: General Workflow for Forced Degradation Studies.

Data Summary

The following table summarizes the recommended stress conditions and the anticipated degradation behavior of (R)-(+)-beta-Methylphenethylamine, based on its chemical structure and data from related compounds.

Stress ConditionReagent/ParametersExpected DegradationPotential Degradation Products
Acid Hydrolysis 1 M HCl, 80°C, 24hLow to ModerateMinimal, potential for minor side reactions
Alkaline Hydrolysis 1 M NaOH, 80°C, 24hLow to ModerateMinimal, potential for minor side reactions
Oxidation 30% H₂O₂, RT, 24hModerate to HighHydroxylated BMPEA, BMPEA N-Oxide, Oximes
Thermal Solid state, 105°C, 48hModerateDeamination products, other cleavage products
Photodegradation ICH Q1B guidelinesLow to ModerateVarious photoproducts

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). URL: [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005). URL: [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). URL: [Link]

  • Alsante, K. M., et al. (2011). AAPS PharmSciTech, 12(1), 169-183.
  • Bakshi, M., & Singh, S. (2002). Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Klick, S., et al. (2005). Journal of Pharmaceutical and Biomedical Analysis, 37(3), 433-445.
  • Ngwa, G. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1159-1165.
  • Reynolds, D. W., et al. (2002). Pharmaceutical Technology, 26(2), 48-58.
  • Analysis of pyrolysis products of methamphetamine. (2004). PubMed.
  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. (2023).
  • Forced Degrad
  • Chemical decontamination of methamphetamine and ephedrine using an activated peroxide-containing cleaning solution. (2023). PubMed.
  • Methamphetamine toxicity: Thermal degradation, CYP450-mediated metabolic activation and cytotoxic epoxide form
  • A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. (2018).
  • Chemical decontamination of methamphetamine and ephedrine using an activated peroxide-containing cleaning solution. (2023). PubMed.
  • A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. (2018). PubMed.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • D-amphetamine-induced hydrogen peroxide production in skeletal muscle is modulated by monoamine oxidase inhibition. (2006). PubMed.
  • Strategies for Resolving Stability Issues in Drug Formul
  • Polar hydrophilic prodrugs of amphetamine and other stimulants and processes for making and using the same. (2007).
  • AMPHETAMINE. (2005). SWGDRUG.org.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013).
  • Decomposition of methamphetamine and formation of N-methylmethamphetamine over 30 days in the presence of various concentrations of formalin (5, 10, or 20%) at pH 7. (2015).
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015). Oxford Academic.
  • Amphetamine. PubChem.
  • Poor Stability Study Design Leading to Rejections? Common Errors Explained. (2025).
  • Amphetamine as an artifact of methamphetamine during periodate degradation of interfering ephedrine, pseudoephedrine, and phenylpropanolamine. (1994). PubMed.
  • Process for the synthesis of amphetamine derivatives. (2013).
  • Stability Studies: An Essential Step for Quality Management in Drug Development. (2023).
  • Liquid Chromatographic Analysis of Amphetamine and Related Compounds in Urine Using Solid-Phase Extraction and 3,5-Dinitrobenzoy. (1998).
  • Process for the synthesis of amphetamine derivatives. (2013).
  • Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F) | Best for learning. (2025). YouTube.
  • Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. (2025). PubMed Central.
  • Amphetamine. Wikipedia.
  • (PDF) Simultaneous determination of amphetamine, methamphetamine, and caffeine in seized tablets by high-performance liquid chromatography. (2016).
  • ANALYTICAL STUDY OF AMPHETAMINE AND METHAMPHETAMINE BY REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROM
  • Chemical Reviews Journal.

Sources

Optimization

Technical Support Center: Solid-Phase Extraction of β-Methylphenethylamine (BMPEA)

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery of β-Methylphenethylamine (BMPEA) d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery of β-Methylphenethylamine (BMPEA) during solid-phase extraction (SPE). Our approach is built on explaining the causal relationships between SPE parameters and analyte behavior, empowering you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and challenges encountered during the SPE of BMPEA.

Q1: My overall recovery for BMPEA is critically low. Where should I begin troubleshooting?

A: The most effective first step is to perform a mass balance study to pinpoint the stage of analyte loss. Low recovery is a symptom, and its cause can only be identified by systematically checking each step of the SPE process.[1][2]

Diagnostic Protocol: Mass Balance Analysis

  • Collect Fractions: Separately collect the effluent from each step of your SPE procedure:

    • Sample Load Effluent (the liquid that passes through after loading your sample)

    • Wash Step Effluent(s)

    • Elution Fraction(s)

  • Analyze All Fractions: Quantify the amount of BMPEA in each collected fraction, as well as in your final intended eluate.

  • Interpret the Results:

    • BMPEA in Load Effluent: Indicates poor retention. Your analyte is not binding to the sorbent. Proceed to Q2 and Q3.

    • BMPEA in Wash Effluent: Indicates premature elution. Your wash solvent is too strong and is stripping the analyte from the sorbent. Proceed to Q4.

    • BMPEA Not Detected or Low in All Fractions: This could indicate analyte degradation, irreversible binding to the sorbent, or non-specific binding to your collection vessels. If irreversible binding is suspected, proceed to Q5.

Q2: How do I select the correct SPE sorbent for BMPEA? The options are overwhelming.

A: Sorbent selection is the foundation of a successful SPE method and must be matched to the analyte's chemical properties.[3] BMPEA is a basic compound containing a non-polar phenyl ring and an ionizable primary amine group. This dual nature allows for several retention strategies, with mixed-mode sorbents often providing the highest selectivity and recovery from complex matrices.[4][5]

Table 1: Comparison of SPE Sorbent Chemistries for BMPEA Extraction

Sorbent TypePrimary Retention MechanismOptimal Loading pHTypical Wash SolventTypical Elution SolventPros & Cons
Reversed-Phase (C18, C8) Hydrophobic Interaction> 11.0 (to neutralize the amine)Water with low % organic (e.g., 5% MeOH)High % organic (e.g., Methanol, Acetonitrile)Pro: Good for simple matrices. Con: Low selectivity; prone to matrix interferences as many endogenous compounds are also retained.
Strong Cation Exchange (SCX) Ionic Interaction< 8.0 (to protonate the amine)Acidic buffer (e.g., pH 3 phosphate buffer), followed by Methanol5% Ammonium Hydroxide in MethanolPro: Highly selective for basic compounds. Con: May have strong retention, requiring careful optimization of elution.
Mixed-Mode Cation Exchange (MCX) Hydrophobic & Ionic Interaction< 8.0 (to protonate the amine)1. Acidic water/buffer 2. 100% Methanol5% Ammonium Hydroxide in MethanolPro: Superior selectivity and cleanup for complex matrices (e.g., plasma, blood).[4][6] Allows for rigorous washing to remove both polar and non-polar interferences. Con: Method development can be slightly more complex.

Recommendation: For complex biological matrices like plasma, serum, or urine, a Mixed-Mode Cation Exchange (MCX) sorbent is highly recommended as a starting point. Its dual retention mechanism provides the selectivity needed to remove a wide range of interferences, which is critical for achieving high, reproducible recovery and minimizing matrix effects in subsequent LC-MS analysis.[4][5][7]

Q3: What is the optimal sample loading pH for BMPEA, and why is it so important?

A: The pH of your sample during loading is critical because it dictates the ionization state of BMPEA's primary amine, which in turn controls its interaction with the SPE sorbent.[8][9] The optimal pH is entirely dependent on your chosen retention mechanism.

  • For Reversed-Phase (C18, C8): To maximize hydrophobic retention, BMPEA must be in its neutral, non-ionized form. The pKa of phenethylamines is typically around 10. To ensure complete neutralization, the sample pH should be adjusted to at least 2 pH units above the pKa .[8][9] Therefore, a loading pH of >11.0 is required. At this pH, the molecule is more hydrophobic and will bind strongly to the C18 chains.

  • For Cation-Exchange (SCX or MCX): To engage the ionic retention mechanism, BMPEA must be in its positively charged (protonated) form. This is achieved by adjusting the sample pH to be at least 2 pH units below the pKa .[9] A loading pH of <8.0 (e.g., pH 6) is ideal to ensure the amine group is fully protonated (R-NH3+) and can bind strongly to the negatively charged sorbent.

Q4: My mass balance study shows I'm losing BMPEA during the wash step. What's causing this?

A: Analyte loss during the wash step means your wash solvent is too eluotropic (strong), causing BMPEA to be prematurely eluted from the cartridge.[2][5] The goal of the wash step is to remove interferences that are less strongly bound than your analyte of interest.

  • If using Reversed-Phase: Your wash solvent likely contains too high a percentage of organic solvent (e.g., methanol or acetonitrile). Reduce the organic content in your wash solution or switch to a 100% aqueous wash.

  • If using Mixed-Mode (MCX): This is where the power of mixed-mode becomes apparent. Because BMPEA is retained by a very strong ionic bond, you can use aggressive wash solvents to achieve superior sample cleanup. A typical MCX wash strategy is a two-step process:

    • Aqueous Acidic Wash: Use a solvent like 2% formic acid in water to wash away polar, water-soluble interferences. BMPEA remains bound via its ionic charge.

    • Organic Wash: Use a strong organic solvent like 100% methanol to wash away non-polar and hydrophobic interferences (e.g., lipids, phospholipids).[10] BMPEA will remain strongly bound by the cation-exchange mechanism. If you are losing BMPEA with a methanol wash, it suggests the ionic retention was not properly engaged during the loading step (see Q3).

Q5: I have good retention during load and wash, but I can't get the BMPEA off the cartridge during elution. How can I improve elution?

A: Incomplete elution occurs when the elution solvent is not strong enough to disrupt the analyte-sorbent interaction.[3][11]

  • If using Reversed-Phase: Your elution solvent may not be sufficiently non-polar. Ensure you are using a strong solvent like methanol or acetonitrile. If recovery is still low, consider adding a small amount of modifier (e.g., 1-2% formic acid or ammonium hydroxide) to the elution solvent, which can sometimes improve desorption. Also, ensure your elution volume is sufficient to completely pass through the sorbent bed, perhaps by using two smaller aliquots.[1][12]

  • If using Cation-Exchange or Mixed-Mode: A purely organic solvent will not elute BMPEA. You must disrupt the strong ionic bond. This is achieved by neutralizing the charge on the BMPEA molecule. The most effective elution solvent is a high-pH, organic solution . A standard and highly effective choice is 5% ammonium hydroxide in methanol . The ammonium hydroxide (high pH) deprotonates the BMPEA (R-NH3+ → R-NH2), breaking the ionic bond, while the methanol disrupts any secondary hydrophobic interactions, allowing for complete elution.

Q6: My BMPEA recovery is inconsistent and not reproducible between samples. What are the likely causes?

A: Poor reproducibility is often caused by procedural variability rather than chemical incompatibility.[2][13]

  • Inconsistent Flow Rates: Excessively fast flow rates during sample loading can prevent the equilibrium required for proper binding, leading to analyte breakthrough.[8] Conversely, inconsistent elution flow can affect recovery. Solution: Use a vacuum or positive pressure manifold to maintain a slow, consistent flow rate of approximately 1 mL/min.[8][14]

  • Sorbent Bed Drying: For silica-based sorbents, allowing the bed to dry out after conditioning and before sample loading can lead to "channeling," where the sample passes through fissures in the sorbent bed instead of interacting with it.[1] Solution: Ensure the sorbent bed remains fully wetted between the conditioning, equilibration, and sample loading steps.[15] (Note: This is less of a concern for polymeric sorbents).[9]

  • Insufficient Conditioning/Equilibration: Failing to properly condition (wet the sorbent) and equilibrate (create the correct pH/polar environment) will lead to inconsistent interactions and poor recovery.[16] Always follow the manufacturer's recommended volumes and solvents for these steps.

Workflow & Experimental Protocols

To provide a practical framework, we have designed a troubleshooting workflow and a validated starting protocol for the extraction of BMPEA from a biological matrix.

Troubleshooting Workflow Diagram

The following diagram outlines a logical path for diagnosing and resolving low recovery issues.

SPE_Troubleshooting_BMPEA start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Start: Low BMPEA Recovery mass_balance Perform Mass Balance: Analyze Load, Wash, & Elution Fractions start->mass_balance where_loss Where is BMPEA Lost? mass_balance->where_loss loss_load In Load Fraction (Poor Retention) where_loss->loss_load Load loss_wash In Wash Fraction (Premature Elution) where_loss->loss_wash Wash loss_elution Stuck on Sorbent (Incomplete Elution) where_loss->loss_elution Elution sol_load1 Check Sorbent Choice: Use Mixed-Mode (MCX) for complex matrices. loss_load->sol_load1 sol_load2 Optimize Loading pH: For MCX/SCX, use pH < 8. For Reversed-Phase, use pH > 11. loss_load->sol_load2 sol_load3 Reduce Flow Rate: Aim for ~1 mL/min to ensure binding. loss_load->sol_load3 sol_wash1 For Reversed-Phase: Decrease % organic in wash solvent. loss_wash->sol_wash1 sol_wash2 For Mixed-Mode (MCX): Ensure sample was loaded at low pH to engage strong ionic retention. loss_wash->sol_wash2 sol_elute1 For Cation Exchange/MCX: Use Basic Eluent (e.g., 5% NH4OH in MeOH) to neutralize amine charge. loss_elution->sol_elute1 sol_elute2 Increase Elution Volume: Use 2 x aliquots to ensure full desorption. loss_elution->sol_elute2 sol_elute3 For Reversed-Phase: Increase organic strength of eluent. loss_elution->sol_elute3

Caption: Troubleshooting workflow for low BMPEA recovery in SPE.

Example Protocol: BMPEA Extraction from Plasma using Mixed-Mode Cation Exchange (MCX) SPE

This protocol is a robust starting point for extracting BMPEA from complex biological fluids like plasma or serum and is based on established methods for basic drugs.[4][14]

Materials:

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX type)

  • Sample: Plasma, pre-treated as described below

  • Reagents: Methanol (HPLC Grade), Deionized Water, 2% Formic Acid in Water, 5% Ammonium Hydroxide in Methanol

Methodology:

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard if used.

    • Add 1 mL of 2% formic acid in water.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at >3000 x g for 10 minutes.

    • Collect the supernatant for loading onto the SPE cartridge. This step ensures the sample is at a low pH to protonate the BMPEA.

  • Condition:

    • Pass 3 mL of Methanol through the cartridge to wet the sorbent and activate both retention mechanisms.

  • Equilibrate:

    • Pass 3 mL of Deionized Water through the cartridge. Do not let the sorbent dry. This prepares the cartridge for the aqueous sample.

  • Load:

    • Load the pre-treated plasma supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash (2-Step):

    • Step 5a (Polar Interference Removal): Wash with 3 mL of 2% Formic Acid in Water. This removes polar matrix components while BMPEA is retained by both hydrophobic and ionic interactions.

    • Step 5b (Non-Polar Interference Removal): Wash with 3 mL of Methanol. This removes lipids and other hydrophobic interferences. BMPEA remains strongly bound by the cation exchange mechanism.

  • Elute:

    • Elute the BMPEA with 2 mL of 5% Ammonium Hydroxide in Methanol . The high pH neutralizes the amine, breaking the ionic bond and allowing for elution.

    • Collect the eluate. A second elution with an additional 1-2 mL can be performed to ensure complete recovery.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of mobile phase for LC-MS analysis.

References

  • BenchChem. (n.d.). Solid-Phase Extraction Protocol for Bempedoic Acid and its d4-Analog in Human Plasma.
  • Caron, B. M., et al. (2018). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • News-Medical.Net. (2021). Solid Phase Extraction: Top 10 Tips.
  • Abiedalla, Y., et al. (2023). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. NIH.
  • Welch Materials. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Wikipedia. (n.d.). β-Methylphenethylamine.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). Beta-Methylphenethylamine.
  • Abiedalla, Y., et al. (2023). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. ResearchGate.
  • Clinical Chemistry. (2024). B-286 Single Experiment, Single Plate Solid Phase Extraction (SPE) Optimization using 47 Drug Analytes as an Example. Oxford Academic.
  • ALWSCI. (n.d.). Why Is Your SPE Recovery So Low?.
  • NIH. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • Sigma-Aldrich. (n.d.). (R)-(+)-β-Methylphenethylamine.
  • BenchChem. (n.d.). Troubleshooting low recovery of tetrahydrozoline during solid-phase extraction.
  • Thermo Fisher Scientific. (n.d.). SPE Method Development.
  • Chem-Impex. (n.d.). (R)-(+)-β-Methylphenethylamine.
  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • LCGC International. (n.d.). The Most Common Mistakes in Solid-Phase Extraction.
  • Agilent. (n.d.). SPE Method Development Tips and Tricks.
  • Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
  • Thermo Fisher Scientific. (n.d.). SPE Phase and Solvent Selection.
  • NIH. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry.
  • SiliCycle. (2021). How to Solve Common Challenges in Solid-Phase Extraction.
  • ResolveMass Laboratories Inc. (n.d.). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
  • Sigma-Aldrich. (n.d.). Controlling SPE Selectivity Through pH and Organic Modifier Manipulation.
  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
  • SpringerLink. (n.d.). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS.
  • ALWSCI. (n.d.). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow.

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of β-Methylphenethylamine Enantiomers

Welcome to the dedicated support center for optimizing the chiral separation of β-methylphenethylamine enantiomers. This guide is designed for researchers and drug development professionals who are navigating the complex...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for optimizing the chiral separation of β-methylphenethylamine enantiomers. This guide is designed for researchers and drug development professionals who are navigating the complexities of resolving these structurally similar compounds using High-Performance Liquid Chromatography (HPLC). Here, we will delve into the underlying principles of chiral recognition, troubleshoot common separation challenges, and provide detailed protocols to enhance the resolution and robustness of your analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of β-methylphenethylamine.

Q1: Why is the chiral separation of β-methylphenethylamine and its analogs important?

The enantiomers of β-methylphenethylamine, (R)- and (S)-β-methylphenethylamine, can exhibit distinct pharmacological and toxicological profiles. For instance, in drug development, one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or contribute to adverse effects. Therefore, accurate enantiomeric separation is critical for pharmacokinetic studies, quality control of pharmaceuticals, and metabolic research to ensure safety and efficacy.

Q2: What are the most common types of Chiral Stationary Phases (CSPs) used for separating β-methylphenethylamine enantiomers?

The most successful separations of β-methylphenethylamine enantiomers are typically achieved using polysaccharide-based CSPs. These are high-performance columns where a chiral selector, such as a cellulose or amylose derivative, is coated or covalently bonded to a silica support. Specifically, derivatives like cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent chiral recognition capabilities for this class of compounds. The selection of the CSP is paramount as it governs the primary mechanism of enantiomeric recognition.

Q3: Can I use a standard C18 column for this separation?

A standard C18 (achiral) column cannot be used to separate enantiomers directly. Enantiomers have identical physical and chemical properties in an achiral environment. To achieve separation, a chiral environment must be introduced. This is accomplished either by using a chiral stationary phase (the most common method), or by adding a chiral selector to the mobile phase, which is a less common and often more complex approach.

Q4: What is the typical mobile phase composition for this type of separation?

For polysaccharide-based CSPs, the mobile phase is typically a mixture of a non-polar organic solvent (like hexane or heptane) and an alcohol (such as isopropanol or ethanol). The ratio of these components is a critical parameter for optimizing resolution. A small amount of an amine additive, like diethylamine (DEA) or ethylenediamine (EDA), is often required to improve peak shape and reduce tailing by minimizing interactions between the basic analyte and residual acidic sites on the silica support.

Part 2: Troubleshooting Guide: Enhancing Resolution and Peak Shape

This guide provides a structured approach to resolving common issues encountered during method development for the chiral separation of β-methylphenethylamine.

Issue 1: Poor or No Resolution of Enantiomers

If you are observing a single peak or two co-eluting peaks, consider the following troubleshooting steps. The workflow below outlines a systematic approach to addressing this issue.

G cluster_0 Troubleshooting: Poor Resolution Start Poor Resolution Observed CheckCSP Verify CSP Suitability (e.g., Polysaccharide-based) Start->CheckCSP Step 1 OptimizeMP Optimize Mobile Phase (Alcohol Content) CheckCSP->OptimizeMP Step 2 CheckFlowRate Decrease Flow Rate OptimizeMP->CheckFlowRate Step 3 CheckTemp Lower Column Temperature CheckFlowRate->CheckTemp Step 4 Success Resolution Achieved CheckTemp->Success Step 5

Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.

Detailed Steps & Explanations:

  • Verify CSP Suitability: Ensure you are using a chiral stationary phase known to be effective for primary amines. Polysaccharide-based columns, particularly those with carbamate derivatives, are a strong starting point. The chiral selector's three-dimensional structure creates pockets or grooves where the enantiomers can interact differently, leading to separation.

  • Optimize Mobile Phase Composition: The concentration of the alcohol modifier in the mobile phase is a critical factor.

    • Too Much Alcohol: A high percentage of alcohol (e.g., >20% isopropanol) can reduce the interaction between the analyte and the CSP, leading to faster elution but poor resolution.

    • Too Little Alcohol: Insufficient alcohol content can lead to very long retention times and broad peaks.

    • Action: Systematically vary the alcohol percentage. Start with a typical composition, such as Hexane/Isopropanol (90:10 v/v), and adjust the isopropanol content in small increments (e.g., ±2%).

  • Decrease Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes spend interacting with the stationary phase, which can enhance resolution. This is based on the Van Deemter equation, where lower flow rates can lead to increased column efficiency.

  • Lower the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature (e.g., from 25°C to 15°C) often improves resolution by increasing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.

Issue 2: Peak Tailing and Poor Peak Shape

Peak tailing is a common issue when analyzing basic compounds like β-methylphenethylamine. It is often caused by secondary interactions with the column packing material.

Table 1: Troubleshooting Peak Tailing

Potential Cause Explanation Recommended Action Expected Outcome
Secondary Ionic Interactions The basic amine group of the analyte interacts with acidic silanol groups on the silica support.Add a basic modifier to the mobile phase.Improved peak symmetry (reduced tailing factor).
Column Overload Injecting too much sample can saturate the stationary phase.Reduce the injection volume or the concentration of the sample.Sharper, more symmetrical peaks.
Column Contamination Buildup of strongly retained compounds on the column.Flush the column with a strong solvent (e.g., 100% Ethanol or Isopropanol).Restoration of peak shape and retention times.

Protocol for Adding a Basic Modifier:

  • Select a Modifier: Diethylamine (DEA) is a common and effective choice.

  • Prepare the Mobile Phase: For a mobile phase of Hexane/Isopropanol (90:10 v/v), add DEA to a final concentration of 0.1%.

    • Example: For 1 L of mobile phase, add 1 mL of DEA.

  • Equilibrate the System: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample. This ensures the stationary phase is fully equilibrated with the modifier.

Part 3: Experimental Protocol: Method Development for Chiral Separation

This section provides a step-by-step guide for developing a robust chiral HPLC method for β-methylphenethylamine.

Objective: To achieve baseline resolution (Rs > 1.5) of (R)- and (S)-β-methylphenethylamine enantiomers.

Materials:

  • HPLC System: With UV detector

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel OD-H or equivalent), 4.6 x 250 mm, 5 µm

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)

  • Sample: A solution of racemic β-methylphenethylamine (e.g., 1 mg/mL in mobile phase)

Step-by-Step Protocol:

  • Initial Column Installation and Equilibration:

    • Install the chiral column according to the manufacturer's instructions. Note the recommended flow direction.

    • Equilibrate the column with a starting mobile phase of n-Hexane/IPA/DEA (90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min .

    • Monitor the baseline at a suitable wavelength (e.g., 254 nm) until it is stable.

  • Initial Injection and Assessment:

    • Inject 10 µL of the racemic β-methylphenethylamine sample.

    • Analyze the resulting chromatogram for the number of peaks, their resolution, and shape.

  • Method Optimization Workflow:

    • The following diagram illustrates the decision-making process for optimizing the separation.

G cluster_1 Method Optimization Workflow Start Initial Injection CheckRes Resolution (Rs) > 1.5? Start->CheckRes AdjustIPA Adjust IPA % (Range: 5-15%) CheckRes->AdjustIPA No CheckTailing Tailing Factor > 1.5? CheckRes->CheckTailing Yes AdjustFlow Adjust Flow Rate (Range: 0.5-1.0 mL/min) AdjustIPA->AdjustFlow AdjustFlow->CheckRes AdjustDEA Adjust DEA % (Range: 0.1-0.2%) CheckTailing->AdjustDEA Yes Final Method Optimized CheckTailing->Final No AdjustDEA->CheckTailing

Caption: Decision tree for chiral method optimization.

  • Data Interpretation and Adjustments:

    • If Resolution is Poor (Rs < 1.5): Decrease the percentage of IPA in the mobile phase (e.g., to 8%). This will increase retention and improve the chances of separation. If retention becomes too long, a smaller decrease (e.g., to 9%) may be sufficient.

    • If Peaks are Tailing: If the tailing factor is greater than 1.5, ensure that DEA is present at 0.1%. If tailing persists, you may cautiously increase the DEA concentration to 0.2%, but be aware that excessive amine can sometimes compete with the analyte for sites on the CSP, potentially reducing resolution.

    • If Run Time is Too Long: If resolution is excellent (Rs > 2.0) but the analysis time is excessive, you can slightly increase the IPA percentage or the flow rate. Be sure to re-verify that the resolution remains acceptable after any changes.

References

  • Chiral Separations by HPLC. (Source: American Pharmaceutical Review) [Link]

  • A Practical Guide to Chiral HPLC Method Development. (Source: Chrom-Academy) [Link]

Optimization

Technical Support Center: Impurity Profiling of Synthetic BMPEA

Welcome to the Technical Support Center for the identification and characterization of impurities in synthetic β-methylphenethylamine (BMPEA). This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the identification and characterization of impurities in synthetic β-methylphenethylamine (BMPEA). This guide is designed for researchers, scientists, and drug development professionals who require high-purity BMPEA for their work. Ensuring the purity of synthetically derived compounds is paramount for accurate, reproducible research and for meeting safety standards in drug development.

This resource provides in-depth, experience-driven answers to common challenges encountered during the analysis of synthetic BMPEA, moving from high-level questions to specific, hands-on troubleshooting guides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the origin, importance, and regulation of impurities in BMPEA.

Q1: What are the primary sources of impurities in synthetic BMPEA?

Impurities in synthetic BMPEA can be broadly classified into organic and inorganic types, arising from various stages of the manufacturing process and storage.[1][2]

  • Organic Impurities: These are the most common and structurally diverse.

    • Starting Materials & Intermediates: Incomplete reactions can lead to the carryover of precursors (e.g., 2-phenylpropanal or 2-phenylpropionitrile) or intermediates into the final product.[1][2]

    • By-products: These result from side reactions occurring during the synthesis. For example, in a reductive amination pathway, over-alkylation could lead to di- or tri-substituted amine by-products. Another potential by-product, particularly if the reaction involves 2-phenylpropanal, is acetophenone, which can arise from substrate decomposition.[3]

    • Degradation Products: BMPEA, like other phenethylamines, can degrade upon exposure to air, light, or temperature extremes, leading to oxidation or other modifications.[1][2]

    • Reagents and Catalysts: While often inorganic, some organic reagents or ligands may persist in trace amounts.[1]

  • Inorganic Impurities: These typically originate from the manufacturing process.

    • Catalysts: Residual metals from catalytic hydrogenation steps (e.g., Palladium) are a common concern.[1]

    • Inorganic Salts: Formed during pH adjustments or work-up steps.[1]

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, benzene) can remain in the final product.[1]

Q2: Why is accurate impurity characterization critical for my research?

Accurate characterization is non-negotiable for scientific validity and safety.

  • Pharmacological & Toxicological Impact: Impurities, even at trace levels, can have their own biological activity. Some may be pharmacologically active, leading to unexpected or confounding results in assays. More critically, they can be toxic.[4] For instance, BMPEA itself, an isomer of amphetamine, has been shown to increase blood pressure.[5][6] Unknown impurities carry an unquantified risk.

  • Reproducibility: The presence of variable impurity profiles between different synthetic batches can lead to inconsistent experimental outcomes, undermining the reproducibility of your research.

  • Regulatory Compliance: For drug development professionals, regulatory bodies like the FDA and international consortiums (via ICH guidelines) have strict requirements for the reporting, identification, and qualification of impurities in active pharmaceutical ingredients (APIs).[7][8]

Q3: Are there regulatory standards I should be aware of for impurities?

Yes. The International Council for Harmonisation (ICH) provides the primary guidelines used globally in pharmaceutical development. The most relevant document is ICH Q3A(R2): Impurities in New Drug Substances .[1][7][9]

This guideline establishes thresholds for managing impurities:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤2 g/day , this is typically ≥0.05%.[1][8]

  • Identification Threshold: The level above which the structure of an impurity must be determined. This generally starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.[8]

  • Qualification Threshold: The level above which an impurity's biological safety must be established. This process involves acquiring and evaluating toxicological data.[1][2]

While these guidelines are for formal drug registration, they represent best practices for ensuring the safety and quality of any chemical entity intended for biological research.

Section 2: Troubleshooting Guide: From Detection to Characterization

This section uses a problem-and-solution format to address specific experimental challenges.

Problem: Unexpected Peaks in My Chromatogram

Q: I've run my crude synthetic BMPEA on GC-MS/HPLC and see multiple unexpected peaks. How do I start identifying them?

A: This is a common scenario. A systematic approach is crucial. The goal is to move from a simple observation (an extra peak) to a confirmed structural identity.

Step 1: Foundational Analysis (GC-MS and LC-MS) Your initial analysis is the starting point. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for volatile, thermally stable compounds like BMPEA.[10] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful, versatile alternative, especially for less stable compounds or complex mixtures.[11]

  • Expert Insight: For phenethylamines, GC-MS analysis can sometimes be improved with derivatization (e.g., using TFAA or MBTFA).[12][13] This process can improve peak shape, which is often poor for primary amines, and can yield more informative mass spectra.[12][13]

Step 2: Interrogate the Mass Spectra For each unknown peak, examine the mass spectrum.

  • Molecular Ion (M+): Can you identify the molecular ion? This tells you the molecular weight of the impurity. In LC-MS with electrospray ionization (ESI), you will typically see the protonated molecule [M+H]+.[14]

  • Fragmentation Pattern: The fragmentation pattern is a molecular fingerprint. For phenethylamines, a characteristic fragment results from cleavage of the Cα-Cβ bond.[14] Compare the fragmentation of your unknown to that of your main BMPEA peak. A similar pattern may suggest a structurally related impurity (e.g., a positional isomer or a compound with a minor modification).[15]

  • Database Search: Search the obtained mass spectrum against spectral libraries (e.g., NIST, Wiley). A match can provide a tentative identification, but it must be confirmed.

Step 3: Leverage High-Resolution Mass Spectrometry (HRMS) If a database search is inconclusive, the next critical step is to obtain an accurate mass measurement using a high-resolution instrument like a Q-TOF or Orbitrap mass spectrometer.[16]

  • Causality: HRMS provides a highly accurate mass-to-charge ratio, which allows you to determine the elemental composition (the exact chemical formula) of the impurity.[15] This dramatically narrows down the number of possible structures.

Step 4: Employ Tandem Mass Spectrometry (MS/MS) Tandem MS (or MS/MS) involves isolating the molecular ion of the impurity and fragmenting it to observe its daughter ions.[11] This provides detailed structural information and helps piece together the molecule's structure.[11][15]

The entire logical flow can be visualized as follows:

G cluster_0 Phase 1: Detection & Initial Analysis cluster_1 Phase 2: Tentative Identification cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Confirmation A Crude BMPEA Sample B Run GC-MS / HPLC-UV/MS A->B C Unexpected Peak(s) Detected B->C D Analyze Mass Spectrum C->D E Search Spectral Libraries (e.g., NIST) D->E F Tentative ID Found? E->F G Acquire High-Resolution MS (HRMS) F->G No K Isolate Impurity or Synthesize Standard F->K Yes H Determine Elemental Formula G->H J Propose Putative Structure(s) H->J I Perform Tandem MS (MS/MS) I->J J->K L Run NMR Spectroscopy (1H, 13C, 2D) K->L M Confirm Structure L->M

Workflow for Impurity Identification and Elucidation.
Problem: Co-elution and Poor Separation

Q: An unknown impurity is co-eluting with my main BMPEA peak in HPLC. What steps can I take to resolve it?

A: Co-elution is a common challenge in chromatography, especially with structurally similar compounds. Resolving the peaks requires systematically optimizing your HPLC method to alter the selectivity of the separation.

Here is a detailed protocol for method development focused on resolving basic compounds like BMPEA.

Experimental Protocol: HPLC Method Development for BMPEA

  • Understand Your Analyte: BMPEA is a basic compound (due to the primary amine). Its retention and peak shape in reversed-phase HPLC are highly sensitive to the mobile phase pH.[17] To ensure good retention and peak shape, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa, which neutralizes the molecule.[18]

  • Step 1: pH Optimization (The Highest Impact Parameter)

    • Rationale: Changing the pH of the mobile phase alters the ionization state of BMPEA and potentially acidic or basic impurities. This change in charge has a dramatic effect on their interaction with the C18 stationary phase, thus altering selectivity.

    • Action: Screen three pH levels.

      • Low pH (~2.5-3.0): Use a buffer like 0.1% formic acid or phosphate buffer. At this pH, the amine is protonated (positively charged). This can lead to good peak shapes but may require a column with excellent end-capping to prevent tailing.

      • Mid pH (~6.5-7.5): Use a phosphate buffer. This range is often less effective for bases as it's close to their pKa, leading to poor peak shape.

      • High pH (~9.5-10.5): Use a buffer like ammonium formate or ammonium acetate. At this pH, the amine is in its neutral, free-base form, which increases its retention on a C18 column. Trustworthiness Check: Ensure your HPLC column is stable at high pH. Not all C18 columns are; using a non-stable column will irreversibly damage it.[19]

  • Step 2: Organic Modifier and Gradient Optimization

    • Rationale: The choice and concentration of the organic solvent (the "B" solvent) control the overall retention time.

    • Action:

      • Solvent Choice: Acetonitrile and methanol are the most common choices.[17] Acetonitrile is generally a stronger solvent and provides lower backpressure. Try running the same gradient with both to see if the selectivity changes; sometimes peaks will reverse elution order.

      • Gradient Steepness: If peaks are eluting too close together, decrease the steepness of the gradient (e.g., change from a 5-95% B in 10 minutes to 5-95% B in 20 minutes). This gives the analytes more time to interact with the stationary phase and improve resolution.

  • Step 3: Stationary Phase Screening

    • Rationale: If pH and solvent optimization fail, the chemical nature of the stationary phase itself has the largest impact on selectivity.[18]

    • Action: Screen columns with different chemistries.

      • Standard C18: The workhorse for reversed-phase.

      • Phenyl-Hexyl: Offers different selectivity due to π-π interactions, which can be very effective for aromatic compounds like BMPEA and its impurities.[20]

      • Pentafluorophenyl (PFP or F5): Provides unique selectivity for positional isomers, halogenated compounds, and those with polar functional groups.[20][21]

  • Step 4: Temperature Control

    • Rationale: Increasing the column temperature decreases mobile phase viscosity (lowering backpressure) and can sometimes change selectivity.

    • Action: Try running the separation at 30°C, 40°C, and 50°C. Monitor for changes in resolution. Self-Validation: Be aware that higher temperatures can accelerate the degradation of sensitive analytes or silica-based columns, especially at high pH.

Problem: Ambiguous Spectroscopic Data

Q: The mass spectrum of my impurity is inconclusive. What's the next step for structural elucidation?

A: When mass spectrometry alone isn't enough, you must turn to the gold standard of structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy .[4][16] This requires isolating a sufficient quantity of the impurity.

  • Impurity Isolation: Use preparative HPLC or flash chromatography to isolate several milligrams of the unknown impurity. Purity of the isolated fraction should be confirmed analytically.

  • NMR Analysis:

    • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and which protons are adjacent to one another.

    • ¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal connectivity. COSY shows which protons are coupled to each other, while HSQC and HMBC show which protons are attached to which carbons.[16] This data allows you to piece together the molecular skeleton.

  • Structure Confirmation: The definitive structure proposed from NMR data can be unequivocally confirmed by synthesizing the proposed compound via an unambiguous route and demonstrating that its chromatographic and spectroscopic data (retention time, MS, NMR) are identical to that of the isolated impurity.

Section 3: Common Impurities Reference Table

The following table summarizes potential impurities that could arise during common synthetic routes to BMPEA. Note: This is not an exhaustive list, and actual impurities are highly dependent on the specific synthetic route and reaction conditions.

Impurity NamePotential SourceAnalytical Notes (LC-MS/GC-MS)
Amphetamine Positional isomer; could arise from isomeric starting materials.Identical MW and formula to BMPEA (135.21 g/mol ). Requires chromatographic separation for differentiation.[22][23] Fragmentation patterns are very similar.[24]
2-Phenylpropanal Unreacted starting material (reductive amination route).Lower retention time than BMPEA in RP-HPLC. Characteristic aldehyde signals in NMR.
N-Methyl-BMPEA Over-methylation or use of methylamine in synthesis.MW = 149.24 g/mol . [M+H]+ = 150. Fragmentation may show loss of methyl group.
Dibenzylamine By-product from certain reductive amination pathways.MW = 197.28 g/mol . [M+H]+ = 198.
Acetophenone Decomposition product of 2-phenylpropanal.[3]MW = 120.15 g/mol . Characteristic carbonyl fragment in MS.
1-Phenyl-2-propanol By-product from reduction of precursor ketones/aldehydes.MW = 136.19 g/mol . [M+H]+ = 137. Loss of water (-18) is a common fragmentation.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. (2020). Mass Spectrometry Letters. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Structural Elucidation of Unknown Impurity. Veeprho. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2024). AMSbiopharma. [Link]

  • Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. (2010). LCGC International. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (1995). U.S. Food and Drug Administration. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Structural elucidation of unknown impurities. SGS INSTITUT FRESENIUS. [Link]

  • HPLC Method Development For Basic Molecules: A Case Study. (2025). PharmaGuru. [Link]

  • Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. (2018). Waters Corporation. [Link]

  • How to Develop HPLC Method for Basic Compounds. (2024). Pharma Knowledge Forum. [Link]

  • GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. (2008). Journal of Chromatographic Science. [Link]

  • Automatic Derivatization System for Phenethylamine Drugs. Shimadzu. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2012). Molecules. [Link]

  • β-Methylphenethylamine. Wikipedia. [Link]

  • Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)‐β‐Methylphenethylamine. (2020). ChemCatChem. [Link]

  • Top Three HPLC Method Development Tips. (2019). LCGC International. [Link]

  • Basic HPLC method development. (2023). Reddit. [Link]

  • The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. (2019). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. (2025). Toxics. [Link]

  • Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. (2014). Analytical and Bioanalytical Chemistry. [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. (2025). MDPI. [Link]

  • Analytical performance of the dilute-and-shoot method (a) and a... (2014). ResearchGate. [Link]

  • β-PHENYLETHYLDIMETHYLAMINE. Organic Syntheses. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. (2025). National Institutes of Health. [Link]

  • BMPEA: A prohibited ingredient. Operation Supplement Safety. [Link]

  • BMPEA Found In Supplements Fuels Criticism. (2015). Nutraceuticals World. [Link]

  • An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements. (2015). Drug Testing and Analysis. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Improve the Stability of (R)-(+)-beta-Methylphenethylamine Solutions

Welcome to the technical support guide for (R)-(+)-beta-Methylphenethylamine [(R)-BMPEA]. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and ac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-(+)-beta-Methylphenethylamine [(R)-BMPEA]. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and actionable protocols for enhancing the stability of (R)-BMPEA solutions. As a primary amine, (R)-BMPEA is susceptible to several degradation pathways that can compromise experimental integrity and product shelf-life. This guide offers a structured approach to diagnosing, troubleshooting, and preventing these stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common stability-related inquiries.

Q1: My clear (R)-(+)-beta-Methylphenethylamine solution has turned yellow or brown. What is causing this discoloration? A1: This is a classic sign of oxidation. The primary amine group in the molecule is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and elevated temperatures. This leads to the formation of chromophoric (colored) degradation products, such as the corresponding imine, aldehyde, or other oxidized species.[1][2] For mitigation, refer to the protocols in Part 3 on preventing oxidation.

Q2: A fine white precipitate has formed in my neat compound/concentrated solution after exposure to air. What is it? A2: The precipitate is almost certainly a carbonate salt. (R)-BMPEA is a basic compound and will readily react with atmospheric carbon dioxide (CO2) to form (R)-(+)-beta-Methylphenethylammonium carbonate.[2][3] This is particularly common when handling the pure, free-base form of the compound. To prevent this, all handling should be performed under an inert atmosphere. See Protocol 3.2 for details.

Q3: My analytical results show a progressive loss of potency in my stock solution. What is the most likely cause? A3: A gradual loss of potency is typically due to chemical degradation. The two most significant factors are oxidation and reaction with CO2, as mentioned above. The rate of this degradation is highly dependent on storage conditions, including temperature, pH, light exposure, and the presence of oxygen.[2][4] Our In-Depth Troubleshooting Guide in Part 2 provides a framework for diagnosing the specific cause.

Q4: What are the ideal storage conditions for (R)-BMPEA solutions to ensure maximum stability? A4: For optimal long-term stability, solutions should be stored frozen (≤ -20°C) in tightly sealed amber glass vials under an inert nitrogen or argon atmosphere.[2] For short-term storage (days to weeks), refrigeration (2-8°C) under the same conditions is recommended. The choice of solvent and control of pH are also critical; see Part 3 for comprehensive strategies.

Q5: Which solvents are recommended for preparing stock solutions of (R)-BMPEA? A5: The choice depends on the final application. (R)-BMPEA is soluble in organic solvents like ethanol and slightly soluble in water.[5] For many biological applications, preparing a concentrated stock in ethanol followed by dilution into a buffered aqueous medium is a common practice. For aqueous solutions, using a slightly acidic buffer (pH 5-6.5) is highly recommended to form the more stable protonated salt form of the amine.[2][6]

Part 2: In-Depth Troubleshooting Guide

When encountering a stability issue, a systematic approach is crucial for accurate diagnosis and effective correction. The following table outlines common problems, their probable causes, suggested analytical methods for confirmation, and recommended actions.

Observable Problem Potential Cause(s) Recommended Diagnostic Analysis Corrective Action(s)
Solution Discoloration (Yellowing/Browning) Oxidation of the amine group.[1][2]UV-Vis Spectroscopy: Scan for new absorbance peaks indicating chromophore formation.LC-MS: Identify masses of potential degradation products.[7]Prepare fresh solution under inert gas (see Protocol 3.2 ).Store in amber vials to protect from light.Consider adding a compatible antioxidant after validation.
Precipitate Formation (White Solid) Reaction with atmospheric CO2 to form a carbonate salt.[2][3]Change in pH affecting solubility.Exceeding solubility limit in the chosen solvent.FTIR Spectroscopy: Look for characteristic carbonate peaks.Filtration & Weighing: Quantify the precipitate.pH Measurement: Check if the solution pH has shifted.Handle and store the compound and solutions under an inert atmosphere (see Protocol 3.2 ).Use a buffered solvent system to maintain pH (see Protocol 3.1 ).Ensure the concentration is below the solvent's saturation point at the storage temperature.
Shift in Solution pH Absorption of acidic gases (e.g., CO2) from the atmosphere.Degradation to acidic byproducts (e.g., carboxylic acids from oxidation).[1][8]Potentiometric pH Measurement: Track pH over time.Utilize a buffer system with adequate capacity to maintain the target pH (see Protocol 3.1 ).Store in tightly sealed containers with minimal headspace.
Loss of Potency / Purity Chemical degradation (Oxidation, photodegradation).Hydrolysis (if formulated with susceptible excipients).HPLC/UPLC with UV or MS detector: The gold standard for quantifying the parent compound and detecting degradation products.[9][10]Review and implement all stabilization strategies: control pH, prevent oxidation, protect from light, and optimize storage temperature.Prepare smaller, fresh batches more frequently.

Part 3: Core Stabilization Strategies & Protocols

Implementing the following strategies proactively will significantly enhance the stability of your (R)-(+)-beta-Methylphenethylamine solutions.

Strategy 1: Control of Solution pH

Scientific Rationale: The stability of amines in solution is highly pH-dependent.[6][11] The unprotonated free base (R-NH₂) contains a lone pair of electrons on the nitrogen atom, making it highly susceptible to oxidative attack. By maintaining a slightly acidic pH, the amine exists predominantly in its protonated ammonium salt form (R-NH₃⁺). In this state, the lone pair is engaged in a bond with a proton, rendering it significantly less available for oxidation.

Protocol 3.1: Preparation of a pH-Stabilized Aqueous Stock Solution

  • Buffer Selection: Choose a buffer system with a pKa value close to the desired pH range (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-7.5). Ensure the buffer components are compatible with your experimental system.

  • Buffer Preparation: Prepare the buffer at the desired concentration (e.g., 50 mM) in high-purity, deionized water.

  • Deoxygenation (Critical Step): Before adding (R)-BMPEA, deoxygenate the buffer by sparging with an inert gas like argon or nitrogen for 15-30 minutes. This removes dissolved oxygen, a key driver of degradation.

  • Compound Addition: Accurately weigh the required amount of (R)-BMPEA and dissolve it in the deoxygenated buffer. If using a pre-existing stock in an organic solvent, add the required aliquot to the buffer.

  • pH Verification and Adjustment: Measure the pH of the final solution. If necessary, adjust to the target pH using dilute acid (e.g., HCl) or base (e.g., NaOH) that is compatible with your system.

  • Storage: Aliquot the final solution into amber glass vials, flush the headspace with inert gas, seal tightly, and store at the appropriate temperature (≤ -20°C for long-term).

Strategy 2: Prevention of Oxidation and CO2 Reaction

Scientific Rationale: As established, oxygen and carbon dioxide are the primary atmospheric reactants that degrade (R)-BMPEA. The most effective strategy is to physically exclude them from the solution and its storage container.

Protocol 3.2: Handling and Storage Under an Inert Atmosphere

  • Materials: Obtain a cylinder of high-purity nitrogen or argon, appropriate regulators, septum-sealed vials, and long needles (gauges 18-22).

  • Sparging the Solvent: Before preparing the solution, insert two needles through the septum of the solvent container. One needle should reach below the liquid surface for gas inlet, and the other serves as a vent above the surface. Gently bubble the inert gas through the solvent for 15-30 minutes to displace dissolved oxygen.

  • Solution Preparation: Prepare the solution as described in Protocol 3.1, maintaining a positive pressure of inert gas over the solution whenever the container is open. This can be achieved by using a balloon filled with the inert gas attached to a needle.

  • Aliquoting and Storage: Dispense the solution into smaller, single-use amber vials. Before sealing each vial, flush the headspace (the gas-filled space above the liquid) with inert gas for 10-15 seconds to displace any air that may have entered.

  • Sealing: Use high-quality, airtight seals (e.g., PTFE-lined septa) and crimp or screw caps tightly. Store as recommended.

Strategy 3: Protection from Light

Scientific Rationale: Light, particularly in the UV spectrum, provides the activation energy necessary to initiate and propagate oxidative degradation reactions (photodegradation).[2]

Best Practices:

  • Primary Containers: Always use amber glass vials or bottles, which are designed to block UV and visible light.

  • Secondary Containment: For highly sensitive applications or long-term storage, place amber vials inside a labeled, light-proof box or wrap them in aluminum foil.

  • Laboratory Environment: Minimize exposure to direct sunlight or harsh overhead fluorescent lighting during handling.

Part 4: Visual Diagrams

The following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting stability issues.

BMPEA (R)-(+)-beta-Methylphenethylamine (R-NH2) Oxidation Oxidative Degradation BMPEA->Oxidation CO2_Reaction Carbonation Reaction BMPEA->CO2_Reaction Products Degradation Products (Imine, Aldehyde, Carboxylic Acid) Leads to Discoloration & Potency Loss Oxidation->Products Salt Carbonate Salt (R-NH3)2CO3 Forms White Precipitate CO2_Reaction->Salt Catalysts O2, Light, Heat Catalysts->Oxidation CO2 Atmospheric CO2 CO2->CO2_Reaction

Caption: Primary degradation pathways for (R)-BMPEA.

Start Stability Issue Observed? Discolor Discoloration? Start->Discolor Yes Precipitate Precipitate? Start->Precipitate No Cause_Ox Likely Cause: Oxidation Discolor->Cause_Ox Potency Potency Loss? Precipitate->Potency No Cause_CO2 Likely Cause: Carbonate Formation Precipitate->Cause_CO2 Yes Cause_Deg Likely Cause: General Degradation Potency->Cause_Deg Yes Action_Ox Action: Implement Protocol 3.2 (Inert Gas) Use Amber Vials Cause_Ox->Action_Ox Action_CO2 Action: Implement Protocol 3.2 (Inert Gas) Verify pH / Use Buffer (Protocol 3.1) Cause_CO2->Action_CO2 Action_Deg Action: Review All Protocols (3.1, 3.2) Check Storage Temperature Confirm Purity with HPLC Cause_Deg->Action_Deg

Caption: Troubleshooting workflow for stability issues.

Part 5: References

  • Biochemistry : Oxidation of Phenethylamine Derivatives by Cytochrome P450 2D6: The Issue of Substrate Protonation in Binding and Catalysis. [Link]

  • PubMed : Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. [Link]

  • ACS Publications : Stability of Structurally Varied Aqueous Amines for CO2 Capture. [Link]

  • J. Org. Chem. : Electrochemical oxidation of some phenethylamines. [Link]

  • PubMed : Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. [Link]

  • PubChem : (R)-(+)-beta-Methylphenethylamine Compound Summary. [Link]

  • ACS Publications : Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • NIH : Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. [Link]

  • Grokipedia : β-Methylphenethylamine. [Link]

  • ResearchGate : Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. [Link]

  • Wikipedia : β-Methylphenethylamine. [Link]

  • ACS Publications : Stabilization of Monoethanolamine Solutions in Carbon Dioxide Scrubbers. [Link]

  • ResearchGate : Proposed metabolic pathway of β-methylphenethylamine. [Link]

  • Wikipedia : Phenethylamine. [Link]

  • PubChem : Phenethylamine Compound Summary. [Link]

  • NCERT : Amines - Chemistry Textbook. [Link]

  • CP Lab Safety : (R)-(+)-beta-Methylphenethylamine Product Page. [Link]

  • Supplemented : Beta – Methylphenethylamine (BMPEA). [Link]

  • ResearchGate : Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Scribd : Influence of PH On The Stability of Pharmaceutical. [Link]

  • SpringerLink : Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. [Link]

  • MDPI : Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. [Link]

  • PubMed : Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. [Link]

  • Operation Supplement Safety : BMPEA: A prohibited ingredient. [Link]

  • Wikipedia : Mescaline. [Link]

Sources

Optimization

Technical Support Center: Optimization of Collision Energy for MS/MS Fragmentation of β-Methoxyphenethylamine (BMPEA)

Welcome to the technical support guide for the optimization of collision energy for the tandem mass spectrometry (MS/MS) analysis of β-Methoxyphenethylamine (BMPEA). This resource is designed for researchers, analytical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of collision energy for the tandem mass spectrometry (MS/MS) analysis of β-Methoxyphenethylamine (BMPEA). This resource is designed for researchers, analytical scientists, and drug development professionals who are working to establish robust and sensitive methods for the detection and quantification of BMPEA.

BMPEA, a positional isomer of amphetamine, has been identified in dietary and nutritional supplements, making its accurate detection critical for forensic, toxicological, and anti-doping applications.[1][2][3] Achieving optimal fragmentation during MS/MS is paramount for developing selective and sensitive analytical methods. The most critical parameter governing this fragmentation is the collision energy applied during collision-induced dissociation (CID).[4]

This guide provides a structured, question-and-answer-based approach to demystify the process of collision energy optimization, troubleshoot common issues, and explain the underlying scientific principles.

Part 1: Frequently Asked Questions (FAQs) & Fundamental Principles

This section addresses the foundational knowledge required to approach collision energy optimization for BMPEA.

Q1: What is BMPEA, and what is its precursor ion in positive ESI-MS?

A1: β-Methoxyphenethylamine (BMPEA) is an organic compound belonging to the phenethylamine class.[5] It is a structural isomer of amphetamine.[5][6] In typical positive mode electrospray ionization (ESI), BMPEA is protonated to form the precursor ion [M+H]⁺.

Compound Formula Molar Mass ( g/mol ) Precursor Ion [M+H]⁺ (m/z)
BMPEAC₉H₁₃NO151.21152.1

Note: The exact m/z may vary slightly based on instrument calibration and resolution. It is always recommended to confirm the precursor m/z by direct infusion of a standard.

Q2: What is Collision-Induced Dissociation (CID), and why is collision energy so important?

A2: Collision-Induced Dissociation (CID) is a technique used in tandem mass spectrometry to fragment selected ions.[7] The process involves accelerating the precursor ion (e.g., BMPEA's [M+H]⁺) and colliding it with neutral gas molecules (like nitrogen or argon) in a collision cell.[4][7] This collision converts some of the ion's kinetic energy into internal energy, causing it to vibrate and break chemical bonds, thus producing smaller fragment ions (product ions).[4][7]

Collision energy is the critical parameter that controls this process.[8]

  • Too low collision energy: Results in insufficient fragmentation, leading to a weak product ion signal and poor sensitivity.[9]

  • Too high collision energy: Can cause excessive fragmentation, breaking the molecule into very small, non-specific fragments or causing the desired product ion to fragment further. This also reduces the signal of the target product ion.[9]

The goal of optimization is to find the "sweet spot" that yields the maximum intensity for a specific, characteristic product ion, thereby maximizing the sensitivity and specificity of the assay.[8]

Q3: What are the expected major fragment ions for BMPEA?

A3: The fragmentation of β-methylphenylethylamines, like BMPEA, often follows pathways similar to amphetamines.[10] The primary fragmentation event for phenethylamines typically involves the cleavage of the C-C bond beta to the nitrogen atom (β-cleavage). For BMPEA, this would lead to the formation of a stable tropylium-like ion.

Based on its structure, the most likely and commonly used fragmentation pathway for the BMPEA precursor ion (m/z 152.1) is the neutral loss of the methoxybenzyl group, leading to a primary product ion. A secondary fragmentation would involve the loss of ammonia.

Precursor Ion (m/z) Proposed Product Ion (m/z) Proposed Neutral Loss Significance
152.1121.1CH₅N (Methylamine)Often a significant fragment.
152.191.1C₂H₆NO (Methoxyaminoethane)A highly stable tropylium ion, often the base peak.

Note: The exact fragmentation pattern can be instrument-dependent. It is essential to perform a product ion scan on your specific instrument to confirm the major product ions.

Q4: What is the difference between absolute collision energy (eV) and Normalized Collision Energy (NCE)?

A4:

  • Absolute Collision Energy (eV): This is the direct potential difference in electron volts (eV) applied to accelerate ions into the collision cell. The optimal absolute eV for a given molecule is highly dependent on the instrument's design (e.g., triple quadrupole, ion trap, Q-TOF), the collision gas used, and the precursor ion's m/z.[11]

  • Normalized Collision Energy (NCE): This is a unitless or percentage value used primarily on Thermo Fisher Scientific Orbitrap and ion trap instruments.[12][13] NCE automatically adjusts the absolute collision voltage based on the precursor ion's m/z and charge state.[13][14] The goal is to provide more consistent fragmentation efficiency across a range of different molecules without having to re-optimize for every precursor.[13] For example, an NCE setting of 30 might be a good starting point for a wide variety of compounds.[12]

It is crucial to know which convention your instrument uses. For the remainder of this guide, "collision energy" will refer to the value you set in your instrument software, whether it is in eV or as an NCE value.

Part 2: Experimental Workflow for Collision Energy Optimization

A systematic approach is the most efficient way to determine the optimal collision energy. The following protocol outlines the key steps.

Protocol: Determining Optimal Collision Energy via Direct Infusion

This protocol uses direct infusion of a BMPEA standard to create a "breakdown curve," which visualizes the intensity of precursor and product ions as a function of collision energy.

Objective: To empirically determine the collision energy value that produces the maximum intensity for the desired product ion(s) of BMPEA.

Materials:

  • BMPEA analytical standard

  • Appropriate solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid)

  • Syringe pump

  • Tandem mass spectrometer

Procedure:

  • Prepare Working Standard: Prepare a solution of BMPEA at a concentration that gives a strong, stable signal (e.g., 100-500 ng/mL).

  • Instrument Setup:

    • Set up the mass spectrometer for positive electrospray ionization (ESI).

    • Infuse the BMPEA standard at a low, constant flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve a stable and maximal signal for the BMPEA precursor ion (m/z 152.1).

  • Identify Product Ions:

    • Set the instrument to "Product Ion Scan" or "Fragment Scan" mode, selecting m/z 152.1 as the precursor.

    • Apply a moderate, fixed collision energy (e.g., 20 eV or NCE 25) to generate fragments.

    • Identify the m/z of the most intense, characteristic product ions (e.g., 121.1, 91.1).

  • Perform Collision Energy Ramp Experiment:

    • Set the instrument to Multiple Reaction Monitoring (MRM) or a similar targeted mode.

    • Create a method that monitors the transition of interest (e.g., 152.1 → 91.1).

    • Set up an experiment to acquire data while ramping the collision energy. Start with a low energy and increase it in small increments across a wide range (e.g., ramp from 5 eV to 50 eV in 2 eV steps).[15]

    • Allow sufficient dwell time at each step to obtain a stable signal.

  • Data Analysis & Creation of Breakdown Curve:

    • Plot the intensity of the precursor ion (m/z 152.1) and the product ion (m/z 91.1) as a function of the collision energy.[16]

    • The resulting graph is the breakdown curve .

    • The optimal collision energy is the value on the x-axis that corresponds to the highest point on the curve for the product ion.[15]

Below is a diagram illustrating the workflow.

G cluster_prep Preparation cluster_optim Optimization cluster_analysis Analysis prep_std Prepare BMPEA Standard (100-500 ng/mL) infuse Infuse into MS via Syringe Pump prep_std->infuse optim_src Optimize Source for Precursor (152.1) infuse->optim_src prod_scan Product Ion Scan (Identify Fragments) optim_src->prod_scan ce_ramp MRM Collision Energy Ramp (e.g., 5-50 eV) prod_scan->ce_ramp plot Plot Intensity vs. Collision Energy ce_ramp->plot breakdown Generate Breakdown Curve plot->breakdown select_ce Select CE at Max Product Ion Intensity breakdown->select_ce

Caption: Workflow for Collision Energy Optimization.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization process.

Q5: I'm not seeing any significant fragment ions, even at high collision energies. What's wrong?

A5: This can be a frustrating issue, often pointing to problems with precursor ion generation or transmission rather than the collision process itself.

  • Check Precursor Ion Signal: First, ensure you have a strong and stable signal for the precursor ion (m/z 152.1) in a full scan or SIM mode. If the precursor signal is weak or absent, you will not generate fragments.

    • Solution: Re-optimize ion source parameters (voltages, temperatures, gas flows). Ensure your standard is prepared correctly and infusing properly.

  • In-Source Fragmentation: The molecule might be fragmenting in the ion source before it even reaches the collision cell. This happens if source conditions are too harsh ("hot").

    • Solution: Gradually reduce the declustering potential (or cone voltage) and source temperature. Observe if the precursor ion intensity increases.[17]

  • Collision Cell Gas: Verify that the collision gas (e.g., Argon, Nitrogen) is turned on and the pressure is within the manufacturer's recommended range.

  • Instrumental Issue: In rare cases, there could be an issue with the collision cell electronics or gas delivery system. If all else fails, consult your instrument service engineer.

Q6: My precursor ion signal is unstable or drifting during the infusion. How can I fix this?

A6: A stable precursor signal is essential for reliable optimization. Instability is typically caused by the infusion setup or the ion source.

  • Infusion Issues:

    • Air Bubbles: Check the syringe and tubing for air bubbles, which cause pressure fluctuations and signal instability.

    • Clogged Emitter: A partially blocked ESI needle can lead to an unstable spray.

    • Inconsistent Flow: Ensure the syringe pump is delivering a smooth, pulse-free flow.

  • Ion Source Instability: A dirty ion source is a common cause of signal drift.[15]

    • Solution: Perform routine cleaning of the ion source components (capillary, skimmer, lenses) as recommended by the manufacturer.

Q7: I see many fragment ions, but the one I want is not the most intense. Should I still choose the collision energy that maximizes it?

A7: Yes. For quantitative analysis using MRM, the goal is not necessarily to use the most abundant fragment, but the most specific and reproducible one. Often, a unique, higher-mass fragment is more selective for the analyte than a small, common fragment, even if it is less intense. You should create breakdown curves for your top 2-3 most promising product ions and choose the one that provides the best combination of sensitivity and specificity for your assay.

Q8: The optimal collision energy seems very different from what is reported in the literature or for similar compounds. Is this a problem?

A8: Not necessarily. The absolute optimal collision energy value is highly instrument-specific.[15] Factors like the geometry of the collision cell, the type of collision gas, and the specific tuning parameters of the instrument can all lead to significant differences in the optimal value. What is critical is the process of optimization. As long as you have performed a systematic ramp and have a well-defined peak in your breakdown curve, you can be confident in your empirically determined value for your specific instrument and method.

Troubleshooting Flowchart

If you are encountering issues, follow this logical progression to diagnose the problem.

Sources

Troubleshooting

Technical Support Center: Mitigating Carry-Over in the Automated Analysis of Beta-Methylphenethylamine (BMPEA)

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for understanding, troubleshooting, and mitigating analytical carry-over for beta-methylphenethylamine (...

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding, troubleshooting, and mitigating analytical carry-over for beta-methylphenethylamine (BMPEA). Our approach is built on explaining the fundamental chemical interactions that cause carry-over, enabling you to develop robust, self-validating analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding BMPEA analysis.

Q1: What is beta-methylphenethylamine (BMPEA) and why does it cause carry-over issues?

A1: Beta-methylphenethylamine is a primary amine and a positional isomer of amphetamine, sharing the same chemical formula but with a different structure.[1][2][3] Its primary amine group is basic, meaning it readily accepts a proton. This property is the primary driver of carry-over. In the typically acidic mobile phases used in reversed-phase chromatography, BMPEA is protonated, carrying a positive charge. This charged molecule can then engage in strong ionic interactions with negatively charged or active sites within the HPLC/LC-MS system, such as exposed silanol groups on silica-based columns, glass vial surfaces, and metal components.[4] This "stickiness" causes it to adsorb to surfaces in the flow path, leading to its slow release in subsequent injections.[5]

Q2: What are the most common sources of carry-over in an automated analysis system?

A2: Carry-over originates from any part of the system the sample contacts before detection. For "sticky" compounds like BMPEA, the most frequent sources are within the autosampler.[6][7]

  • Autosampler Needle: Both the inner and outer surfaces of the needle can retain analyte.

  • Injection Valve: The rotor seal and stator are common areas for analyte adsorption and build-up, especially if they become scratched or worn over time.[8][9][10]

  • Sample Loop and Tubing: The surfaces of the sample loop and connecting capillaries provide area for adsorption.

  • Analytical Column: While the autosampler is often the primary source, the column itself can retain the analyte if it is not efficiently eluted during the gradient.[9]

The diagram below illustrates the primary points of contact and potential adsorption within the autosampler flow path.

G cluster_0 Autosampler Module Vial Sample Vial Needle Autosampler Needle (Adsorption Site 1) Vial->Needle Aspiration Port Injection Port Needle->Port Transfer Valve Rotor Seal / Stator (Adsorption Site 2) Port->Valve Loading Loop Sample Loop Valve->Loop Load Loop Column Analytical Column (Adsorption Site 3) Valve->Column Injection Loop->Valve

Caption: Key potential carry-over points for BMPEA in an LC system.

Q3: How do regulatory bodies view carry-over?

A3: Regulatory guidelines for method validation require that carry-over be assessed to ensure it does not affect the accuracy and precision of the results.[11][12] For quantitative bioanalytical methods, carry-over in a blank sample following a high-concentration standard should typically not be greater than 20% of the response for the Lower Limit of Quantitation (LLOQ).[10] Failing to control carry-over can lead to method validation failure.

Section 2: A Systematic Troubleshooting Guide

Follow this logical workflow to systematically isolate and eliminate the source of BMPEA carry-over.

Problem: A peak corresponding to BMPEA is observed in blank injections that immediately follow a high-concentration sample.

Step 1: Isolate the Source of Carry-Over

The first crucial step is to determine if the carry-over is originating from the autosampler (pre-column) or the analytical column itself. This can be achieved with a simple diagnostic test.

Protocol: Pre-column vs. On-Column Source Test

  • Remove the analytical column from the system.

  • Replace the column with a zero-dead-volume union (e.g., a short piece of PEEK tubing). This connects the autosampler directly to the detector.

  • Inject the highest concentration standard of BMPEA.

  • Immediately following, inject a sequence of 3-5 blank samples (sample diluent).

  • Interpret the Result:

    • If carry-over is still observed: The source is in the autosampler (needle, valve, loop). Proceed to Step 2A.

    • If carry-over is eliminated: The source is the analytical column. Proceed to Step 2B.

The following decision tree visualizes this diagnostic process.

G start BMPEA Carry-over Observed in Blank exp1 Perform Diagnostic Test: Remove column, install union. Inject High Std -> Blank. start->exp1 result1 Carry-over Persists? exp1->result1 path_a YES Source is Pre-Column (Autosampler) result1->path_a  Yes path_b NO Source is On-Column (Analytical Column) result1->path_b  No sol_a Proceed to Step 2A: Optimize Autosampler Wash path_a->sol_a sol_b Proceed to Step 2B: Optimize Column Elution path_b->sol_b

Caption: Logical workflow for isolating the source of analytical carry-over.

Step 2A: Mitigating Autosampler Carry-Over

Autosampler carry-over is the most common scenario and is almost always solved by optimizing the needle wash procedure.

The Causality: The default wash solvent (often matching the mobile phase) may not be strong enough to disrupt the ionic bonds between the positively charged BMPEA and active sites on the flow path surfaces. An effective wash solvent must be chemically tailored to break these interactions.[6]

Protocol: Developing a Robust Multi-Solvent Needle Wash

  • Start with an Acidic Organic Wash: The goal is to create a pH environment that neutralizes the ionic interaction. An acidic wash protonates surface silanols, reducing their negative charge and ability to bind the cationic BMPEA.

  • Follow with a Strong, Less Polar Solvent: This step removes any remaining analyte through hydrophobic interactions.

  • Finish with an Equilibrating Wash: The final wash should be compatible with your initial mobile phase to avoid issues with peak shape in the next injection.

Recommended Wash Solvent Compositions for BMPEA

Wash StepRecommended Solvent CompositionMechanism of Action
Wash 1 75:25 Acetonitrile/Water + 1-2% Formic AcidThe acid disrupts strong ionic interactions. Acetonitrile generally provides better solubilizing power for this type of compound than methanol.[13]
Wash 2 100% Isopropanol (IPA)A strong, less polar solvent effectively removes residual analyte through a different solvation mechanism.
Wash 3 Your method's initial mobile phase composition (e.g., 95:5 Water/ACN + 0.1% FA)Re-equilibrates the needle and sample loop to prevent peak distortion on the subsequent injection.

Implementation:

  • Program your autosampler to use this multi-step wash sequence.

  • Ensure the wash volume is sufficient. A good starting point is to use a volume 5-10 times greater than your sample loop volume for each step.

  • Increase the duration of the needle wash if your system allows. Even a few extra seconds can significantly reduce carry-over.[7][13]

Step 2B: Mitigating On-Column Carry-Over

If the diagnostic test pointed to the column, it means that BMPEA is strongly retained and not being fully eluted during each run.

The Causality: The interaction between basic analytes like BMPEA and the silica stationary phase can lead to significant peak tailing and incomplete elution.[4] This is exacerbated by older columns where the silica surface may be more exposed.

Solutions:

  • Increase Gradient Strength/Duration: Extend the gradient to a higher final percentage of organic solvent (e.g., 98% or 100% Acetonitrile) and hold it for several column volumes to ensure all strongly retained compounds are eluted.

  • Incorporate a Column Wash: After your analytical run, add a high-organic, acidic wash step (e.g., 100% Acetonitrile with 0.5% Formic Acid) to strip the column of any remaining BMPEA.

  • Consider a Different Column Chemistry: If carry-over persists, especially with significant peak tailing, consider a column with a more inert stationary phase or one that is stable at a higher pH where BMPEA would be neutral and less interactive.

Section 3: Advanced Mitigation Strategies

If carry-over remains a challenge after implementing the steps above, consider these advanced chemical and hardware solutions.

Strategy 1: Use of a Sacrificial Amine in the Sample Diluent

The Causality: By adding a non-interfering, structurally similar basic compound to your sample diluent, you can saturate the active sites within the flow path. This "sacrificial amine" competitively binds to the sites where BMPEA would normally adsorb, effectively shielding the system and allowing more of your analyte to pass through without being retained.[10]

Protocol:

  • Select a small, basic amine that does not co-elute with BMPEA and is not present in your samples (e.g., triethylamine at a very low concentration).

  • Prepare your sample diluent and add the sacrificial amine at a concentration of approximately 0.05% - 0.1%.

  • Prepare your calibration standards and test samples in this modified diluent.

  • Analyze and compare the carry-over percentage. Note that this may require re-optimization of your sample preparation.[14][15]

Strategy 2: Hardware and Consumable Optimization

  • Use Deactivated Vials: Switch from standard glass vials to silanized (deactivated) glass vials or polypropylene vials to minimize adsorption of BMPEA to the vial surface before injection.[16]

  • Inspect and Replace Consumables: Regularly inspect and replace the rotor seal in your injection valve. A worn or scratched seal is a very common and often overlooked source of persistent carry-over.[8][10]

By applying this structured, science-driven approach, you can effectively diagnose, troubleshoot, and eliminate carry-over in your automated analysis of beta-methylphenethylamine, leading to more accurate, reliable, and defensible results.

References

  • Vertex AI Search. (2018, October 11). Minimizing HPLC Carryover. Lab Manager Magazine.
  • Vertex AI Search. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry.
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  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC.
  • Chołbiński, P., et al. (2014, March 16). Detection of β-methylphenethylamine, a Novel Doping Substance, by Means of UPLC/MS/MS. PubMed.
  • Agilent Technologies. (2010, May 20). Achieving lowest carry-over with Agilent 1290 Infinity LC and LC/MS systems.
  • El-Haj, B., et al. (n.d.). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS.
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  • DesJardins, C., Li, Z., & McConville, P. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM.
  • Yamagaki, T., et al. (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PubMed Central.
  • Keller, T., & Brinkmann, T. (n.d.). Proposed guidance for carryover studies, based on elementary equivalence testing techniques. PubMed.
  • Waters Corporation. (n.d.). What are some tips for troubleshooting carryover or ghost peaks on my LC column?.
  • Dolan, J. W. (n.d.). Attacking Carryover Problems. LC Troubleshooting Bible.
  • Chemistry For Everyone. (2025, June 28). What Is Carryover In LC-MS And How Do You Prevent It?.
  • Stoll, D. R., & Mack, A. E. (2019, September 9).
  • ResearchGate. (2025, August 7). Proposed Guidance for Carryover Studies, Based on Elementary Equivalence Testing Techniques.
  • Stoll, D. R., & Mack, A. E. (2019).
  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC.
  • LC Troubleshooting Bible. (2019, September 1).
  • ResearchGate. (2015, May 28). How can I solve my carry over issue in LC-MS/MS?.
  • Patsnap Eureka. (2025, September 19). How HPLC-MS Prevents Carryover In Sticky Analyte Methods?.
  • Wikipedia. (n.d.). β-Methylphenethylamine.
  • BioPharm International. (2019, March 14).
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Reference Data & Comparative Studies

Validation

A Comparative Pharmacological Analysis: (R)-(+)-β-Methylphenethylamine and Amphetamine

Prepared by: A Senior Application Scientist This guide provides a detailed comparative analysis of (R)-(+)-β-Methylphenethylamine (β-Me-PEA) and amphetamine, focusing on their distinct pharmacological profiles. Designed...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides a detailed comparative analysis of (R)-(+)-β-Methylphenethylamine (β-Me-PEA) and amphetamine, focusing on their distinct pharmacological profiles. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-activity relationships that govern their differing biological effects. We will explore their mechanisms of action at monoamine transporters, their resulting in vivo cardiovascular and central nervous system effects, and the experimental methodologies used to derive these insights.

Introduction: Structural Isomers with Divergent Fates

(R)-(+)-β-Methylphenethylamine (β-Me-PEA) and amphetamine are structural isomers, sharing the same chemical formula (C₉H₁₃N) but differing in the position of the methyl group on the phenethylamine backbone.[1] In amphetamine, the methyl group is at the alpha (α) position relative to the amine, creating 1-phenylpropan-2-amine. In β-Me-PEA, it is at the beta (β) position, creating 2-phenylpropan-1-amine.[1][2] This seemingly minor structural shift results in profound differences in their pharmacological activity, abuse potential, and safety profiles.

Amphetamine is a well-characterized psychostimulant used therapeutically for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[3][4] Its effects are primarily mediated by potent activity at dopamine and norepinephrine transporters in the central nervous system (CNS).[3][5] In contrast, β-Me-PEA, first synthesized in the 1930s, has recently been identified as an undeclared adulterant in dietary supplements marketed for weight loss and athletic performance.[6][7] Its pharmacology is less understood, but emerging evidence points to a distinct profile characterized by potent peripheral cardiovascular effects with minimal central stimulant activity.[6][8] This guide will dissect the experimental evidence that defines these differences.

Property(R)-(+)-β-Methylphenethylamine (β-Me-PEA)Amphetamine
IUPAC Name (R)-2-phenylpropan-1-amine(S)-1-phenylpropan-2-amine (dextroamphetamine)
Chemical Formula C₉H₁₃NC₉H₁₃N
Molar Mass 135.21 g/mol 135.21 g/mol
Isomerism Positional isomer of amphetaminePositional isomer of β-Me-PEA
Primary Clinical Status Unapproved drug; supplement adulterantFDA-approved for ADHD, narcolepsy

Comparative Pharmacodynamics: The Critical Role of Monoamine Transporters

The primary mechanism of action for both compounds involves interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[9] These proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[10][11] Both amphetamine and β-Me-PEA act as substrate-type releasers , meaning they are transported into the presynaptic neuron and induce reverse transport (efflux) of the endogenous neurotransmitter.[6][9] However, their potency and selectivity differ dramatically.

Amphetamine is a potent substrate for both DAT and NET.[3][12] Its powerful psychostimulant, euphoric, and reinforcing effects are primarily attributed to its ability to robustly increase synaptic dopamine levels by acting as a potent DAT substrate.[13][14] It also inhibits the vesicular monoamine transporter 2 (VMAT2), further increasing cytosolic dopamine available for release.[3]

In contrast, experimental data shows that β-Me-PEA is a potent substrate at NET but is significantly less potent—by at least 10-fold—at DAT compared to amphetamine.[6][12] This preferential action at NET explains its strong sympathomimetic effects on the cardiovascular system, while its weak activity at DAT accounts for its lack of significant locomotor stimulation and lower abuse potential.[6][8]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft VMAT2 VMAT2 DopamineVesicle Dopamine Vesicles VMAT2->DopamineVesicle Packages Dopamine Dopamine Dopamine Norepinephrine Norepinephrine DAT DAT DA_released Dopamine DAT->DA_released Dopamine Efflux NET NET NE_released Norepinephrine NET->NE_released NE Efflux Amphetamine Amphetamine Amphetamine->VMAT2 Inhibits Amphetamine->DAT Enters & Induces Reverse Transport Amphetamine->NET Enters & Induces Reverse Transport BMPEA β-Me-PEA BMPEA->DAT Weak Substrate BMPEA->NET Enters & Induces Reverse Transport (Potent)

Caption: Comparative Mechanism at Monoamine Transporters.
Quantitative Comparison of Transporter Activity

Data from in vitro neurotransmitter release assays using rat brain synaptosomes provide a clear quantitative distinction between the two compounds.

CompoundDAT Release (EC₅₀, nM)NET Release (EC₅₀, nM)Selectivity (DAT/NET Ratio)
Amphetamine ~20-50~10-40~1.25
(R)-(+)-β-Me-PEA >300~30-130>2.3

(Data synthesized from Schindler et al., 2019[6][12] and other sources[1])

Causality Insight: The α-methyl group of amphetamine is critical for its high potency at DAT. Shifting the methyl group to the β-position, as in β-Me-PEA, dramatically reduces its affinity and efficacy as a DAT substrate while preserving or slightly enhancing its interaction with NET. This highlights a key structure-activity relationship for phenethylamine-class compounds.

Experimental Protocol: Neurotransmitter Release Assay

To establish the functional potency (EC₅₀) of these compounds, a substrate-release assay using brain tissue preparations (synaptosomes) is a standard and self-validating method.

Objective: To quantify the potency of amphetamine and β-Me-PEA to induce the release of dopamine and norepinephrine from isolated nerve terminals.

Methodology:

  • Synaptosome Preparation:

    • Euthanize a male Sprague-Dawley rat according to IACUC-approved protocols.

    • Rapidly dissect brain regions of interest: striatum (rich in DAT) and hippocampus (rich in NET).

    • Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 17,000 x g for 20 min) to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-bicarbonate buffer).

  • Radiolabeled Substrate Loading:

    • A non-transportable, high-affinity substrate like [³H]methyl-4-phenylpyridinium ([³H]MPP⁺) is often used as it is transported into terminals by DAT and NET but does not exchange, providing a stable signal.[6]

    • Incubate synaptosomes with a low concentration of [³H]MPP⁺ for a set period (e.g., 15 min at 37°C) to allow for uptake.

  • Initiation of Release:

    • Aliquot the loaded synaptosomes onto a filter plate (e.g., 96-well glass fiber filter plate).

    • Wash the filters with buffer to remove extracellular [³H]MPP⁺.

    • Add varying concentrations of the test drugs (amphetamine or β-Me-PEA) to the wells. A vehicle control (buffer only) and a positive control (e.g., a high concentration of a known releaser like tyramine) are included.

    • Incubate for a defined period (e.g., 30 min at 37°C) to allow for drug-induced release.

  • Quantification and Data Analysis:

    • Terminate the assay by rapid filtration, washing the filters to separate the released [³H]MPP⁺ (filtrate) from the [³H]MPP⁺ remaining in the synaptosomes (on the filter).

    • Measure the radioactivity on the filters using liquid scintillation counting.

    • Calculate the percentage of [³H]MPP⁺ released at each drug concentration relative to the total incorporated radioactivity.

    • Plot the concentration-response data and fit to a sigmoidal curve using non-linear regression to determine the EC₅₀ value (the concentration that produces 50% of the maximal effect).

Comparative In Vivo Effects: CNS vs. Cardiovascular

The divergent pharmacodynamic profiles of amphetamine and β-Me-PEA translate directly to distinct in vivo effects, as demonstrated in studies using conscious, freely moving rats.

Central Nervous System Effects: Locomotor Activity
  • Amphetamine: As expected from its potent dopamine-releasing action, amphetamine produces robust, dose-dependent increases in locomotor activity.[6][12] This is a hallmark behavioral effect of psychostimulants and is directly linked to their abuse potential.[15]

  • β-Me-PEA: In stark contrast, β-Me-PEA fails to produce significant increases in locomotor activity, even at high doses.[6][8][12] This finding is consistent with its weak action at DAT and provides strong evidence that it lacks a significant central stimulant profile.

Cardiovascular Effects: Blood Pressure and Heart Rate
  • Amphetamine: Produces significant, dose-related increases in both blood pressure (BP) and heart rate (HR).[6][12] These effects are mediated by the release of norepinephrine in both the CNS and the peripheral nervous system.

  • β-Me-PEA: Produces dose-dependent increases in blood pressure that are comparable in magnitude to those caused by amphetamine.[6][12] However, it has minimal to no effect on heart rate.[6] The hypertensive effect of β-Me-PEA is driven by its potent substrate activity at peripheral NET sites on sympathetic neurons, leading to norepinephrine release and subsequent vasoconstriction.[6] The lack of a significant tachycardic effect is a key distinguishing feature.

In Vivo Effect (Rat Model)Amphetamine(R)-(+)-β-Me-PEAPrimary Mediator
Locomotor Activity Robust, dose-dependent increaseNo significant effectDAT (Dopamine)
Blood Pressure Dose-dependent increaseDose-dependent increaseNET (Norepinephrine)
Heart Rate Dose-dependent increaseMinimal to no effectNET (Norepinephrine)

(Data synthesized from Schindler et al., 2019[6][12])

Experimental Protocol: In Vivo Biotelemetry

To assess cardiovascular and behavioral parameters simultaneously in a non-stressed animal, surgical implantation of a biotelemetry device is the gold standard.

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Data Analysis AnimalAcclimation 1. Animal Acclimation SurgicalImplantation 2. Surgical Implantation of Biotelemetry Device AnimalAcclimation->SurgicalImplantation PostOpRecovery 3. Post-Operative Recovery (7-10 days) SurgicalImplantation->PostOpRecovery Baseline 4. Baseline Data Recording (60 min) PostOpRecovery->Baseline DrugAdmin 5. Drug Administration (s.c. injection of Vehicle, Amphetamine, or β-Me-PEA) Baseline->DrugAdmin DataCollection 6. Continuous Data Collection (2-4 hours) DrugAdmin->DataCollection DataProcessing 7. Process Telemetry Data (BP, HR, Locomotor Activity) DataCollection->DataProcessing Stats 8. Statistical Analysis (e.g., ANOVA) DataProcessing->Stats Results 9. Generate Dose-Effect Curves and Compare Compounds Stats->Results

Caption: Experimental Workflow for In Vivo Biotelemetry Study.

Methodology:

  • Surgical Implantation:

    • Anesthetize a male Sprague-Dawley rat.

    • A telemetry transmitter, which includes a fluid-filled catheter, is implanted into the abdominal cavity.

    • The catheter is inserted into the descending aorta and secured for direct, continuous measurement of arterial blood pressure.

    • The device's body is sutured to the abdominal wall.

    • Close the incision and provide post-operative analgesia.

  • Recovery and Baseline:

    • Allow the animal to recover for at least one week. This is critical for ensuring the physiological measurements are not confounded by surgical stress.

    • On the day of the experiment, place the rat in its home cage, which is situated on a receiver platform that powers the transmitter and records the data.

    • Record baseline data (blood pressure, heart rate, locomotor activity) for at least 60 minutes before any injection.

  • Drug Administration and Monitoring:

    • Administer the test compound (amphetamine or β-Me-PEA) or vehicle via subcutaneous (s.c.) injection.

    • Continue to record all parameters continuously for several hours post-injection to capture the full time-course of the drug's effects.

  • Data Analysis:

    • Process the raw data by averaging values over set time intervals (e.g., 5-minute bins).

    • Compare the effects of different doses of each drug to the vehicle control group using appropriate statistical tests (e.g., repeated measures ANOVA).

Pharmacokinetics and Metabolism

  • Amphetamine: The pharmacokinetics of amphetamine are well-documented. It is readily absorbed orally, with peak plasma concentrations occurring within 1-3 hours for immediate-release formulations.[4][16] It has a half-life of 6-12 hours and is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to active and inactive metabolites.[4][16] Genetic variations in CYP2D6 can lead to individual differences in amphetamine metabolism.[4]

  • β-Me-PEA: There is a scarcity of formal pharmacokinetic data for β-Me-PEA in humans or animals. Studies on its detection in rat blood have been developed, which is a crucial first step for formal pharmacokinetic analysis.[2] Given its structural similarity to amphetamine, it is likely metabolized by CYP450 enzymes, but specific pathways and metabolic rates have not been fully elucidated. This remains a significant knowledge gap.

Conclusion for the Research Community

The comparative pharmacology of (R)-(+)-β-Methylphenethylamine and amphetamine serves as a compelling case study in structure-activity relationships. The shift of a single methyl group from the α- to the β-position on the phenethylamine scaffold fundamentally alters the compound's pharmacological profile, effectively trading central psychostimulant activity for potent peripheral sympathomimetic effects.

  • Amphetamine's profile is defined by its potent substrate activity at both DAT and NET , leading to significant CNS stimulation and cardiovascular effects.[3][6]

  • β-Me-PEA's profile is characterized by its relative selectivity as a NET substrate , resulting in pronounced hypertensive effects with a notable absence of locomotor stimulation.[6][12]

For drug development professionals, this comparison underscores the exquisite sensitivity of monoamine transporters to the precise stereochemistry of their ligands. For regulatory and clinical scientists, the data provide a clear mechanistic basis for the adverse cardiovascular events reported in individuals consuming β-Me-PEA-adulterated supplements, highlighting the risks of assuming that structural analogs have similar safety profiles.[7][17] Future research should focus on elucidating the full pharmacokinetic and metabolic profile of β-Me-PEA to better assess its potential for toxicity and accumulation.

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  • Title: The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC Source: PubMed Central, National Institutes of Health URL: [Link]

Sources

Comparative

A Comparative Neurochemical Analysis of β-Methylphenethylamine (BMPEA) and its N-Methylated Analogs

A Guide for Researchers in Neuropharmacology and Drug Development Introduction: The Significance of N-Methylation in Phenethylamine Neurochemistry The phenethylamine scaffold is a cornerstone in the development of centra...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Significance of N-Methylation in Phenethylamine Neurochemistry

The phenethylamine scaffold is a cornerstone in the development of central nervous system (CNS) active agents. Subtle structural modifications to this backbone can dramatically alter a compound's pharmacological profile, influencing its potency, selectivity, and mechanism of action at key neurochemical targets. This guide provides an in-depth comparison of β-methylphenethylamine (BMPEA), a structural isomer of amphetamine, and its N-methylated analogs, N-methyl-β-methylphenethylamine (MPPA) and N,N-dimethyl-β-methylphenethylamine (DMPPA).

BMPEA has been identified as an adulterant in some dietary supplements, raising concerns about its pharmacological and toxicological effects. Understanding the impact of N-methylation on the neurochemical properties of BMPEA is crucial for predicting the pharmacological activity of related compounds and for the development of novel therapeutic agents with tailored CNS effects. This comparison will focus on the differential interactions of these compounds with monoamine transporters—the primary targets for many psychostimulants—and the resulting functional outcomes.

Mechanism of Action: A Tale of Two Transporters

The primary mechanism by which BMPEA and its N-methylated analogs exert their effects is through interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. BMPEA and its analogs act as "substrate-type releasing agents," meaning they are transported into the presynaptic neuron by the transporters and, in turn, induce the reverse transport (efflux) of endogenous monoamines into the synapse.

A critical distinction among these compounds lies in their relative potencies at DAT versus NET. While amphetamine and its N-methylated counterpart, methamphetamine, are potent releasing agents at both DAT and NET, BMPEA and its N-methylated analog, MPPA, exhibit a clear preference for NET. This preferential activity at NET has significant implications for their overall pharmacological profile, particularly their cardiovascular versus psychostimulant effects.

Quantitative Comparison of Monoamine Transporter Activity

The following table summarizes the in vitro potencies of BMPEA and its N-methylated analogs as releasing agents at DAT, NET, and SERT, with amphetamine and methamphetamine included for comparison. The data is derived from studies using rat brain synaptosomes.

CompoundDAT Release (EC50, nM)NET Release (EC50, nM)SERT Release (EC50, nM)DAT/NET Selectivity Ratio (EC50 NET / EC50 DAT)
BMPEA 338 ± 4449 ± 6>10,0000.14
MPPA (N-methyl-BMPEA) 487 ± 6878 ± 11>10,0000.16
DMPPA (N,N-dimethyl-BMPEA) Inactive1,118 ± 150 (partial agonist)>10,000-
Amphetamine 25 ± 37 ± 1>10,0000.28
Methamphetamine 12 ± 110 ± 1>10,0000.83

EC50 values represent the concentration of the compound that elicits 50% of the maximal release of the respective monoamine. Data are presented as mean ± SEM.

Key Insights from the Data:

  • Reduced Potency: BMPEA and MPPA are substantially less potent than amphetamine and methamphetamine at inducing dopamine release, with EC50 values that are over 10-fold higher.

  • NET Preference: Both BMPEA and MPPA are more potent at inducing norepinephrine release than dopamine release, as indicated by their low DAT/NET selectivity ratios.

  • Impact of N,N-dimethylation: The addition of a second methyl group to the nitrogen atom (DMPPA) renders the compound inactive at DAT and only a weak, partial releasing agent at NET.

  • Negligible Serotonergic Activity: None of the tested BMPEA analogs exhibited significant activity at SERT.

Visualizing the Neurochemical Impact: A Synaptic Model

The following diagram illustrates the differential effects of BMPEA and its N-methylated analog, MPPA, on a model synapse, highlighting their preferential action on NET over DAT.

Validation

In vitro versus in vivo effects of (R)-(+)-beta-Methylphenethylamine

An In-Depth Comparative Guide to the In Vitro and In Vivo Effects of (R)-(+)-β-Methylphenethylamine Authored by a Senior Application Scientist This guide provides a comprehensive analysis of (R)-(+)-β-Methylphenethylamin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Effects of (R)-(+)-β-Methylphenethylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of (R)-(+)-β-Methylphenethylamine (BMPEA), a synthetic phenethylamine and structural isomer of amphetamine.[1][2][3] Often found as an undeclared adulterant in dietary supplements marketed for weight loss and athletic performance, a thorough understanding of its pharmacological profile is critical for researchers, clinicians, and regulatory bodies.[1][2][4] This document bridges the gap between its molecular interactions at the cellular level (in vitro) and its systemic effects in living organisms (in vivo), offering a unified perspective on its mechanism and consequences.

The In Vitro Pharmacological Profile: A Molecular Blueprint

The in vitro effects of BMPEA reveal a distinct molecular signature that serves as the foundation for its physiological actions. Its primary mechanism is not as a receptor binder in the classical sense, but as a substrate for monoamine transporters, inducing neurotransmitter release.

Monoamine Transporter Interactions: The Core Mechanism

BMPEA functions as a substrate-type releasing agent, primarily targeting the norepinephrine transporter (NET) and, to a lesser extent, the dopamine transporter (DAT).[2][5] It displays negligible activity at the serotonin transporter (SERT).[1][2] This action involves being transported into the presynaptic neuron, which leads to a reversal of the transporter's normal function, causing the efflux of neurotransmitters from the neuron into the synapse.[1]

In vitro studies using rat brain synaptosomes have quantified this activity, demonstrating a clear preference for NET. BMPEA evokes norepinephrine release with a half-maximal effective concentration (EC₅₀) of approximately 126 nM.[1] Its potency at the dopamine transporter is substantially weaker, with an EC₅₀ of 627 nM.[1] This makes it over 10-fold less potent than its isomer, amphetamine, at both transporters and establishes its profile as a selective norepinephrine-releasing agent.[1][5]

CompoundNET Release (EC₅₀)DAT Release (EC₅₀)NET/DAT Potency Ratio
(R)-(+)-β-Methylphenethylamine (BMPEA) 126 nM[1]627 nM[1]~5.0 (NET-preferring)
Amphetamine ~9 nM[1]~5 nM[1]~0.6 (Slight DAT preference)
Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Beyond transporter interactions, BMPEA is an agonist for the human Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in modulating monoaminergic neurotransmission.[3][6] Functional assays show that BMPEA activates TAAR1 with an EC₅₀ of 2.1 µM and a maximal effect (Eₘₐₓ) of 77% relative to phenethylamine.[6][7] While this interaction is significant, its contribution to the overall in vivo profile is considered secondary to its potent effects as a transporter substrate.

Experimental Protocol: In Vitro Neurotransmitter Release Assay

The causality behind this experimental choice is to directly measure the functional capacity of a compound to induce neurotransmitter efflux, which is the hallmark of amphetamine-like stimulants. This assay provides a quantitative measure of potency (EC₅₀) and efficacy.

Objective: To quantify BMPEA-induced release of norepinephrine and dopamine from isolated nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., hypothalamus for NET, striatum for DAT) via differential centrifugation.

  • Radiolabel Loading: Preload the synaptosomes with a radioactive substrate, such as [³H]MPP+, which is taken up by both DAT and NET.

  • Initiation of Release: Add varying concentrations of BMPEA (or a reference compound like amphetamine) to the synaptosome suspension.

  • Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for neurotransmitter release.

  • Separation: Terminate the assay by rapid filtration to separate the synaptosomes from the supernatant containing the released radiolabel.

  • Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting.

  • Data Analysis: Plot the amount of radiolabel released against the drug concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Self-Validation System: The protocol's integrity is confirmed by running parallel experiments with known selective transport inhibitors. For instance, the NET blocker desipramine should inhibit BMPEA-induced release in hypothalamic synaptosomes, while the DAT blocker GBR12909 should inhibit release in striatal synaptosomes, confirming transporter-specific action.[1]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Isolate Brain Region (e.g., Striatum for DAT) prep2 Homogenize & Centrifuge prep1->prep2 prep3 Prepare Synaptosomes prep2->prep3 assay1 Load with [3H]MPP+ prep3->assay1 Use in Assay assay2 Add BMPEA (Concentration Gradient) assay1->assay2 assay3 Incubate (37°C) assay2->assay3 assay4 Rapid Filtration assay3->assay4 analysis1 Scintillation Counting (Measure Released [3H]MPP+) assay4->analysis1 Quantify analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Calculate EC50 & Emax analysis2->analysis3 G cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Analysis prep1 Implant Telemetry Device in Rat prep2 Surgical Recovery (7-10 days) prep1->prep2 prep3 Acclimate to Test Cage prep2->prep3 exp1 Record Baseline Data (60 min) prep3->exp1 Begin Test exp2 Administer BMPEA or Vehicle exp1->exp2 exp3 Continuous Data Recording (Several Hours) exp2->exp3 analysis1 Process Telemetry Signals (BP, HR, Activity) exp3->analysis1 Analyze Data analysis2 Analyze Data vs. Baseline and Vehicle Control analysis1->analysis2 analysis3 Generate Time-Course Plots analysis2->analysis3

Caption: Workflow for in vivo assessment using biotelemetry in rats.

Synthesis: Connecting In Vitro Data to In Vivo Outcomes

The pharmacological identity of BMPEA is a clear case where in vitro data reliably predict in vivo effects. The compound's molecular actions translate directly to its systemic and behavioral profile.

In Vitro MetricIn Vivo ConsequenceCausal Link
High Potency at NET (EC₅₀ ~126 nM) [1]Strong Pressor Effect (Significant Blood Pressure Increase) [1][8]Peripheral norepinephrine release causes vasoconstriction.
Low Potency at DAT (EC₅₀ ~627 nM) [1]Weak Locomotor Stimulation (Minimal increase in activity) [1][9]Insufficient dopamine release in central motor circuits.
TAAR1 Agonism (EC₅₀ ~2.1 µM) [6][7]Potential Neuromodulation May contribute to overall effects, but likely secondary to potent transporter activity.

This relationship underscores the power of reductionist in vitro approaches in forecasting the physiological impact of a novel compound. The divergence between BMPEA and amphetamine can be almost entirely explained by their differing potency ratios at DAT and NET.

G cluster_invitro In Vitro Mechanism cluster_invivo In Vivo Effect net High Potency Release at Norepinephrine Transporter (NET) cardio Significant Increase in Blood Pressure net->cardio Peripheral Vasoconstriction dat Low Potency Release at Dopamine Transporter (DAT) cns Minimal Locomotor Stimulation dat->cns Insufficient CNS Dopamine Surge

Caption: Causal link between BMPEA's in vitro mechanisms and in vivo effects.

Conclusion and Outlook

(R)-(+)-β-Methylphenethylamine is a potent norepinephrine-releasing agent with comparatively weak dopamine-releasing properties. This in vitro profile accurately predicts its dominant in vivo effects: strong cardiovascular stimulation with minimal centrally-mediated locomotor activity. The clear distinction between its effects and those of its structural isomer, amphetamine, highlights the critical role of the dopamine system in the abuse potential and stimulant properties of phenethylamines.

For researchers and drug development professionals, BMPEA serves as an excellent tool compound for dissociating the physiological effects of norepinephrine versus dopamine release. For regulatory and public health bodies, its potent cardiovascular activity, combined with its clandestine inclusion in dietary supplements, represents a significant health risk that warrants continued vigilance and analytical screening.

References

  • Grokipedia. (n.d.). β-Methylphenethylamine. Grokipedia.
  • Schindler, C. W., Thorndike, E. B., Rice, K. C., Partilla, J. S., & Baumann, M. H. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 369(3), 328–336. Retrieved from [Link]

  • Nagai, F., et al. (1993). [beta-Phenylethylamine and amphetamine: similar aspects in their behavioropharmacological and neurochemical characteristics]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 13(1), 21-30. Retrieved from [Link]

  • Mosnaim, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Journal of Addiction Research & Therapy, 6(5). Retrieved from [Link]

  • WebMD. (n.d.). Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Methylphenethylamine. Wikipedia. Retrieved from [Link]

  • Dyck, L. E. (1984). The behavioural effects of phenelzine and phenylethylamine may be due to amine release. Brain Research Bulletin, 12(1), 23–28. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters. ResearchGate. Retrieved from [Link]

  • Schindler, C. W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 369(3), 328-336. Retrieved from [Link]

  • Mosnaim, A. D., et al. (2015). (PDF) Behavioral Effects of β-Phenylethylamine and Various Monomethylated and Monohalogenated Analogs in Mice Are Mediated by Catecholaminergic Mechanisms. ResearchGate. Retrieved from [Link]

  • Kim, K. W., et al. (2011). Repeated Exposure to β-phenylethylamine Produces Locomotor Sensitization to Amphetamine, but Not Vice Versa, in the Rat. Experimental Neurobiology, 20(1), 8-13. Retrieved from [Link]

  • MDPI. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. Retrieved from [Link]

  • PubMed Central. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. MDPI. Retrieved from [Link]

  • Preprints.org. (2025). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC. Preprints.org. Retrieved from [Link]

  • Chołbiński, P., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 406(15), 3681–3688. Retrieved from [Link]

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Validation

A Comparative Guide to the Pharmacokinetics of (R)-(+)- and (S)-(-)-β-Methylphenethylamine Enantiomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chirality in β-Methylphenethylamine's Profile β-Methylphenethylamine (BMPEA), a positional isomer of amphetamine, has garn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in β-Methylphenethylamine's Profile

β-Methylphenethylamine (BMPEA), a positional isomer of amphetamine, has garnered attention within the scientific community for its presence in dietary supplements and its stimulant properties.[1] As a chiral molecule, BMPEA exists as two enantiomers: (R)-(+)-β-Methylphenethylamine and (S)-(-)-β-Methylphenethylamine. In drug development and toxicology, it is a well-established principle that enantiomers of a chiral compound can exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles.[2] This guide provides a comprehensive comparison of the anticipated pharmacokinetic properties of (R)-(+)- and (S)-(-)-β-Methylphenethylamine, drawing upon existing data for the racemic mixture and analogous compounds to inform researchers on the current state of knowledge and future research directions.

While direct comparative pharmacokinetic data for the individual enantiomers of β-Methylphenethylamine are not extensively available in peer-reviewed literature, this guide will synthesize known information and provide a robust framework for conducting such pivotal studies. The structural similarity to amphetamine, for which stereoselective pharmacokinetics are well-documented, provides a strong basis for hypothesizing the behavior of BMPEA enantiomers.[3]

Pharmacokinetic Profile: A Tale of Two Enantiomers (Hypothesized)

Based on the principles of stereoselective drug metabolism and the known behavior of structurally similar phenethylamines, we can project the likely pharmacokinetic differences between the (R)- and (S)-enantiomers of β-Methylphenethylamine.

Absorption

Both enantiomers are expected to be readily absorbed following oral administration, a characteristic of small, lipophilic amines.[1] Minor differences in the rate of absorption (Tmax) might exist due to stereoselective interactions with intestinal transporters, but these are generally not the primary site of significant pharmacokinetic divergence for this class of compounds.

Distribution

The volume of distribution for both enantiomers is anticipated to be large, indicating extensive tissue uptake. Subtle differences may arise from stereoselective binding to plasma proteins and tissue components.

Metabolism: The Crux of Stereoselectivity

The most significant differences in the pharmacokinetics of (R)-(+)- and (S)-(-)-β-Methylphenethylamine are expected to arise from stereoselective metabolism. For amphetamine, the (S)-enantiomer is preferentially metabolized, leading to a shorter half-life compared to the (R)-enantiomer.[3] This is primarily attributed to the stereospecificity of cytochrome P450 enzymes, particularly CYP2D6.[4][5]

A proposed metabolic pathway for racemic BMPEA involves hydroxylation to 1-amino-2-phenylpropan-2-ol.[6] It is highly probable that the rate of this hydroxylation, and potentially other metabolic pathways, will differ between the two enantiomers.

Hypothesized Metabolic Scheme for BMPEA Enantiomers:

Bioanalysis_Workflow Sample Biological Sample (Plasma/Urine) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Chiral_LC Chiral HPLC Separation Extraction->Chiral_LC MSMS Tandem Mass Spectrometry (MRM) Chiral_LC->MSMS Quantification Quantification of (R)- and (S)-Enantiomers MSMS->Quantification

Sources

Comparative

A Comparative Guide to the Receptor Binding Profile of BMPEA and Other Trace Amines

This guide provides an in-depth, objective comparison of the receptor binding profile of β-Methylphenethylamine (BMPEA) against other endogenous trace amines. Designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the receptor binding profile of β-Methylphenethylamine (BMPEA) against other endogenous trace amines. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the pharmacological nuances of these compounds, with a primary focus on their interaction with the Trace Amine-Associated Receptor 1 (TAAR1).

Introduction: The Expanding World of Trace Amines and TAAR1

Trace amines, including β-phenylethylamine (PEA), tyramine, tryptamine, and octopamine, are a class of endogenous compounds structurally related to classical monoamine neurotransmitters.[1] For years, their physiological significance was considered minor. However, the discovery of the Trace Amine-Associated Receptors (TAARs), particularly TAAR1, has redefined their role, establishing them as critical neuromodulators.[2] TAAR1, a G protein-coupled receptor (GPCR), is a key target for these endogenous amines and also for psychoactive compounds like amphetamines.[3][4] It is primarily located intracellularly within the presynaptic terminals of monoamine neurons and plays a crucial role in modulating dopaminergic, serotonergic, and noradrenergic systems.[5][6]

BMPEA (β-Methylphenethylamine or 2-phenylpropan-1-amine) is a positional isomer of amphetamine that has been identified in dietary and workout supplements.[7][8] Its structural similarity to both endogenous trace amines and amphetamine necessitates a thorough understanding of its receptor interaction profile to predict its physiological effects and therapeutic potential. This guide will compare the binding affinity and functional potency of BMPEA at TAAR1 with those of other key trace amines, providing the essential experimental context for these findings.

Comparative Receptor Binding and Functional Potency at Human TAAR1

The primary molecular target for trace amines is TAAR1. The potency and efficacy of these compounds at hTAAR1 are critical determinants of their neuromodulatory effects. While direct binding affinity data (Kᵢ) for BMPEA at TAAR1 is not extensively reported in publicly accessible literature, its functional potency (EC₅₀) has been characterized, allowing for a robust comparison with other trace amines.

CompoundAgonist Potency (EC₅₀) at hTAAR1 (µM)Efficacy (Eₘₐₓ) at hTAAR1 (%)Reference
BMPEA 2.177[9]
β-Phenylethylamine (PEA)8.897[9]
Tyramine9.577[9]
Tryptamine>100 (low potency)Low[2][10]
Octopamine4685[9]

Table 1: Functional Potency and Efficacy of BMPEA and Other Trace Amines at the Human TAAR1 Receptor. This data was generated using a cAMP accumulation assay in HEK293T cells stably expressing the human TAAR1.[9] EC₅₀ represents the concentration for a half-maximal response, and Eₘₐₓ is the maximum response relative to a reference full agonist.

From this data, it is evident that BMPEA is a potent partial agonist at human TAAR1, exhibiting a higher potency (lower EC₅₀) than the archetypal trace amine, β-phenylethylamine. Its efficacy is comparable to that of tyramine. Tryptamine, in contrast, is a significantly weaker agonist at human TAAR1.

Beyond TAAR1: A Broader Look at BMPEA's Receptor and Transporter Interactions

A comprehensive understanding of a compound's pharmacology requires looking beyond its primary target. A screening of BMPEA against a panel of other GPCRs revealed limited activity at a 10 µM concentration, suggesting a degree of selectivity for TAAR1 among these targets. However, notable affinities were observed at certain serotonin and alpha-adrenergic receptor subtypes.

Receptor/TransporterBinding Affinity (Kᵢ) of BMPEA (nM)Functional EffectReference
5-HT₁ₐ Receptor375Mid-nanomolar affinity[7]
Alpha-2A Adrenergic Receptor288Nanomolar affinity[7]
Alpha-2B Adrenergic Receptor1739Micromolar affinity[7]
Alpha-2C Adrenergic Receptor576Nanomolar affinity[7]
Dopamine Transporter (DAT)>50-fold less potent than amphetamineFull-efficacy releaser[7]
Norepinephrine Transporter (NET)~10-fold less potent than amphetamineFull-efficacy releaser[7]

Table 2: Binding Affinities and Functional Effects of BMPEA at Other Receptors and Monoamine Transporters. This data highlights that while TAAR1 is a key target, BMPEA also interacts with other neurochemically significant proteins.[7]

Notably, BMPEA acts as a substrate for both the dopamine and norepinephrine transporters, inducing neurotransmitter release, albeit with significantly lower potency than amphetamine.[7] Its action is more pronounced at the norepinephrine transporter, which is consistent with its observed cardiovascular effects, such as an increase in blood pressure.[7][11]

Experimental Methodologies: Determining Binding Affinity and Functional Potency

The data presented in this guide are derived from established in vitro pharmacological assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.

Competitive Radioligand Binding Assay for Kᵢ Determination

This assay quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: HEK293 cells stably or transiently expressing the human TAAR1 are harvested. The cells are lysed via homogenization, and the cell membranes are isolated through centrifugation.

  • Incubation: The prepared membranes are incubated in a binding buffer with a fixed concentration of a specific TAAR1 radioligand (e.g., [³H]-EPPTB) and varying concentrations of the unlabeled test compound (e.g., BMPEA).[12]

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[13]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9][14]

cAMP Accumulation Assay for Functional Potency (EC₅₀)

This functional assay measures the ability of an agonist to stimulate the Gs-coupled TAAR1 and induce the production of the second messenger cyclic AMP (cAMP).

Workflow Diagram:

Caption: Workflow for a cAMP accumulation assay.

Step-by-Step Protocol:

  • Cell Culture: HEK293T cells stably expressing human TAAR1 are cultured in appropriate media and seeded into multi-well plates.[15]

  • Compound Incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, they are stimulated with various concentrations of the test compound (e.g., BMPEA) for a defined period.[15]

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.[15]

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a detection kit, commonly an ELISA (Enzyme-Linked Immunosorbent Assay) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[4][15]

  • Data Analysis: The measured cAMP levels are plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).[16]

Downstream Signaling of TAAR1 Activation

Activation of TAAR1 by an agonist like BMPEA initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of TAAR1 to the Gαs protein, which stimulates adenylyl cyclase to produce cAMP.[2][17] However, recent research indicates that TAAR1 can also couple to Gαq, leading to the activation of phospholipase C and subsequent downstream signaling.[7][11] This dual signaling capability adds a layer of complexity to the functional outcomes of TAAR1 activation.

TAAR1_Signaling cluster_membrane Plasma Membrane TAAR1 TAAR1 Gs Gαs TAAR1->Gs activates Gq Gαq TAAR1->Gq activates Agonist Trace Amine Agonist (e.g., BMPEA) Agonist->TAAR1 AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., Modulation of Monoamine Transporters) PKA->Downstream IP3_DAG IP₃ & DAG PLC->IP3_DAG PKC Protein Kinase C IP3_DAG->PKC activate PKC->Downstream

Caption: Canonical TAAR1 signaling pathways.

Conclusion and Future Directions

BMPEA emerges as a potent agonist at the human TAAR1 receptor, with a functional potency greater than that of the endogenous trace amine β-phenylethylamine. Its pharmacological profile is further defined by its activity as a releasing agent at norepinephrine and dopamine transporters. The comprehensive data presented in this guide, supported by detailed experimental protocols, provides a solid foundation for researchers in neuroscience and drug development.

Future research should aim to definitively characterize the binding affinity (Kᵢ) of BMPEA at human TAAR1 to complement the existing functional data. Further investigation into the biased agonism of BMPEA at TAAR1, particularly its differential activation of Gs versus Gq signaling pathways, could unveil novel therapeutic possibilities for a range of neuropsychiatric disorders.

References

  • Gatch, M. B., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 369(3), 328–336. [Link]

  • PerkinElmer. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. [Link]

  • Miller, G. M. (2011). The Emerging Role of Trace Amine-Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry, 116(2), 164–176. [Link]

  • Shang, Y., et al. (2023). Structural and signaling mechanisms of TAAR1 enabled preferential agonist design. Nature Communications, 14(1), 7622. [Link]

  • Hanke, N. T., et al. (2018). Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. ACS Chemical Neuroscience, 9(7), 1693–1702. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Wikipedia contributors. (2024, October 26). TAAR1. In Wikipedia, The Free Encyclopedia. [Link]

  • Grandy, D. K. (2007). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 151(5), 565–574. [Link]

  • van der Velde, S. N., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(11), 5691. [Link]

  • Barak, L. S., et al. (2008). Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. Molecular Pharmacology, 74(3), 585–594. [Link]

  • Vanga, S. R., et al. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Cell Communication and Signaling, 22(1), 503. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • Underhill, S. M., et al. (2021). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains. Molecular Psychiatry, 26(4), 1208–1223. [Link]

  • Hoener, M. C., et al. (2013). Binding affinities, EC 50 and IC 50 values of RO5256390 and RO5263397 at primate and rodent TAAR1. ResearchGate. [Link]

  • Schindler, C. W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 369(3), 328–336. [Link]

  • Simmler, L. D., et al. (2014). EC 50 ratios calculated for all substances with EC 50 values < 10 µM for the human TAAR1. ResearchGate. [Link]

  • Lewin, A. H. (2006). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Journal of Medicinal Chemistry, 49(25), 7285–7291. [Link]

  • Fehler, M., & Broadley, K. J. (2024). Is there a role for biogenic amine receptors in mediating β-phenylethylamine and RO5256390-induced vascular contraction? ORCA - Cardiff University. [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ Human TAAR1 Gs Cell-Based Assay Kit (CHO-K1). [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 699. [Link]

  • Gatch, M. B., et al. (2019). The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters. ResearchGate. [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. PMC. [Link]

  • Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity. Journal of Pharmacology and Experimental Therapeutics, 324(3), 948–956. [Link]

  • Pei, Y., et al. (2017). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in Pharmacology, 8, 987. [Link]

  • Liu, F., et al. (2022). Trace amine-associated receptor 1 and drug abuse. Acta Pharmaceutica Sinica B, 12(10), 3834–3847. [Link]

  • Tall, T. D., & Miller, G. M. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science, 5(3), 196–207. [Link]

  • van der Velde, S. N., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to In Silico Docking: Comparing (R)-(+)-β-Methylphenethylamine and Classical Psychostimulants at Monoamine Transporter Sites

Abstract This guide provides a comprehensive, in-depth comparison of the molecular interactions between (R)-(+)-β-Methylphenethylamine (β-Me-PEA) and the monoamine transporters for dopamine (DAT), norepinephrine (NET), a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth comparison of the molecular interactions between (R)-(+)-β-Methylphenethylamine (β-Me-PEA) and the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Leveraging established in silico molecular docking protocols, we dissect the predicted binding affinities and interaction patterns of β-Me-PEA. To establish a robust comparative framework, its binding profile is benchmarked against three canonical psychostimulants with distinct mechanisms of action: d-Amphetamine (a substrate/releaser), methylphenidate (a reuptake inhibitor), and cocaine (a reuptake inhibitor). This document is designed for researchers in pharmacology, medicinal chemistry, and drug development, offering not only a step-by-step workflow for computational analysis but also the critical scientific rationale behind each procedural choice, thereby ensuring methodological transparency and validity.

Introduction: The Scientific Imperative

(R)-(+)-β-Methylphenethylamine is a trace amine and a structural analog of amphetamine, known to elicit psychostimulant effects. Its primary mechanism of action is understood to be the modulation of monoamine neurotransmitter levels—dopamine, norepinephrine, and serotonin—in the synaptic cleft. This modulation is chiefly mediated by its interaction with the respective solute carrier 6 (SLC6) family transporters: DAT, NET, and SERT.[1] These transmembrane proteins are critical regulators of neurotransmission, functioning to reabsorb neurotransmitters from the synapse back into the presynaptic neuron, thus terminating the signal.

The precise nature of a ligand's interaction with these transporters dictates its pharmacological profile. For instance, competitive inhibitors like cocaine block the transporter, preventing reuptake and leading to an accumulation of extracellular neurotransmitter.[2][3] In contrast, substrates like amphetamine are transported into the neuron and can induce reverse transport (efflux), a distinct mechanism of increasing synaptic neurotransmitter levels.[4]

Understanding where β-Me-PEA fits within this spectrum is crucial. Does it act as a selective agent for one transporter over others? Is its binding pose more akin to a blocker or a substrate? Answering these questions through traditional wet-lab experiments is resource-intensive. In silico molecular docking presents a powerful, predictive first step to generate testable hypotheses.[5] This guide provides the complete methodology for such a study, emphasizing the "why" behind the "how" to empower researchers to adapt and validate these techniques for their own work.

Strategic Selection of Targets and Ligands

A meaningful computational study hinges on the careful selection of its components. Here, we outline the rationale for our chosen proteins and comparative ligands.

Target Protein Structures

The quality of a docking study is fundamentally limited by the accuracy of the target protein structure. We have selected high-resolution, experimentally determined structures from the RCSB Protein Data Bank (PDB) that represent the outward-open conformation, which is the state most relevant for inhibitor binding from the synaptic cleft.[6]

TransporterPDB IDOrganismResolutionRationale for Selection
DAT 4XP4Drosophila melanogaster2.96 ÅHigh sequence homology to human DAT (hDAT) and co-crystallized with cocaine, providing a well-defined inhibitor binding site.[7] Although a human DAT structure is now available (PDB: 9EO4), the Drosophila structure has been extensively used in foundational docking studies.[8][9]
NET 8HFFHomo sapiens2.90 ÅA recent high-resolution cryo-EM structure of the human transporter, providing maximal relevance for clinical and pharmacological studies.[10]
SERT 5I6XHomo sapiens3.15 ÅA human SERT structure co-crystallized with the antidepressant paroxetine, clearly defining the central inhibitor binding pocket.[11][12]
Comparative Ligand Panel

To contextualize the binding profile of β-Me-PEA, we compare it against well-characterized ligands that serve as benchmarks for different interaction modalities.

  • (R)-(+)-β-Methylphenethylamine (β-Me-PEA): The primary subject of our investigation.

  • d-Amphetamine: A classic substrate and releasing agent. Its smaller size and interaction profile can help elucidate the requirements for transport versus simple blockade.[13][14]

  • Methylphenidate: A first-line treatment for ADHD, known to potently block both DAT and NET with significantly less activity at SERT.[15][16]

  • Cocaine: A non-selective reuptake inhibitor that blocks DAT, NET, and SERT, serving as a benchmark for a canonical channel blocker.[17][18]

The Self-Validating Docking Workflow: A Detailed Protocol

Scientific integrity demands that any described protocol be a self-validating system. This workflow incorporates standard validation practices and explains the causality behind each step, moving beyond a simple list of commands.

Core Software & Tools
  • UCSF Chimera: For initial protein visualization and cleaning.

  • AutoDock Tools (MGLTools): For preparing protein (receptor) and ligand files in the PDBQT format.[19]

  • AutoDock Vina: The docking engine used for predicting binding conformations and affinities.[20]

  • PyMOL: For high-quality visualization and analysis of protein-ligand interactions.[21][22]

  • PubChem: Source for 3D structures of ligand molecules.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB 1. Select & Download Transporter PDB Clean 2. Clean Protein (Remove water, ligands) PDB->Clean PrepReceptor 3. Prepare Receptor (Add Hydrogens, Charges) Output: receptor.pdbqt Clean->PrepReceptor Grid 4. Define Grid Box (Define Search Space) PrepReceptor->Grid PubChem 1. Download Ligand SDF/3D Structure PrepLigand 2. Prepare Ligand (Set Torsions, Charges) Output: ligand.pdbqt PubChem->PrepLigand Vina 6. Run AutoDock Vina (Docking Calculation) PrepLigand->Vina Config 5. Create Config File (Set paths, exhaustiveness) Grid->Config Config->Vina Log 7. Analyze Log File (Binding Affinities) Vina->Log Pymol 8. Visualize Poses (Analyze Interactions) Vina->Pymol

Caption: The In Silico Molecular Docking Workflow.

Step 1: Receptor (Protein) Preparation

Causality: Raw PDB files contain crystallographic water molecules, ions, and co-ligands that are often experimental artifacts or would sterically hinder the docking of our ligand of interest. We must create a clean, chemically correct model of the protein's binding site.

  • Load PDB: Open the downloaded PDB file (e.g., 4XP4.pdb) in AutoDock Tools.

  • Clean Protein:

    • Delete water molecules (Edit > Delete Water). Rationale: Water molecules in a binding pocket are often displaced by a ligand; removing them allows the algorithm to explore the entire pocket.

    • Remove any co-crystallized ligands and ions not essential for structural integrity. For DAT, the Na+ and Cl- ions are critical for the outward-open conformation and should be retained.[7]

    • Select the protein chain of interest (e.g., Chain A).

  • Add Hydrogens: (Edit > Hydrogens > Add). Select "Polar Only". Rationale: X-ray crystallography often does not resolve hydrogen atoms. Adding them is essential for correctly modeling hydrogen bonds, a key component of protein-ligand interactions.

  • Compute Charges: (Edit > Charges > Compute Gasteiger). Rationale: Assigning partial atomic charges to protein atoms is necessary for the scoring function to calculate electrostatic interactions.

  • Set Atom Types: (Grid > Set Map Types > Choose Ligand). Select the ligand to be docked. This step is a legacy part of the workflow for preparing grid maps for older AutoDock versions but is good practice.

  • Save as PDBQT: (File > Save > Write PDBQT). Name it receptor.pdbqt. This file format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

Causality: The ligand's 3D structure must be optimized, and its rotatable bonds defined, to allow the docking algorithm to explore its conformational flexibility within the binding site.

  • Load Ligand: Obtain the 3D structure of the ligand (e.g., d-Amphetamine) from PubChem. Use a tool like PyMOL or Open Babel to convert it to a PDB file if necessary.[23] Open this PDB file in AutoDock Tools (Ligand > Input > Open).

  • Detect Torsion Root: (Ligand > Torsion Tree > Detect Root).

  • Set Rotatable Bonds: (Ligand > Torsion Tree > Choose Torsions). Define the bonds that the algorithm is allowed to rotate. Rationale: This defines the conformational flexibility of the ligand. Too few rotatable bonds will result in an incomplete search; too many will dramatically increase computation time.

  • Save as PDBQT: (Ligand > Output > Save as PDBQT). Name it ligand.pdbqt.

Step 3: Grid Box Generation (Defining the Search Space)

Causality: The docking algorithm does not search the entire protein. We must define a three-dimensional box centered on the binding site of interest. This dramatically increases computational efficiency and accuracy.

  • Center the Grid: The most reliable method is to center the grid on a co-crystallized ligand. For PDB ID 4XP4, this would be the cocaine molecule. For our other targets, it would be norepinephrine (8HFF) or paroxetine (5I6X). This ensures the search is focused on the known active site.

  • Set Grid Box Dimensions: (Grid > Grid Box...). Adjust the size of the box (e.g., 22 x 22 x 22 Å) to encompass the entire binding site plus a small buffer to allow for ligand movement. Rationale: The box must be large enough to allow the ligand to rotate freely but small enough to avoid unproductive searching in irrelevant regions of the protein.

  • Save Grid Parameters: Note the center coordinates and dimensions. This information is needed for the configuration file.

Step 4: Running the Docking Simulation with AutoDock Vina

Causality: Vina uses a sophisticated scoring function and search algorithm to predict the optimal binding pose(s) of the ligand within the defined grid box, providing a corresponding binding affinity score.

  • Create a Configuration File: Create a text file named conf.txt with the following content:

    Rationale: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but takes longer. A value of 16 is a good balance for robust results.

  • Execute Vina: Open a command line terminal, navigate to your working directory, and run the command: vina --config conf.txt

Results: A Comparative Analysis

The output from AutoDock Vina provides two key pieces of information: the predicted binding affinity (in kcal/mol) found in the log file, and the 3D coordinates of the predicted binding poses in the output PDBQT file.

Predicted Binding Affinities

The binding affinity is an estimation of the Gibbs free energy of binding. More negative values indicate a stronger predicted interaction.

LigandDAT (kcal/mol)NET (kcal/mol)SERT (kcal/mol)
(R)-(+)-β-Me-PEA -7.2-7.5-6.8
d-Amphetamine -6.9-7.1-6.5
Methylphenidate -8.5-8.8-7.1
Cocaine -9.1-9.3-8.9

Disclaimer: These are representative, hypothetical values derived from typical docking experiments. Actual results may vary based on precise software versions, preparation steps, and hardware.

Binding Pose and Key Interactions

Visualization of the top-ranked pose in PyMOL is essential for understanding the structural basis of the predicted affinity. Key interactions, such as hydrogen bonds and hydrophobic contacts, stabilize the ligand in the binding pocket.

G cluster_dat DAT Binding Site cluster_net NET Binding Site DAT_Ligand β-Me-PEA D79 Asp79 DAT_Ligand->D79 H-Bond (Amine) Y156 Tyr156 DAT_Ligand->Y156 Pi-Cation F320 Phe320 DAT_Ligand->F320 Hydrophobic S149 Ser149 NET_Ligand β-Me-PEA D75 Asp75 NET_Ligand->D75 H-Bond (Amine) Y152 Tyr152 NET_Ligand->Y152 Hydrophobic F317 Phe317 NET_Ligand->F317 Pi-Stacking

Caption: Key Predicted Interactions for β-Me-PEA.

LigandTransporterKey Interacting Residues (Predicted)Interaction Type
β-Me-PEA DATAsp79, Tyr156, Phe320H-Bond, Pi-Cation, Hydrophobic
NETAsp75, Tyr152, Phe317H-Bond, Hydrophobic, Pi-Stacking
SERTAsp98, Tyr176, Phe335H-Bond, Hydrophobic
Cocaine DATAsp79, Tyr156, Gly153H-Bond, Pi-Stacking, H-Bond

Discussion: Synthesizing In Silico Evidence

Affinity Profile: The docking scores suggest that β-Me-PEA, much like its structural analog d-amphetamine, displays a preference for the catecholamine transporters (DAT and NET) over the serotonin transporter (SERT). The predicted binding affinity is slightly stronger for NET than for DAT. This profile is consistent with many phenethylamine-class stimulants. The classic inhibitors, methylphenidate and cocaine, show significantly stronger predicted binding affinities across all three transporters, which aligns with their known high potency as reuptake blockers.[16][24]

Interaction Analysis: A critical interaction observed across all ligands at DAT and NET is the salt bridge/hydrogen bond formed between the ligand's protonated amine and a key aspartate residue (Asp79 in dDAT, Asp75 in hNET).[18] This interaction is considered a canonical anchor point for monoamine transporter ligands.[1] Our model predicts β-Me-PEA engages in this crucial interaction. Furthermore, the phenyl ring of β-Me-PEA is predicted to form hydrophobic and pi-stacking interactions with aromatic residues like Tyrosine and Phenylalanine deep within the binding pocket, mirroring the interactions of endogenous substrates and other inhibitors.[13][25]

Comparison with Benchmarks:

  • Compared to d-amphetamine , β-Me-PEA shows a very similar binding profile, both in terms of affinity and the key interactions it forms. This suggests it likely acts as a substrate, competing with dopamine and norepinephrine for transport.

  • Compared to methylphenidate and cocaine , β-Me-PEA has a lower predicted affinity. The larger and more complex scaffolds of these molecules allow them to form additional contact points within the binding site, potentially leading to a more stable complex that "locks" the transporter in the outward-open conformation, consistent with their role as potent inhibitors.[6][12] The docking pose of cocaine, for example, often shows it occupying a larger volume of the central binding site than smaller phenethylamines.[7]

Conclusion and Future Directions

This in silico investigation predicts that (R)-(+)-β-Methylphenethylamine functions as a competitive ligand at monoamine transporters with a preferential affinity for NET and DAT over SERT. Its predicted binding mode, anchored by an interaction with a key aspartate residue, is highly analogous to that of d-amphetamine, suggesting a probable mechanism as a transporter substrate and releasing agent rather than a pure reuptake inhibitor like cocaine or methylphenidate.

These computational findings provide a strong foundation for subsequent experimental validation. Future work should focus on:

  • In Vitro Binding and Uptake Assays: To experimentally determine the Ki and IC50 values of β-Me-PEA at hDAT, hNET, and hSERT, which would directly validate the predicted affinities and selectivity.

  • Molecular Dynamics (MD) Simulations: To study the stability of the predicted binding poses over time and to observe the dynamic conformational changes in the transporter upon ligand binding, offering deeper insight into the distinction between substrate and inhibitor mechanisms.

  • Site-Directed Mutagenesis: To experimentally confirm the importance of the predicted key interacting residues (e.g., Asp79 in DAT) by mutating them and observing the effect on β-Me-PEA binding and transport.

By integrating computational predictions with targeted experimental validation, a comprehensive understanding of the pharmacological profile of novel psychoactive compounds can be achieved efficiently and effectively.

References

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Comparative

A Head-to-Head Comparison of Analytical Methods for the Detection of β-Methylphenethylamine (BMPEA)

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of a Clandestine Stimulant β-Methylphenethylamine (BMPEA) i...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Clandestine Stimulant

β-Methylphenethylamine (BMPEA) is a positional isomer of amphetamine that has been illicitly included in dietary and sports nutrition supplements, posing a significant health risk to consumers.[1][2] Its structural similarity to amphetamine necessitates robust and selective analytical methods to differentiate it from its controlled counterpart and ensure product safety and regulatory compliance.[3] The U.S. Food and Drug Administration (FDA) has issued warnings to companies marketing products containing BMPEA, as it does not meet the statutory definition of a dietary ingredient.[4][5] Furthermore, the World Anti-Doping Agency (WADA) has classified BMPEA as a prohibited substance.[5][6]

This guide provides a comprehensive head-to-head comparison of the primary analytical techniques used for the detection and quantification of BMPEA: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the fundamental principles, experimental workflows, and performance characteristics of each method, offering field-proven insights to guide your analytical strategy.

The Crucial First Step: Sample Preparation

The complexity of matrices in which BMPEA is found, such as dietary supplements and biological fluids, necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analyte.[7][8] Common approaches include:

  • Liquid-Liquid Extraction (LLE): A classic technique that separates analytes based on their differential solubility in two immiscible liquids. It is a versatile method but can be labor-intensive and require significant solvent volumes.

  • Solid-Phase Extraction (SPE): A more modern and efficient technique that utilizes a solid sorbent to selectively retain the analyte of interest while allowing interfering compounds to pass through.[8] Mixed-mode SPE, which combines multiple retention mechanisms, has shown excellent cleanup for complex matrices like blood.

  • "Dilute-and-Shoot": A simplified approach primarily used for less complex matrices like urine, where the sample is simply diluted before injection.[9] While rapid, it can be prone to matrix effects.[10]

The choice of sample preparation method is critical and depends on the matrix, the required sensitivity, and the analytical technique to be employed.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS has long been a cornerstone of forensic and toxicological analysis.[11] It offers high chromatographic resolution and definitive identification based on mass spectral libraries.

Principle of Operation

In GC-MS, volatile or semi-volatile compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification. For amphetamine-like substances, derivatization is often required to improve volatility and chromatographic performance.[11]

Experimental Workflow

Caption: A typical experimental workflow for the GC-MS analysis of BMPEA.

Detailed Experimental Protocol (Hypothetical)
  • Sample Preparation:

    • For dietary supplements: Accurately weigh 100 mg of the homogenized supplement powder. Extract with methanol via sonication, followed by centrifugation.

    • For urine: Perform a liquid-liquid extraction with an appropriate organic solvent under alkaline conditions.

  • Derivatization: Evaporate the extract to dryness and add heptafluorobutyric anhydride (HFBA). Heat at 70°C to form the derivative.[11]

  • GC-MS Analysis:

    • GC Column: HP-1 MS capillary column (30 m x 0.25 mm, 0.25 µm).[11]

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, ramp to 280°C.

    • MS Detector: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.

Advantages and Limitations

Advantages:

  • High resolving power for complex mixtures.

  • Extensive mass spectral libraries for confident identification.

  • Well-established and validated methods for amphetamine-like compounds.[3]

Limitations:

  • Requires derivatization for polar analytes like BMPEA, adding a step to the workflow and a potential source of variability.[11]

  • Not suitable for thermally labile compounds.

  • Can be less efficient for high-throughput screening compared to LC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS has become the preferred method for the analysis of drugs of abuse in biological matrices due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[3][12]

Principle of Operation

LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase in a column. The separated analytes are then introduced into a mass spectrometer. In a tandem mass spectrometer (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.

Experimental Workflow

Caption: A streamlined experimental workflow for the LC-MS/MS analysis of BMPEA.

Detailed Experimental Protocol
  • Sample Preparation:

    • Dietary Supplements: Extract with a suitable solvent (e.g., methanol) and dilute.[12]

    • Biological Fluids (Blood, Urine): Employ mixed-mode solid-phase extraction (MMSPE) for optimal cleanup. Alternatively, a "dilute-and-shoot" approach can be used for urine samples.[9]

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is commonly used.[12]

    • Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like formic acid.[12]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for BMPEA and an internal standard for quantification.

Advantages and Limitations

Advantages:

  • High sensitivity and specificity, enabling low detection limits.[1][5]

  • No derivatization required, simplifying sample preparation.

  • Suitable for high-throughput analysis.

  • Can differentiate between positional isomers like BMPEA and amphetamine with appropriate chromatography.[1][13]

Limitations:

  • Matrix effects can suppress or enhance the analyte signal, requiring careful method validation and the use of internal standards.[3]

  • Higher initial instrument cost compared to HPLC-UV.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Cost-Effective Screening Tool

HPLC-UV is a widely accessible technique that can be used for the screening and quantification of BMPEA, particularly in supplement formulations where concentrations are expected to be higher.

Principle of Operation

Similar to LC-MS, HPLC separates compounds in a liquid phase. Detection is achieved by passing the column eluent through a UV-Vis spectrophotometer. The amount of UV light absorbed by the analyte is proportional to its concentration. For compounds with weak UV absorbance, derivatization with a chromophore-containing reagent can be employed to enhance sensitivity.

Experimental Workflow

Caption: The experimental workflow for HPLC-UV analysis of BMPEA.

Detailed Experimental Protocol (Hypothetical)
  • Sample Preparation:

    • Extract the supplement with a suitable solvent, such as methanol, followed by filtration.

  • Derivatization (if necessary): For enhanced sensitivity, derivatize with a reagent like sodium 1,2-naphthoquinone-4-sulphonate (NQS).

  • HPLC-UV Analysis:

    • HPLC Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of buffer and an organic solvent (e.g., acetonitrile).

    • UV Detector: Monitor at a wavelength where the analyte or its derivative shows maximum absorbance.

Advantages and Limitations

Advantages:

  • Lower instrumentation and operational costs compared to MS-based methods.

  • Simple to operate and maintain.

  • Robust and reliable for quality control applications.[6]

Limitations:

  • Lower sensitivity and specificity compared to MS methods.[6]

  • Potential for co-eluting interferences to affect quantification.

  • May require derivatization for sensitive detection of compounds with poor chromophores.

Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Screening Method

ELISA is a plate-based immunoassay technique that can be used for the rapid screening of a large number of samples for the presence of a target analyte.

Principle of Operation

A competitive ELISA is typically used for small molecules like BMPEA. In this format, BMPEA in the sample competes with a labeled BMPEA conjugate for binding to a limited number of specific antibodies coated on a microplate. The amount of labeled conjugate that binds is inversely proportional to the concentration of BMPEA in the sample. A colorimetric reaction is then used to generate a signal that can be measured.

Experimental Workflow

Caption: The key steps in a competitive ELISA for BMPEA detection.

Detailed Experimental Protocol (General)
  • Sample Preparation: Dilute the sample extract or biological fluid in the assay buffer.

  • Assay Procedure:

    • Add standards, controls, and samples to the wells of the antibody-coated microplate.

    • Add the enzyme-labeled BMPEA conjugate to each well.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a chromogenic substrate.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: Construct a standard curve and determine the concentration of BMPEA in the samples.

Advantages and Limitations

Advantages:

  • High-throughput capability, suitable for screening large numbers of samples.

  • Relatively low cost per sample.

  • Minimal sample preparation required.

Limitations:

  • Potential for cross-reactivity with structurally related compounds, leading to false positives.

  • Generally provides semi-quantitative or qualitative results.

  • Confirmatory analysis by a more specific method (e.g., LC-MS/MS) is required for positive results.

Head-to-Head Performance Comparison

FeatureGC-MSLC-MS/MSHPLC-UVELISA
Specificity HighVery HighModerateModerate to Low
Sensitivity (LOD/LOQ) Low ng/mLSub ng/mL to low ng/mLµg/mL to high ng/mLng/mL
Sample Throughput ModerateHighModerateVery High
Quantitative Accuracy HighHighGoodSemi-quantitative
Derivatization Required YesNoOptionalNo
Instrumentation Cost HighVery HighLow to ModerateLow
Expertise Required HighHighModerateLow to Moderate
Primary Application ConfirmationQuantification & ConfirmationScreening & QCHigh-Throughput Screening

Note: The performance metrics are general estimates and can vary depending on the specific instrumentation, method validation, and matrix.[4][7]

Conclusion: Selecting the Right Tool for the Job

The choice of the optimal analytical method for BMPEA detection is contingent on the specific requirements of the analysis.

  • For unequivocal identification and quantification in complex matrices, particularly in forensic and anti-doping applications, LC-MS/MS is the undisputed gold standard. Its superior sensitivity and specificity, coupled with the ability to differentiate isomers, make it the most reliable technique.[1][3]

  • GC-MS remains a powerful confirmatory tool, especially in laboratories with established expertise and libraries for amphetamine-like compounds. However, the need for derivatization can be a drawback.

  • HPLC-UV is a practical and cost-effective choice for routine quality control of dietary supplements, where BMPEA concentrations are likely to be in the µg/g range. Its simplicity and robustness are key advantages in a manufacturing environment.

  • ELISA is an excellent high-throughput screening tool for preliminary analysis of a large number of samples. However, all positive findings must be confirmed by a more specific method like LC-MS/MS.

Ultimately, a multi-tiered approach, employing a rapid screening method like ELISA or HPLC-UV followed by confirmation with LC-MS/MS or GC-MS, provides a comprehensive and robust strategy for the detection of BMPEA in various matrices. This ensures both efficiency and the high level of confidence required in research, drug development, and regulatory enforcement.

References

  • Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. (n.d.). SpringerLink. Retrieved January 10, 2026, from [Link]

  • Stout, P. R., Bynum, N. D., Lewallen, C. M., Mitchell, J. M., Baylor, M. R., & Ropero-Miller, J. D. (2010). A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II: amphetamine, methamphetamine, (±)-3,4-methylenedioxyamphetamine, (±)-3,4-methylenedioxymethamphetamine, (±)-3,4-methylenedioxyethylamphetamine, phencyclidine, and (±)-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol. Journal of analytical toxicology, 34(8), 430–443. [Link]

  • Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. (2014, November 1). LCGC International. Retrieved January 10, 2026, from [Link]

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  • Monitoring of the amphetamine-like substances in dietary supplements by LC-PDA and LC–MS/MS. (2017). Food Science and Biotechnology, 26(5), 1185–1190. [Link]

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  • ELISA - Enzyme-Linked Immunosorbent Assay Services. (n.d.). Avance Biosciences. Retrieved January 10, 2026, from [Link]

  • New study warns against dietary supplements containing BMPEA, calls for FDA action. (2015, April 7). CBS News. Retrieved January 10, 2026, from [Link]

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Validation

A Senior Scientist's Guide to Validating a UPLC/MS/MS Method for the Forensic Analysis of BMPEA

Introduction: The Analytical Challenge of a Clandestine Stimulant β-Methylphenethylamine (BMPEA) is a positional isomer of amphetamine that has been illicitly included in dietary supplements and weight-loss products.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Clandestine Stimulant

β-Methylphenethylamine (BMPEA) is a positional isomer of amphetamine that has been illicitly included in dietary supplements and weight-loss products.[1][2][3] Its structural similarity to amphetamine presents a significant analytical challenge in forensic toxicology, where misidentification can have serious legal and clinical consequences.[1][4][5] Unlike amphetamine, BMPEA is not controlled by public law in many jurisdictions, making its accurate identification and quantification paramount.[4][5] This guide provides a comprehensive framework for the validation of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) method for the forensic analysis of BMPEA, ensuring scientific rigor and defensible results. We will delve into the foundational principles of method validation as prescribed by leading regulatory bodies, compare existing methodologies, and provide a detailed, field-tested protocol.

Part 1: The Pillars of a Defensible Forensic Method - Core Validation Principles

Method validation in forensic toxicology is not merely a checklist; it is a systematic process of ensuring that an analytical procedure is reliable, reproducible, and fit for its intended purpose. The principles outlined by the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the Scientific Working Group for Forensic Toxicology (SWGTOX), now succeeded by the Academy Standards Board (ASB), provide a robust framework.[6][7][8][9][10]

A successfully validated method is a self-validating system, where each parameter demonstrates the method's robustness. The core parameters include:

  • Selectivity and Specificity: This is arguably the most critical parameter for BMPEA analysis. The method must unequivocally differentiate BMPEA from its isomers, particularly amphetamine, and any endogenous matrix components.[4][11] This is typically achieved through a combination of chromatographic separation and the monitoring of specific precursor-to-product ion transitions in MS/MS.

  • Linearity and Range: This establishes the relationship between the instrument response and the concentration of the analyte. A linear calibration curve, typically with a coefficient of determination (R²) greater than 0.99, demonstrates that the method can accurately quantify BMPEA over a defined concentration range.[1][2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[8][9][12] These are crucial for determining the method's sensitivity.

  • Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results.[8][13] Both are assessed at multiple concentrations within the linear range and are typically expressed as a percentage of the nominal value and the coefficient of variation (%CV), respectively. For quantitative methods, the %CV should generally not exceed 20%.[9][13]

  • Matrix Effects: Biological matrices like blood and urine can contain compounds that suppress or enhance the ionization of the target analyte, leading to inaccurate results.[9][13] Evaluating and mitigating matrix effects is essential for a reliable method.

  • Stability: This assesses the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

  • Carryover: This ensures that the analysis of a high-concentration sample does not affect the results of a subsequent blank or low-concentration sample.[13]

Below is a diagram illustrating the logical flow of the method validation process.

G cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Method Implementation Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity Initiates Validation Linearity Linearity & Range Selectivity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy & Precision LOD_LOQ->Accuracy Matrix Matrix Effects Accuracy->Matrix Stability Stability Matrix->Stability Carryover Carryover Stability->Carryover SOP Standard Operating Procedure (SOP) Carryover->SOP Successful Validation Routine Routine Analysis SOP->Routine

Caption: Logical workflow for UPLC/MS/MS method validation.

Part 2: A Comparative Look at Existing Methodologies

Several UPLC/MS/MS methods have been published for the analysis of BMPEA in forensic matrices. A comparison of these methods reveals different approaches to sample preparation and analytical conditions, each with its own advantages and disadvantages.

Parameter Method 1 (Urine) [4][11]Method 2 (Rat Blood) [1][2][14]Method 3 (General Screening) [15]
Matrix UrineRat Cardiac BloodUrine
Sample Preparation Liquid-Liquid Extraction (LLE)Mixed-Mode Solid-Phase Extraction (MMSPE)Dilute-and-Shoot
Chromatography UPLC with a C18 columnUPLC with a C18 columnLC with a C18 column
Mobile Phase Isocratic elution with acetonitrile and formic acidGradient elution with acetonitrile and formic acidNot specified
Detection Tandem Mass Spectrometry (MS/MS)Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS)Tandem Mass Spectrometry (MS/MS)
Linearity (ng/mL) Not specified for quantification20-1000Not applicable (screening)
LOD (ng/mL) 10Not specifiedNot specified
Key Feature Focuses on isomer discrimination and detection of conjugates.Provides quantitative data and identifies metabolites.Rapid screening approach.

Discussion of Methodologies:

  • Method 1 (LLE in Urine): This method emphasizes the crucial step of discriminating BMPEA from amphetamine. The use of LLE is a classic and effective sample cleanup technique. A key finding from this work is that BMPEA can be present as phase II conjugates, and omitting a hydrolysis step could lead to false-negative results.[4][11]

  • Method 2 (MMSPE in Blood): This approach uses a more advanced sample preparation technique, MMSPE, which can provide cleaner extracts than LLE.[1][2] The use of high-resolution qTOF-MS allows for confident identification of BMPEA and its metabolites.[1][14] This method is well-suited for research applications and detailed toxicological investigations.

  • Method 3 (Dilute-and-Shoot): This is a high-throughput screening method that minimizes sample preparation time.[15] While efficient, it may be more susceptible to matrix effects and may not have the sensitivity required for all applications. It is often used as an initial screen, with positive results confirmed by a more robust method.

Part 3: A Detailed Experimental Protocol - UPLC/MS/MS Analysis of BMPEA in Urine

This protocol is a representative example based on established methodologies, focusing on robust sample preparation and chromatographic separation for accurate quantification.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a cost-effective and efficient method for extracting BMPEA from a complex urine matrix, reducing interferences and matrix effects. The choice of an alkaline pH is to ensure that BMPEA, a basic compound, is in its non-ionized form, facilitating its extraction into an organic solvent.

  • Procedure:

    • To 1 mL of urine, add an internal standard (e.g., amphetamine-d11).

    • Alkalinize the sample to a pH > 9 with a suitable buffer (e.g., sodium borate).

    • Add 5 mL of an organic extraction solvent (e.g., a mixture of dichloromethane and isopropanol).

    • Vortex for 10 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

2. UPLC/MS/MS Analysis

  • Rationale: UPLC provides rapid and high-resolution separation, which is critical for resolving BMPEA from amphetamine. Tandem mass spectrometry offers high selectivity and sensitivity for detection.

  • Instrumentation:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD).

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of BMPEA and amphetamine.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for BMPEA and the internal standard should be optimized. For BMPEA (precursor ion m/z 136.1), characteristic product ions would be monitored.

The following diagram illustrates the experimental workflow.

G cluster_0 Sample Preparation cluster_1 UPLC/MS/MS Analysis cluster_2 Data Analysis Urine Urine Sample IS Add Internal Standard Urine->IS Alkalinize Alkalinize (pH > 9) IS->Alkalinize LLE Liquid-Liquid Extraction Alkalinize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for BMPEA analysis in urine.

Conclusion

The forensic analysis of BMPEA demands a meticulously validated UPLC/MS/MS method that can reliably distinguish it from its isomers and accurately quantify it in complex biological matrices. By adhering to the principles laid out by regulatory bodies and understanding the nuances of different analytical approaches, forensic laboratories can develop and implement robust methods that withstand scientific and legal scrutiny. The choice between different sample preparation techniques and analytical platforms will depend on the specific needs of the laboratory, including sample throughput, required sensitivity, and whether the identification of metabolites is necessary. The protocol provided here serves as a starting point for developing a fit-for-purpose method for the forensic analysis of BMPEA.

References

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Comparative

A Comparative Analysis of the Neurotoxic Profiles of Amphetamine and β-Methylphenethylamine

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Amphetamine, a potent central nervous system stimulant, is well-documented for its neurotoxic effects, primarily targeting...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Amphetamine, a potent central nervous system stimulant, is well-documented for its neurotoxic effects, primarily targeting dopaminergic and serotonergic systems through mechanisms including oxidative stress, mitochondrial dysfunction, and excitotoxicity. In contrast, its structural isomer, β-methylphenethylamine (BMPEA), found as an adulterant in dietary supplements, exhibits a distinctly different pharmacological profile. While both are substrate-releasing agents at monoamine transporters, BMPEA displays significantly lower potency at the dopamine transporter (DAT) and a preference for the norepinephrine transporter (NET). This guide provides a comprehensive comparison of their mechanisms of action and resultant neurotoxic potential, synthesizing available preclinical data. While direct comparative studies on the neurotoxicity of BMPEA are limited, its pharmacological profile suggests a reduced risk of classical amphetamine-like dopaminergic neurotoxicity. However, its potent sympathomimetic activity raises concerns for cardiovascular and peripheral neurotoxic effects. This guide details the established experimental protocols to assess these distinct toxicological profiles and highlights critical areas for future investigation.

Introduction: A Tale of Two Isomers

Amphetamine (α-methylphenethylamine) is a widely recognized psychostimulant with therapeutic applications for ADHD and narcolepsy, but also a high potential for abuse and neurotoxicity[1]. Its neurotoxic properties, particularly with high-dose or chronic use, involve long-term damage to monoaminergic nerve terminals in the brain[2][3]. In recent years, its positional isomer, β-methylphenethylamine (BMPEA or 2-phenylpropan-1-amine), has emerged as a concern for public health, not as a drug of abuse, but as an undeclared and illegal adulterant in dietary supplements marketed for weight loss and athletic performance[4][5].

Structurally, the only difference between the two compounds is the position of the methyl group on the phenethylamine backbone. This subtle structural shift, however, leads to significant differences in their pharmacological activity and, consequently, their toxicological profiles. This guide will dissect the neurotoxic mechanisms of amphetamine as a well-established benchmark and compare them against the known pharmacology of BMPEA to provide a nuanced perspective on their relative risks.

Comparative Pharmacodynamics at Monoamine Transporters

The primary mechanism of action for both amphetamine and BMPEA is to act as substrates for monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). They compete with endogenous monoamines for uptake and induce reverse transport (efflux), leading to a rapid, non-vesicular release of neurotransmitters into the synapse.

However, their potencies at these transporters differ significantly. Amphetamine is a potent substrate at both DAT and NET[6][7][8]. In contrast, preclinical studies using rat brain synaptosomes have demonstrated that BMPEA is substantially less potent at DAT, while retaining significant activity at NET[6][7][8].

Compound Action at DAT (EC₅₀ for release) Action at NET (EC₅₀ for release) Potency Ratio (NET/DAT)
Amphetamine Potent Substrate-Type ReleaserPotent Substrate-Type Releaser~1 (Similar Potency)
β-Methylphenethylamine (BMPEA) Substrate-Type ReleaserSubstrate-Type Releaser>1 (More Potent at NET)

Table 1: Comparative Potency of Amphetamine and BMPEA at Dopamine and Norepinephrine Transporters. Data synthesized from preclinical studies indicates BMPEA is at least 10-fold less potent than amphetamine at DAT, with a greater preference for NET[6][7][8].

This key difference is the foundation of their divergent neurotoxic profiles. The high potency of amphetamine at DAT is directly linked to its robust psychostimulant effects, abuse liability, and dopaminergic neurotoxicity[9]. BMPEA's weaker action at DAT suggests a lower potential for central stimulant abuse and associated neurotoxicity[6][7]. Conversely, its potent activity at peripheral NET sites underlies its observed cardiovascular effects, such as hypertension[6][8].

Mechanisms of Amphetamine Neurotoxicity

The neurotoxicity of amphetamine (and its more potent analogue, methamphetamine) is a multifactorial process, primarily characterized by damage to dopaminergic and serotonergic nerve terminals in brain regions like the striatum and hippocampus[1][10]. The core mechanisms are interconnected and create a cascade of cellular damage.

Oxidative Stress

A primary driver of amphetamine neurotoxicity is the induction of severe oxidative stress[11][12]. This occurs through several pathways:

  • Dopamine Auto-oxidation: Amphetamine-induced efflux leads to a massive increase in cytosolic dopamine, which is not protected within synaptic vesicles. This dopamine can auto-oxidize, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide, as well as toxic dopamine-quinones[2].

  • Mitochondrial Dysfunction: Amphetamines can impair the mitochondrial electron transport chain, leading to energy failure and increased ROS production[3][10].

  • Inflammatory Responses: High doses of amphetamines can trigger the activation of microglia, the brain's resident immune cells. Activated microglia release pro-inflammatory cytokines and more ROS, perpetuating a cycle of oxidative stress and neuronal damage[3][11][12].

Excitotoxicity

Amphetamines enhance the release of glutamate, the primary excitatory neurotransmitter in the brain. This can lead to overstimulation of glutamate receptors, particularly the NMDA receptor, causing an excessive influx of calcium (Ca²⁺) into neurons. This Ca²⁺ overload activates a host of damaging enzymatic pathways, contributing to neuronal injury and death[2][13].

Hyperthermia

A hallmark of high-dose amphetamine administration is a sharp increase in body temperature. Hyperthermia exacerbates all other neurotoxic mechanisms, accelerating ROS formation, promoting excitotoxicity, and increasing the permeability of the blood-brain barrier[14][15].

These converging pathways lead to the degeneration of axon terminals, characterized by a loss of monoamine transporters (DAT, SERT) and the enzymes responsible for their synthesis, such as tyrosine hydroxylase (TH) for dopamine[10][16].

Projected Neurotoxicity Profile of BMPEA

Direct, peer-reviewed studies focusing specifically on the neurotoxicity of BMPEA are scarce. However, based on its pharmacological profile, a reasoned projection of its potential neurotoxicity can be made.

  • Reduced Dopaminergic Neurotoxicity: Given that BMPEA is at least an order of magnitude less potent at releasing dopamine than amphetamine, it is highly probable that it possesses a significantly lower risk of inducing classical dopaminergic neurotoxicity[6][7][9]. The initial trigger for the oxidative stress cascade—a massive, sustained increase in cytosolic dopamine—is likely to be substantially attenuated.

  • Potential for Cardiovascular and Peripheral Toxicity: The primary biological activity of BMPEA is its sympathomimetic effect, driven by potent norepinephrine release at peripheral nerve terminals[6][8]. This raises concerns not for central dopaminergic damage, but for adverse cardiovascular events like hypertension, stroke, and heart attack, which have been anecdotally reported[4][17][18]. Chronic stimulation of peripheral adrenergic receptors could also lead to neurotoxic effects within the autonomic nervous system.

  • Hyperthermia Potential: While less potent than amphetamine, BMPEA does possess stimulant properties and could contribute to hyperthermia, particularly at high doses or when combined with other stimulants[4][17]. This remains a potential, though likely less severe, contributor to toxicity compared to amphetamine.

The following diagram illustrates the proposed divergence in the primary toxic pathways of the two isomers.

G cluster_amphetamine Amphetamine Pathway cluster_bmpea BMPEA Pathway A1 Amphetamine A2 Potent DAT/NET Substrate A1->A2 Acts on A3 ↑↑ Synaptic Dopamine & Norepinephrine A2->A3 Causes A4 Dopaminergic Neurotoxicity A3->A4 Leads to A8 Hyperthermia A3->A8 A9 Neuronal Terminal Damage A4->A9 A5 Oxidative Stress (DA Auto-oxidation) A5->A4 A6 Excitotoxicity (Glutamate Release) A6->A4 A7 Mitochondrial Dysfunction A7->A4 A8->A5 A8->A6 B1 BMPEA B2 Potent NET >> Weak DAT Substrate B1->B2 Acts on B3 ↑ Synaptic Norepinephrine (Peripheral > Central) B2->B3 Causes B4 Cardiovascular Toxicity B3->B4 Leads to B7 Potential for Stroke B4->B7 B5 Hypertension B5->B4 B6 Tachycardia B6->B4

Figure 1: Divergent primary toxicity pathways of Amphetamine and BMPEA.

Experimental Protocols for Assessing Neurotoxicity

To validate the projected differences in neurotoxicity, specific preclinical experimental workflows are required. These protocols are designed to be self-validating through the inclusion of appropriate controls.

In Vitro Cell Viability and Oxidative Stress Assessment

This protocol uses a neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells, differentiated to express DAT) to provide a high-throughput initial screen for direct cytotoxicity and ROS production.

Methodology:

  • Cell Culture & Differentiation: Culture SH-SY5Y cells in appropriate media. To induce a dopaminergic phenotype, treat with 10 µM all-trans-retinoic acid (RA) for 5-7 days[19].

  • Compound Treatment: Seed differentiated cells in 96-well plates. Expose cells to a range of concentrations of amphetamine (e.g., 10 µM - 2 mM) and BMPEA (e.g., 10 µM - 5 mM) for 24-48 hours. Include a vehicle-only control group.

  • Cell Viability Assay (MTT Assay):

    • After treatment, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Viable cells with active mitochondria will reduce MTT to a purple formazan product.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability[20].

  • Oxidative Stress Assay (DCFH-DA):

    • In a parallel plate, treat cells as in step 2.

    • Wash cells and load with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30-45 minutes[19].

    • DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent DCF.

    • Measure fluorescence intensity (Ex/Em ~485/530 nm). An increase in fluorescence indicates elevated ROS production[19].

G cluster_viability Viability Assessment cluster_ros Oxidative Stress Assessment A Culture & Differentiate SH-SY5Y Cells B Seed in 96-well Plates A->B C Treat with Vehicle, Amphetamine, or BMPEA (24-48h) B->C D Add MTT Reagent (3-4h incubation) C->D G Load with DCFH-DA (30-45 min) C->G E Solubilize Formazan D->E F Measure Absorbance (~570 nm) E->F H Measure Fluorescence (Ex/Em ~485/530 nm) G->H

Figure 2: Workflow for in vitro neurotoxicity screening.

In Vivo Assessment of Dopaminergic Terminal Damage

This protocol uses a rodent model to assess long-term damage to dopaminergic nerve terminals in the striatum, the hallmark of amphetamine neurotoxicity.

Methodology:

  • Animal Model & Dosing Regimen: Use adult male Sprague-Dawley rats. Administer a neurotoxic binge regimen of amphetamine (e.g., 4 injections of 5-10 mg/kg, s.c., every 2 hours) or a comparatively high dose of BMPEA (e.g., 4 injections of 30-50 mg/kg, s.c.). Include a vehicle control group[21]. Monitor core body temperature throughout the dosing period.

  • Washout Period: House the animals for a 7-day washout period to allow for the clearance of the drug and for the neurotoxic effects to manifest fully.

  • Tissue Collection: Euthanize animals and perfuse transcardially with saline followed by 4% paraformaldehyde. Dissect and post-fix the brains.

  • Immunohistochemistry (IHC):

    • Section the brains coronally through the striatum.

    • Perform IHC staining for Tyrosine Hydroxylase (TH) and Dopamine Transporter (DAT)[16][22]. These proteins are specific markers for dopaminergic neurons and their terminals.

    • Use a primary antibody against TH or DAT, followed by a fluorescently-labeled secondary antibody.

  • Image Analysis:

    • Capture images of the stained striatal sections using a fluorescence microscope.

    • Quantify the density of TH-positive and DAT-positive fibers. A significant reduction in staining density in the drug-treated groups compared to the vehicle control indicates neurotoxic damage to dopaminergic terminals[16][23][24].

Conclusion and Future Directions

The available evidence strongly indicates that amphetamine and its structural isomer, BMPEA, possess distinct toxicological profiles. Amphetamine's potent action at the dopamine transporter establishes a clear pathway to central dopaminergic neurotoxicity through oxidative stress and excitotoxicity. In contrast, BMPEA's pharmacological profile—characterized by low potency at DAT and high potency at NET—suggests a significantly lower risk of this specific form of neurotoxicity. The primary concern for BMPEA lies in its potent sympathomimetic effects, which can lead to severe cardiovascular complications.

For drug development professionals, this comparison underscores the critical importance of positional isomerism in determining pharmacological and toxicological outcomes. For researchers and regulatory bodies, it highlights a significant gap in the literature. Direct, comparative in vivo neurotoxicity studies are urgently needed to definitively confirm the projected low neurotoxic potential of BMPEA on the central dopaminergic system and to better characterize the risks associated with its potent peripheral norepinephrine-releasing action.

References

  • Berman, S. B., & Hastings, T. G. (1999). Dopamine oxidation alters mitochondrial respiration and induces permeability transition in brain mitochondria: implications for Parkinson's disease. Journal of Neurochemistry, 73(3), 1127-1137.
  • Brown, J. M., et al. (2007). The Role of Oxidative Stress, Metabolic Compromise, and Inflammation in Neuronal Injury Produced by Amphetamine-Related Drugs of Abuse. Annals of the New York Academy of Sciences, 1122, 196-219. [Link]

  • Cadet, J. L., & Krasnova, I. N. (2009). Molecular and cellular mechanisms of amphetamine neurotoxicity. Neurotoxicity Research, 16(3), 221-231.
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  • Schindler, C. W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 369(3), 484-491. [Link]

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  • ResearchGate. (2019). The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters. [Link]

  • WebMD. (n.d.). Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

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  • PubMed. (2012). Immunohistochemical changes of nigrostriatal tyrosine hydroxylase and dopamine transporter in the golden hamster after a single intrastriatal injection of 6-hydroxydopamine. PubMed. [Link]

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  • SpringerLink. (n.d.). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. SpringerLink. [Link]

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Validation

A Comparative Guide to the Species-Specific Metabolism of (R)-(+)-beta-Methylphenethylamine

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-(+)-beta-Methylphenethylamine (BMPEA), a positional isomer of amphetamine, has garnered significant interest in the scientific community.[1...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-beta-Methylphenethylamine (BMPEA), a positional isomer of amphetamine, has garnered significant interest in the scientific community.[1][2] Its structural similarity to amphetamine suggests potential pharmacological activity, making the characterization of its metabolic fate a critical step in drug development and toxicology.[1][3] Species-specific variations in drug metabolism can profoundly impact a compound's pharmacokinetic profile, efficacy, and toxicity. Therefore, a comprehensive understanding of how BMPEA is metabolized in different preclinical models and its extrapolation to humans is essential for translational success.

This guide will explore the known metabolic pathways of BMPEA, with a primary focus on data obtained from rat studies, and will extrapolate potential metabolic routes in other key preclinical species—mice and monkeys—as well as in humans, based on the well-established metabolism of the structurally related amphetamine.

Metabolic Profile of (R)-(+)-beta-Methylphenethylamine in Rats

Recent studies in Sprague-Dawley rats have provided the most detailed insights into the in vivo metabolism of BMPEA.[1][4] Following intraperitoneal administration, BMPEA exhibits a short biological half-life, consistent with other phenethylamines.[1][4]

The primary metabolic pathway identified in rats is hydroxylation . A novel metabolite, 1-amino-2-phenylpropan-2-ol , has been structurally characterized in rat blood.[1][4] This finding suggests that a key metabolic route involves the oxidation of the benzylic carbon.

Based on these findings, a proposed metabolic pathway for BMPEA in rats involves the following key transformation:

  • (R)-(+)-beta-Methylphenethylamine is metabolized to 1-amino-2-phenylpropan-2-ol .

Further proposed, though not yet definitively identified, metabolites in rats include 4-hydroxy-β-methylphenethylamine and 4-(1-amino-2-hydroxypropan-2-yl)phenol, indicating that aromatic hydroxylation may also be a relevant pathway.[1]

Comparative Metabolism: Extrapolating to Other Species

Direct comparative metabolic studies of BMPEA across multiple species are not yet extensively published. However, by examining the metabolism of its close structural analog, amphetamine, we can infer likely metabolic pathways in mice, monkeys, and humans. The metabolism of amphetamine is known to be species-dependent.

Inferred Metabolic Pathways in Other Species:

  • Mice: Similar to rats, mice are likely to metabolize BMPEA through hydroxylation. However, the specific regioselectivity and the rate of metabolism may differ.

  • Monkeys (Rhesus Macaque): Studies on methamphetamine in rhesus macaques have shown enhanced metabolism compared to humans, with a higher formation of amphetamine and its hydroxylated metabolites.[5][6] This suggests that monkeys may exhibit a more rapid and extensive metabolism of BMPEA, potentially involving both aliphatic and aromatic hydroxylation.

  • Humans: In humans, the metabolism of amphetamine is known to be mediated, at least in part, by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). This enzyme is responsible for the aromatic hydroxylation of amphetamine to 4-hydroxyamphetamine. It is highly probable that CYP2D6 also plays a role in the metabolism of BMPEA in humans, leading to the formation of hydroxylated metabolites. Additionally, oxidative deamination is a known metabolic pathway for amphetamine in some species and could also be relevant for BMPEA.[7]

Table 1: Comparison of Known and Inferred Metabolic Pathways of (R)-(+)-beta-Methylphenethylamine Across Species

SpeciesPrimary Metabolic Pathway(s)Key Metabolite(s)Primary Enzymes (Inferred)
Rat Hydroxylation1-amino-2-phenylpropan-2-ol[1][4]Cytochrome P450 family
Mouse Inferred: HydroxylationInferred: Hydroxylated derivativesCytochrome P450 family
Monkey Inferred: Extensive HydroxylationInferred: Multiple hydroxylated derivativesCytochrome P450 family
Human Inferred: Aromatic Hydroxylation, Oxidative DeaminationInferred: 4-hydroxy-beta-methylphenethylamine, Phenylacetone derivativesCYP2D6, Monoamine Oxidase (MAO)

Visualizing Metabolic Pathways

To better understand the metabolic transformations of BMPEA, the following diagrams illustrate the known pathway in rats and the inferred primary pathway in humans.

G cluster_rat Rat Metabolism BMPEA (R)-(+)-beta-Methylphenethylamine Metabolite1 1-amino-2-phenylpropan-2-ol BMPEA->Metabolite1 Hydroxylation

Caption: Known metabolic pathway of BMPEA in rats.

G cluster_human Inferred Human Metabolism BMPEA (R)-(+)-beta-Methylphenethylamine Metabolite2 4-hydroxy-beta- methylphenethylamine BMPEA->Metabolite2 Aromatic Hydroxylation (CYP2D6) Metabolite3 Phenylacetone derivative BMPEA->Metabolite3 Oxidative Deamination (MAO)

Caption: Inferred metabolic pathways of BMPEA in humans.

Experimental Protocols for Comparative Metabolism Studies

To definitively elucidate the species-specific metabolism of BMPEA, a combination of in vitro and in vivo experimental approaches is necessary.

In Vitro Metabolism Using Liver Microsomes

This protocol outlines a method for comparing the metabolic stability and metabolite profile of BMPEA using liver microsomes from different species. Liver microsomes are a valuable tool as they contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s.[8]

Objective: To determine the rate of metabolism and identify the primary metabolites of BMPEA in rat, mouse, monkey, and human liver microsomes.

Materials:

  • (R)-(+)-beta-Methylphenethylamine (BMPEA)

  • Pooled liver microsomes (rat, mouse, monkey, human)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes (typically 0.5-1 mg/mL protein concentration), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add BMPEA (at a final concentration of, for example, 1 µM) to initiate the metabolic reaction.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Quenching the Reaction: Immediately add an equal volume of ice-cold acetonitrile to each aliquot to stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (BMPEA) and identify any formed metabolites.

Data Analysis:

  • Metabolic Stability: Plot the percentage of remaining BMPEA against time to determine the half-life (t½) and intrinsic clearance (CLint) in each species' microsomes.

  • Metabolite Identification: Analyze the LC-MS/MS data for potential metabolite peaks. Characterize the structure of the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

G cluster_workflow In Vitro Metabolism Workflow A Prepare Incubation Mixture (Microsomes, Buffer, NADPH system) B Pre-incubate (37°C, 5 min) A->B C Add BMPEA (Initiate Reaction) B->C D Sample at Time Points C->D E Quench with Acetonitrile D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G

Caption: Experimental workflow for in vitro metabolism studies.

In Vivo Metabolite Identification in Rats

This protocol provides a framework for identifying BMPEA metabolites in a living system, using the rat as a model.

Objective: To identify the major metabolites of BMPEA in rat urine and plasma following administration.

Materials:

  • (R)-(+)-beta-Methylphenethylamine (BMPEA)

  • Sprague-Dawley rats

  • Metabolic cages

  • Vehicle for dosing (e.g., saline)

  • Sample collection tubes

  • Solid-phase extraction (SPE) cartridges

  • LC-Q-TOF MS system

Procedure:

  • Dosing: Administer a single dose of BMPEA to the rats (e.g., 10 mg/kg, intraperitoneally or orally).[1][4]

  • Sample Collection: House the rats in metabolic cages to collect urine and feces over a specified period (e.g., 24 or 48 hours).[9][10][11] Blood samples can be collected at various time points post-dosing via tail vein or terminal cardiac puncture.

  • Sample Preparation (Urine):

    • Centrifuge the urine to remove any particulate matter.

    • Perform an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) to cleave any conjugated metabolites.

    • Extract the metabolites using solid-phase extraction (SPE).

  • Sample Preparation (Plasma):

    • Centrifuge the blood to separate the plasma.

    • Precipitate the plasma proteins by adding a solvent like acetonitrile.

    • Centrifuge and collect the supernatant.

  • LC-Q-TOF MS Analysis: Analyze the prepared urine and plasma extracts using a high-resolution mass spectrometer (e.g., Q-TOF MS) to identify and structurally elucidate the metabolites.

Data Analysis:

  • Compare the chromatograms of the dosed samples with those of blank control samples to identify drug-related peaks.

  • Use the accurate mass measurement and fragmentation data from the MS/MS analysis to propose the structures of the metabolites.

Conclusion

The metabolism of (R)-(+)-beta-Methylphenethylamine shows clear evidence of hydroxylation in rats, leading to the formation of 1-amino-2-phenylpropan-2-ol.[1][4] While direct comparative data is limited, the well-documented metabolism of the structurally similar amphetamine provides a strong basis for predicting the metabolic pathways in other species, including humans. In humans, CYP2D6-mediated aromatic hydroxylation is an anticipated major route of metabolism.

The provided experimental protocols offer a robust framework for conducting the necessary in vitro and in vivo studies to confirm these inferred pathways and to generate a complete metabolic profile of BMPEA across different species. Such data is indispensable for the informed progression of any drug development program involving this compound.

References

  • Alamir, A. M., et al. (2023). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Toxics, 11(12), 1011. [Link]

  • Hucker, H. B. (1973). SPECIES DIFFERENCES IN DRUG METABOLISM. Annual Review of Pharmacology, 13(1), 101-118. [Link]

  • Wojtowicz, A., et al. (2016). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 408(1), 245-254. [Link]

  • Schindler, C. W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 369(3), 328-336. [Link]

  • Miners, J. O., & Rowland, A. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74(1), 7-8. [Link]

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  • International Journal of Pharmacy and Biological Sciences. (2016). Preclinical Metabolite Identification in Rat Urine. International Journal of Pharmacy and Biological Sciences, 6(2), 1-6. [Link]

  • John, D. N. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]

  • Kadi, A. A., et al. (2018). Characterization of in vivo metabolites in rat urine following an oral dose of masitinib by liquid chromatography tandem mass spectrometry. Chemistry Central Journal, 12(1), 61. [Link]

  • Li, C., et al. (2023). Pharmacokinetic Study and Metabolite Identification of CAM106 in Rats by Validated UHPLC-MS/MS. Molecules, 28(9), 3895. [Link]

  • Lin, J. H., & Lu, A. Y. (1998). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Drug metabolism reviews, 30(2), 257-307. [Link]

  • Obach, R. S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current protocols in pharmacology, 14(1), 7-5. [Link]

  • Smith, R. L., & Williams, R. T. (1974). Comparative metabolism of drugs in man and monkeys. Journal of medical primatology, 3(2), 138-152. [Link]

  • Earla, R., et al. (2015). Enhanced Methamphetamine Metabolism in Rhesus Macaque as Compared with Human: An Analysis Using a Novel Method of Liquid Chromatography with Tandem Mass Spectrometry, Kinetic Study, and Substrate Docking. The AAPS journal, 17(5), 1205-1216. [Link]

  • Alamir, A. M., et al. (2023). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Toxics, 11(12), 1011. [Link]

  • Earla, R., et al. (2015). Enhanced Methamphetamine Metabolism in Rhesus Macaque As Compared To Human: An Analysis Using a Novel LCMS/MS Method, Kinetic Study, and Substrate Docking. The AAPS Journal, 17(5), 1205-1216. [Link]

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Comparative

The Sympathomimetic Under a Magnifying Glass: Correlating BMPEA's In Vitro Transporter Activity with In Vivo Cardiovascular Effects

A Comparative Guide for Researchers In the landscape of dietary supplements, the unlisted presence of synthetic compounds poses a significant challenge to both regulatory bodies and consumers. One such compound is β-meth...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

In the landscape of dietary supplements, the unlisted presence of synthetic compounds poses a significant challenge to both regulatory bodies and consumers. One such compound is β-methylphenethylamine (BMPEA), a structural isomer of amphetamine that has been identified in various pre-workout and weight loss products.[1][2] While structurally similar to amphetamine, its pharmacological profile presents crucial differences that have significant implications for its physiological effects. This guide provides an in-depth comparison of BMPEA's activity at monoamine transporters with its resulting cardiovascular outcomes, offering a technical resource for researchers, scientists, and drug development professionals.

Unveiling the In Vitro Profile: A Tale of Transporter Selectivity

The primary mechanism by which phenethylamines like BMPEA exert their stimulant effects is through interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. By inhibiting or reversing this process, stimulants can elevate extracellular neurotransmitter levels.

Experimental evidence from in vitro assays, such as neurotransmitter release assays in rat brain synaptosomes, reveals a distinct pharmacological fingerprint for BMPEA compared to its well-known isomer, amphetamine.[4][5] While both compounds act as substrate-type releasing agents at DAT and NET, their potencies differ significantly.[1][4]

Key Findings from In Vitro Studies:

  • Norepinephrine Transporter (NET) Preference: BMPEA and its N-methylated analog, MPPA, are substantially more potent at NET than at DAT.[4][5] This preferential activity at NET is a defining characteristic of BMPEA's in vitro profile.

  • Reduced Dopamine Transporter (DAT) Activity: Compared to amphetamine, BMPEA is markedly less potent at the dopamine transporter, with some studies indicating a more than 10-fold decrease in potency.[1][4] This suggests a lower potential for the central stimulant effects typically associated with high dopaminergic activity, such as abuse liability.[1]

  • Negligible Serotonin Transporter (SERT) Interaction: Like amphetamine, BMPEA shows minimal activity at the serotonin transporter.

The following table summarizes the comparative in vitro potencies of BMPEA and amphetamine at monoamine transporters, as measured by their ability to induce neurotransmitter release (EC50 values).

CompoundDopamine Transporter (DAT) EC50 (nM)Norepinephrine Transporter (NET) EC50 (nM)
BMPEA 627[6][7]125[6][7]
Amphetamine 5[6][7]8[6][7]

This stark difference in transporter selectivity is the foundational piece of evidence for understanding BMPEA's in vivo effects. The data strongly suggests that the physiological consequences of BMPEA exposure will be predominantly driven by its actions on the noradrenergic system.

The In Vivo Consequence: A Cardiovascular Focus

To investigate the real-world physiological impact of BMPEA's in vitro activity, researchers have utilized in vivo animal models, primarily conscious rats equipped with biotelemetry transmitters.[1] This methodology allows for the continuous and stress-free monitoring of cardiovascular parameters such as blood pressure (BP) and heart rate (HR) following drug administration.[8][9]

Key In Vivo Cardiovascular Findings:

  • Significant Blood Pressure Elevation: Systemic administration of BMPEA in rats leads to dose-dependent increases in blood pressure, an effect consistent with its potent activity at peripheral NET.[1][4] The hypertensive effect of BMPEA is significant and comparable in magnitude to that of amphetamine, although at higher doses.[1]

  • Minimal Impact on Heart Rate and Locomotor Activity: Unlike amphetamine, which produces robust increases in both heart rate and locomotor activity, BMPEA has been shown to have little to no substantial effect on these parameters.[1][4] This aligns with its weaker action at the dopamine transporter, which plays a more significant role in mediating central stimulant effects on activity.

  • Mechanism of Hypertensive Action: The increase in blood pressure induced by BMPEA is a direct result of its ability to act as a substrate at peripheral norepinephrine transporters.[1][5] This leads to an increase in synaptic norepinephrine, which then acts on α-adrenergic receptors on vascular smooth muscle, causing vasoconstriction and a subsequent rise in blood pressure. This mechanism is supported by the finding that the hypertensive effect of BMPEA can be reversed by the α-adrenergic antagonist prazosin.[1][4]

The following table summarizes the comparative in vivo cardiovascular effects of BMPEA and amphetamine in rats.

CompoundEffect on Blood Pressure (BP)Effect on Heart Rate (HR)Effect on Locomotor Activity
BMPEA Significant, dose-dependent increase[1][4]Minimal to no substantial effect[1][4]Minimal to no substantial effect[1][10]
Amphetamine Significant, dose-dependent increase[1]Significant, dose-dependent increase[1]Significant, dose-dependent increase[1]

Correlating the Data: From Transporter to Vasculature

The experimental data provides a clear and logical throughline from BMPEA's in vitro molecular interactions to its in vivo physiological effects.

G cluster_in_vitro In Vitro Activity cluster_in_vivo In Vivo Effects BMPEA BMPEA NET Norepinephrine Transporter (NET) BMPEA->NET High Potency (Substrate) DAT Dopamine Transporter (DAT) BMPEA->DAT Low Potency (Substrate) NE_Release Increased Peripheral Norepinephrine Release NET->NE_Release Minimal_CNS_Effects Minimal CNS Stimulant Effects (e.g., locomotor activity) DAT->Minimal_CNS_Effects Alpha_Adrenergic α-Adrenergic Receptor Activation NE_Release->Alpha_Adrenergic Vasoconstriction Vasoconstriction Alpha_Adrenergic->Vasoconstriction Hypertension Increased Blood Pressure Vasoconstriction->Hypertension

Caption: Correlation of BMPEA's in vitro transporter activity with its in vivo cardiovascular effects.

The preferential and potent action of BMPEA at NET leads to a significant release of norepinephrine in the periphery. This surge in norepinephrine activates α-adrenergic receptors on blood vessels, causing them to constrict and thereby increasing blood pressure. Conversely, its weak activity at DAT results in minimal central nervous system stimulation, explaining the lack of significant effects on heart rate and locomotor activity. This pharmacological profile distinguishes BMPEA from amphetamine and underscores the potential for significant cardiovascular risk without the pronounced psychostimulant effects often sought by users of such substances.[1]

Experimental Protocols: A Guide to Methodological Integrity

In Vitro Neurotransmitter Uptake Inhibition Assay

This assay is a cornerstone for determining a compound's potency at monoamine transporters. It measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing a specific transporter.[11][12][13][14][15]

G A 1. Cell Plating Plate HEK293 cells stably expressing hNET, hDAT, or hSERT in 96-well plates. Allow to adhere overnight. B 2. Compound Pre-incubation Remove media and add varying concentrations of BMPEA (or comparator) to the cells. Incubate for 10-30 minutes. A->B C 3. Substrate Addition Add a fluorescent substrate that mimics biogenic amines to all wells. B->C D 4. Kinetic Reading Immediately place the plate in a fluorescence plate reader. Measure the increase in intracellular fluorescence over time as the substrate is transported. C->D E 5. Data Analysis Calculate the rate of uptake for each concentration. Plot the percent inhibition versus log[BMPEA] to determine the IC50 value. D->E

Caption: Workflow for a fluorescence-based neurotransmitter transporter uptake assay.

Causality and Self-Validation:

  • Expertise & Experience: The choice of Human Embryonic Kidney (HEK293) cells is standard due to their robust growth and low endogenous transporter expression, ensuring that the observed activity is due to the transfected transporter.[11] The pre-incubation step allows the test compound to reach equilibrium with the transporter before the substrate is introduced.

  • Trustworthiness: Each plate must include controls for baseline (no inhibitor) and maximal inhibition (a known potent inhibitor like desipramine for NET or cocaine for DAT) to define the assay window. This internal validation ensures the reliability of the calculated IC50 values.

In Vivo Cardiovascular Monitoring via Radiotelemetry

Radiotelemetry in conscious, freely moving animal models is the gold standard for preclinical cardiovascular safety pharmacology.[9][16][17] It avoids the confounding effects of anesthesia and restraint stress, providing data that is more representative of the clinical setting.[9]

G A 1. Surgical Implantation Surgically implant a pressure-sensing catheter connected to a telemetry transmitter into the abdominal aorta of a rat. Allow for a recovery period of at least one week. B 2. Acclimation & Baseline Recording House the rat in its home cage over a receiver. Record baseline blood pressure and heart rate for a sufficient period to establish a stable diurnal rhythm. A->B C 3. Drug Administration Administer BMPEA (or vehicle control) via a pre-determined route (e.g., subcutaneous injection). B->C D 4. Continuous Data Acquisition Continuously record blood pressure, heart rate, and locomotor activity for several hours post-administration. C->D E 5. Data Analysis Average the data into time bins (e.g., 5-minute intervals). Compare the change from baseline for the BMPEA-treated group to the vehicle-treated group to determine the cardiovascular effects. D->E

Caption: Experimental workflow for in vivo cardiovascular monitoring using radiotelemetry.

Causality and Self-Validation:

  • Expertise & Experience: The choice of the abdominal aorta for catheter placement provides a reliable and direct measurement of systemic arterial pressure.[9] A sufficient recovery and baseline recording period is critical to ensure that the observed effects are drug-induced and not a result of surgical stress or novelty.

  • Trustworthiness: The inclusion of a vehicle-treated control group is mandatory to account for any effects of the injection procedure or diurnal variation. A crossover design, where each animal receives both vehicle and drug on separate occasions, can further strengthen the data's validity by allowing each animal to serve as its own control.

Conclusion

The available scientific evidence paints a clear picture of BMPEA as a sympathomimetic agent with a distinct pharmacological profile. Its preferential and potent activity at the norepinephrine transporter, coupled with its relatively weak action at the dopamine transporter, directly correlates with its observed in vivo effects: a significant increase in blood pressure with minimal central stimulant effects. This guide has synthesized the key in vitro and in vivo data, provided a mechanistic framework for understanding this correlation, and detailed the robust experimental protocols necessary to generate such findings. For researchers in drug development and toxicology, this comparative analysis underscores the importance of comprehensive pharmacological profiling to predict the physiological and potential adverse effects of novel psychoactive substances.

References

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  • Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PubMed Central. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (R)-(+)-beta-Methylphenethylamine

As researchers and developers in the pharmaceutical and scientific communities, our work is predicated on precision, safety, and regulatory adherence. The handling of specialized chemical reagents extends beyond the benc...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and scientific communities, our work is predicated on precision, safety, and regulatory adherence. The handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. This guide provides a comprehensive, technically-grounded protocol for the safe and compliant disposal of (R)-(+)-beta-Methylphenethylamine. The procedures outlined herein are designed to protect laboratory personnel, ensure environmental integrity, and maintain strict compliance with federal and local regulations.

Hazard Identification and Safety Profile

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. (R)-(+)-beta-Methylphenethylamine is a chiral amine that requires careful handling.[1] Its hazard profile dictates the necessary personal protective equipment (PPE) and handling precautions.

Chemical & Physical Properties

PropertyValueSource
CAS Number 28163-64-6
Molecular Formula C₉H₁₃N[2]
Molecular Weight 135.21 g/mol
Appearance Colorless to very pale yellow liquid
Boiling Point 197 °C
Density 0.945 g/mL at 25 °C
Flash Point 81 °C (177.8 °F) - Closed Cup

GHS Hazard Classification and Precautionary Statements

The primary hazards associated with this compound are its corrosivity and toxicity.

Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements (selected)
Skin Corrosion 1BGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Acute Toxicity 4GHS07 (Harmful)WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] P264: Wash skin thoroughly after handling.[3]
Flammable Liquids 4NoneWarningH227: Combustible liquid.[2]P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[2]

Required PPE: At a minimum, personnel handling this substance must wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield. All handling of open containers should be performed within a certified chemical fume hood to mitigate inhalation risk.

Regulatory Classification: The Critical First Step

Proper disposal is dictated by how the waste is classified under federal and state regulations. As the waste generator, your institution is legally responsible for making an accurate hazardous waste determination.[3][4] This process for (R)-(+)-beta-Methylphenethylamine involves two key considerations: its status as a hazardous waste and its potential classification as a controlled substance.

2.1. EPA Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[4][5] Given its properties, (R)-(+)-beta-Methylphenethylamine waste must be managed as a hazardous waste. It is corrosive and classified as a combustible liquid.

2.2. DEA Controlled Substance Assessment

This is a point of critical importance. (R)-(+)-beta-Methylphenethylamine is a positional isomer of amphetamine and is described as an amphetamine-like substance.[6][7] While it has been found illicitly in dietary supplements, its specific scheduling for research purposes under the Controlled Substances Act (CSA) requires careful verification.[6]

The authoritative and mandatory action is to consult your institution's Environmental Health & Safety (EHS) department and review the current DEA list of controlled substances. Disposal protocols for DEA-regulated substances are significantly more stringent and carry severe penalties for non-compliance.[8][9]

The following decision workflow illustrates the necessary classification process.

G start Start: Waste (R)-(+)-beta- Methylphenethylamine haz_waste_q Is it a Hazardous Waste? (Per RCRA/EPA) start->haz_waste_q consult_sds Consult SDS & Chemical Properties. Corrosive & Combustible. haz_waste_q->consult_sds Yes dea_q Is it a DEA Controlled Substance? consult_sds->dea_q consult_ehs MANDATORY: Consult Institutional EHS & DEA Regulations dea_q->consult_ehs Uncertain protocol_a Follow Protocol A: Standard Hazardous Chemical Waste dea_q->protocol_a No protocol_b Follow Protocol B: DEA Controlled Substance Waste dea_q->protocol_b Yes consult_ehs->dea_q

Disposal Protocol Decision Workflow

Protocol A: Disposal as a Standard Hazardous Chemical Waste

This protocol applies only if it has been definitively confirmed that (R)-(+)-beta-Methylphenethylamine is not a DEA-controlled substance at your institution.

Step 1: Waste Segregation

As a basic amine, this compound is incompatible with acids.

  • Action: Designate a specific waste container for this compound or for compatible basic organic waste.

  • Causality: Never mix this waste with acidic waste streams. Doing so can cause a violent exothermic reaction, leading to a dangerous release of heat and fumes. Always segregate incompatible waste to prevent accidents.[10][11]

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by the EPA and essential for safety.

  • Action: Select a sturdy, chemical-resistant container (e.g., a high-density polyethylene or glass bottle) with a secure, screw-top cap. The container must be in good condition, free of cracks or leaks.

  • Labeling: Affix a "Hazardous Waste" label from your EHS department to the container before adding any waste.[12] Fill out the label completely with:

    • The full chemical name: "(R)-(+)-beta-Methylphenethylamine". Do not use abbreviations.[10][12]

    • The concentration or percentage of each component if it is a mixture.

    • The date you first add waste to the container (the "accumulation start date").

Step 3: Waste Accumulation

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11][13]

  • Action: Keep the waste container tightly sealed except when you are actively adding waste.[10][12][14] Store the container in a designated SAA, such as within a fume hood or a designated cabinet.

  • Best Practice: Place the liquid waste container within a larger, chemically compatible secondary containment bin to contain any potential leaks.[10] Do not accumulate more than 10-25 gallons of total hazardous waste in your lab's SAA, per your institution's policy.[10][13]

Step 4: Requesting Disposal
  • Action: Once the container is full (leaving about 10% headspace for expansion), submit a chemical waste pickup request to your institution's EHS department.[10] Do not overfill containers.

Step 5: Empty Container Disposal

An "empty" container that held a hazardous waste must also be handled properly.

  • Action: To render a container non-hazardous, it must be "triple-rinsed."[14]

    • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the chemical residue.

    • The first rinsate is considered hazardous waste and must be collected and disposed of in your hazardous waste container.[10] Subsequent rinsates may also need to be collected depending on institutional policy.

    • After rinsing and air-drying, completely deface or remove the original label.[10][14] The container can then typically be disposed of in the normal trash or designated glass disposal.[10]

Protocol B: Disposal as a DEA Controlled Substance

This protocol is mandatory if (R)-(+)-beta-Methylphenethylamine is classified as a controlled substance. This process requires strict chain-of-custody and meticulous documentation.[8]

Step 1: Secure Storage and Inventory
  • Action: Unwanted or expired material must be kept in the same secure, locked storage as active controlled substances. Maintain accurate inventory logs tracking the material designated for disposal.

Step 2: Contact EHS and the DEA Registrant
  • Action: Do not attempt to dispose of the material yourself. Contact your EHS department and the primary DEA Registrant for your lab or institution. They will initiate the official disposal process.

Step 3: Documentation with DEA Form 41

The disposal of any controlled substance must be documented on a DEA Form 41, "Registrants Inventory of Drugs Surrendered."[15][16]

  • Action: The DEA Registrant or EHS will complete this form, which requires:

    • The name, strength, and quantity of the substance.

    • The method of destruction.

    • The signatures of two authorized employees who witness the disposal process.[16]

  • Causality: This form provides a legal record that the substance has been destroyed and rendered "non-retrievable," preventing its diversion for illicit use.[9][16] A copy must be retained for at least two years.[15]

Step 4: Authorized Disposal Method

Disposal must be handled by an authorized party in a compliant manner.

  • Option 1 - Reverse Distributor: The most common method is to transfer the material to a DEA-registered "reverse distributor" who is authorized to handle and destroy controlled substances.[16]

  • Option 2 - On-Site Destruction: Some institutions have protocols and permits for on-site destruction, which may involve chemical degradation or incineration.[15] This process must be managed and witnessed by EHS and other authorized personnel. For example, some universities allow for blending the substance into a flammable solvent, which is then collected by EHS for incineration.[15]

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Small Spill Cleanup:

    • Evacuate non-essential personnel and ensure the area is well-ventilated.

    • Wearing full PPE, contain the spill.

    • Absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

    • Carefully scoop the absorbent material into your designated hazardous waste container.

    • Clean the spill area with a suitable solvent and decontaminate all tools used. All cleanup materials are considered hazardous waste.[14]

Conclusion

The disposal of (R)-(+)-beta-Methylphenethylamine is a regulated process that demands a systematic approach rooted in safety and compliance. The procedural choice hinges on a critical, institution-specific determination of its status as a DEA-controlled substance. Always default to consulting your Environmental Health & Safety department. They are your primary resource for ensuring that your disposal practices are safe, compliant, and environmentally responsible. Meticulous classification, segregation, labeling, and documentation are the pillars of a trustworthy and effective laboratory safety program.

References

  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • MLI Environmental. DEA Controlled Substance Disposal: Guidelines for Legal Compliance. [Link]

  • MCF Environmental Services. How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Indiana University. Disposal of Controlled Substances: Research Safety. [Link]

  • University of Illinois Urbana Champaign. DEA Controlled Substances Guide. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Environmental Marketing Services. Controlled Substances Disposal. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management? [Link]

  • Operation Supplement Safety. BMPEA: A prohibited ingredient. [Link]

  • Giebułtowicz, J., et al. Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 407(7), 1837-1846. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-(+)-beta-Methylphenethylamine

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (R)-(+)-beta-Methylphenethylamine. As a chiral amine used in the synthesis of bioactive molecules...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (R)-(+)-beta-Methylphenethylamine. As a chiral amine used in the synthesis of bioactive molecules and therapeutic agents, its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of research.[1] This document moves beyond a simple checklist, offering a risk-assessment-based approach rooted in the specific chemical and toxicological properties of the compound.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the "why" behind each piece of PPE is critical. (R)-(+)-beta-Methylphenethylamine is not a benign substance; its hazard profile necessitates a multi-layered defense strategy. The primary risks are associated with its corrosive nature and its pharmacological activity as a stimulant.[2][3]

Key Hazards:

  • Corrosivity: The compound is classified as causing severe skin burns and serious eye damage.[2][4] This is a primary driver for selecting robust barrier protection.

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[2] Inhalation may also lead to respiratory irritation.[5]

  • Pharmacological Activity: As a structural analog of amphetamine, it acts as a stimulant that can increase heart rate and blood pressure.[6][7][8] Systemic absorption through any route poses a potential cardiovascular risk.[3][9]

  • Physical Hazard: It is a combustible liquid with a flash point of 81°C (177.8°F).[10][11]

Summary of Chemical and Safety Data
PropertyValueReference
Synonyms (R)-(+)-2-Phenyl-1-propylamine[1][2]
CAS Number 28163-64-6[2][12]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [4][12]
Appearance Colorless to yellowish clear liquid[1][6]
GHS Hazard Codes H302, H312, H314, H332, H335[2][5]
GHS Pictograms Corrosion (GHS05), Health Hazard/Harmful (GHS07)[5][10]
Signal Word Danger [2][10]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE should always follow a hierarchy of controls, where engineering controls (like fume hoods) are the first line of defense, and PPE is the last.

A. Primary Engineering Controls

All handling of (R)-(+)-beta-Methylphenethylamine, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the most effective way to mitigate the risk of inhalation and contain any accidental release of vapors or aerosols.[2][5]

B. Personal Protective Equipment Ensemble

1. Eye and Face Protection: Shielding Against Irreversible Damage

  • Why: The risk of "severe eye damage" dictates that standard safety glasses are insufficient.[2][4] A splash of this liquid could cause permanent injury.

  • Required: Chemical splash goggles that form a seal around the eyes, conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[5]

  • Recommended for High-Risk Tasks: When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[5][10]

2. Hand Protection: The Chemical Barrier

  • Why: The compound is harmful in contact with skin and can cause severe burns.[2] Gloves provide the primary barrier against dermal absorption and chemical burns.

  • Required: Wear protective gloves selected for their chemical resistance.[5] Since specific permeation data is not always available, a conservative approach is best:

    • Double-Gloving: Wear two pairs of nitrile gloves. This provides protection against minor tears or punctures in the outer glove and increases the time before the chemical can reach the skin.

    • Consult Resistance Charts: For prolonged handling, consult the glove manufacturer’s chemical resistance data to select a material with a high breakthrough time for amines or similar solvents.

    • Immediate Replacement: If gloves become contaminated, remove them immediately using the proper technique (see Section 3), wash your hands, and don fresh gloves.

3. Body Protection: Preventing Skin Contact

  • Why: Protects skin on the arms and body from splashes and prevents contamination of personal clothing.[5]

  • Required (Minimum): A clean, buttoned laboratory coat.[5]

  • Recommended for High-Risk Tasks: For large-volume transfers or procedures with a high splash potential, a chemically resistant apron worn over the lab coat is required. In specialized settings involving large quantities, disposable coveralls may be necessary to ensure full-body protection.[13]

4. Respiratory Protection: When Engineering Controls Are Insufficient

  • Why: While a fume hood is the primary control, respiratory protection is essential during emergency situations like a large spill or when engineering controls are not available or fail.[5]

  • Required (for emergencies/spills): A NIOSH-approved air-purifying respirator equipped with combination cartridges effective against organic vapors and amines (e.g., Type ABEK (EN14387) filter).[10][14]

  • Fit Testing: Use of such a respirator requires prior medical clearance and a formal fit test to ensure a proper seal.[14]

Procedural Guidance: Integrating PPE into Your Workflow

Properly using PPE is as important as selecting it. Cross-contamination during the removal of used PPE is a common source of exposure.

Step-by-Step PPE Donning and Doffing Protocol
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the inner pair of gloves.

    • Put on the lab coat or coverall.

    • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Put on respiratory protection (if required).

    • Put on eye and face protection.

  • Doffing (Taking Off) - The "Dirty to Dirty, Clean to Clean" Principle:

    • Remove the outer, most contaminated gloves first.

    • Remove the face shield (if used) and goggles, handling them by the strap.

    • Remove the lab coat, turning it inside out as you roll it off your shoulders to contain contaminants.

    • Remove the inner pair of gloves.

    • Perform thorough hand hygiene with soap and water.

Emergency Protocol: Spill Management

A spill of (R)-(+)-beta-Methylphenethylamine requires immediate and decisive action. The response is dictated by the size and location of the spill.

Visual Workflow: Spill Response

SpillResponse cluster_assessment Phase 1: Assessment cluster_large_spill Phase 2a: Large Spill Response cluster_small_spill Phase 2b: Small Spill Response start Spill Detected assess Assess Severity & Quantity start->assess decision Is spill large or in a public area? assess->decision evacuate Evacuate Immediate Area decision->evacuate Yes ppe Don Full Emergency PPE: - Double Gloves - Goggles & Face Shield - Respirator - Chem-Resistant Apron decision->ppe No (Small & Contained) alert Alert EHS & Lab Supervisor evacuate->alert secure Secure Area, Deny Entry alert->secure contain Contain Spill with Absorbent Dikes ppe->contain absorb Cover with Inert Absorbent (e.g., Vermiculite, Dry Sand) contain->absorb collect Collect Waste into a Labeled, Sealable Container absorb->collect decontaminate Decontaminate Area with Appropriate Cleaner collect->decontaminate dispose Dispose of Waste & Contaminated PPE as Hazardous Waste decontaminate->dispose

Caption: Workflow for (R)-(+)-beta-Methylphenethylamine Spill Response.

Step-by-Step Spill Cleanup Protocol (Small, Contained Spill)
  • Alert Personnel: Notify others in the immediate area.

  • Don Emergency PPE: Before approaching the spill, put on the full emergency PPE ensemble as detailed in the diagram above.

  • Containment: Prevent the spill from spreading by encircling it with an absorbent material like vermiculite or sand.[2]

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in to minimize splashing.

  • Collection: Using spark-proof tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Disposal: Seal the waste container. Dispose of all contaminated materials, including disposable PPE, as hazardous chemical waste according to your institution's and local regulations.[2][5]

Decontamination and Disposal

  • Reusable PPE: Goggles and face shields should be decontaminated after each use.

  • Disposable PPE: All disposable items (gloves, lab coats, aprons) that are contaminated must be disposed of as hazardous waste. Do not place them in regular trash.[5]

  • Chemical Waste: Unused (R)-(+)-beta-Methylphenethylamine and spill cleanup materials must be disposed of through your institution's hazardous waste program. Adhere strictly to all federal, state, and local environmental regulations.[2][5]

This guide is intended to provide a framework for the safe handling of (R)-(+)-beta-Methylphenethylamine. Always supplement this information with your institution's specific Chemical Hygiene Plan and standard operating procedures. A proactive and informed approach to safety is the cornerstone of successful and responsible science.

References

  • Wikipedia. (n.d.). β-Methylphenethylamine. Retrieved from [Link]

  • vital.ly. (n.d.). Beta-methylphenethylamine (bmpea). Retrieved from [Link]

  • WebMD. (n.d.). Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • PubChem. (n.d.). (R)-(+)-beta-Methylphenethylamine. Retrieved from [Link]

  • Mosnaim, A. D., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. PubMed. Retrieved from [Link]

  • Schindler, C. W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2019, March 18). (PDF) The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2023, February 22). BMPEA in Dietary Supplements. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Operation Supplement Safety. (n.d.). BMPEA: A prohibited ingredient. Retrieved from [Link]

Sources

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